molecular formula C5H12ClNO B579876 (S)-3-Methoxypyrrolidine hydrochloride CAS No. 685828-16-4

(S)-3-Methoxypyrrolidine hydrochloride

Cat. No.: B579876
CAS No.: 685828-16-4
M. Wt: 137.607
InChI Key: SQMYKVUSWPIFEQ-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Methoxypyrrolidine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C5H12ClNO and its molecular weight is 137.607. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-methoxypyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-7-5-2-3-6-4-5;/h5-6H,2-4H2,1H3;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMYKVUSWPIFEQ-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672101
Record name (3S)-3-Methoxypyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685828-16-4
Record name (3S)-3-Methoxypyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-3-methoxypyrrolidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(S)-3-Methoxypyrrolidine Hydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern medicinal chemistry, the demand for novel molecular scaffolds that offer three-dimensional complexity is insatiable. Such structures are pivotal in the quest to design drug candidates with enhanced potency, selectivity, and improved pharmacokinetic profiles. Among the vast arsenal of building blocks available to the discerning chemist, chiral pyrrolidines stand out for their prevalence in a multitude of biologically active compounds. This guide provides an in-depth technical overview of (S)-3-Methoxypyrrolidine hydrochloride, a versatile and valuable building block in drug discovery and development. We will delve into its fundamental properties, synthesis, analytical characterization, applications, and safety protocols, offering a comprehensive resource for researchers and scientists in the pharmaceutical industry.

Core Identity and Physicochemical Properties

This compound is a chiral organic compound that serves as a key intermediate in the synthesis of various pharmaceutical agents.[1] Its structure features a five-membered saturated nitrogen-containing heterocycle, the pyrrolidine ring, with a methoxy group at the third position, conferring a specific stereochemistry that is often crucial for biological activity. The hydrochloride salt form enhances its stability and handling properties, making it a convenient reagent for a wide range of chemical transformations.

The CAS number for this compound is 685828-16-4 .[1][2][3]

Key Identifiers and Properties
PropertyValueReference
IUPAC Name (3S)-3-methoxypyrrolidine;hydrochloride[1]
CAS Number 685828-16-4[1][2][3]
Molecular Formula C₅H₁₁NO·HCl[2]
Molecular Weight 137.61 g/mol [2][3]
Appearance Solid
Purity Typically ≥97%[2]
Storage Store at room temperature or under refrigeration.
InChI Key SQMYKVUSWPIFEQ-JEDNCBNOSA-N

Synthesis and Stereochemical Integrity

The synthesis of enantiomerically pure this compound is of paramount importance to preserve the desired stereochemistry in the final drug candidate. A common strategy involves the use of a chiral precursor, such as (R)-3-hydroxypyrrolidine derivatives, and proceeding through a reaction that inverts the stereocenter. For instance, a Mitsunobu reaction on a suitably protected (R)-3-hydroxypyrrolidine can introduce the methoxy group with the desired (S)-configuration. Subsequent deprotection and salt formation yield the target compound.

The causality behind this choice of synthetic strategy lies in the need for high enantiomeric excess. Starting with a readily available chiral pool molecule and employing a stereoinvertive reaction is often more efficient and cost-effective than chiral resolution of a racemic mixture.

G A (R)-1-N-Boc-3-hydroxypyrrolidine B Mitsunobu Reaction (PPh3, DIAD, MeOH) A->B Stereoinversion C (S)-1-N-Boc-3-methoxypyrrolidine B->C D Deprotection (HCl) C->D E This compound D->E

Caption: Generalized synthetic workflow for this compound.

Analytical Characterization: A Self-Validating System

Ensuring the identity, purity, and stereochemical integrity of this compound is a critical quality control step. A multi-pronged analytical approach provides a self-validating system, where orthogonal techniques confirm the material's specifications.

Analytical Workflow

G cluster_0 Batch of (S)-3-Methoxypyrrolidine HCl cluster_1 Analytical Techniques cluster_2 Quality Assessment A Sample B HPLC/GC-MS (Purity & Identity) A->B C NMR (1H, 13C) (Structure Verification) A->C D FTIR (Functional Groups) A->D E Chiral HPLC (Enantiomeric Purity) A->E F Certificate of Analysis (CoA) B->F C->F D->F E->F

Caption: A comprehensive analytical workflow for quality control.

Standard Operating Procedure: Purity Determination by HPLC

This protocol outlines a standard method for determining the purity of this compound.

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Filter and degas both mobile phases prior to use.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm (or as appropriate, given the lack of a strong chromophore, alternative detection methods like CAD or ELSD may be necessary).

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-25 min: 5% B

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 1 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the detector.

  • Analysis and Data Interpretation:

    • Inject the prepared sample.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Applications in Drug Discovery and Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[4] this compound is a valuable building block for several reasons:

  • Introduction of 3D-Complexity: The non-planar, sp³-rich nature of the pyrrolidine ring allows for the exploration of three-dimensional chemical space, which can lead to improved binding interactions with biological targets.[4]

  • Chiral Recognition: The defined (S)-stereochemistry is often critical for enantioselective interactions with chiral biological macromolecules like proteins and enzymes.

  • Modulation of Physicochemical Properties: The methoxy group can influence properties such as lipophilicity, polarity, and metabolic stability of the final drug molecule.

  • Versatile Synthetic Handle: The secondary amine of the pyrrolidine ring provides a reactive site for further functionalization, allowing for its incorporation into a wide array of molecular architectures.

Pyrrolidine derivatives are integral to the development of drugs for a variety of therapeutic areas, including neurological disorders.[5]

G cluster_0 Core Building Block cluster_1 Drug Candidate A (S)-3-Methoxypyrrolidine HCl C Linker A->C Amide Coupling or Reductive Amination B Pharmacophore (e.g., Aromatic Ring) B->C D Final Drug Molecule C->D Molecular Assembly

Sources

(S)-3-Methoxypyrrolidine hydrochloride IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-3-Methoxypyrrolidine Hydrochloride: A Key Building Block in Modern Drug Discovery

Abstract

This compound is a chiral saturated heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. Its defined stereochemistry and the favorable physicochemical properties imparted by the methoxy-pyrrolidine motif make it a valuable component in the design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its nomenclature, chemical properties, a detailed representative synthesis protocol with mechanistic rationale, and its applications in medicinal chemistry. The content is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their research and development programs.

Introduction: The Strategic Value of Saturated Heterocycles

In the landscape of modern drug discovery, there is a pronounced shift away from flat, aromatic structures towards molecules with greater three-dimensional (3D) complexity. Saturated heterocycles, such as the pyrrolidine ring system, are pivotal in this "escape from flatland" paradigm.[1][2] The non-planar, sp³-rich scaffold of pyrrolidine allows for a more precise and intricate exploration of protein binding pockets, often leading to enhanced potency, selectivity, and improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2]

This compound emerges as a particularly strategic asset within this class. The "(S)" stereocenter provides a fixed spatial orientation for substituents, which is critical for enantioselective interactions with chiral biological targets like enzymes and receptors. The methoxy group at the 3-position introduces a polar ether functionality that can act as a hydrogen bond acceptor, potentially improving aqueous solubility and metabolic stability compared to a simple alkyl or unsubstituted pyrrolidine ring. This guide delves into the core technical aspects of this important molecule.

Nomenclature and Physicochemical Properties

Correctly identifying a chemical entity is foundational for all scientific work. The nomenclature and key properties of this compound are summarized below.

The formal IUPAC name for the compound is (3S)-3-methoxypyrrolidine;hydrochloride .[3] It is the hydrochloride salt of the chiral free base, (S)-3-Methoxypyrrolidine.

Table 1: Physicochemical and Identification Data

PropertyValueSource(s)
IUPAC Name (3S)-3-methoxypyrrolidine;hydrochloride[3]
CAS Number 685828-16-4[3][4][5]
Molecular Formula C₅H₁₁NO·HCl (or C₅H₁₂ClNO)[4]
Molecular Weight 137.61 g/mol [4]
Appearance White to off-white solid/powder[6][7]
Purity Typically ≥95-97%[3][4][5]
InChI Key SQMYKVUSWPIFEQ-JEDNCBNOSA-N
SMILES CO[C@H]1CCNC1.Cl[3]

Synthesis and Mechanistic Rationale

The most common and logical synthetic route to (S)-3-Methoxypyrrolidine is via the O-methylation of its readily available precursor, (S)-3-hydroxypyrrolidine. This transformation is typically achieved through a Williamson ether synthesis. The subsequent addition of hydrochloric acid yields the target salt.

Representative Synthetic Workflow Diagram

synthesis_workflow cluster_0 Step 1: N-Protection (Optional but Recommended) cluster_1 Step 2: O-Methylation (Williamson Ether Synthesis) cluster_2 Step 3: N-Deprotection & Salt Formation S3HP (S)-3-Hydroxypyrrolidine Precursor BocS3HP N-Boc-(S)-3-Hydroxypyrrolidine Protected Intermediate S3HP->BocS3HP Boc₂O, Base (e.g., TEA) Solvent (e.g., DCM) BocS3MP N-Boc-(S)-3-Methoxypyrrolidine Methylated Intermediate BocS3HP->BocS3MP 1. Strong Base (e.g., NaH) 2. Methylating Agent (e.g., CH₃I) Solvent (e.g., THF) FinalProduct (S)-3-Methoxypyrrolidine HCl Target Compound BocS3MP->FinalProduct HCl in Solvent (e.g., Dioxane or Ether)

Caption: A typical 3-step synthesis of (S)-3-Methoxypyrrolidine HCl.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: N-Protection of (S)-3-Hydroxypyrrolidine

  • Rationale: The pyrrolidine nitrogen is a nucleophile and would compete with the hydroxyl group in the subsequent methylation step. Protecting it, typically as a tert-butyloxycarbonyl (Boc) carbamate, ensures selective O-alkylation. The Boc group is stable to the basic conditions of methylation but easily removed under acidic conditions.

  • Procedure:

    • Dissolve (S)-3-hydroxypyrrolidine (1.0 eq) in a suitable solvent like dichloromethane (DCM).

    • Add a base such as triethylamine (TEA, 1.1 eq) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in DCM.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor reaction completion via TLC or LC-MS.

    • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(S)-3-hydroxypyrrolidine, which is often used without further purification.

Step 2: O-Methylation of N-Boc-(S)-3-Hydroxypyrrolidine

  • Rationale: This is a classic Williamson ether synthesis. A strong, non-nucleophilic base is required to deprotonate the secondary alcohol, forming a potent alkoxide nucleophile. Sodium hydride (NaH) is a common choice as its byproduct, H₂ gas, is inert and easily removed. A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate, provides the electrophilic methyl group.

  • Procedure:

    • Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C.

    • Slowly add a solution of N-Boc-(S)-3-hydroxypyrrolidine (1.0 eq) in anhydrous THF. (Caution: Hydrogen gas evolution).

    • Stir the mixture at 0 °C for 30-60 minutes to ensure complete alkoxide formation.

    • Add methyl iodide (1.2 eq) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor for completion. Carefully quench the reaction by the slow addition of water.

    • Extract the product into a solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry, and concentrate to yield N-Boc-(S)-3-methoxypyrrolidine. Purify by column chromatography if necessary.

Step 3: Deprotection and Salt Formation

  • Rationale: The final step removes the Boc protecting group and simultaneously forms the desired hydrochloride salt. A strong acid, such as hydrochloric acid, readily cleaves the acid-labile Boc group, liberating CO₂ and tert-butanol (which further reacts to isobutylene). The pyrrolidine nitrogen is protonated by the excess acid to form the stable, crystalline hydrochloride salt.

  • Procedure:

    • Dissolve the crude or purified N-Boc-(S)-3-methoxypyrrolidine (1.0 eq) in a minimal amount of a suitable solvent like diethyl ether or methanol.

    • Add a solution of hydrochloric acid (e.g., 4M HCl in 1,4-dioxane or ethereal HCl, >2.0 eq) at 0 °C.

    • Stir the mixture at room temperature for 1-4 hours. A precipitate will typically form.

    • Monitor for the disappearance of the starting material.

    • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Applications in Drug Development

This compound is not an active pharmaceutical ingredient (API) itself but rather a crucial building block used in the synthesis of APIs.[3][8][9] Its incorporation into a drug candidate can significantly influence its pharmacological profile.

  • Scaffold for Bioactive Molecules: The pyrrolidine core is a privileged scaffold found in numerous approved drugs and clinical candidates.[1]

  • Modulation of Physicochemical Properties: The methoxy group can improve metabolic stability by blocking a potential site of oxidation. As a hydrogen bond acceptor, it can enhance solubility and modulate interactions with the biological target.

  • Stereochemical Control: The fixed (S)-configuration is essential for creating drugs that bind selectively to their targets, reducing the potential for off-target effects and improving the therapeutic index.

  • Example Application - MC4R Agonists: (3S)-3-Methoxypyrrolidine has been utilized as a chemical reagent in the synthesis of potent and selective agonists for the Melanocortin 4 receptor (MC4R).[7] MC4R is a key target in the regulation of appetite and energy homeostasis, making it an important area for the development of anti-obesity therapeutics.

Conceptual Role as a Pharmacophore

pharmacophore_role cluster_Target Biological Target (e.g., GPCR, Enzyme) cluster_Drug Drug Candidate Molecule P1 Hydrophobic Pocket P2 H-Bond Acceptor Region P3 Ionic/ Cation-π Region Core (S)-3-Methoxy- pyrrolidine Core Core->P2 H-Bond (Methoxy O) Core->P3 Ionic Interaction (N-H⁺) R1 R1 Group (for potency, selectivity) R1->P1 Hydrophobic Interaction R1->Core R2 R2 Group (for PK/ADME) R2->Core

Sources

An In-Depth Technical Guide to the Physical Properties of (S)-3-Methoxypyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(S)-3-Methoxypyrrolidine hydrochloride , a chiral pyrrolidine derivative, is a valuable building block in medicinal chemistry and drug discovery. Its stereochemically defined structure and functional group array make it a versatile intermediate for the synthesis of complex molecular architectures with potential therapeutic applications. This technical guide provides a comprehensive overview of the core physical properties of this compound, offering insights into its characterization and handling for research and development purposes.

Core Molecular and Physical Characteristics

This compound is the hydrochloride salt of the (S)-enantiomer of 3-methoxypyrrolidine. The presence of the chiral center at the C3 position is a key feature, offering a stereospecific handle for the synthesis of enantiomerically pure pharmaceutical agents. The hydrochloride salt form generally improves the compound's stability and handling characteristics compared to the free base.

A summary of its fundamental physical and chemical properties is presented in Table 1.

Table 1: Core Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 685828-16-4[1]
Molecular Formula C₅H₁₂ClNO[1]
Molecular Weight 137.61 g/mol [1]
Appearance White to off-white solid[1]
Melting Point Not definitively available (often cited as N/A)[2]
Boiling Point (Free Base) 123 °C (for the racemic free base)Not specified for HCl salt
Solubility Soluble in methanol and water (qualitative)[3]
Purity Typically >97%[1]

It is important to note that a precise, experimentally verified melting point for this compound is not consistently reported in publicly available literature, with many suppliers listing it as not applicable.[2] This may be due to the hygroscopic nature of the compound or decomposition upon heating. Researchers should determine the melting point of their specific batch using standardized protocols as a measure of purity.

Spectroscopic and Analytical Characterization

The structural integrity and purity of this compound are critical for its application in synthesis. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the molecular structure of this compound. While a publicly available, fully assigned spectrum for this specific compound is not readily found, a theoretical analysis of the expected chemical shifts can guide researchers in their own spectral interpretations.

Expected ¹H NMR Spectral Features:

  • Pyrrolidine Ring Protons: A series of multiplets in the upfield region (typically 1.5-3.5 ppm) corresponding to the methylene and methine protons of the pyrrolidine ring. The hydrochloride salt form will influence the chemical shifts of protons adjacent to the nitrogen atom.

  • Methoxy Group Protons: A sharp singlet at approximately 3.3-3.5 ppm, integrating to three protons, is characteristic of the methoxy group.

  • N-H Proton: A broad singlet, the chemical shift of which is dependent on the solvent and concentration, corresponding to the proton on the nitrogen atom of the pyrrolidinium ion.

Expected ¹³C NMR Spectral Features:

  • Pyrrolidine Ring Carbons: Resonances in the aliphatic region of the spectrum. The carbon bearing the methoxy group (C3) would be expected to resonate further downfield compared to the other methylene carbons.

  • Methoxy Carbon: A signal around 55-60 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands.

Expected FT-IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration Type
3400-3200 (broad)N-H⁺Stretching
2950-2850C-H (aliphatic)Stretching
1600-1400N-HBending
1150-1085C-O (ether)Stretching

The broad absorption in the 3400-3200 cm⁻¹ region is indicative of the stretching vibration of the protonated amine, a key feature of the hydrochloride salt. The strong C-O stretching band confirms the presence of the methoxy group.

Experimental Protocols for Physical Property Determination

For researchers who need to verify the physical properties of their sample of this compound, the following are generalized, yet authoritative, experimental protocols.

Melting Point Determination

The melting point is a crucial indicator of purity. The United States Pharmacopeia (USP) provides standardized methods for melting point determination.

Protocol: Capillary Melting Point Determination (USP <741>)

  • Sample Preparation: Finely powder the dry this compound.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-4 mm.

  • Apparatus Setup: Place the capillary in a calibrated melting point apparatus.

  • Heating: Heat the apparatus at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: Record the temperature at which the substance is first observed to melt (onset) and the temperature at which it is completely molten (clear point). The range between these two temperatures is the melting range.

Causality: A narrow melting range is indicative of high purity. Impurities typically depress and broaden the melting range.

Solubility Determination

Understanding the solubility of this compound in various solvents is essential for its use in reactions and purifications.

Protocol: Shake-Flask Method for Solubility Determination

  • Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, methanol) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the solute in the clear supernatant using a suitable analytical technique (e.g., HPLC, gravimetric analysis after solvent evaporation).

Self-Validation: The presence of undissolved solid at the end of the equilibration period confirms that a saturated solution has been achieved.

The Role of this compound in Drug Discovery

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The stereochemistry at the C3 position of the pyrrolidine ring is often critical for biological activity. While specific examples of approved drugs containing the (S)-3-methoxypyrrolidine moiety are not as prevalent as its hydroxylated counterpart, its utility as a synthetic building block is significant.

The closely related compound, (S)-3-hydroxypyrrolidine , is a key intermediate in the synthesis of several important pharmaceuticals, including:

  • Darifenacin: A selective M3 muscarinic receptor antagonist used to treat overactive bladder.[4]

  • Barnidipine: A calcium channel blocker used as an antihypertensive agent.[4]

The synthesis of these drugs highlights the strategic importance of the chiral C3-substituted pyrrolidine core. This compound serves as a valuable precursor for the synthesis of analogs of these and other drugs, where the methoxy group can modulate properties such as lipophilicity, metabolic stability, and target binding.

Conclusion

This compound is a chiral building block with significant potential in the field of drug discovery and development. A thorough understanding of its physical properties is paramount for its effective use in the synthesis of novel therapeutic agents. This guide provides a foundational understanding of its key characteristics and outlines standard protocols for their verification. As with any chemical reagent, it is recommended that researchers consult the supplier's safety data sheet (SDS) for detailed handling and safety information.

References

  • PubChem. 3-Methoxypyrrolidine. [Link]
  • Google Patents. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.

Sources

An In-Depth Technical Guide to (S)-3-Methoxypyrrolidine Hydrochloride: A Key Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Methoxypyrrolidine hydrochloride has emerged as a pivotal chiral building block in medicinal chemistry, offering a unique combination of a stereochemically defined scaffold, favorable physicochemical properties, and versatile synthetic handles. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a prevalent motif in numerous natural products and FDA-approved drugs.[1] The introduction of a methoxy group at the chiral C3 position provides an opportunity to fine-tune lipophilicity and metabolic stability, while the secondary amine allows for diverse derivatization, making it a valuable asset in the design of novel therapeutics. This guide provides a comprehensive overview of the chemical structure, synthesis, analytical characterization, and applications of this compound, with a focus on its role in drug discovery and development.

Chemical Structure and Properties

This compound is the hydrochloride salt of the (S)-enantiomer of 3-methoxypyrrolidine. The presence of a stereocenter at the C3 position is a critical feature, as biological targets are chiral, and the specific stereoisomer of a drug molecule often dictates its pharmacological activity and safety profile.[2]

Chemical Identifiers:

  • IUPAC Name: (3S)-3-methoxypyrrolidine;hydrochloride[3]

  • CAS Number: 685828-16-4[3]

  • Molecular Formula: C₅H₁₂ClNO

  • Molecular Weight: 137.61 g/mol

  • SMILES String: CO[C@H]1CCNC1.Cl[3]

Physicochemical Properties:

PropertyValueSource
Physical Form Solid
Purity Typically ≥97%
Storage Temperature Refrigerator

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the readily available chiral precursor, (S)-3-hydroxypyrrolidine. The key transformation is the O-methylation of the secondary alcohol.

Step 1: Synthesis of the Precursor, (S)-3-Hydroxypyrrolidine Hydrochloride

A common route to the precursor involves the stereoselective reduction of a protected L-aspartic acid derivative or through the resolution of racemic 3-hydroxypyrrolidine. A patented method describes the synthesis starting from (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine. This involves a Mitsunobu reaction to invert the stereocenter, followed by hydrolysis and deprotection to yield (S)-3-hydroxypyrrolidine hydrochloride.

Step 2: O-Methylation via Williamson Ether Synthesis

The conversion of (S)-3-hydroxypyrrolidine to its methoxy derivative is a classic example of the Williamson ether synthesis.[2][4] This Sₙ2 reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack a methylating agent, such as methyl iodide or dimethyl sulfate.

Generalized Experimental Protocol:

  • Protection of the Amine: The secondary amine of (S)-3-hydroxypyrrolidine is typically protected, for instance, as a carbamate (e.g., Boc or Cbz), to prevent N-methylation.

  • Deprotonation: The protected (S)-3-hydroxypyrrolidine is treated with a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), to generate the corresponding alkoxide.

  • Methylation: A methylating agent, commonly methyl iodide (CH₃I), is added to the reaction mixture. The alkoxide displaces the iodide in an Sₙ2 reaction to form the protected (S)-3-methoxypyrrolidine.

  • Deprotection and Salt Formation: The protecting group is removed under appropriate conditions (e.g., acidic hydrolysis for a Boc group). The resulting (S)-3-methoxypyrrolidine free base is then treated with hydrochloric acid (HCl) to afford the stable hydrochloride salt.

Analytical Characterization

The identity and purity of this compound are confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. The key signals to expect are:

  • A singlet for the methoxy (CH₃O-) protons.

  • Multiplets for the diastereotopic methylene protons of the pyrrolidine ring (C2-H, C4-H, and C5-H).

  • A multiplet for the methine proton at the chiral center (C3-H).

  • A broad singlet for the amine proton (N-H).

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The expected signals include:

  • A signal for the methoxy carbon (CH₃O-).

  • A signal for the chiral methine carbon (C3).

  • Signals for the three methylene carbons of the pyrrolidine ring (C2, C4, and C5).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For this compound, techniques like electrospray ionization (ESI) would typically show the molecular ion of the free base [M+H]⁺.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used to assess the purity of this compound. Chiral chromatography can be employed to determine the enantiomeric excess.

Applications in Drug Discovery and Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry due to its ability to explore three-dimensional space, contribute to the stereochemistry of a molecule, and its non-planar nature. The introduction of a methoxy group at the 3-position can enhance metabolic stability by blocking a potential site of oxidation and can also modulate the compound's lipophilicity and hydrogen bonding capacity, thereby influencing its pharmacokinetic and pharmacodynamic properties.

Workflow for Incorporating this compound in Drug Discovery:

drug_discovery_workflow cluster_synthesis Synthesis & Derivatization cluster_screening Screening & Optimization cluster_development Preclinical & Clinical Development start (S)-3-Methoxypyrrolidine Hydrochloride derivatization N-Functionalization (e.g., Acylation, Alkylation, Reductive Amination) start->derivatization library Compound Library derivatization->library screening High-Throughput Screening (HTS) library->screening sar Structure-Activity Relationship (SAR) screening->sar lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Studies (ADME/Tox) lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Sources

An In-depth Technical Guide to (S)-3-Methoxypyrrolidine Hydrochloride: A Chiral Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chiral Pyrrolidines in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of molecular complexity and three-dimensionality is paramount for enhancing potency, selectivity, and pharmacokinetic profiles. The five-membered saturated nitrogen heterocycle, pyrrolidine, has emerged as one of the most valuable scaffolds in medicinal chemistry.[1] Its prevalence is underscored by its presence in numerous FDA-approved pharmaceuticals, where it often serves as a cornerstone for building intricate and biologically active molecules.[1]

(S)-3-Methoxypyrrolidine hydrochloride, the subject of this guide, is a prime exemplar of a chiral building block that provides medicinal chemists with a strategic advantage. The stereochemically defined center at the C3 position, combined with the methoxy functional group, allows for precise, vector-oriented elaboration of molecular structures. This guide provides an in-depth examination of its chemical properties, a robust and validated synthetic protocol, its applications in drug development, and critical safety and handling information for researchers and drug development professionals.

Physicochemical and Structural Characteristics

This compound is a solid, typically supplied as a white to off-white crystalline powder. Its hydrochloride salt form enhances stability and improves handling characteristics compared to the free base. The chirality at the C3 position is fixed in the (S)-configuration, which is a critical attribute for its use in stereoselective synthesis.

A summary of its core physicochemical properties is presented below for quick reference.

PropertyValueSource(s)
Molecular Weight 137.61 g/mol ,
Molecular Formula C₅H₁₁NO·HCl (or C₅H₁₂ClNO),
CAS Number 685828-16-4,
IUPAC Name (3S)-3-methoxypyrrolidine;hydrochloride,
Purity Typically ≥97%,
Physical Form Solid
Storage Store at room temperature or under refrigeration.,

Synthesis and Mechanistic Considerations: A Validated Protocol

The synthesis of this compound is most reliably achieved from its precursor, (S)-3-Hydroxypyrrolidine. A common and robust method is the Williamson ether synthesis, which involves the deprotonation of the hydroxyl group to form an alkoxide, followed by nucleophilic substitution with a methylating agent.[2][3]

A critical consideration in this synthesis is the presence of the secondary amine within the pyrrolidine ring. This amine is also nucleophilic and can compete in reactions, leading to undesired side products (e.g., N-methylation). Therefore, a protection-deprotection strategy is essential for a clean and high-yield synthesis. The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting the amine due to its stability under the basic conditions of the ether synthesis and its facile removal under acidic conditions, which conveniently yields the desired hydrochloride salt in the final step.

Synthetic Pathway Overview

The overall synthetic pathway can be visualized as a three-stage process: N-protection, O-methylation, and deprotection/salt formation.

G cluster_0 Synthetic Pathway A (S)-3-Hydroxypyrrolidine (Starting Material) B Step 1: N-Protection (Boc Anhydride, Base) A->B Protection of Amine C N-Boc-(S)-3-Hydroxypyrrolidine (Protected Intermediate) B->C Protection of Amine D Step 2: O-Methylation (NaH, MeI - Williamson Ether Synthesis) C->D Ether Formation E N-Boc-(S)-3-Methoxypyrrolidine D->E Ether Formation F Step 3: Deprotection & Salt Formation (HCl in Dioxane/MeOH) E->F Unveiling & Isolation G This compound (Final Product) F->G Unveiling & Isolation

Fig 1. Synthetic pathway for (S)-3-Methoxypyrrolidine HCl.
Detailed Experimental Protocol

This protocol is a self-validating system. Each step includes checkpoints and expected outcomes to ensure the integrity of the synthesis.

Step 1: N-Protection of (S)-3-Hydroxypyrrolidine

  • Causality: The Boc-protection prevents the secondary amine from reacting with the methylating agent in the subsequent step. Dichloromethane (DCM) is an excellent solvent for this reaction, and triethylamine (TEA) acts as a base to neutralize the acid byproduct.

  • Methodology:

    • To a stirred solution of (S)-3-Hydroxypyrrolidine (1.0 eq) in DCM (approx. 0.5 M), add triethylamine (1.2 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-(S)-3-Hydroxypyrrolidine as a crude oil, which can be used directly in the next step.

Step 2: O-Methylation via Williamson Ether Synthesis

  • Causality: Sodium hydride (NaH) is a strong, non-nucleophilic base that deprotonates the hydroxyl group to form the sodium alkoxide.[4] This potent nucleophile then attacks the electrophilic methyl iodide in a classic Sₙ2 reaction.[3] Anhydrous THF is crucial as NaH reacts violently with water.

  • Methodology:

    • Under an inert atmosphere (N₂ or Ar), suspend sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C.

    • Add a solution of N-Boc-(S)-3-Hydroxypyrrolidine (1.0 eq) in anhydrous THF dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. Hydrogen gas evolution should be observed.

    • Cool the reaction back to 0 °C and add methyl iodide (MeI, 1.5 eq) dropwise.

    • Allow the reaction to stir at room temperature for 12-18 hours.

    • Validation Checkpoint: Monitor by TLC or GC-MS to confirm the formation of the methylated product.

    • Carefully quench the reaction by the slow, dropwise addition of saturated NH₄Cl solution at 0 °C.

    • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure N-Boc-(S)-3-Methoxypyrrolidine.

Step 3: Deprotection and Hydrochloride Salt Formation

  • Causality: The Boc group is labile to strong acid. A solution of HCl in an organic solvent like dioxane or methanol efficiently cleaves the protecting group. The process simultaneously protonates the pyrrolidine nitrogen, forming the stable hydrochloride salt which often precipitates from the solution, facilitating isolation.

  • Methodology:

    • Dissolve the purified N-Boc-(S)-3-Methoxypyrrolidine (1.0 eq) in a minimal amount of methanol or diethyl ether.

    • Cool the solution to 0 °C.

    • Add a 4M solution of HCl in 1,4-dioxane (3-4 eq) dropwise.

    • Stir the mixture at room temperature for 2-4 hours. A precipitate should form.

    • Validation Checkpoint: Monitor the deprotection by TLC, observing the disappearance of the starting material.

    • Collect the solid product by filtration. Wash the solid with cold diethyl ether to remove any non-polar impurities.

    • Dry the solid under high vacuum to afford this compound as a crystalline solid.

    • Final Validation: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Drug Discovery and Asymmetric Synthesis

The utility of this compound stems from the unique combination of its structural features.

  • Chiral Scaffolding: The pyrrolidine ring is a conformationally restricted, non-planar structure.[1] This pre-organization can reduce the entropic penalty of binding to a biological target, potentially increasing ligand potency. The fixed (S)-stereochemistry is crucial for creating specific, high-affinity interactions with chiral biological macromolecules like enzymes and receptors.

  • Vector for 3D Exploration: The methoxy group at the 3-position provides a defined exit vector for further chemical modification. This allows chemists to systematically explore the three-dimensional space of a binding pocket, a strategy often referred to as "escaping flatland" in medicinal chemistry, which is correlated with higher clinical success rates.

  • Intermediate for Complex Molecules: This building block is a key intermediate in the synthesis of more complex pharmaceutical agents. It has been incorporated into molecules targeting a range of therapeutic areas, including central nervous system disorders and metabolic diseases. For instance, related 3-substituted pyrrolidines are found in drugs like Darifenacin (for overactive bladder) and Barnidipine (an antihypertensive).[5]

G cluster_1 Drug Discovery Workflow Integration Start (S)-3-Methoxypyrrolidine Hydrochloride Step1 Coupling Reaction (e.g., Amide formation, Reductive amination) Start->Step1 Introduce Scaffold Step2 Library Synthesis (Parallel Chemistry) Step1->Step2 Diversify Step3 Biological Screening (HTS, In-vitro assays) Step2->Step3 Test Activity Step4 Lead Optimization (SAR Studies) Step3->Step4 Refine Structure End Drug Candidate Step4->End Select Candidate

Fig 2. Integration of the chiral building block into a typical drug discovery workflow.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is of utmost importance. This compound is classified as a hazardous substance and requires appropriate precautions.

  • GHS Hazard Classification:

    • Pictogram: GHS07 (Exclamation Mark)

    • Signal Word: Warning

    • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

  • Personal Protective Equipment (PPE):

    • Always handle this compound inside a certified chemical fume hood.

    • Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

  • Handling Procedures:

    • Avoid inhalation of dust or powder. Use engineering controls to minimize exposure.

    • Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents.

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated tool for the modern medicinal chemist. Its defined stereochemistry, conformational rigidity, and functional handle for further elaboration make it an invaluable building block for constructing novel therapeutics with improved pharmacological properties. The robust synthetic protocol detailed in this guide provides a reliable and scalable method for its preparation, ensuring its accessibility for research and development. By understanding its properties, synthesis, and applications, and by adhering to strict safety protocols, researchers can effectively leverage this chiral scaffold to accelerate the discovery of next-generation medicines.

References

  • ChemUniverse.this compound [P80540].[Link]
  • Google Patents.Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.
  • Master Organic Chemistry.The Williamson Ether Synthesis.[Link]
  • PubChem.3-Methoxypyrrolidine.[Link]
  • Chemistry LibreTexts.11.8: Williamson Ether Synthesis.[Link]
  • Wikipedia.Williamson ether synthesis.[Link]

Sources

(S)-3-Methoxypyrrolidine hydrochloride synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-3-Methoxypyrrolidine Hydrochloride: Nomenclature, Properties, and Applications

Introduction

This compound is a chiral heterocyclic compound of significant interest within the fields of medicinal chemistry and drug discovery. The pyrrolidine ring is a prevalent scaffold in numerous biologically active molecules, and its substitution allows for the fine-tuning of pharmacological properties.[1] The introduction of a methoxy group at the 3-position, with a defined (S)-stereochemistry, provides a key structural motif for creating analogues of active pharmaceutical ingredients (APIs).[2] This guide offers a comprehensive overview of its nomenclature, physicochemical properties, and its role as a versatile building block in synthetic organic chemistry.

Nomenclature and Chemical Identifiers

Accurate identification of chemical compounds is critical for researchers. This compound is known by several synonyms and is cataloged under various chemical identifiers.

Identifier TypeValue
Primary Name This compound
Synonym(s) (3S)-3-methoxypyrrolidine hydrochloride, (3S)-3-methoxypyrrolidine;hydrochloride[3]
CAS Number 685828-16-4[3]
PubChem CID 45789911[3]
MDL Number MFCD11849817[4]
IUPAC Name (3S)-3-methoxypyrrolidine;hydrochloride[3]
InChI Key SQMYKVUSWPIFEQ-JEDNCBNOSA-N
SMILES String CO[C@H]1CCNC1.Cl[3]

It is important to note that the racemic mixture, 3-Methoxypyrrolidine hydrochloride, has a different CAS number (136725-50-3) and encompasses both the (S) and (R) enantiomers.

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its handling, storage, and application in chemical synthesis.

PropertyValue
Molecular Formula C5H12ClNO[5]
Molecular Weight 137.61 g/mol [5]
Appearance White to off-white solid[5]
Purity Typically ≥97%[4]
Solubility Sparingly soluble in water, slightly soluble in methanol.[5]
Storage Recommended storage at 2-8°C under an inert atmosphere (Nitrogen or Argon).[5]

The Role of Pyrrolidine Scaffolds in Drug Discovery

The pyrrolidine ring is a five-membered nitrogen heterocycle that is a key structural component in a wide array of natural products and synthetic drugs.[1] Its non-planar, puckered conformation allows for the presentation of substituents in distinct three-dimensional arrangements, which is crucial for specific interactions with biological targets. The sp3-hybridized nature of the ring provides a desirable scaffold for moving beyond flat, aromatic structures in drug design.[1]

The incorporation of pyrrolidine moieties can influence a molecule's polarity, lipophilicity, and metabolic stability, thereby affecting its pharmacokinetic and pharmacodynamic profiles. Chiral pyrrolidines, such as (S)-3-Methoxypyrrolidine, are particularly valuable as they introduce stereocenters that can lead to enantioselective binding with receptors and enzymes.

Applications in Synthetic Chemistry

This compound serves as a crucial building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Its secondary amine provides a reactive site for nucleophilic substitution or addition reactions, allowing for its facile incorporation into larger molecular scaffolds.[2]

While specific synthesis pathways for blockbuster drugs originating directly from this compound are not extensively detailed in the provided search results, its utility is evident from its classification as a pharmaceutical intermediate and a reagent for synthesis.[3] The methoxy group can act as a hydrogen bond acceptor and its stereochemistry can be critical for target engagement.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a suite of standard analytical techniques. These methods are essential for quality control and for ensuring the reliability of experimental results in research and development.[3]

Common analytical methods include:

  • Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to assess purity.

  • Mass Spectrometry (MS): Techniques like LC-MS or GC-MS are employed to confirm the molecular weight and fragmentation pattern.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-¹³ (¹³C) NMR provide detailed structural information.

  • Infrared (IR) Spectroscopy: FTIR can be used to identify characteristic functional groups.[3]

The general workflow for the quality control of a chemical intermediate like this compound would involve these steps.

G cluster_0 Quality Control Workflow raw_material Raw Material ((S)-3-Methoxypyrrolidine HCl) sampling Representative Sampling raw_material->sampling hplc Purity Assessment (HPLC/GC) sampling->hplc ms Identity Confirmation (MS) sampling->ms nmr Structural Verification (NMR) sampling->nmr ftir Functional Group Analysis (FTIR) sampling->ftir decision Quality Decision hplc->decision ms->decision nmr->decision ftir->decision pass Release for Use fail Reject/Reprocess decision->pass Meets Specs decision->fail Fails Specs

Caption: A generalized workflow for the analytical quality control of this compound.

Safety Information

This compound is associated with several hazard warnings. It is classified as harmful and an irritant.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Users should always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

Conclusion

This compound is a valuable chiral building block for the synthesis of novel compounds in drug discovery and development. Its well-defined stereochemistry and the presence of both a secondary amine and a methoxy group offer multiple avenues for chemical modification. A thorough understanding of its synonyms, physicochemical properties, and safe handling procedures is essential for its effective application in a research setting.

References

  • PubChem. 3-Methoxypyrrolidine. [Link]
  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
  • PubChem. (S)
  • SpringerLink. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

Sources

An In-depth Technical Guide to the Safe Handling of (S)-3-Methoxypyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data, handling procedures, and emergency protocols for (S)-3-Methoxypyrrolidine hydrochloride. As a chiral building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), a thorough understanding of its properties is paramount for ensuring laboratory safety and experimental integrity. This document moves beyond a standard Safety Data Sheet (SDS) to provide context, rationale, and actionable protocols for professionals in research and development.

Chemical and Physical Identity

This compound is the hydrochloride salt of the (S)-enantiomer of 3-methoxypyrrolidine. The presence of the chiral center makes it a valuable synthon in asymmetric synthesis.

PropertyValueReference(s)
Chemical Name (3S)-3-methoxypyrrolidine;hydrochloride[1]
Synonyms (S)-3-Methoxypyrrolidine HCl[2]
CAS Number 685828-16-4 ((S)-enantiomer); 136725-50-3 (racemate)[1][2][3]
Molecular Formula C₅H₁₂ClNO[3][4]
Molecular Weight 137.61 g/mol [3][4]
Appearance White to off-white or beige powder[5]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary hazards are associated with its irritant properties.[3] A clear understanding of these hazards is the foundation of a robust safety protocol.

Hazard ClassCategoryHazard StatementGHS PictogramSignal Word
Skin Corrosion/Irritation2H315: Causes skin irritationGHS07Warning
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritationGHS07Warning
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritationGHS07Warning

Expert Insight: The hydrochloride salt form is typically a solid, which can present an inhalation hazard as a dust. The parent compound, 3-methoxypyrrolidine, is a liquid and may have additional hazards such as flammability.[6] It is crucial to handle the solid hydrochloride salt in a manner that prevents aerosolization.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control, combining engineering controls and personal protective equipment, is essential for safe handling.

Engineering Controls
  • Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[3] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[7]

  • Safety Stations: A readily accessible eyewash station and safety shower must be available in the immediate work area.

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the hazards identified. The goal is to create a barrier between the researcher and the chemical.

  • Eye and Face Protection: Use safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[3][7] A face shield should be worn if there is a significant risk of splashing or dust generation.

  • Skin Protection:

    • Gloves: Wear impervious chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before each use. Use proper glove removal technique to avoid skin contact.[7]

    • Lab Coat: A standard laboratory coat should be worn. For larger quantities or tasks with a higher risk of exposure, a chemically resistant apron or suit may be necessary.

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, or during emergency situations, a NIOSH-approved particulate respirator (e.g., N95) or a respirator with appropriate cartridges should be used.[8]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol cluster_hands Hand Protection cluster_eyes Eye/Face Protection cluster_body Body Protection cluster_respiratory Respiratory Protection start Task Assessment: Handling (S)-3-Methoxypyrrolidine HCl lab_coat Wear standard lab coat start->lab_coat ppe_check Is a fume hood available and operational? resp_needed Use NIOSH-approved respirator ppe_check->resp_needed No end_ppe Proceed with Task ppe_check->end_ppe Yes gloves Don chemical-resistant gloves (e.g., Nitrile) eyewear Wear safety glasses with side-shields gloves->eyewear face_shield_check Risk of splash or dust? eyewear->face_shield_check face_shield_check->ppe_check No face_shield Add face shield face_shield_check->face_shield Yes face_shield->ppe_check lab_coat->gloves resp_needed->end_ppe

Caption: PPE selection workflow for handling the compound.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical for preventing accidental exposure and maintaining the chemical's integrity.

Handling
  • Avoid all personal contact, including inhalation of dust.[9]

  • Do not eat, drink, or smoke in the laboratory.[9]

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[3][7]

  • Avoid formation of dust and aerosols.[3] Weighing and transferring of the solid should be done in a fume hood or a glove box.

Storage
  • Store in a cool, dry, and well-ventilated place.[7]

  • Keep the container tightly closed to prevent moisture absorption, as the compound can be hygroscopic.[8][9]

  • Store under an inert atmosphere (e.g., argon or nitrogen) for long-term stability.[3][4]

  • Store away from incompatible materials and foodstuff containers.[9]

Emergency Procedures and First-Aid Measures

Rapid and correct response to an exposure or spill is crucial. All laboratory personnel should be familiar with these procedures.

First-Aid Measures

The immediate actions taken after an exposure can significantly impact the outcome. Always show the Safety Data Sheet to attending medical personnel.[3][8]

  • Inhalation: If dust is inhaled, move the person into fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[3][7]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, consult a physician.[3][7]

  • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][8]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[3][7]

Accidental Release Measures (Spills)

A spill should be treated as a hazardous event requiring a coordinated and prepared response.

Protocol for a Small Solid Spill:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation.

  • Don PPE: Wear appropriate PPE as described in Section 3, including respiratory protection.

  • Containment: Prevent further spread of the dust.

  • Cleanup: Carefully sweep or scoop up the spilled solid material. Use dry cleanup procedures and avoid generating dust.[9] A HEPA-filtered vacuum can be used for larger spills. Place the collected material into a suitable, labeled, and closed container for disposal.[3][8]

  • Decontamination: Clean the spill area thoroughly with a damp cloth or sponge.

  • Disposal: Dispose of the waste material and contaminated cleaning supplies as hazardous waste through a licensed disposal company.[3]

Spill_Response Emergency Spill Response Flowchart cluster_cleanup_steps Cleanup Procedure spill Spill of (S)-3-Methoxypyrrolidine HCl Occurs evacuate Evacuate Immediate Area & Ensure Ventilation spill->evacuate ppe Don Full PPE: Gloves, Goggles, Lab Coat, Respirator evacuate->ppe cleanup Clean Up Spill ppe->cleanup sweep Carefully sweep or vacuum (HEPA filter) solid material containerize Place in a labeled, closed container for disposal decontaminate Wipe spill area with a damp cloth disposal Dispose of waste as hazardous material decontaminate->disposal report Report Incident to Lab Supervisor disposal->report

Caption: Emergency response workflow for a chemical spill.

Fire-Fighting Measures

While the hydrochloride salt is not highly flammable, it is important to be prepared for its involvement in a fire.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[3][7][8]

  • Specific Hazards: In a fire, hazardous decomposition products may be released, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride gas.[8]

  • Advice for Firefighters: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and decomposition products.[3][7]

Toxicological and Ecological Information

  • Toxicological Profile: The primary toxicological concerns are irritation to the skin, eyes, and respiratory system upon direct contact.[3] The full toxicological properties have not been thoroughly investigated, which necessitates a cautious approach to handling.[3][8] No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC or NTP.[3][8]

  • Ecological Profile: Data on the environmental impact of this compound is limited. As a standard precautionary measure, do not let the product enter drains or waterways.[3][7] Discharge into the environment should be avoided.

Conclusion

This compound is a valuable reagent in modern chemical synthesis. Its safe use hinges on a comprehensive understanding of its hazards and the diligent application of safety protocols. By integrating robust engineering controls, appropriate personal protective equipment, and well-rehearsed emergency procedures, researchers can minimize risks and maintain a safe laboratory environment. This guide serves as a foundational document to be integrated into site-specific chemical hygiene plans.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11355447, 3-Methoxypyrrolidine.
  • MSDS of (S)-3-Hydroxypyrrolidine Hydrochloride (2013). (Note: While for a related compound, it provides relevant safety information for the pyrrolidine hydrochloride class).
  • Acros PharmaTech Limited (2018). Safety Data Sheet: 3-Methoxypyrrolidine hydrochloride.
  • Angene Chemical (2021). Safety Data Sheet: 3-Methoxypyrrolidine hydrochloride.

Sources

An In-depth Technical Guide to the Material Safety of (S)-3-Methoxypyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

(S)-3-Methoxypyrrolidine hydrochloride is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its pyrrolidine core, functionalized with a methoxy group at the C-3 position, provides a valuable scaffold for introducing specific stereochemistry and physicochemical properties into novel pharmaceutical candidates. Understanding the comprehensive safety profile of this reagent is not merely a regulatory formality but a prerequisite for ensuring laboratory safety, designing robust experimental protocols, and maintaining the integrity of research outcomes. This guide synthesizes critical safety data, expert handling procedures, and emergency responses to empower scientists in its safe and effective utilization.

Section 1: Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of a thorough safety assessment. These properties dictate storage requirements, predict its behavior under various experimental conditions, and inform the selection of appropriate personal protective equipment.

PropertyValueSource
Chemical Name This compound-
CAS Number 136725-50-3[1][2]
Molecular Formula C₅H₁₂ClNO[2]
Molecular Weight 137.61 g/mol [2]
Appearance Data not consistently available; likely a solid-
Boiling Point 171.7°C at 760 mmHg (for free base)[1]
Chemical Stability Stable under recommended storage conditions.[1]

Note: The boiling point is listed for the free base, 3-methoxypyrrolidine, as the hydrochloride salt would likely decompose at high temperatures.

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a universal framework for classifying chemical hazards. This compound is classified as a hazardous substance, necessitating specific handling precautions. The primary hazards are related to irritation of the skin, eyes, and respiratory system.[2][3]

GHS Classification Summary:

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[2][3]

  • Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[2][3]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[2][3]

Signal Word: Warning [3]

Hazard Statements:

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3]

Precautionary Statements (Selected):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3]

  • P280: Wear protective gloves/ eye protection/ face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of water.[4]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]

graph GHS_Pictograms {
  layout=neato;
  node [shape=none, image="https://upload.wikimedia.org/wikipedia/commons/thumb/e/e3/GHS-pictogram-exclam.svg/240px-GHS-pictogram-exclam.svg.png", label="", width=1.5, height=1.5, fixedsize=true];
  ExclamationMark [pos="0,0!"];
  label="GHS Hazard Pictogram: Exclamation Mark";
  labelloc="b";
  fontsize=12;
}

Caption: GHS pictogram for Irritant (skin and eye), and Respiratory Tract Irritant.

Section 3: Safe Handling, Storage, and Personal Protective Equipment (PPE)

The causality behind safe handling protocols is rooted in preventing exposure via the three primary routes: inhalation, dermal contact, and ingestion. Given its classification as an irritant, the following measures are mandated.

Engineering Controls:

  • Ventilation: All handling of this compound, particularly weighing and transferring the solid, must be conducted in a certified chemical fume hood to prevent inhalation of dust and aerosols.[1][2] The ventilation system should be appropriate to maintain exposure levels below any established occupational limits.

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards are required.[1][2] A face shield should be used if there is a significant risk of splashing or dust generation.[2]

  • Hand Protection: Chemically resistant, impervious gloves (e.g., nitrile rubber) must be worn.[1] It is critical to inspect gloves for any defects before use and to use a proper glove removal technique to avoid skin contact.[1][3]

  • Skin and Body Protection: A standard laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, impervious clothing should be considered.[1]

Storage Conditions:

  • Store in a cool, dry, and well-ventilated area.[1]

  • Keep the container tightly closed to prevent moisture ingress and contamination.[1]

  • Store away from incompatible materials, such as strong oxidizing agents.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Conduct Risk Assessment B Verify Fume Hood Operation A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Transfer Compound Inside Fume Hood C->D E Keep Container Tightly Closed When Not in Use D->E F Decontaminate Work Area E->F G Dispose of Contaminated Waste in Labeled Container F->G H Remove PPE and Wash Hands Thoroughly G->H

Caption: Workflow for the safe handling of this compound.

Section 4: First-Aid and Emergency Procedures

A rapid and correct response to accidental exposure is critical to minimize harm. Personnel should be familiar with the location and operation of emergency equipment, including safety showers and eyewash stations.[5]

First-Aid Measures:

  • Inhalation: If inhaled, move the person into fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1][2]

  • Skin Contact: Immediately wash off with soap and plenty of water.[2] Remove all contaminated clothing. If skin irritation persists, consult a physician.[5]

  • Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[2][5] Remove contact lenses if present and easy to do.[2][3] Seek immediate medical attention from an ophthalmologist.[6]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[2] Rinse mouth with water and consult a physician immediately.[1][2]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][2]

  • Specific Hazards: No specific data is available for the hydrochloride salt, but like many organic compounds, hazardous combustion products (e.g., carbon oxides, nitrogen oxides, hydrogen chloride gas) may be formed.

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][2]

Section 5: Toxicological and Ecological Information

While comprehensive toxicological data for this compound is limited, the GHS classification is based on available data and structural analogies.[2]

Toxicological Profile:

  • Acute Toxicity: Data not available. The chemical, physical, and toxicological properties have not been thoroughly investigated.[2][3]

  • Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, or NTP.[2][3]

  • Germ Cell Mutagenicity: No data available.[1]

  • Reproductive Toxicity: No data available.[3]

The lack of extensive toxicological data underscores the importance of adhering to the precautionary principle: treat the substance as potentially harmful and minimize all routes of exposure.

Ecological Impact:

  • There is no specific data available on the persistence, degradability, or bioaccumulative potential of this compound.[1]

  • It is imperative to prevent its release into the environment.[1] Do not let the product enter drains or waterways.[1][2] All waste materials should be disposed of through a licensed professional waste disposal service.[2][3]

References

  • Sigma-Aldrich. (2025). Safety Data Sheet for Pyrrolidine.
  • Acros PharmaTech Limited. (2018). SAFETY DATA SHEET: 3-Methoxypyrrolidine hydrochloride.
  • Angene Chemical. (2021). Safety Data Sheet: 3-Methoxypyrrolidine hydrochloride.
  • Capot Chemical Co., Ltd. (2013). MSDS of (S)-3-Hydroxypyrrolidine Hydrochloride.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: (+/-)-3-Hydroxypyrrolidine hydrochloride.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11355447, 3-Methoxypyrrolidine.
  • Fisher Scientific. (2025).
  • Sigma-Aldrich. (2025).

Sources

(S)-3-Methoxypyrrolidine Hydrochloride: A Strategic Chiral Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Introduction: The Strategic Value of Saturated Heterocycles in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel drug candidates with enhanced efficacy, selectivity, and improved pharmacokinetic profiles has led to a strategic shift away from flat, aromatic structures towards more three-dimensional molecules. Saturated heterocycles, particularly the pyrrolidine ring, have emerged as "privileged scaffolds" due to their significant representation in FDA-approved drugs and their ability to confer desirable properties upon parent molecules.[1][2] The five-membered pyrrolidine ring offers a robust framework that allows for precise spatial arrangement of substituents, enabling meticulous exploration of a biological target's binding pocket.[1]

Within this important class of building blocks, (S)-3-Methoxypyrrolidine hydrochloride (CAS: 685828-16-4) has garnered significant attention as a versatile and high-value intermediate.[3] Its utility stems from a unique combination of structural features: a stereochemically defined center, a metabolically stable methoxy group, and a secondary amine that serves as a reactive handle. This guide provides a comprehensive technical overview of this compound, detailing its synthesis, physicochemical properties, and strategic applications in the design and development of next-generation therapeutics.

Core Molecular Attributes and Physicochemical Profile

The strategic advantage of incorporating (S)-3-Methoxypyrrolidine into a drug candidate is rooted in its distinct structural and chemical properties. The precise control over stereochemistry and the influence of the methoxy substituent are paramount.

Physicochemical Data

A summary of the key properties of this compound is presented below for quick reference.

PropertyValueReference
Chemical Name (3S)-3-methoxypyrrolidine;hydrochloride[3]
CAS Number 685828-16-4[3][4]
Molecular Formula C₅H₁₁NO · HCl[5]
Molecular Weight 137.61 g/mol [4][5]
Appearance Off-white to pale solid-
Purity Typically ≥95-97%[3][4]
Solubility Soluble in water and polar organic solvents-
The Critical Role of (S)-Stereochemistry

Biological systems are inherently chiral. The interaction between a drug molecule and its protein target is highly dependent on a precise three-dimensional fit. The fixed (S)-configuration at the C3 position of the pyrrolidine ring is crucial for establishing stereospecific interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions, within a binding site.[6][7] This enantiomeric purity is essential for:

  • Enhanced Potency: Ensuring the molecule adopts the optimal conformation for high-affinity binding to the target.

  • Improved Selectivity: Differentiating between the desired target and off-target proteins (including receptor subtypes), which can significantly reduce side effects.

  • Predictable Pharmacology: Providing a single, well-defined active agent, which simplifies pharmacokinetic and pharmacodynamic studies.

The Influence of the 3-Methoxy Group

The methoxy (-OCH₃) group at the C3 position is not merely a passive substituent. It actively modulates the molecule's properties in several key ways:

  • Metabolic Stability: The methyl ether is generally more resistant to metabolic degradation (e.g., oxidation by cytochrome P450 enzymes) compared to a free hydroxyl group, potentially leading to a longer in-vivo half-life.

  • Lipophilicity Tuning: The methoxy group increases lipophilicity compared to a hydroxyl group, which can be strategically used to modulate a drug candidate's ability to cross cell membranes and the blood-brain barrier.

  • Hydrogen Bonding: While it cannot donate a hydrogen bond, the oxygen atom acts as a hydrogen bond acceptor, providing an additional interaction point with the biological target.

  • Conformational Lock: The steric bulk of the methoxy group can influence the puckering of the pyrrolidine ring, helping to lock the molecule into a desired, low-energy conformation that is pre-organized for binding.

A Representative Synthetic Pathway

The reliable and scalable synthesis of enantiomerically pure this compound is critical for its application in drug development. While multiple routes exist, a common and illustrative strategy involves the methylation of a readily available chiral precursor, (S)-3-hydroxypyrrolidine, which itself can be synthesized from starting materials like L-malic acid.[8][9] A typical sequence involves protection, methylation, and deprotection.

Synthetic Workflow Diagram

The following diagram outlines a standard laboratory-scale synthesis.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: O-Methylation cluster_2 Step 3: Deprotection & Salt Formation A (S)-3-Hydroxypyrrolidine B Boc-protected intermediate (S)-1-Boc-3-hydroxypyrrolidine A->B Boc₂O, Base (e.g., TEA) Solvent (e.g., DCM) C O-methylated intermediate (S)-1-Boc-3-methoxypyrrolidine B->C Base (e.g., NaH) Methylating Agent (e.g., CH₃I) Solvent (e.g., THF) D Final Product This compound C->D HCl in Dioxane or Ether

Caption: A three-step synthesis of this compound.

Detailed Experimental Protocol

This protocol describes the synthesis based on the workflow above.

Step 1: N-Boc Protection of (S)-3-Hydroxypyrrolidine

  • Rationale: The secondary amine of the starting material is nucleophilic and would compete with the hydroxyl group in the subsequent methylation step. Protection with a tert-butoxycarbonyl (Boc) group renders the nitrogen non-nucleophilic and is easily removable under acidic conditions.

  • Procedure:

    • Dissolve (S)-3-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (TEA, 1.1 eq) to the solution.

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction with water and perform a standard aqueous workup. Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-1-Boc-3-hydroxypyrrolidine, which can often be used in the next step without further purification.

Step 2: O-Methylation (Williamson Ether Synthesis)

  • Rationale: This classic reaction forms the key carbon-oxygen bond. A strong base is required to deprotonate the hydroxyl group, forming a nucleophilic alkoxide that then attacks the methylating agent in an Sₙ2 reaction. Anhydrous conditions are critical as the base (NaH) reacts violently with water.

  • Procedure:

    • Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C.

    • Slowly add a solution of (S)-1-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous THF to the NaH suspension. Effervescence (H₂ gas) will be observed.

    • Stir the mixture at 0 °C for 30-60 minutes.

    • Add methyl iodide (CH₃I, 1.2 eq) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain pure (S)-1-Boc-3-methoxypyrrolidine.

Step 3: N-Boc Deprotection and Hydrochloride Salt Formation

  • Rationale: The Boc group is labile in strong acid. Using a solution of hydrogen chloride (HCl) in an organic solvent simultaneously removes the protecting group and forms the desired hydrochloride salt, which often precipitates from the solution, facilitating its isolation.

  • Procedure:

    • Dissolve the purified (S)-1-Boc-3-methoxypyrrolidine (1.0 eq) in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

    • Add a solution of 4M HCl in 1,4-dioxane (3-4 eq) dropwise at room temperature.

    • A precipitate will typically form. Stir the mixture for 2-4 hours.

    • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a stable, crystalline solid.

Core Applications in Medicinal Chemistry

This compound is rarely part of the final drug's pharmacophore itself; rather, it serves as a foundational scaffold to which the pharmacophore is attached. Its primary role is to orient key functional groups and to bestow favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Strategic Incorporation into Lead Compounds

The secondary amine of the pyrrolidine ring is the primary point of attachment for building out the target molecule. This is typically achieved through robust and reliable reactions like reductive amination, amide coupling, or nucleophilic aromatic substitution.

G cluster_workflow Drug Synthesis Workflow cluster_properties Contribution to Final Molecule A (S)-3-Methoxypyrrolidine (Chiral Scaffold) C Final Drug Candidate A->C Reductive Amination or Amide Coupling B Core Pharmacophore (e.g., R-CHO or R-COOH) B->C C-N Bond Formation D Improved Solubility (via basic nitrogen) C->D E Defined 3D Shape (Stereochemistry) C->E F Enhanced Metabolic Stability (Methoxy group) C->F

Caption: Integration of the chiral scaffold with a pharmacophore.

Case Study: A Workflow for Scaffold Elaboration via Reductive Amination

Reductive amination is one of the most powerful and widely used C-N bond-forming reactions in medicinal chemistry due to its high functional group tolerance and operational simplicity.

Workflow Rationale: This process involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild hydride reagent. Sodium triacetoxyborohydride (STAB) is often the reagent of choice because it is less basic and more selective for iminium ions over carbonyls, allowing for a one-pot procedure.

Detailed Protocol: Synthesis of a Model N-benzylated Pyrrolidine

  • Setup: To a vial, add this compound (1.0 eq), benzaldehyde (1.05 eq), and dichloromethane (DCM) as the solvent.

  • Neutralization: Add triethylamine (TEA, 1.1 eq) to the mixture to neutralize the hydrochloride salt and liberate the free secondary amine. Stir for 5 minutes.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the reaction mixture. The reaction is typically exothermic and may require cooling.

  • Reaction: Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS or TLC.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can then be purified by flash column chromatography on silica gel to yield the desired N-benzylated product.

Conclusion and Future Outlook

This compound is a quintessential example of a modern chiral building block that empowers medicinal chemists to pursue complex molecular architectures with greater control and efficiency.[10] Its defined stereochemistry, combined with the modulating effects of the methoxy group and the synthetic versatility of the secondary amine, makes it an invaluable tool for optimizing lead compounds. By providing a conformationally restricted, metabolically stable scaffold, it helps address key challenges in drug discovery related to potency, selectivity, and ADME properties.[2]

As drug discovery continues to venture into more complex biological targets and challenging chemical space, the demand for sophisticated, three-dimensional building blocks like this compound will only intensify. Its application will continue to be a key strategy in the development of innovative therapeutics for a wide range of diseases.

References

  • 3-Methoxypyrrolidine: Your Key Pharmaceutical Intermediate Solution. (n.d.). Zhengzhou Alfa Chemical Co.,Ltd.
  • This compound. (n.d.). SynHet.
  • The Role of (R)-3-Methoxypyrrolidine Hydrochloride as a Versatile Pyrrolidine Derivative in Synthesis. (2025, October 23). NINGBO INNO PHARMCHEM CO.,LTD.
  • Preparation method of (S)-3-hydroxypyrrolidine hydrochloride. (2016). Google Patents.
  • (R)-3-Hydroxypyrrolidine hydrochloride. (n.d.). Chem-Impex.
  • Synthetic method of optically pure (S)-3-hydroxypyrrolidine. (2010). Google Patents.
  • 3-Methoxypyrrolidine hydrochloride. (n.d.). BLD Pharm.
  • (S)-3-Methoxypyrrolidine. (n.d.). BLD Pharm.
  • (S)-3-Methoxypyrrolidine. (n.d.). BOC Sciences.
  • Alcaro, S., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
  • Application of Bicyclic Pyrrolidine in Drug Development. (n.d.). BLDpharm.
  • 3-Methoxypyrrolidine hydrochloride. (n.d.). Sigma-Aldrich.
  • This compound; 97%. (n.d.). Fisher Scientific.

Sources

(S)-3-Methoxypyrrolidine Hydrochloride: A Keystone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-3-Methoxypyrrolidine hydrochloride has emerged as a pivotal chiral building block in contemporary pharmaceutical development. Its unique structural and stereochemical attributes make it an invaluable intermediate for synthesizing a range of complex, biologically active molecules, particularly those targeting the central nervous system and cardiovascular system. This technical guide provides an in-depth analysis of this compound, detailing its synthesis with an emphasis on stereochemical control, its physicochemical properties, and its critical role in the construction of marketed drugs. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the field of drug discovery and manufacturing.

Introduction: The Strategic Importance of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions allow for potent and selective binding to a variety of biological targets. The introduction of substituents with specific stereochemistry onto the pyrrolidine ring is a cornerstone of modern drug design, enabling the fine-tuning of pharmacological properties.

This compound, the subject of this guide, is a prime example of a strategically designed intermediate. The (S)-configuration at the C-3 position is crucial for the enantioselectivity of the final active pharmaceutical ingredient (API), while the methoxy group provides a stable, lipophilic moiety that can influence potency, selectivity, and pharmacokinetic properties. This guide will elucidate the synthesis and application of this versatile building block.

Synthesis and Stereochemical Control

The paramount challenge in the synthesis of this compound is the precise control of the stereocenter at the C-3 position. The most prevalent and industrially viable strategies originate from the "chiral pool," utilizing readily available, enantiomerically pure starting materials.[2][3]

The Chiral Pool Approach: Synthesis from (S)-3-Hydroxypyrrolidine

The most common and logical pathway to this compound begins with its hydroxyl analog, (S)-3-Hydroxypyrrolidine. This precursor is a valuable intermediate in its own right, serving as a key building block for drugs such as the overactive bladder treatment Darifenacin and the antihypertensive agent Barnidipine.[4][5]

The synthetic workflow can be dissected into three critical stages: N-protection, O-methylation, and deprotection/salt formation.

The pyrrolidine nitrogen is a nucleophilic secondary amine that would otherwise compete with the hydroxyl group during the O-methylation step. Furthermore, it can interfere with other reagents in a multi-step synthesis. Therefore, the first step is the protection of this nitrogen atom. The choice of protecting group is critical and is dictated by the overall synthetic strategy, particularly the conditions required for its eventual removal.[6][7]

  • tert-Butoxycarbonyl (Boc): This is one of the most common protecting groups due to its stability under a wide range of conditions and its facile removal under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid).

  • Benzyloxycarbonyl (Cbz): The Cbz group is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis, offering an orthogonal deprotection strategy to the acid-labile Boc group.[6]

The selection of an N-protecting group is a critical decision in the synthetic design process, directly impacting the reaction pathway and overall efficiency.

Visualizing the Synthetic Workflow

Synthetic_Workflow cluster_0 Stage 1: N-Protection cluster_1 Stage 2: O-Methylation cluster_2 Stage 3: Deprotection & Salt Formation Start (S)-3-Hydroxypyrrolidine Protect Reaction with (Boc)2O or Cbz-Cl Start->Protect Protected N-Protected (S)-3-Hydroxypyrrolidine Protect->Protected Methylate Reaction with Methylating Agent (e.g., MeI, DMS) & Base (e.g., NaH) Protected->Methylate Methoxy N-Protected (S)-3-Methoxypyrrolidine Methylate->Methoxy Deprotect Acidolysis (for Boc) or Hydrogenolysis (for Cbz) Methoxy->Deprotect Freebase (S)-3-Methoxypyrrolidine (Free Base) Deprotect->Freebase Salt Reaction with HCl Freebase->Salt Final (S)-3-Methoxypyrrolidine HCl Salt->Final

Figure 1: General Synthetic Workflow from (S)-3-Hydroxypyrrolidine.

Experimental Protocol: Synthesis of this compound from N-Boc-(S)-3-Hydroxypyrrolidine

The following protocol is a representative procedure based on established methodologies for O-alkylation of alcohols and deprotection of Boc-protected amines.

Step 1: O-Methylation of N-Boc-(S)-3-hydroxypyrrolidine

  • System Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0 °C in an ice bath.

    • Causality: Anhydrous conditions are crucial as sodium hydride reacts violently with water. THF is an appropriate aprotic solvent for this reaction. Cooling to 0 °C controls the initial exothermic reaction of the alcohol with the hydride base.

  • Deprotonation: A solution of N-Boc-(S)-3-hydroxypyrrolidine (1.0 equivalent) in anhydrous THF is added dropwise to the NaH suspension, ensuring the internal temperature does not exceed 5 °C. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour until hydrogen gas evolution ceases.

    • Causality: The dropwise addition maintains control over the reaction rate and temperature. The stirring period ensures complete formation of the sodium alkoxide intermediate.

  • Methylation: The reaction mixture is cooled back to 0 °C. Methyl iodide (MeI, 1.5 equivalents) is added dropwise. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.

    • Causality: Methyl iodide is a highly effective methylating agent for this SN2 reaction. Using a slight excess ensures the reaction goes to completion. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is then partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude N-Boc-(S)-3-methoxypyrrolidine is purified by flash column chromatography.

Step 2: Deprotection and Hydrochloride Salt Formation

  • Deprotection: The purified N-Boc-(S)-3-methoxypyrrolidine is dissolved in a suitable solvent such as diethyl ether or 1,4-dioxane. A solution of hydrogen chloride (HCl) in the same solvent (e.g., 2M HCl in diethyl ether) is added dropwise with stirring at 0 °C.

    • Causality: The Boc group is readily cleaved under anhydrous acidic conditions to release the free amine. The use of ethereal HCl facilitates the precipitation of the hydrochloride salt.

  • Isolation: A white precipitate of this compound forms. The suspension is stirred for 1-2 hours at room temperature to ensure complete precipitation. The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product.

Physicochemical Properties and Characterization

Thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of this compound.

PropertyValueSource
CAS Number 685828-16-4[8]
Molecular Formula C₅H₁₂ClNO[9]
Molecular Weight 137.61 g/mol [9]
Appearance White to off-white solid[1]
Purity Typically ≥95-97%[8]
Storage 2-8°C, under inert gas[9]
Solubility Soluble in water and methanol[1]
Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Key signals in the ¹H NMR spectrum would include a singlet for the methoxy protons (~3.3 ppm), and multiplets for the pyrrolidine ring protons. The spectral data for the enantiomer, (R)-3-Methoxypyrrolidine hydrochloride, can serve as a reference.[10]

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight.

  • Infrared (IR) Spectroscopy: Shows characteristic peaks for the N-H and C-O functional groups.

Stereochemical Purity: The Role of Optical Rotation

The most critical quality control parameter for this chiral intermediate is its enantiomeric purity. This is determined by measuring the specific optical rotation of a solution of the compound using a polarimeter.[11] The sign and magnitude of the rotation confirm that the desired (S)-enantiomer has been produced and allows for the calculation of enantiomeric excess (ee%). The measurement is typically performed at the sodium D-line (589 nm).[11]

Applications in Pharmaceutical Synthesis

The utility of the (S)-3-alkoxypyrrolidine scaffold is well-established in drug development. While this compound is a versatile intermediate for novel chemical entities, its precursor, (S)-3-hydroxypyrrolidine, provides a clear illustration of the scaffold's importance in marketed drugs.

Key Intermediate in the Synthesis of Darifenacin

Darifenacin is a selective M3 muscarinic receptor antagonist used to treat overactive bladder.[12][13] The synthesis of Darifenacin prominently features the (S)-3-hydroxypyrrolidine scaffold, which is later functionalized.[5][14][15] The stereochemistry of the pyrrolidine ring is essential for the drug's selective binding to the M3 receptor.

Visualizing the Role of the Pyrrolidine Intermediate in Darifenacin

Darifenacin_Synthesis Intermediate (S)-3-Hydroxypyrrolidine (or derivative) Process Multi-Step Synthesis Intermediate->Process Reagents Other Key Building Blocks Reagents->Process Darifenacin Darifenacin (Final API) Process->Darifenacin

Figure 2: Conceptual role of the (S)-pyrrolidine scaffold in Darifenacin synthesis.

Building Block for Barnidipine

Barnidipine is a dihydropyridine calcium channel blocker used for the treatment of hypertension.[16][17] Its synthesis also relies on a chiral pyrrolidine derivative, specifically (S)-1-benzyl-3-hydroxypyrrolidine, to introduce the necessary stereochemistry into the final molecule.[16][18] The (S)-configuration is critical for the drug's therapeutic activity.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a high-value, versatile intermediate whose importance in pharmaceutical R&D cannot be overstated. Its synthesis, rooted in the principles of chiral pool chemistry and strategic protecting group usage, allows for the reliable production of an enantiomerically pure building block. The established use of the closely related (S)-3-hydroxypyrrolidine scaffold in marketed drugs like Darifenacin and Barnidipine underscores the therapeutic relevance of this structural motif. As drug discovery continues to demand molecules with increasing complexity and stereochemical precision, the role of well-characterized and strategically designed intermediates such as this compound will only continue to grow.

References

  • BenchChem Technical Support Team. (2025). Navigating the Synthesis of 3-Aminopyrrolidine Derivatives: A Technical Guide to Protecting Groups. Benchchem. Link
  • Toste, F. D., & Zhang, J. (2011). Phosphoramidite Gold(I)-Catalyzed Diastereo- and Enantioselective Synthesis of 3,4-Substituted Pyrrolidines. PubMed Central. Link
  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Link
  • ACS Publications. Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Link
  • ChemicalBook. (S)-3-Hydroxypyrrolidine hydrochloride(122536-94-1) 1H NMR spectrum. ChemicalBook. Link
  • Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Organic Chemistry Portal. Link
  • National Center for Biotechnology Information. 3-Methoxypyrrolidine. PubChem. Link
  • National Center for Biotechnology Information. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed Central. Link
  • National Center for Biotechnology Information. 3-(3-Methoxyphenyl)pyrrolidine hydrochloride. PubChem. Link
  • Geneesmiddeleninformatiebank. (2023). Barnidipine HCl Public Assessment Report. Link
  • Wang, L., et al. (2014). Synthesis and Characterization of Impurities of Barnidipine Hydrochloride, an Antihypertensive Drug Substance. PubMed Central. Link
  • Wünsch, B., et al. (2026). Chiral pool synthesis of enantiomerically pure morphan derivatives with κ receptor affinity from (S)-perillaldehyde. European Journal of Medicinal Chemistry. Link
  • Organic Chemistry Portal. Pyrrolidine synthesis. Organic Chemistry Portal. Link
  • List, B., & Boller, T. (2023). Enantioselective Synthesis of Pyrrolidines by Imidodiphosphorimidate (IDPi)
  • MDPI. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. MDPI. Link
  • MedChemExpress. Barnidipine hydrochloride. MedChemExpress. Link
  • ChemicalBook. (R)-3-METHOXY-PYRROLIDINE HYDROCHLORIDE(474707-30-7) 1H NMR spectrum. ChemicalBook. Link
  • LookChem. (S)
  • Sigma-Aldrich. This compound. Sigma-Aldrich. Link
  • Google Patents. Process for preparation of darifenacin and intermediates used in the process.
  • Google Patents. Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
  • ChemRxiv.
  • ResearchGate. (2014). Synthesis and Characterization of Impurities of Barnidipine Hydrochloride, an Antihypertensive Drug Substance.
  • PubMed. (2018).
  • National Center for Biotechnology Information. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PubMed Central. Link
  • PubMed. Ex-chiral pool synthesis and pharmacological aspects of 3-pyrrolidinylisoxazoles. PubMed. Link
  • New Drug Approvals. (2017). Darifenacin Hydrobromide. Link
  • PubMed. (2014). Synthesis and characterization of impurities of barnidipine hydrochloride, an antihypertensive drug substance. PubMed. Link
  • National Center for Biotechnology Information. (2018).
  • National Center for Biotechnology Information. (S)-3-Hydroxypyrrolidine hydrochloride. PubChem. Link
  • PubMed. (2016).
  • Google Patents. Novel and Improved Processes for the Preparation of Intermediates of Darifenacin, Darifenacin and Its Pharmaceutically Acceptable Salts.
  • National Center for Biotechnology Inform
  • Google Patents. Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.
  • Sigma-Aldrich. 3-Methoxypyrrolidine hydrochloride. Sigma-Aldrich. Link
  • SynHet. This compound. SynHet. Link
  • Anton Paar Wiki. European Pharmacopoeia 2.2.7.
  • BLD Pharm. (S)-3-Methoxypyrrolidine. BLD Pharm. Link
  • ChemicalBook. (S)-3-METHOXYPYRROLIDINE. ChemicalBook. Link
  • Seedion. This compound. Seedion. Link
  • MySkinRecipes. This compound. MySkinRecipes. Link
  • BLD Pharm. 3-Methoxypyrrolidine hydrochloride. BLD Pharm. Link
  • Fisher Scientific. Advanced Chemblocks Inc this compound; 97%. Fisher Scientific. Link

Sources

An In-Depth Technical Guide to (S)-3-Methoxypyrrolidine Hydrochloride: From Discovery to Application in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-3-Methoxypyrrolidine hydrochloride has emerged as a pivotal chiral building block in contemporary medicinal chemistry. Its rigid, three-dimensional structure and strategically positioned methoxy group offer significant advantages in the design of highly selective and potent therapeutic agents. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of this valuable intermediate. We will delve into detailed, field-proven synthetic protocols, explaining the rationale behind experimental choices and offering insights into process optimization. Furthermore, this guide will illuminate the critical role of this compound in the development of groundbreaking pharmaceuticals, with a particular focus on its incorporation into Janus kinase (JAK) inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this key synthetic intermediate.

Introduction: The Significance of the Chiral 3-Substituted Pyrrolidine Scaffold

The pyrrolidine ring is a ubiquitous motif in a vast array of natural products and synthetic drugs, prized for its conformational rigidity and ability to present substituents in well-defined spatial orientations.[1] The introduction of stereocenters onto this five-membered ring further enhances its utility, allowing for precise interactions with chiral biological targets such as enzymes and receptors. Specifically, the 3-substituted pyrrolidine scaffold has garnered considerable attention in drug discovery due to its ability to impart favorable physicochemical properties, including improved solubility and metabolic stability, while providing a vector for optimizing ligand-target interactions.

This compound, with its defined stereochemistry at the C3 position and the presence of a methoxy group, serves as an exemplary modern building block. The methoxy group can act as a hydrogen bond acceptor and its lipophilicity can be fine-tuned, influencing the overall properties of the final drug molecule. Its hydrochloride salt form ensures stability and ease of handling in synthetic applications.

Discovery and Historical Context

While a singular "discovery" paper for this compound is not readily apparent in the literature, its emergence is intrinsically linked to the broader development of chiral synthesis methodologies and the increasing demand for enantiomerically pure building blocks in the pharmaceutical industry. The synthesis of this compound and its precursors, such as (S)-3-hydroxypyrrolidine, has evolved significantly over time, driven by the need for more efficient, scalable, and stereoselective methods.

Early approaches often relied on the resolution of racemic mixtures or the use of chiral pool starting materials. For instance, L-malic acid has been utilized as a chiral precursor for the synthesis of (S)-3-hydroxypyrrolidine, a direct antecedent to the methoxy derivative.[2][3] These foundational methods, while effective, often involved multiple steps and sometimes harsh reagents.

The advent of more sophisticated asymmetric synthesis techniques and the commercial availability of key chiral intermediates like (S)-N-Boc-3-hydroxypyrrolidine have streamlined the production of this compound, making it a readily accessible tool for medicinal chemists.

Synthetic Methodologies: A Field-Proven Approach

The most prevalent and industrially viable route to this compound involves a three-stage process starting from the commercially available (S)-N-Boc-3-hydroxypyrrolidine. This approach offers excellent control over stereochemistry and generally proceeds with high yields.

Overall Synthetic Workflow:

G cluster_0 Stage 1: N-Protection cluster_1 Stage 2: O-Methylation cluster_2 Stage 3: Deprotection and Salt Formation A (S)-3-Hydroxypyrrolidine B (S)-N-Boc-3-hydroxypyrrolidine A->B Boc₂O, Base C (S)-N-Boc-3-methoxypyrrolidine B->C NaH, CH₃I D (S)-3-Methoxypyrrolidine hydrochloride C->D HCl in Dioxane

Caption: A typical three-stage synthesis of this compound.

Stage 1: N-Protection of (S)-3-Hydroxypyrrolidine

The initial step involves the protection of the secondary amine of (S)-3-hydroxypyrrolidine. The tert-butyloxycarbonyl (Boc) group is the most commonly employed protecting group for this transformation due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

Experimental Protocol:

  • Dissolution: Dissolve (S)-3-hydroxypyrrolidine in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water.

  • Base Addition: Add a base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA), to the solution to neutralize the in-situ formed acid.

  • Boc-Anhydride Addition: Cool the reaction mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Perform an aqueous work-up to remove the base and other water-soluble impurities. The organic layer is then dried over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield (S)-N-Boc-3-hydroxypyrrolidine, which is often a solid that can be used in the next step without further purification.[4]

Causality Behind Experimental Choices:

  • Choice of Protecting Group: The Boc group is selected for its robustness. It is stable to the basic conditions of the subsequent O-methylation step and many other synthetic transformations, yet it can be cleaved cleanly under acidic conditions without affecting other functional groups.

  • Low-Temperature Addition: The addition of Boc₂O at 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.

Stage 2: O-Methylation of (S)-N-Boc-3-hydroxypyrrolidine

This is the key step where the methoxy group is introduced. The Williamson ether synthesis is the classic and most effective method, employing a strong base to deprotonate the hydroxyl group followed by reaction with a methylating agent.

Experimental Protocol:

  • Aprotic Solvent: Dissolve (S)-N-Boc-3-hydroxypyrrolidine in a dry, aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Cool the solution to 0 °C and add a strong base, most commonly sodium hydride (NaH), portion-wise. The evolution of hydrogen gas will be observed.

  • Deprotonation: Stir the mixture at 0 °C for a period to ensure complete deprotonation of the hydroxyl group.

  • Methylating Agent: Add methyl iodide (CH₃I) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quenching and Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product into an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.

  • Purification: The crude product, (S)-N-Boc-3-methoxypyrrolidine, is typically purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Strong Base: Sodium hydride is a powerful, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction to completion.

  • Aprotic Solvent: A dry, aprotic solvent is crucial to prevent the quenching of the strong base and to facilitate the Sₙ2 reaction.

  • Inert Atmosphere: An inert atmosphere is necessary to prevent the reaction of sodium hydride with atmospheric moisture.

Stage 3: Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the Boc protecting group and the formation of the stable hydrochloride salt. This is typically achieved in a single step by treatment with a strong acid.

Experimental Protocol:

  • Acidic Solution: Dissolve the purified (S)-N-Boc-3-methoxypyrrolidine in a suitable organic solvent such as 1,4-dioxane, methanol, or ethyl acetate.

  • HCl Addition: Add a solution of hydrogen chloride (HCl) in the chosen solvent (e.g., 4M HCl in dioxane) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. The deprotection is usually rapid, and the hydrochloride salt often precipitates out of the solution.

  • Isolation: The product can be isolated by filtration if it precipitates. Alternatively, the solvent can be removed under reduced pressure to yield the crude salt, which can be further purified by trituration with a solvent like diethyl ether or by recrystallization.[2][5][6]

Causality Behind Experimental Choices:

  • Strong Acid: A strong acid like HCl is required to efficiently cleave the acid-labile Boc group.

  • Anhydrous Conditions: The use of anhydrous HCl in an organic solvent prevents the introduction of water, which can be important if the final product is hygroscopic or if downstream reactions are water-sensitive. The use of HCl also directly provides the counter-ion for the desired hydrochloride salt.

Quantitative Data Summary:

StepStarting MaterialKey ReagentsProductTypical Yield
1 (S)-3-HydroxypyrrolidineBoc₂O, TEA(S)-N-Boc-3-hydroxypyrrolidine>95%
2 (S)-N-Boc-3-hydroxypyrrolidineNaH, CH₃I(S)-N-Boc-3-methoxypyrrolidine80-90%
3 (S)-N-Boc-3-methoxypyrrolidine4M HCl in DioxaneThis compound>95%

Application in Drug Discovery: A Cornerstone for Janus Kinase (JAK) Inhibitors

The true value of a chemical building block is realized in its application to the synthesis of biologically active molecules. This compound has proven to be a critical intermediate in the development of a new class of therapeutics known as Janus kinase (JAK) inhibitors.

JAKs are a family of intracellular, non-receptor tyrosine kinases that play a crucial role in cytokine signaling pathways, which are central to the immune response. Dysregulation of JAK signaling is implicated in a variety of autoimmune and inflammatory diseases. Consequently, inhibitors of JAKs have emerged as a major therapeutic class for conditions such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[7][8][9]

The (S)-3-methoxypyrrolidine moiety is incorporated into the structure of several JAK inhibitors to occupy a specific binding pocket and to modulate the overall properties of the molecule. Its rigid structure helps to pre-organize the molecule for optimal binding to the target, while the methoxy group can form key interactions within the active site.

Logical Relationship in JAK Inhibitor Synthesis:

G A (S)-3-Methoxypyrrolidine hydrochloride C Coupling Reaction (e.g., SₙAr, Buchwald-Hartwig) A->C B Heterocyclic Core (e.g., Pyrrolo[2,3-d]pyrimidine) B->C D JAK Inhibitor (e.g., Tofacitinib Analogue) C->D

Caption: Role of this compound in the synthesis of JAK inhibitors.

The development of tofacitinib analogues and other JAK inhibitors has demonstrated the utility of this building block.[10] The synthesis of these complex molecules often involves the coupling of the (S)-3-methoxypyrrolidine fragment with a heterocyclic core, such as a pyrrolo[2,3-d]pyrimidine, via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. The stereochemistry and functionality of the pyrrolidine are critical for achieving the desired potency and selectivity.

Conclusion

This compound represents a prime example of a well-designed chiral building block that has found significant application in modern drug discovery. Its synthesis has been refined to an efficient and scalable process, making it readily available for both research and large-scale production. The strategic incorporation of this moiety into Janus kinase inhibitors underscores its importance in the development of targeted therapies for a range of debilitating diseases. As the demand for structurally complex and stereochemically defined drug candidates continues to grow, the value of versatile intermediates like this compound is set to increase, solidifying its place in the medicinal chemist's toolbox.

References

  • Boc Deprotection - HCl - Common Organic Chemistry. [Link]
  • Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. Preprints.org. 2025. [Link]
  • Synthesis and evaluation of tofacitinib analogs designed to mitigate metabolic activation. Drug Metab Pharmacokinet. 2022 Apr:43:100439. [Link]
  • Recent Advances in the Synthesis of Pyrrolidines.
  • CN105646321A - Preparation method of (S)
  • Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. PMC - PubMed Central. [Link]
  • Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. J Med Chem. 2002 Jun 20;45(13):2841-9. [Link]
  • CN101759619A - Preparation method of (S)-3-hydroxyl pyrrolidine and N-derivant thereof.
  • N-Methylation of Boc amino acids - Lokey Lab Protocols - Wikidot. [Link]
  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). J Pept Res. 2001 Oct;58(4):338-41. [Link]
  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. [Link]
  • Tofacitinib synthesis. UNL. [Link]
  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Upd
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC - NIH. [Link]
  • Diversifying the triquinazine scaffold of a Janus kinase inhibitor. RSC Publishing. [Link]
  • Microbial Biosynthesis of L-Malic Acid and Related Metabolic Engineering Strategies: Advances and Prospects. PMC - NIH. [Link]
  • fumaric acid - may be obtained from the filtrate by heating it on the - water bath - Organic Syntheses Procedure. [Link]
  • Janus kinase inhibitors enhance prostanoid biosynthesis in human whole blood in vitro: implications for cardiovascular side effects and prevention str
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH. [Link]
  • Novel Practical Deprotection of N-Boc Compounds Using Fluorin
  • Synthetic Analysis, Processing and its Development of a Medicinal Drug Discovery - Research and Reviews. [Link]

Sources

The Methoxypyrrolidine Scaffold: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Core Ring – The Strategic Advantage of Methoxy Substitution

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry, celebrated for its prevalence in natural products and its ability to impart favorable physicochemical properties to drug candidates.[1][2] Its three-dimensional structure allows for the exploration of chemical space in ways that flat aromatic rings cannot, making it a "privileged scaffold."[3] However, the true potential of this scaffold is often unlocked through strategic substitution. This guide focuses on a particularly impactful modification: the introduction of a methoxy group.

The methoxypyrrolidine scaffold offers a unique combination of features that address several key challenges in drug design, including metabolic stability, target engagement, and physicochemical modulation. The methoxy group is more than a simple steric substituent; its electronic properties and ability to act as a hydrogen bond acceptor fundamentally alter the character of the pyrrolidine ring, providing medicinal chemists with a powerful tool to fine-tune molecular properties.

This technical guide will provide an in-depth exploration of the key features of the methoxypyrrolidine scaffold, from its fundamental physicochemical properties and synthesis to its application in modern drug discovery, with a particular focus on neuroscience.

I. Physicochemical and Structural Properties: The Influence of the Methoxy Group

The introduction of a methoxy group onto the pyrrolidine ring has profound effects on its electronic distribution, conformation, and overall physicochemical profile. Understanding these effects is critical for rationally designing drug candidates.

A. Impact on Lipophilicity and Solubility

The methoxy group generally increases the lipophilicity of the pyrrolidine scaffold compared to its hydroxyl counterpart, while being less lipophilic than an unsubstituted ring. This modulation of the partition coefficient (LogP) is a crucial tool for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Predicted pKa
3-MethoxypyrrolidineC5H11NO101.15-0.2[4]9.49 (basic)[5]
3-HydroxypyrrolidineC4H9NO87.12-0.7[6]10.4 (basic)
PyrrolidineC4H9N71.120.4611.27 (basic)

Data sourced from PubChem and other chemical databases. pKa values are predictions and can vary based on the prediction software and conditions.

As the table illustrates, 3-methoxypyrrolidine has a higher calculated LogP than 3-hydroxypyrrolidine, indicating greater lipophilicity. This can enhance membrane permeability. The methoxy group's ether oxygen can also act as a hydrogen bond acceptor, which can influence solubility and interactions with biological targets. The chirality of the methoxy-substituted carbon introduces stereoisomers ((R) and (S)), which can have distinct physicochemical and pharmacological properties.[7]

B. Conformational Control: Ring Puckering

The pyrrolidine ring is not planar and exists in dynamic equilibrium between various "puckered" conformations, typically described as envelope and twist forms. The substituents on the ring significantly influence this conformational preference. The position and stereochemistry of the methoxy group can lock the ring into a specific conformation, which in turn dictates the spatial orientation of other substituents and the overall shape of the molecule.[8][9][10] This conformational restriction is a key feature for optimizing binding to a specific protein target, as it can reduce the entropic penalty of binding.

The two most common pucker modes for a 3-substituted pyrrolidine are the C2-endo/C3-exo and C2-exo/C3-endo conformations. The preferred conformation will depend on minimizing steric and electronic repulsions. The methoxy group, with its specific steric bulk and electronic properties, will favor a conformation that places it in a pseudo-equatorial position to minimize steric strain.

cluster_A Methoxy group pseudo-axial cluster_B Methoxy group pseudo-equatorial A C2-endo/C3-exo B C2-exo/C3-endo A->B Pucker Equilibrium P1 P2

Caption: Pyrrolidine ring puckering equilibrium.

II. Synthetic Strategies: Accessing the Methoxypyrrolidine Scaffold

The synthesis of methoxypyrrolidine derivatives, particularly enantiomerically pure forms, is a well-established area of organic chemistry. A common and efficient strategy involves the methylation of a corresponding hydroxyproline derivative.

Featured Protocol: Synthesis of (3R)-3-Methoxypyrrolidine from N-Boc-trans-4-hydroxy-L-proline

This protocol outlines a representative two-step synthesis starting from a commercially available protected hydroxyproline. This method involves the methylation of the hydroxyl group, followed by deprotection of the nitrogen.

Step 1: O-Methylation of N-Boc-trans-4-hydroxy-L-proline

G start N-Boc-trans-4-hydroxy-L-proline reagents1 1. NaH, THF, 0°C 2. CH3I start->reagents1 product1 N-Boc-(3R)-3-methoxypyrrolidine reagents1->product1 Methylation

Caption: O-Methylation of N-Boc-hydroxyproline.

Materials:

  • N-Boc-trans-4-hydroxy-L-proline

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Methyl iodide (CH3I)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0°C under a nitrogen atmosphere, a solution of N-Boc-trans-4-hydroxy-L-proline (1.0 equivalent) in anhydrous THF is added dropwise.

  • The reaction mixture is stirred at 0°C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 1 hour.

  • The mixture is cooled back to 0°C, and methyl iodide (1.5 equivalents) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction is carefully quenched by the slow addition of saturated aqueous NH4Cl solution at 0°C.

  • The mixture is extracted with ethyl acetate (3x).

  • The combined organic layers are washed with water and brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure to yield the crude N-Boc-(3R)-3-methoxypyrrolidine, which can be purified by flash chromatography.

Step 2: Deprotection of N-Boc-(3R)-3-methoxypyrrolidine

G start N-Boc-(3R)-3-methoxypyrrolidine reagents2 HCl in Dioxane or TFA in DCM start->reagents2 product2 (3R)-3-Methoxypyrrolidine (as hydrochloride salt) reagents2->product2 Boc Deprotection

Caption: Boc deprotection to yield the final product.

Materials:

  • N-Boc-(3R)-3-methoxypyrrolidine

  • 4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) (if using TFA)

  • Diethyl ether

Procedure:

  • The crude or purified N-Boc-(3R)-3-methoxypyrrolidine is dissolved in a minimal amount of 1,4-dioxane (or DCM if using TFA).

  • A solution of 4M HCl in 1,4-dioxane (or an excess of TFA) is added, and the mixture is stirred at room temperature for 2-4 hours.

  • The solvent is removed under reduced pressure.

  • The resulting residue is triturated with diethyl ether to precipitate the hydrochloride salt of (3R)-3-methoxypyrrolidine, which is then collected by filtration and dried under vacuum.

III. The Methoxypyrrolidine Scaffold in Drug Design and Discovery

The unique properties of the methoxypyrrolidine scaffold have led to its incorporation into a variety of drug candidates across different therapeutic areas. A notable area of impact is in neuroscience, particularly in the development of treatments for neurodegenerative and psychiatric disorders.

A. Case Study: Pirepemat (IRL752) – A Novel Agent for Parkinson's Disease

Pirepemat, also known as IRL752, is a clinical-stage drug candidate being developed for the treatment of impaired balance and falls in Parkinson's disease.[11][12] Its chemical structure is (3S)-3-(2,3-difluorophenyl)-3-methoxypyrrolidine.[13][14]

The methoxypyrrolidine scaffold is central to the pharmacological profile of pirepemat. The molecule acts as a cortical-preferring catecholamine transmission-enhancing agent.[12][13] It has been shown to increase the levels of norepinephrine and dopamine in the frontal cortex.[11]

Key Roles of the Methoxypyrrolidine Scaffold in Pirepemat:

  • Blood-Brain Barrier Penetration: The methoxy group contributes to the overall lipophilicity of the molecule, which is a critical factor for crossing the blood-brain barrier to exert its effects in the central nervous system.

  • Metabolic Stability: The methylation of what would otherwise be a secondary alcohol can block a potential site of metabolism (e.g., glucuronidation), potentially leading to improved metabolic stability and a more favorable pharmacokinetic profile.[15][16]

  • Target Engagement: The specific three-dimensional arrangement of the methoxy group and the difluorophenyl ring, locked in place by the pyrrolidine ring, is crucial for its interaction with its biological targets, which are believed to include the 5-HT7 receptor and α2(C)-adrenoceptors.[13]

B. Application in Muscarinic Receptor Modulation

The methoxypyrrolidine scaffold has also been explored in the design of selective muscarinic acetylcholine receptor (mAChR) modulators. These receptors, particularly the M1 and M4 subtypes, are key targets for treating cognitive deficits in Alzheimer's disease and schizophrenia.[1][8][17]

The development of KarXT (a combination of xanomeline and trospium) for schizophrenia has highlighted the therapeutic potential of targeting muscarinic receptors.[4][18][19][20] While xanomeline itself does not contain a methoxypyrrolidine ring, the principles of its mechanism of action are relevant. The goal is to achieve selective activation of central M1/M4 receptors while avoiding peripheral M2/M3 activation, which leads to undesirable side effects.[21]

The methoxypyrrolidine scaffold can be incorporated into novel muscarinic agonists and positive allosteric modulators (PAMs) to:

  • Fine-tune Receptor Subtype Selectivity: The defined stereochemistry and conformation of the scaffold can be used to optimize interactions with the allosteric or orthosteric sites of specific muscarinic receptor subtypes.[22][23][24]

  • Optimize ADME Properties: The methoxy group provides a handle to modulate lipophilicity and metabolic stability, which are critical for developing CNS-penetrant drugs with good oral bioavailability.

G cluster_pathway M1 Receptor Signaling Pathway ACh Acetylcholine (Endogenous Ligand) M1_Receptor M1 Muscarinic Receptor (GPCR) ACh->M1_Receptor Orthosteric Binding M1_PAM Methoxypyrrolidine-based M1 PAM M1_PAM->M1_Receptor Allosteric Binding Gq_protein Gq Protein Activation M1_Receptor->Gq_protein PLC Phospholipase C Activation Gq_protein->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release Cognitive_Function Enhanced Cognitive Function Ca_release->Cognitive_Function

Caption: M1 muscarinic receptor signaling pathway modulation.

IV. Structure-Activity Relationships (SAR): Guiding Principles for Optimization

While comprehensive SAR data for a wide range of methoxypyrrolidine-containing compounds is proprietary to the organizations developing them, general principles can be inferred from the broader pyrrolidine and muscarinic modulator literature.

R-Group PositionModificationGeneral Effect on Activity/Properties
Pyrrolidine NitrogenUnsubstituted or small alkylOften essential for basicity and interaction with acidic residues in the target binding pocket.
Bulky substituentsCan be used to probe the size of the binding pocket and may influence selectivity.
Methoxy Position (C3 vs. C4)C3-methoxy vs. C4-methoxyCan significantly alter the conformational preferences of the ring and the vector of other substituents, impacting target binding.
Stereochemistry of Methoxy Group(R) vs. (S)Often leads to significant differences in potency and selectivity due to the chiral nature of biological targets.
Other Ring SubstituentsIntroduction of other groupsCan be used to modulate solubility, lipophilicity, and metabolic stability, as well as to introduce additional binding interactions.

For muscarinic modulators, SAR studies have shown that even minor structural changes can switch a compound from a positive allosteric modulator (PAM) to a negative allosteric modulator (NAM).[25] The rigid, well-defined conformation of the methoxypyrrolidine scaffold can be an advantage in these sensitive SAR landscapes.

V. Future Perspectives and Conclusion

The methoxypyrrolidine scaffold represents a mature yet continually evolving platform in drug discovery. Its ability to confer a desirable combination of physicochemical properties, metabolic stability, and conformational rigidity makes it a valuable building block for targeting complex biological systems, particularly in the CNS.

Future applications are likely to expand beyond neuroscience into areas such as oncology and infectious diseases, where fine-tuning of ADME properties and target selectivity are paramount. The continued development of novel synthetic methodologies will further enhance the accessibility and diversity of methoxypyrrolidine-based chemical libraries.

References

  • A Study to Assess Efficacy and Safety of KarXT in Acutely Psychotic Hospitalized Adult Patients With Schizophrenia (EMERGENT-3). ClinicalTrials.gov. [Link]
  • Talsaclidine. Wikipedia. [Link]
  • Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
  • Novel Selective Allosteric Activator of the M1 Muscarinic Acetylcholine Receptor Regulates Amyloid Processing and Produces Antipsychotic-Like Activity in R
  • Discovery and SAR of muscarinic receptor subtype 1 (M1) allosteric activators from a molecular libraries high throughput screen. Part I: 2,5-dibenzyl-2H-pyrazolo[4,3-c]quinolin-3(5H). PubMed Central. [Link]
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. [Link]
  • A kind of preparation method of medicine intermediate N-Boc- allohydroxyprolines.
  • Discovery of a Novel Class of Heteroaryl-Pyrrolidinones as Positive Allosteric Modulators of the Muscarinic Acetylcholine Receptor M1. PubMed Central. [Link]
  • Muscarinic agonist. Wikipedia. [Link]
  • Drug metabolic stability in early drug discovery to develop potential lead compounds. PubMed. [Link]
  • MK-7622: A First-in-Class M1 Positive Allosteric Modulator Development Candid
  • (3S)-3-(2,3-difluorophenyl)-3-methoxypyrrolidine (IRL752) -a Novel Cortical-Preferring Catecholamine Transmission- and Cognition-Promoting Agent.
  • Efficacy and safety of the muscarinic receptor agonist KarXT (xanomeline-trospium) in schizophrenia (EMERGENT-2) in the USA: results from a randomised, double-blind, placebo-controlled, flexible-dose phase 3 trial. PubMed. [Link]
  • IRLAB's drug candidate pirepemat featured on cover of top-tier journal JPET. IRLAB. [Link]
  • Metabolic Stability. Pharma Focus Asia. [Link]
  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]
  • MK-7622: A First-in-Class M1 Positive Allosteric Modulator Development Candidate.
  • Evidence for Classical Cholinergic Toxicity Associated with Selective Activation of M1 Muscarinic Receptors. The Journal of Pharmacology and Experimental Therapeutics. [Link]
  • Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. PubMed. [Link]
  • Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) antagonists. PubMed. [Link]
  • 4-Hydroxypyrrolidine. PubChem. [Link]
  • Talsaclidine fumarate - Drug Targets, Indications, P
  • Xanomeline-Trospium (KarXT) Shows Efficacy in Phase 3 Trial for Schizophrenia. Psychopharmacology Institute. [Link]
  • Experimental Section. The Royal Society of Chemistry. [Link]
  • Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR)
  • Pirepemat - Drug Targets, Indications, P
  • Direct Muscarinic Agonists - in 2 mins!. YouTube. [Link]
  • Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. MDPI. [Link]
  • A convenient synthesis of trans -3-hydroxy-L-proline.
  • ZINC1547638 (Talsaclidine). Docking.org. [Link]
  • Novel anti-psychotic shows promise in Phase II schizophrenia trial. European Pharmaceutical Review. [Link]
  • SAFETY AND EFFICACY OF KARXT IN PATIENTS WITH SCHIZOPHRENIA IN THE RANDOMIZED, DOUBLE-BLIND, PLACEBO-CONTROLLED EMERGENT TRIALS. PubMed Central. [Link]
  • Muscarinic Agonists. NCBI Bookshelf. [Link]
  • IRLAB's Clinical Drug Candidate IRL752 Published in JPET. PR Newswire. [Link]

Sources

Chiral Pyrrolidine Derivatives: From Proline's Humble Genius to Advanced Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Power of a Five-Membered Ring

The pyrrolidine ring, a simple, saturated five-membered nitrogen-containing heterocycle, represents one of the most privileged structural motifs in organic chemistry and medicinal chemistry.[1][2] Its conformational rigidity and the stereogenic centers that can be readily installed upon it make it a powerful scaffold for inducing asymmetry. This is particularly true for chiral pyrrolidine derivatives, which have emerged from the shadow of complex metal-based catalysts to become a cornerstone of modern asymmetric organocatalysis.[1]

The journey began with the simplest chiral pyrrolidine: the naturally occurring amino acid L-proline. The seminal discovery that proline itself could catalyze asymmetric aldol reactions with remarkable efficiency marked the dawn of a new era.[1][3][4] This guide delves into the core principles of chiral pyrrolidine catalysis, explores the evolution from proline to highly engineered synthetic derivatives, details their application in key synthetic transformations, and highlights their indelible impact on drug discovery.

The Proline Revolution: Enamine and Iminium Ion Catalysis

The genius of proline lies in its unique secondary amine structure constrained within a rigid ring. This allows it to reversibly form two key types of activated intermediates with carbonyl compounds: enamines and iminium ions .[5][6] This dual mode of activation is the foundation of its catalytic versatility.

  • Enamine Catalysis (HOMO-Raising): Proline reacts with a ketone or aldehyde to form a nucleophilic enamine. This process effectively raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, making its α-carbon susceptible to attack by electrophiles. The chiral environment of the proline scaffold dictates the facial selectivity of the subsequent bond formation, leading to a chiral product.[5][6] The catalyst is then regenerated upon hydrolysis.

  • Iminium Ion Catalysis (LUMO-Lowering): With α,β-unsaturated aldehydes, proline forms a transient iminium ion. This activation dramatically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), priming the β-carbon for attack by nucleophiles.[7] The bulky substituents on advanced pyrrolidine catalysts effectively shield one face of the molecule, ensuring a highly enantioselective conjugate addition.[7]

The Catalytic Cycle of a Proline-Catalyzed Aldol Reaction

The following diagram illustrates the enamine-based catalytic cycle for a direct asymmetric aldol reaction. The carboxylic acid group of proline plays a crucial role, acting as an intramolecular acid/base co-catalyst to facilitate proton transfer in the transition state, a feature that makes it a "micro-aldolase".[3]

Proline Catalytic Cycle Proline-Catalyzed Aldol Reaction (Enamine Pathway) CAT L-Proline Catalyst OXA Oxazolidinone Intermediate CAT->OXA + Ketone KET Ketone (e.g., Acetone) ALD Aldehyde TS Zimmerman-Traxler Transition State ENAMINE Chiral Enamine (Nucleophile) OXA->ENAMINE - H₂O ENAMINE->TS + Aldehyde IMINIUM_PROD Iminium Adduct TS->IMINIUM_PROD C-C Bond Formation IMINIUM_PROD->CAT Catalyst Regeneration PROD Chiral Aldol Product IMINIUM_PROD->PROD + H₂O (Hydrolysis) WATER H₂O

Caption: Proline's catalytic cycle via enamine activation.

Beyond Proline: The Rise of Diarylprolinol Silyl Ethers

While proline is effective, its catalytic activity and selectivity can be limited. This prompted the design of second-generation catalysts, with the most impactful being the diarylprolinol silyl ethers , often called Hayashi-Jørgensen catalysts.[1][5] These catalysts are synthesized from (S)-proline and feature two key modifications:

  • Reduction of the Carboxylic Acid: The carboxyl group is reduced to a hydroxymethyl group.

  • Installation of a Bulky Substituent: The resulting alcohol is converted into a bulky silyl ether, most commonly bearing large aryl groups like 3,5-bis(trifluoromethyl)phenyl.[5]

Causality Behind the Design: This structural evolution was not arbitrary. The removal of the acidic proton prevents unwanted side reactions. More importantly, the bulky diarylprolinol silyl ether group creates a well-defined chiral pocket. This steric shield forces incoming substrates to approach from a specific trajectory, dramatically enhancing enantioselectivity compared to unsubstituted proline.[5][7]

Synthetic Workflow: (S)-2-[Bis(3,5-bis(trifluoromethyl)phenyl)trimethylsilanyloxymethyl]pyrrolidine

The synthesis of these powerful catalysts is a multi-step but robust process. The workflow below outlines a typical preparation, demonstrating the logical progression from a simple chiral pool starting material to a highly engineered catalyst.

Synthesis Workflow Synthesis of a Hayashi-Jørgensen Catalyst start L-Proline step1 Reduction (e.g., LiAlH₄ in THF) start->step1 prolinol (S)-Prolinol step1->prolinol step2 Grignard Reaction (ArMgBr, where Ar = 3,5-(CF₃)₂C₆H₃) prolinol->step2 diarylprolinol (S)-Diphenylprolinol Derivative step2->diarylprolinol step3 Silylation (e.g., TESCl, Imidazole in DCM) diarylprolinol->step3 final_catalyst Diarylprolinol Silyl Ether Catalyst step3->final_catalyst

Sources

A Senior Application Scientist’s Guide to Sourcing and Qualifying (S)-3-Methoxypyrrolidine Hydrochloride for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Methoxypyrrolidine hydrochloride is a cornerstone chiral building block in modern medicinal chemistry. Its integration into novel molecular entities is a key strategy for optimizing pharmacological profiles, including potency, selectivity, and ADME properties. However, the success of these research and development efforts is fundamentally dependent on the quality and purity of this critical starting material. The presence of chemical or, more critically, enantiomeric impurities can confound biological data and introduce significant risk into a drug development pipeline. This guide provides an in-depth framework for the strategic sourcing, qualification, and in-house verification of this compound, ensuring a reliable foundation for groundbreaking research.

The Strategic Importance of (S)-3-Methoxypyrrolidine in Medicinal Chemistry

The pyrrolidine scaffold is a privileged structure in drug discovery, appearing in a multitude of FDA-approved drugs.[1] The introduction of a stereocenter, such as the (S)-methoxy group at the 3-position, creates a three-dimensional vector that allows for precise interactions with biological targets. This chiral feature is not merely an architectural flourish; it is often the critical determinant of a molecule's efficacy and safety.[2][3] The (S)-enantiomer may bind with high affinity to a target receptor, while the (R)-enantiomer could be inactive, exhibit off-target toxicity, or have an entirely different pharmacological effect.[3] Consequently, securing a source of this compound with exceptionally high enantiomeric purity is a non-negotiable starting point for any discovery program utilizing this synthon.

The Supplier Landscape: A Framework for Qualification

Identifying a supplier is not merely a procurement task; it is the first step in quality control. The market for specialized chemical reagents includes large distributors, niche manufacturers, and custom synthesis labs. A systematic approach to qualifying these sources is essential.

Initial Screening and Key Questions

When evaluating potential suppliers, from large-scale distributors like MilliporeSigma and Fisher Scientific to specialized manufacturers such as SynHet and Advanced Chemblocks, a structured inquiry is crucial.[4][5][6]

Key Qualifying Questions for a Potential Supplier:

  • Scale and Capacity: Can you supply the quantities I need for my entire project, from initial screening (grams) to lead optimization (kilograms)?

  • Quality Management System: Do you operate under a recognized quality system, such as ISO 9001?[5]

  • Documentation: Can you provide a comprehensive Certificate of Analysis (CoA) with every batch? Does the CoA include data from ¹H NMR, HPLC, and, most importantly, chiral purity analysis?

  • Batch-to-Batch Consistency: What measures are in place to ensure consistency between different manufacturing lots?

  • Synthesis Transparency: Can you provide information on the synthetic route used? (This is often proprietary, but a reputable supplier may share a high-level overview, which provides critical insight into potential impurities).

The Supplier Qualification Workflow

A logical workflow ensures that resources are spent wisely, culminating in the selection of a reliable partner. This process moves from broad screening to in-depth analytical verification of a supplier's product.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Sample Evaluation cluster_2 Phase 3: Final Decision A Identify Potential Suppliers (e.g., MilliporeSigma, FisherSci, SynHet) B Submit Formal Inquiry (Key Questions from Sec 2.1) A->B C Review Supplied Documentation (Example CoA, ISO Certs) B->C D Request & Procure Evaluation Sample C->D E Perform In-House QC (See Section 4 Protocols) D->E F Compare In-House Data vs. Supplier CoA E->F G Data Concordant? F->G H Approve Supplier G->H Yes I Reject or Re-evaluate G->I No

Caption: A structured workflow for qualifying suppliers of critical chemical reagents.

Analytical Verification: Trust but Verify

The supplier's Certificate of Analysis is a starting point, but in-house analytical verification is the cornerstone of a robust quality control system.[7] For this compound (CAS: 685828-16-4), the key quality attributes to confirm are identity, chemical purity, and chiral purity.

Critical Quality Attributes (CQAs)

The following table summarizes the typical specifications a researcher should expect and verify.

ParameterTypical SpecificationRationale & ImportancePrimary Verification Method
Identity Conforms to structureEnsures the correct molecule is being used.¹H NMR Spectroscopy
Chemical Purity ≥97% (often >98%)[4][6][8]Minimizes the presence of process-related impurities that could interfere with reactions or biological assays.HPLC-UV, LC-MS
Chiral Purity (ee) ≥99% enantiomeric excessPrevents confounding biological results from the undesired (R)-enantiomer.[3]Chiral HPLC or Chiral GC
Residual Solvents Varies by supplierHigh levels of residual solvents can be toxic to cells and can affect reaction stoichiometry.¹H NMR or GC-MS
Water Content <0.5%The hydrochloride salt is hygroscopic; excess water can affect accurate weighing and reaction conditions.Karl Fischer Titration

Table 1: Critical Quality Attributes and verification methods for (S)-3-Methoxypyrrolidine HCl.

Standard Operating Protocols for In-House QC

The following protocols are designed to be self-validating and provide a clear pass/fail assessment of a supplied batch.

Protocol 1: Identity Confirmation by ¹H NMR Spectroscopy

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy provides an unambiguous fingerprint of the molecule's hydrogen framework. Every proton in a unique chemical environment gives a distinct signal, and the splitting pattern of these signals reveals neighboring protons. This technique definitively confirms the molecular structure.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or MeOD).

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Data Analysis:

    • Reference the solvent peak (D₂O at ~4.79 ppm, MeOD at ~3.31 ppm).

    • Expected Signals: The spectrum should be consistent with the structure. While exact shifts vary with solvent and pH, a representative pattern includes:

      • A singlet for the methoxy (-OCH₃) protons (~3.3 ppm).

      • A multiplet for the proton on the chiral center (-CH-O) (~4.0-4.2 ppm).

      • A series of multiplets for the four methylene (-CH₂-) protons on the pyrrolidine ring (~2.0-3.6 ppm).

    • Validation Check: The integration of the signals should correspond to the number of protons (3H for OCH₃, 1H for CH-O, etc.). The absence of significant unassigned peaks is indicative of high purity. A reference spectrum can be found on resources like ChemicalBook.[9]

Protocol 2: Chemical Purity Assessment by Reverse-Phase HPLC

Causality: High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a polar compound like this hydrochloride salt, a reverse-phase (hydrophobic) column is ideal. Purity is calculated by the area-under-the-curve of the main peak relative to the total area of all peaks.[10]

Methodology:

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or water/methanol at a concentration of ~1 mg/mL.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL

Table 2: Example HPLC method parameters for purity analysis.

  • Data Analysis:

    • The main peak corresponding to (S)-3-Methoxypyrrolidine should be sharp and symmetrical.

    • Calculate the purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Validation Check: The result should be ≥97% and align with the supplier's CoA. Any impurity peak >0.1% should be noted.

Protocol 3: Chiral Purity Determination by Chiral HPLC

Causality: Enantiomers have identical physical properties in an achiral environment and thus cannot be separated by standard HPLC. A Chiral Stationary Phase (CSP) creates a chiral environment within the column, allowing for differential interaction with the (S) and (R) enantiomers, leading to their separation.[11][12] For amines, derivatization with a UV-active agent is often necessary to improve detection and chromatographic performance.

Methodology:

  • Derivatization (Example):

    • Dissolve ~5 mg of the sample in 1 mL of dichloromethane.

    • Add 1.2 equivalents of triethylamine, followed by 1.1 equivalents of dansyl chloride.

    • Stir at room temperature for 1 hour. Quench the reaction with a small amount of methanol and dilute for HPLC analysis.

  • Chromatographic Conditions:

ParameterCondition
Column Chiralcel OD-H, 250 x 4.6 mm, 5 µm (or similar polysaccharide-based CSP)
Mobile Phase Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine
Flow Rate 0.8 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Table 3: Example Chiral HPLC method parameters (post-derivatization).

  • Data Analysis:

    • Inject a racemic standard (if available) to identify the elution order of the two enantiomers.

    • Analyze the derivatized sample.

    • Calculate the enantiomeric excess (ee): ee % = [(Area_S - Area_R) / (Area_S + Area_R)] * 100.

    • Validation Check: The result should be ≥99% ee for the (S)-enantiomer.

G A Receive Material & CoA B Perform ¹H NMR (Protocol 4.1) A->B C Structure Confirmed? B->C D Perform HPLC Purity (Protocol 4.2) C->D Yes I Quarantine & Reject Batch C->I No E Purity ≥97%? D->E F Perform Chiral HPLC (Protocol 4.3) E->F Yes E->I No G ee ≥99%? F->G H Release Batch for R&D Use G->H Yes G->I No

Caption: In-house analytical workflow for the quality verification of incoming material.

Conclusion

The procurement of this compound is a critical control point in any drug discovery project that utilizes it. Relying solely on a supplier's documentation without independent verification introduces unacceptable risks. By implementing a rigorous supplier qualification workflow and a robust, multi-technique analytical verification process, research organizations can ensure the integrity of their starting materials. This diligence safeguards against the costly pursuit of artifacts, ensures the reproducibility of scientific data, and ultimately accelerates the path toward the discovery of new medicines.

References

  • Google. (2026).
  • ChemUniverse. (S)-3-METHOXYPYRRROLIDINE HYDROCHLORIDE [P80540]. [Link]
  • Google Patents. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.
  • Google Patents. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of (R)
  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
  • ESYD.
  • PubChem. (S)-3-Hydroxypyrrolidine hydrochloride | C4H10ClNO | CID 22309122. [Link]
  • PubChem. 3-Methoxypyrrolidine | C5H11NO | CID 11355447. [Link]
  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
  • ResearchGate. Chiral Purity in Drug Analysis. [Link]
  • UNODC. Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. [Link]
  • MDPI. Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. [Link]
  • JOCPR. Advanced Analytical Techniques for Quality Control in GMP Synthesis. [Link]
  • FDA. METHOD OF ANALYSIS N–methyl–2-pyrrolidone. [Link]
  • MDPI. Chiral Drug Analysis in Forensic Chemistry: An Overview. [Link]
  • PubMed. Isolation and characterization of some potential impurities in ropinirole hydrochloride. [Link]
  • Acta Poloniae Pharmaceutica.

Sources

A Senior Application Scientist's Guide to the Procurement and Application of (S)-3-Methoxypyrrolidine Hydrochloride for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document serves as an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the strategic procurement, quality validation, and application of (S)-3-Methoxypyrrolidine hydrochloride. The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, and the introduction of specific stereochemistry and functional groups, such as the (S)-methoxy moiety, provides a powerful tool for optimizing molecular properties.[1] This guide moves beyond simple purchasing protocols to instill a framework of scientific integrity, ensuring that the starting material for your synthesis is robustly validated, thereby safeguarding the reliability and reproducibility of your research outcomes.

The Pyrrolidine Scaffold: A Privileged Structure in Medicinal Chemistry

The five-membered, saturated pyrrolidine ring is a "privileged scaffold" in drug discovery. Its prevalence stems from its ability to confer favorable physicochemical properties and to present substituents in a well-defined three-dimensional orientation.[1] Unlike flat, aromatic systems, the sp³-rich, non-planar nature of the pyrrolidine ring allows for a more comprehensive exploration of pharmacophore space, which is critical for achieving high-affinity and selective interactions with biological targets.[1]

The specific molecule of interest, (S)-3-Methoxypyrrolidine, introduces two key features:

  • Defined Stereochemistry: The (S)-configuration at the C3 position is critical for enantioselective interactions with chiral biological targets like enzymes and receptors.[2]

  • Methoxy Functional Group: This group can act as a hydrogen bond acceptor, improve metabolic stability by blocking a potential site of oxidation, and enhance aqueous solubility—all crucial parameters in drug design.[3]

Given its role as a foundational building block, the integrity of this compound is not a trivial matter; it is the bedrock upon which subsequent synthetic steps and biological assays are built.

Sourcing and Quality Assurance: A Framework for Trust and Verification

The commercial availability of chemical reagents has expanded dramatically, but this accessibility necessitates a more rigorous approach to supplier qualification and incoming material analysis. The quality of your starting material directly impacts reaction efficiency, impurity profiles, and the ultimate validity of your biological data.

Supplier Due Diligence

Choosing a supplier should be based on evidence of quality and consistency. Look for vendors who provide:

  • Comprehensive Documentation: A detailed, batch-specific Certificate of Analysis (CoA) should be readily available.[4]

  • Transparent Analytical Data: Many reputable suppliers offer access to NMR, HPLC, or other spectral data for their batches upon request.

  • ISO 9001 or other Quality Certifications: These certifications indicate a commitment to standardized quality management systems.[4]

Deconstructing the Certificate of Analysis (CoA)

The CoA is the primary document attesting to a material's quality. A thorough review of the following parameters is mandatory.

ParameterTypical SpecificationAnalytical MethodRationale and Scientific Importance
Identity Conforms to Structure¹H NMR, ¹³C NMR, MSConfirms that the material is, in fact, this compound. The proton and carbon NMR spectra should match the expected chemical shifts and splitting patterns. Mass spectrometry confirms the molecular weight.[4]
Purity (Assay) ≥97%HPLC or GCQuantifies the percentage of the desired compound relative to impurities. This is critical for accurate stoichiometry in subsequent reactions.
Enantiomeric Purity (ee) ≥98%Chiral HPLC or Chiral GCVerifies the stereochemical integrity. Contamination with the (R)-enantiomer can lead to confounding biological results and difficulties in purification down the line.
Appearance White to Off-White SolidVisual InspectionSignificant deviations in color (e.g., yellow or brown) may suggest the presence of chromophoric impurities or degradation products.
Water Content ≤0.5%Karl Fischer TitrationAs a hydrochloride salt, the compound is hygroscopic.[5][6] Excess water can act as a nucleophile in many reactions and alter the true molar quantity of the reagent being used.
Residual Solvents Per ICH GuidelinesHeadspace GCEnsures that solvents used during the final crystallization and purification steps have been removed to acceptable levels, as they can interfere with reactions.
The Self-Validating Protocol: In-House Quality Control

It is imperative to establish an internal workflow to verify the quality of every new batch of critical reagents. This "trust but verify" approach is a self-validating system that prevents costly troubleshooting and ensures long-term experimental reproducibility.

Caption: A robust workflow for the in-house quality control of incoming starting materials.

Safe Handling, Storage, and Preparation

This compound requires specific handling and storage conditions to maintain its integrity over time.

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear safety glasses, a lab coat, and appropriate gloves.[7][8] The material is classified as a skin, eye, and respiratory irritant.[5][7][9]

  • Storage: The compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry environment, preferably in a desiccator or under an inert atmosphere (e.g., argon).[6][7] For long-term stability, refrigerated storage (2-8°C) is recommended.[10][11]

  • Solution Preparation: When preparing solutions for reactions that are sensitive to water, use anhydrous solvents and standard inert atmosphere techniques. For biological assays, the hydrochloride salt is generally soluble in aqueous buffers, but the pH of the final solution should be checked and adjusted as needed.

Core Application: N-Arylation via Buchwald-Hartwig Cross-Coupling

A primary application of this building block is its incorporation into larger molecules via N-arylation. The Buchwald-Hartwig cross-coupling is a powerful and common method for this transformation.

Detailed Experimental Protocol:

  • Reaction Vessel Preparation: Add an appropriate stir bar to a Schlenk flask or microwave vial. Add the aryl halide (1.0 equiv.), palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), and a suitable phosphine ligand (e.g., RuPhos, 5 mol%).

  • Reagent Addition: Add this compound (1.2 equiv.) and a strong base (e.g., NaOtBu, 2.2 equiv.).

  • Establish Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen at least three times.

  • Solvent Addition: Add anhydrous solvent (e.g., Toluene or Dioxane) via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 80-110°C. Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid via flash column chromatography on silica gel.

G A 1. Assemble Reactants (Aryl Halide, Pyrrolidine HCl, Base, Pd Catalyst, Ligand) B 2. Purge with Inert Gas (Argon or N₂) A->B C 3. Add Anhydrous Solvent B->C D 4. Heat Reaction (80-110°C) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Aqueous Workup (Quench, Extract, Wash) E->F G 7. Purify Product (Column Chromatography) F->G H Final N-Aryl Product G->H

Caption: A standard workflow for the Buchwald-Hartwig N-arylation reaction.

Conclusion

This compound is more than just a chemical on a shelf; it is a precision tool for molecular design. Its effective use in research and drug development begins with a strategic and scientifically rigorous approach to procurement and quality validation. By implementing the principles of supplier diligence, thorough CoA analysis, and in-house verification, researchers can ensure the integrity of their starting materials. This foundational rigor minimizes experimental variability, prevents the need for costly troubleshooting, and ultimately accelerates the path toward novel discoveries.

References

  • Angene Chemical. (2021). Safety Data Sheet: 3-Methoxypyrrolidine hydrochloride. [Link]
  • MSDS of (S)-3-Hydroxypyrrolidine Hydrochloride. (2013). ChemieTek. Note: While for the hydroxyl analog, the handling and hygroscopic nature of the hydrochloride salt are relevant. [Link]
  • ChemUniverse.this compound Product Page. [Link]
  • Acros PharmaTech Limited. (2018). SAFETY DATA SHEET: 3-Methoxypyrrolidine hydrochloride. [Link]
  • PubChem, NIH.3-Methoxypyrrolidine Compound Summary. [Link]
  • Google Patents. (2016). Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.
  • PubChem, NIH.(S)-3-Hydroxypyrrolidine hydrochloride Compound Summary. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of (R)-3-Methoxypyrrolidine Hydrochloride. [Link]
  • MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
  • Pharmacology Mentor. (2025).
  • Arctom Scientific.CAS NO. 685828-16-4 | (S)-3-Methoxypyrrolidine HCl. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of (S)-3-Methoxypyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

(S)-3-Methoxypyrrolidine hydrochloride is a valuable chiral building block in medicinal chemistry and drug development, frequently incorporated into the structure of pharmacologically active compounds to modulate their physicochemical and biological properties.[1][2][3] This document provides a comprehensive, field-proven protocol for the synthesis of this compound, starting from the commercially available (S)-N-Boc-3-hydroxypyrrolidine. The described two-step synthesis involves an O-methylation via a Williamson ether synthesis, followed by an acidic deprotection of the amine. This guide is designed to be highly practical, offering not just a step-by-step procedure but also the underlying chemical principles, safety considerations, and characterization data to ensure successful and reproducible execution.

Introduction and Scientific Background

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][4] The introduction of specific stereocenters and functional groups, such as a methoxy group at the C-3 position, can significantly influence a molecule's binding affinity, selectivity, and metabolic stability. The (S)-enantiomer of 3-methoxypyrrolidine, in particular, is a key intermediate in the synthesis of various therapeutic agents.[2]

This protocol outlines a robust and scalable two-step synthesis beginning with (S)-N-Boc-3-hydroxypyrrolidine. The synthesis strategy is as follows:

  • Protection Strategy: The synthesis commences with the nitrogen atom of the pyrrolidine ring protected by a tert-butoxycarbonyl (Boc) group. The Boc group is an acid-labile protecting group that shields the secondary amine from participating in the subsequent O-methylation step.[5][6][7][8] This ensures regioselectivity, directing the alkylation to the hydroxyl group.

  • O-Methylation Reaction: The core transformation is the methylation of the secondary alcohol. This is achieved through a Williamson ether synthesis, a classic and reliable method for forming ethers.[9][10][11] The reaction proceeds via an SN2 mechanism, where the alkoxide, generated by deprotonating the hydroxyl group with a strong base (sodium hydride), acts as a nucleophile and attacks the methylating agent (methyl iodide).[12][13]

  • Deprotection and Salt Formation: The final step involves the removal of the Boc protecting group under acidic conditions.[14][15][16] Treatment with hydrochloric acid not only cleaves the carbamate to liberate the free amine but also concurrently forms the desired hydrochloride salt, which often improves the compound's crystallinity and stability.[17][18]

Reaction Pathway and Workflow

The overall synthetic transformation can be visualized as a two-step sequence. The first step is the O-methylation, and the second is the deprotection and salt formation.

Diagram of the Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: O-Methylation (Williamson Ether Synthesis) cluster_1 Step 2: Deprotection & Salt Formation Start (S)-N-Boc-3-hydroxypyrrolidine Intermediate (S)-N-Boc-3-methoxypyrrolidine Start->Intermediate 1. NaH, THF 2. CH3I FinalProduct (S)-3-Methoxypyrrolidine hydrochloride Intermediate->FinalProduct HCl in Dioxane Workflow cluster_step1 Step 1: O-Methylation cluster_step2 Step 2: Deprotection A Dissolve (S)-N-Boc-3-hydroxypyrrolidine in anhydrous THF under N2 B Cool to 0 °C A->B C Add NaH (60% dispersion in mineral oil) portion-wise B->C D Stir at 0 °C for 30 min, then warm to RT for 1 hr C->D E Cool to 0 °C D->E F Add Methyl Iodide (CH3I) dropwise E->F G Stir at RT overnight F->G H Quench reaction with H2O G->H I Extract with Ethyl Acetate H->I J Dry organic layer (Na2SO4) and concentrate I->J K Purify by column chromatography J->K L Dissolve (S)-N-Boc-3-methoxypyrrolidine in 1,4-Dioxane K->L Proceed with purified intermediate M Add 4M HCl in Dioxane L->M N Stir at RT for 4-6 hours M->N O Monitor by TLC/LC-MS N->O P Concentrate under reduced pressure O->P Q Triturate with Diethyl Ether P->Q R Filter and dry the solid product Q->R

Caption: Detailed experimental workflow for the synthesis.

Materials and Reagents

ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )Supplier Suggestion
(S)-N-Boc-3-hydroxypyrrolidine109431-87-0C9H17NO3187.24Major chemical suppliers
Sodium Hydride (60% in mineral oil)7646-69-7NaH24.00Major chemical suppliers
Methyl Iodide (Iodomethane)74-88-4CH3I141.94Major chemical suppliers
Anhydrous Tetrahydrofuran (THF)109-99-9C4H8O72.11Major chemical suppliers
Hydrochloric Acid (4M in 1,4-Dioxane)7647-01-0HCl36.46Major chemical suppliers
Ethyl Acetate (EtOAc)141-78-6C4H8O288.11Major chemical suppliers
Hexanes110-54-3C6H1486.18Major chemical suppliers
Sodium Sulfate (anhydrous)7757-82-6Na2SO4142.04Major chemical suppliers
Saturated Sodium Bicarbonate Solution144-55-8NaHCO384.01Prepared in-house
Brine (Saturated NaCl solution)7647-14-5NaCl58.44Prepared in-house

Detailed Experimental Protocol

PART A: Synthesis of (S)-N-Boc-3-methoxypyrrolidine
  • Inert Atmosphere Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add (S)-N-Boc-3-hydroxypyrrolidine (5.0 g, 26.7 mmol).

  • Dissolution: Add anhydrous tetrahydrofuran (THF, 100 mL) to the flask. Stir the mixture until the starting material is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.28 g, 32.0 mmol, 1.2 eq) portion-wise over 15 minutes. Caution: NaH reacts violently with water and is flammable. Handle under an inert atmosphere. [19][20][21][22]Hydrogen gas evolution will be observed.

  • Alkoxide Formation: After the addition is complete, stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Methylation: Cool the reaction mixture back down to 0 °C. Add methyl iodide (CH₃I, 2.0 mL, 32.0 mmol, 1.2 eq) dropwise via syringe. Caution: Methyl iodide is toxic and a suspected carcinogen. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight (approximately 16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).

  • Work-up - Quenching: Carefully quench the reaction by slowly adding 20 mL of deionized water at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product as an oil.

  • Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of 10-40% ethyl acetate in hexanes to afford (S)-N-Boc-3-methoxypyrrolidine as a colorless oil.

PART B: Synthesis of this compound
  • Dissolution: Dissolve the purified (S)-N-Boc-3-methoxypyrrolidine (e.g., 4.0 g, 19.9 mmol) in 1,4-dioxane (20 mL) in a 100 mL round-bottom flask.

  • Acidification: To this solution, add a 4M solution of HCl in 1,4-dioxane (25 mL, 100 mmol, 5.0 eq) at room temperature. [15]3. Reaction and Precipitation: Stir the reaction mixture at room temperature for 4-6 hours. A precipitate will typically form during this time. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • Trituration: Add diethyl ether (50 mL) to the resulting residue and stir vigorously or sonicate. This process, known as trituration, will break up the solid and wash away any non-polar impurities.

  • Filtration and Drying: Collect the white solid product by vacuum filtration. Wash the solid with a small amount of cold diethyl ether. Dry the product under high vacuum to a constant weight to yield this compound. [23]

Characterization and Data

CompoundExpected YieldAppearanceAnalytical Data (Expected)
(S)-N-Boc-3-methoxypyrrolidine80-90%Colorless oil¹H NMR (400 MHz, CDCl₃): δ 3.85 (m, 1H), 3.60-3.40 (m, 4H), 3.30 (s, 3H), 2.10-1.90 (m, 2H), 1.45 (s, 9H). MS (ESI+): m/z 202.1 [M+H]⁺.
This compound90-98%White to off-white solid¹H NMR (400 MHz, D₂O): δ 4.25 (m, 1H), 3.60-3.30 (m, 4H), 3.35 (s, 3H), 2.30-2.10 (m, 2H). ¹³C NMR (100 MHz, D₂O): δ 78.5, 56.5, 51.0, 44.5, 30.0.

Safety and Handling Precautions

  • Sodium Hydride (NaH): Highly reactive and flammable solid. Reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere (Nitrogen or Argon). [19][20][21]All glassware must be thoroughly dried. Use appropriate PPE, including a flame-retardant lab coat, safety goggles, and nitrile gloves. [24]* Methyl Iodide (CH₃I): Volatile, toxic, and a potential carcinogen. All manipulations should be performed in a certified chemical fume hood. Avoid inhalation and skin contact.

  • Hydrochloric Acid (4M in Dioxane): Corrosive. Causes severe skin burns and eye damage. Handle with care in a fume hood, wearing appropriate PPE.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Conduct all reactions in a well-ventilated fume hood.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound. By understanding the underlying principles of the Boc protection strategy and the Williamson ether synthesis, researchers can confidently execute this procedure. The protocol has been optimized for high yield and purity, making it suitable for both small-scale research and larger-scale production for drug development pipelines.

References

  • The Role of Protecting Groups in Synthesizing Complex Molecules: A Look at Boc Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGe2w2MFAd-hEY1aLcVApcCSDS1S-UdjwPdU3uNw83ogOmO2ALdP_CaEW-LE178gxNkyX4NWiecQk_DCVvfn3V_cukGATIcvS_9rU3izwsNvTEbq1M2zr-duENIFu-6YSkfpLj4Tnu584qbpOghfpcJsdFoRpXmHi_8EphUuv82q71ToluE6rTSi_C_KCiZ1RQzGA54k3TF-bihuYtsezO0jpm6fQkKUBl-FRE6hu3ZzuOOPXcYIL_T3FmzlLnRHV4uJj0=]
  • Williamson ether synthesis. (2024). In Wikipedia. [URL: https://en.wikipedia.org/wiki/Williamson_ether_synthesis]
  • Williamson Ether Synthesis. (n.d.). Chemistry Steps. [URL: https://www.chemistrysteps.com/williamson-ether-synthesis/]
  • Williamson Ether Synthesis reaction. (n.d.). BYJU'S. [URL: https://byjus.com/chemistry/williamson-ether-synthesis/]
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. [URL: https://totalsynthesis.com/boc-protecting-group-n-boc-protection-deprotection-mechanism/]
  • Explain the role of BOC group chemistry in protecting amino groups during peptide synthesis. (n.d.). Proprep. [URL: https://www.proprep.com/questions-and-answers/explain-the-role-of-boc-group-chemistry-in-protecting-amino-groups-during-peptide-synthesis/1297621]
  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2020). Molecules, 25(24), 5947. [URL: https://www.mdpi.com/1420-3049/25/24/5947]
  • Sodium Hydride - Standard Operating Procedure. (2012). University of California, Santa Barbara. [URL: https://www.ehs.ucsb.edu/files/docs/sop/SodiumHydrideSOP.pdf]
  • Williamson Ether Synthesis. (n.d.). ChemTalk. [URL: https://chemistrytalk.org/williamson-ether-synthesis/]
  • Efficient Access to Chiral N-Substituted Pyrrolidines. (2022). Synfacts, 18(01), 0023. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0041-1737471]
  • SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). (n.d.). Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/reaction-guide/sn2-reaction-of-alkoxide-ions-with-alkyl-halides-to-give-ethers-williamson-synthesis/]
  • The Indispensable Role of the Boc Protecting Group in Modern Organic Synthesis. (n.d.). BenchChem. [URL: https://www.benchchem.com/blog/the-indispensable-role-of-the-boc-protecting-group-in-modern-organic-synthesis/]
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). International Journal of Molecular Sciences, 25(10), 5262. [URL: https://www.mdpi.com/1422-0067/25/10/5262]
  • Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. (2023). Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.3c03073]
  • tert-Butyloxycarbonyl protecting group. (2024). In Wikipedia. [URL: https://en.wikipedia.org/wiki/Tert-butyloxycarbonyl_protecting_group]
  • Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. (2019). White Rose eTheses Online. [URL: https://etheses.whiterose.ac.uk/25732/]
  • Sodium hydride.pdf - Safety Data Sheet. (2011). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/452912]
  • Common Name: SODIUM HYDRIDE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. [URL: https://nj.gov/health/eoh/rtkweb/documents/fs/1701.pdf]
  • MSDS for SODIUM HYDRIDE. (n.d.). Alkali Metals Limited. [URL: https://www.alkalimetals.com/msds/sodium-hydride.pdf]
  • Sodium_Hydride_SOP.docx. (n.d.). Clemson University. [URL: https://cecas.clemson.edu/chem-safety/sop/Sodium_Hydride_SOP.docx]
  • (S)-N-Boc-3-hydroxypyrrolidine. (n.d.). MedChemExpress. [URL: https://www.medchemexpress.com/s-n-boc-3-hydroxypyrrolidine.html]
  • Preparation method of (S)-3-hydroxypyrrolidine hydrochloride. (2016). Google Patents. [URL: https://patents.google.
  • Boc Deprotection - HCl. (n.d.). Common Organic Chemistry. [URL: https://commonorganicchemistry.com/Rxn_Pages/Boc_Deprotection/Boc_Deprotection_HCl.htm]
  • The Role of (R)-3-Methoxypyrrolidine Hydrochloride as a Versatile Pyrrolidine Derivative in Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.
  • Synthetic method of optically pure (S)-3-hydroxypyrrolidine. (2010). Google Patents. [URL: https://patents.google.
  • 3-Methoxypyrrolidine hydrochloride. (n.d.). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/chemscene/cs-h0987]
  • Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin. (n.d.). ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ol006964q]
  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2022). Reddit. [URL: https://www.reddit.com/r/Chempros/comments/t2q9f3/advice_on_nboc_deprotection_in_the_presence_of/]
  • This compound. (n.d.). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/synthonix/sy3390161593]
  • Boc Deprotection Mechanism - HCl. (n.d.). Common Organic Chemistry. [URL: https://commonorganicchemistry.com/Rxn_Pages/Boc_Deprotection/Mechanism/Boc_Deprotection_Mech_HCl.htm]
  • (S)-3-Hydroxypyrrolidine hydrochloride. (n.d.). PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/22309122]
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). Scientific Reports, 10(1), 10141. [URL: https://www.
  • Large Scale Deprotection of a tert -Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. (2021). ChemistrySelect, 6(30), 7629-7632. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/slct.202102143]
  • Synthesis method of (S)-3-amino pyrrolidine dihydrochloride. (2012). Google Patents. [URL: https://patents.google.
  • N-Boc-3-pyrrolidinone synthesis. (n.d.). ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/101385-93-7.htm]
  • Enantioselective Synthesis of the Pyrrolidine Core of Endothelin Antagonist ABT‐627 (Atrasentan) via 1,2‐Oxazines. (2003). European Journal of Organic Chemistry, 2003(15), 2841-2849. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/abs/10.1002/ejoc.200300185]
  • SYNTHESIS AND ANALGESIC POTENTIAL OF SOME SUBSTITUTED PYRROLIDINES. (2000). Marmara Pharmaceutical Journal, 10(1). [URL: http://www.journalagent.com/mpj/pdfs/MPJ_10_1_25_30.pdf]
  • Synthesis of N-Boc-L-proline derivatives. (n.d.). The Royal Society of Chemistry. [URL: https://www.rsc.
  • (S)-3-Methoxypyrrolidine. (n.d.). BLD Pharm. [URL: https://www.bldpharm.com/products/120099-61-8.html]
  • Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. (2012). Journal of the American Chemical Society, 134(11), 4941-4954. [URL: https://www.organic-chemistry.org/abstracts/lit2/185.shtm]
  • 3-Methoxypyrrolidine. (n.d.). PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11355447]
  • N-Boc-3-pyrrolidinone. (n.d.). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/653118]
  • The synthetic method of N-Boc-3- pyrrolidine formaldehyde. (2017). Google Patents. [URL: https://patents.google.
  • 3-Methoxypyrrolidine hydrochloride. (n.d.). BLD Pharm. [URL: https://www.bldpharm.com/products/136725-50-3.html]
  • Formaldehyde-mediated Hydride Liberation of Alkylamines for Intermolecular Re- actions in HFIP. (2023). ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/64f54d7d15688418f7634f1a]

Sources

Enantioselective Synthesis of (S)-3-Methoxypyrrolidine Hydrochloride: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the enantioselective synthesis of (S)-3-Methoxypyrrolidine hydrochloride, a valuable chiral building block in medicinal chemistry and drug development. The synthetic strategy is centered around a robust and scalable three-stage process commencing with a commercially available chiral precursor. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also insights into the underlying chemical principles to ensure successful and reproducible execution.

Introduction

The pyrrolidine scaffold is a privileged structural motif found in a vast array of pharmaceuticals and biologically active natural products. The stereochemistry of substituents on the pyrrolidine ring is often critical for biological activity, making enantioselective synthesis a key challenge and a paramount objective in modern organic chemistry. This compound, in particular, serves as a crucial intermediate for the synthesis of various therapeutic agents. This application note details a reliable synthetic route that leverages a stereochemical inversion, a standard etherification, and a final deprotection to afford the target compound with high enantiopurity.

Synthetic Strategy Overview

The overall synthetic pathway is a three-step sequence starting from the readily available (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine. The key steps are:

  • Stereochemical Inversion via Mitsunobu Reaction: The hydroxyl group of the starting material is esterified with benzoic acid under Mitsunobu conditions. This reaction proceeds with a clean inversion of stereochemistry at the C-3 position, yielding (S)-1-N-tert-butoxycarbonyl-3-benzoyloxypyrrolidine. Subsequent hydrolysis of the benzoate ester furnishes the desired (S)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine.

  • O-Methylation via Williamson Ether Synthesis: The protected (S)-3-hydroxypyrrolidine intermediate is then subjected to O-methylation. This is achieved by deprotonating the hydroxyl group with a strong base, such as sodium hydride, followed by reaction with a methylating agent like methyl iodide to form (S)-1-N-tert-butoxycarbonyl-3-methoxypyrrolidine.

  • N-Boc Deprotection: The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions. Treatment with hydrochloric acid in a suitable solvent, such as dioxane or methanol, yields the target compound, this compound, as a stable salt.

Synthesis_Workflow Start N-Boc-(R)-3-hydroxypyrrolidine Step1 Mitsunobu Reaction (Stereochemical Inversion) Start->Step1 Intermediate1 N-Boc-(S)-3-hydroxypyrrolidine Step1->Intermediate1 Step2 Williamson Ether Synthesis (O-Methylation) Intermediate1->Step2 Intermediate2 N-Boc-(S)-3-methoxypyrrolidine Step2->Intermediate2 Step3 N-Boc Deprotection Intermediate2->Step3 End (S)-3-Methoxypyrrolidine hydrochloride Step3->End

Caption: Overall workflow for the synthesis of this compound.

PART 1: Detailed Experimental Protocols

Stage 1: Synthesis of (S)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine

This stage involves a two-step process: a Mitsunobu reaction to invert the stereocenter, followed by hydrolysis of the resulting ester.

Step 1a: Mitsunobu Reaction for Stereochemical Inversion

The Mitsunobu reaction facilitates the conversion of a primary or secondary alcohol to a variety of other functional groups with inversion of stereochemistry.[1][2] In this protocol, the hydroxyl group of N-Boc-(R)-3-hydroxypyrrolidine is esterified with benzoic acid. The reaction proceeds through an alkoxyphosphonium salt, which is then displaced by the carboxylate nucleophile in an S(_N)2 fashion, leading to the desired inversion of configuration.[2]

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equivalents
(R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine187.2350.0 g1.0
Benzoic Acid122.1242.4 g1.3
Triphenylphosphine (PPh(_3))262.2991.0 g1.3
Diisopropyl azodicarboxylate (DIAD)202.2168.4 mL1.3
Anhydrous Tetrahydrofuran (THF)-200 mL-

Protocol:

  • To a dry 1 L round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine (50.0 g, 0.267 mol), benzoic acid (42.4 g, 0.348 mol), and triphenylphosphine (91.0 g, 0.348 mol).

  • Add 200 mL of anhydrous tetrahydrofuran (THF) and stir the mixture until all solids have dissolved.

  • Cool the reaction mixture to -10 °C using an acetone/dry ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (68.4 mL, 0.348 mol) dropwise to the stirred solution over a period of 30-40 minutes, ensuring the internal temperature does not exceed -5 °C.[3]

  • After the addition is complete, slowly warm the reaction mixture to room temperature and continue stirring for 12-14 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF. The crude product, (S)-1-N-tert-butoxycarbonyl-3-benzoyloxypyrrolidine, is used directly in the next step without further purification.[3]

Step 1b: Hydrolysis to (S)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine

The benzoate ester is hydrolyzed under basic conditions to yield the desired chiral alcohol.

Materials:

Reagent/MaterialMolarity/ConcentrationQuantity
Crude (S)-1-N-tert-butoxycarbonyl-3-benzoyloxypyrrolidine-From Step 1a
Methanol-300 mL
Sodium Hydroxide (NaOH)2 M aqueous solution200 mL
Ethyl Acetate-For extraction
BrineSaturated aqueous solutionFor washing
Anhydrous Sodium Sulfate (Na(_2)SO(_4))-For drying

Protocol:

  • Dissolve the crude product from Step 1a in 300 mL of methanol in a 1 L round-bottom flask.

  • Add 200 mL of a 2 M aqueous solution of sodium hydroxide.

  • Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting ester is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 200 mL).

  • Combine the organic layers and wash with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography (Eluent: 40-50% Ethyl acetate in Hexane) to obtain (S)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine as a colorless oil. A typical yield for this two-step sequence is in the range of 80-90%.

Stage 2: O-Methylation to (S)-1-N-tert-butoxycarbonyl-3-methoxypyrrolidine

The Williamson ether synthesis is a reliable method for the formation of ethers from an alcohol and an alkyl halide.[4][5] The hydroxyl group of the protected pyrrolidine is deprotonated with sodium hydride to form a nucleophilic alkoxide, which then displaces the iodide from methyl iodide in an S(_N)2 reaction.

Williamson_Ether_Synthesis Substrate N-Boc-(S)-3-hydroxypyrrolidine Reagent1 NaH, THF Substrate->Reagent1 Deprotonation Intermediate Alkoxide Intermediate Reagent1->Intermediate Reagent2 CH3I Intermediate->Reagent2 SN2 Attack Product N-Boc-(S)-3-methoxypyrrolidine Reagent2->Product

Caption: Williamson ether synthesis for O-methylation.

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equivalents
(S)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine187.2310.0 g1.0
Sodium Hydride (NaH), 60% dispersion in mineral oil24.002.56 g1.2
Methyl Iodide (CH(_3)I)141.944.0 mL1.2
Anhydrous Tetrahydrofuran (THF)-100 mL-
Saturated Aqueous Ammonium Chloride (NH(_4)Cl)-For quenching
Diethyl Ether-For extraction

Protocol:

  • To a dry 250 mL round-bottom flask under an inert atmosphere, add sodium hydride (2.56 g, 0.064 mol, 60% dispersion in oil).

  • Wash the sodium hydride with anhydrous hexane (2 x 20 mL) to remove the mineral oil, carefully decanting the hexane each time.

  • Add 50 mL of anhydrous THF to the flask.

  • In a separate flask, dissolve (S)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine (10.0 g, 0.053 mol) in 50 mL of anhydrous THF.

  • Cool the sodium hydride suspension to 0 °C in an ice bath.

  • Slowly add the solution of the alcohol to the sodium hydride suspension dropwise. Vigorous hydrogen gas evolution will be observed.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, and then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (4.0 mL, 0.064 mol) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC (Eluent: 30% Ethyl acetate in Hexane).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with diethyl ether (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (Eluent: 10-20% Ethyl acetate in Hexane) to yield (S)-1-N-tert-butoxycarbonyl-3-methoxypyrrolidine as a colorless oil.

Stage 3: N-Boc Deprotection to this compound

The final step is the removal of the acid-labile Boc protecting group.[6] Using hydrochloric acid not only cleaves the carbamate but also forms the hydrochloride salt of the product, which is often a stable, crystalline solid that is easier to handle and purify.

Materials:

Reagent/MaterialMolarity/ConcentrationQuantity
(S)-1-N-tert-butoxycarbonyl-3-methoxypyrrolidine-5.0 g
Hydrochloric Acid in Dioxane4 M20 mL
Diethyl Ether-For precipitation

Protocol:

  • Dissolve (S)-1-N-tert-butoxycarbonyl-3-methoxypyrrolidine (5.0 g, 0.025 mol) in a 100 mL round-bottom flask.

  • Add 20 mL of a 4 M solution of hydrochloric acid in dioxane.

  • Stir the solution at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, add 50 mL of diethyl ether to the reaction mixture to precipitate the hydrochloride salt.

  • Stir the resulting slurry for 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with diethyl ether (2 x 20 mL) to remove any non-polar impurities.

  • Dry the solid under vacuum to obtain this compound as a white to off-white solid.

PART 2: Characterization Data

Accurate characterization of the final product and key intermediates is crucial for validating the success of the synthesis. Below is a table summarizing expected analytical data. Researchers should perform their own analyses to confirm these results.

CompoundAppearance¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Specific Rotation


(S)-1-N-Boc-3-hydroxypyrrolidineColorless oil4.40 (br s, 1H), 3.55-3.25 (m, 4H), 2.05-1.85 (m, 2H), 1.46 (s, 9H)154.8, 70.1, 54.5, 44.2, 34.2, 28.6-25.5° (c 1.0, CHCl₃) (for (R)-enantiomer: +25.5°)
(S)-1-N-Boc-3-methoxypyrrolidineColorless oil3.95-3.85 (m, 1H), 3.60-3.30 (m, 4H), 3.30 (s, 3H), 2.10-1.85 (m, 2H), 1.46 (s, 9H)154.6, 78.5, 56.1, 51.2, 44.0, 31.5, 28.6Data not readily available, must be determined experimentally.
This compoundWhite to off-white solid(DMSO-d₆) 9.55 (br s, 2H), 4.10-4.00 (m, 1H), 3.40-3.10 (m, 4H), 3.25 (s, 3H), 2.20-1.90 (m, 2H)(DMSO-d₆) 76.5, 55.8, 50.1, 44.5, 30.2Data not readily available, must be determined experimentally.

PART 3: Safety and Handling

  • Diisopropyl azodicarboxylate (DIAD): Potent lachrymator and irritant. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere and away from moisture.

  • Methyl Iodide (CH(_3)I): Toxic, a suspected carcinogen, and a potent alkylating agent. Handle in a well-ventilated fume hood with appropriate PPE.

  • Hydrochloric Acid in Dioxane: Corrosive and toxic. Handle with care in a fume hood. Dioxane is a suspected carcinogen and can form explosive peroxides.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

This application note provides a detailed and reliable protocol for the enantioselective synthesis of this compound. The described three-stage process, involving a key Mitsunobu inversion, is a practical and scalable route for obtaining this valuable chiral building block. By providing insights into the reaction mechanisms and comprehensive experimental procedures, this guide aims to empower researchers in the successful synthesis and application of this important compound in their drug discovery and development endeavors.

References

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341. [Link][6][7]
  • CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride. (2016).
  • Lokey Lab Protocols. (2017). N-Methylation of Boc amino acids. Wikidot. [Link]
  • ChemBK. (2024). (S)-3-Hydroxypyrrolidine. [Link][8]
  • Hughes, D. L. (2004). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link][4]
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link][2]
  • PubChem. (n.d.). 3-Methoxypyrrolidine.
  • Wikipedia. (n.d.). Williamson ether synthesis. [Link][5]
  • Chemistry LibreTexts. (2020). The Williamson Ether Synthesis. [Link]
  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?. [Link][1]

Sources

Application Notes & Protocols: (S)-3-Methoxypyrrolidine Hydrochloride in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-3-Methoxypyrrolidine hydrochloride is a pivotal chiral building block in modern medicinal chemistry and drug development. Its stereodefined pyrrolidine core is a prevalent scaffold in a multitude of biologically active molecules, offering a three-dimensional architecture that can enhance pharmacological properties.[1][2][3][4][5] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the fundamental reaction mechanisms and practical application of this versatile intermediate. We will explore the critical first step of amine liberation, followed by detailed mechanistic discussions and field-proven protocols for its use in N-Arylation, amide bond formation, and reductive amination reactions.

Introduction: The Strategic Value of (S)-3-Methoxypyrrolidine

(S)-3-Methoxypyrrolidine is a substituted, non-planar, saturated N-heterocycle. The pyrrolidine ring is one of the most widely utilized nitrogen heterocycles in FDA-approved drugs, prized for its ability to explore three-dimensional space and impart favorable physicochemical properties such as improved solubility and metabolic stability. The methoxy group at the chiral center provides an additional vector for interaction within biological targets and can influence the molecule's overall conformation and polarity.

Supplied as a hydrochloride salt, the compound exhibits enhanced stability and ease of handling as a crystalline solid compared to the free base.[6] The primary reactive center is the secondary amine, which, once deprotonated, serves as a potent nucleophile. Its chirality is a key asset, allowing for the synthesis of enantiomerically pure final compounds, a critical requirement in modern pharmacology. A notable example of its application is in the synthesis of kinase inhibitors, such as derivatives of AZD5363, where the pyrrolidine moiety serves as a key structural element for engaging with the target protein.[1]

Foundational Chemistry: Liberation of the Free Amine

The starting material, this compound, is an ammonium salt. The lone pair of the nitrogen atom is protonated, rendering it non-nucleophilic. Therefore, the indispensable first step in virtually all synthetic applications is the deprotonation with a suitable base to liberate the free secondary amine.

Mechanism: This is a simple acid-base equilibrium. The choice of base and solvent is critical and depends on the subsequent reaction conditions.

  • For anhydrous reactions (e.g., couplings): An organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically used in an aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF). The resulting ammonium hydrochloride salt of the tertiary amine often precipitates or can be removed during aqueous workup.

  • For reactions with inorganic bases: Stronger, inorganic bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) can be used. This is often done as a preliminary extraction step, where the hydrochloride salt is dissolved in water, basified, and the free amine is extracted into an organic solvent.

Workflow: Free Amine Liberation

G cluster_start Starting Material cluster_process Process cluster_product Product start (S)-3-Methoxypyrrolidine • HCl (Salt Form, Non-nucleophilic) base Base (e.g., DIPEA, K₂CO₃) start->base Add product (S)-3-Methoxypyrrolidine (Free Base, Nucleophilic) base->product Deprotonation solvent Solvent (e.g., DMF, DCM) G Pd0 Pd(0)L₂ PdII_ArX L₂Pd(II)(Ar)(X) Pd0->PdII_ArX Oxidative Addition PdII_Amine [L₂Pd(II)(Ar)(AmineH)]⁺X⁻ PdII_ArX->PdII_Amine Ligand Exchange PdII_Amido L₂Pd(II)(Ar)(Amine) PdII_Amine->PdII_Amido Deprotonation PdII_Amido->Pd0 Reductive Elimination Product_out N-Aryl Pyrrolidine PdII_Amido->Product_out center ArX_in Ar-X ArX_in->Pd0 AmineH_in Pyrrolidine-H (Free Base) AmineH_in->PdII_ArX Base_in Base Base_in->PdII_Amine

Caption: Catalytic cycle for the Buchwald-Hartwig N-Arylation reaction.

Protocol: N-Arylation of (S)-3-Methoxypyrrolidine with a Heteroaryl Chloride

This protocol is representative for the coupling of (S)-3-methoxypyrrolidine with an electron-deficient heteroaryl chloride, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane or Toluene, anhydrous

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and anhydrous K₂CO₃ (3.0 equivalents).

  • Reagent Addition: Add the heteroaryl chloride (1.0 equivalent) and this compound (1.5 equivalents).

  • Solvent & Degassing: Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous 1,4-dioxane via syringe. Degas the resulting suspension by bubbling argon through it for 15-20 minutes.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-18 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired N-arylated product.

Causality & Insights:

  • Base Choice: K₂CO₃ is a moderately strong base sufficient for this transformation. For less reactive aryl chlorides or more hindered amines, a stronger base like sodium tert-butoxide (NaOtBu) might be required. [7]* Ligand Choice: XPhos is a bulky, electron-rich phosphine ligand that promotes both the oxidative addition and the final reductive elimination steps, making it highly effective for coupling with often challenging heteroaryl chlorides. [8]* Solvent: Anhydrous, high-boiling point aprotic solvents like dioxane or toluene are required to achieve the necessary reaction temperatures and prevent catalyst deactivation.

Core Application II: Amide Bond Formation

Amide coupling is one of the most common reactions in medicinal chemistry. 9-3-Methoxypyrrolidine readily participates in these reactions, coupling with carboxylic acids to form stable amide bonds. This requires activating the carboxylic acid, as a direct reaction with the amine is an unfavorable acid-base reaction.

Mechanism with HATU Coupling Reagent

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient aminium-based coupling reagent that minimizes racemization. [10][11]

  • Activation: The carboxylate anion (formed by deprotonation of the carboxylic acid with a base like DIPEA) attacks the central carbon of HATU.

  • Active Ester Formation: This forms a highly reactive OAt-active ester intermediate, releasing the tetramethylurea byproduct. The HOAt leaving group is an excellent choice as its pyridine nitrogen can assist the subsequent nucleophilic attack. 3. Nucleophilic Attack: The free (S)-3-methoxypyrrolidine attacks the carbonyl carbon of the active ester.

  • Amide Formation: The tetrahedral intermediate collapses, eliminating the HOAt leaving group to form the final, stable amide product.

G cluster_1 Step 1: Activation cluster_2 Step 2: Coupling Acid R-COOH + DIPEA ⇌ R-COO⁻ HATU HATU Acid->HATU attacks ActiveEster OAt-Active Ester (Highly Reactive) HATU->ActiveEster Product Final Amide Product ActiveEster->Product Collapse of Tetrahedral Intermediate Amine (S)-3-Methoxypyrrolidine (Free Base) Amine->ActiveEster Nucleophilic Attack

Caption: Amide bond formation workflow using the HATU coupling reagent.

Protocol: HATU-Mediated Amide Coupling

Materials:

  • Carboxylic Acid of interest

  • This compound

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Reagent Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.

  • Activation: Add HATU (1.1 equivalents) to the solution. Stir for 2-5 minutes.

  • Amine Addition: In a separate vial, dissolve this compound (1.2 equivalents) in a small amount of DMF and add DIPEA (3.0 equivalents). Add this amine/base mixture to the activated carboxylic acid solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor progress by LC-MS. Couplings are often complete within 1-4 hours.

  • Workup: Quench the reaction by adding water. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash chromatography.

Causality & Insights:

  • Reagent Stoichiometry: A slight excess of the amine and coupling reagent is used to ensure complete consumption of the often more valuable carboxylic acid.

  • Base Choice: DIPEA is a bulky, non-nucleophilic base used to deprotonate both the carboxylic acid and the starting amine hydrochloride salt without competing in the coupling reaction. [10]* Solvent: DMF is an excellent polar aprotic solvent that effectively dissolves all reaction components.

Core Application III: Reductive Amination

Reductive amination is a robust method for forming C-N bonds by reacting an amine with a ketone or aldehyde. [12][13][14]The reaction proceeds via the in-situ formation of an iminium ion intermediate, which is then reduced by a mild, selective reducing agent.

Reaction Mechanism
  • Iminium Ion Formation: The nucleophilic pyrrolidine attacks the carbonyl carbon of the ketone/aldehyde. After a proton transfer, water is eliminated to form a transient, electrophilic iminium ion. This step is typically acid-catalyzed and is the rate-limiting step.

  • Hydride Reduction: A selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), delivers a hydride to the electrophilic carbon of the iminium ion. This step is irreversible and forms the final tertiary amine product.

G cluster_1 Step 1: Iminium Formation (Reversible) cluster_2 Step 2: Reduction (Irreversible) Start Pyrrolidine + Ketone/Aldehyde Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + H⁺ (cat.) Iminium Iminium Ion + H₂O Hemiaminal->Iminium - H₂O Reducer NaBH(OAc)₃ Iminium->Reducer Product Final Tertiary Amine Reducer->Product Hydride Transfer

Caption: Two-stage mechanism of a reductive amination reaction.

Protocol: Reductive Amination with a Ketone

Materials:

  • Ketone of interest

  • This compound

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (optional, catalytic)

  • Triethylamine (TEA) or DIPEA

Procedure:

  • Setup: To a round-bottom flask, add the ketone (1.0 equivalent), this compound (1.2 equivalents), and the solvent (DCE).

  • Basification: Add TEA or DIPEA (1.3 equivalents) to liberate the free amine. Stir for 10 minutes.

  • Iminium Formation: If the ketone is unreactive, a catalytic amount of acetic acid can be added to promote iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at room temperature. The reaction may be mildly exothermic.

  • Reaction: Stir at room temperature for 2-24 hours. Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir until gas evolution ceases.

  • Extraction & Purification: Separate the layers and extract the aqueous phase with DCM or ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Causality & Insights:

  • Reducing Agent: Sodium triacetoxyborohydride is the reagent of choice for many reductive aminations. [12]It is milder than NaBH₄ and tolerant of the slightly acidic conditions that favor iminium ion formation. It is also less toxic than sodium cyanoborohydride (NaBH₃CN). [12][15]* One-Pot Procedure: The key advantage of using NaBH(OAc)₃ is that all reagents can be mixed together in a single step, as the reducing agent is selective for the iminium ion over the starting ketone/aldehyde. [14]

Summary of Reaction Conditions

Reaction TypeCoupling PartnerTypical Catalyst/ReagentBaseSolventTemp. (°C)
N-Arylation Aryl/Heteroaryl HalidePd(OAc)₂ / XPhosK₂CO₃, NaOtBuDioxane, Toluene100-110
Amide Coupling Carboxylic AcidHATU, HBTU, EDC/HOBtDIPEA, TEADMF, DCM25
Reductive Amination Aldehyde or KetoneNaBH(OAc)₃DIPEA, TEADCE, THF25

References

  • Abdel-Magid, A. F., Carson, K. G., et al. (2000). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.
  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-73. [Link]
  • Buchwald, S. L., & Hartwig, J. F. (2010).
  • Chemistry LibreTexts. (2023).
  • Chemistry LibreTexts. (2023).
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]
  • Inhibitor Research Hub. (2025).
  • Master Organic Chemistry. (2017).
  • MDPI. (2022). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. Molecules, 27(10), 3245. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Organic Syntheses. (n.d.).
  • PubChem. (n.d.). 3-Methoxypyrrolidine. [Link]
  • Reddit. (2022). amide coupling help. r/Chempros. [Link]
  • Technical Disclosure Commons. (2021). Process For The Preparation of N-(5-chloropyridin-2-yl)-2... [Link]

Sources

Application Notes and Protocols for the N-Alkylation of (S)-3-Methoxypyrrolidine Hydrochloride in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the (S)-3-Methoxypyrrolidine Scaffold

In the landscape of modern medicinal chemistry, the pyrrolidine ring stands out as a "privileged scaffold"[1][2]. Its three-dimensional architecture allows for a nuanced exploration of chemical space, a critical factor in optimizing a drug candidate's interaction with its biological target[1][2]. The (S)-3-Methoxypyrrolidine moiety, in particular, has garnered significant attention as a key intermediate in the synthesis of a diverse array of bioactive compounds, including kinase inhibitors and agents targeting the central nervous system[3]. Its stereochemistry and the electronic influence of the methoxy group can profoundly impact a molecule's pharmacological properties, including potency, selectivity, and metabolic stability.

This guide provides detailed protocols and expert insights into the N-alkylation of (S)-3-Methoxypyrrolidine hydrochloride, a pivotal transformation for its incorporation into drug candidates. We will delve into two of the most robust and widely employed methods: the Buchwald-Hartwig amination for coupling with (hetero)aryl halides and reductive amination for reactions with carbonyl compounds.

Foundational Principle: Liberation of the Free Amine

This compound is a salt. Prior to its participation in any N-alkylation reaction, the free secondary amine must be liberated. This is typically achieved in situ through the addition of a suitable base. The choice of base is critical and depends on the specific reaction conditions. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA). Stoichiometrically, at least one equivalent of base is required to neutralize the hydrochloride, but an excess is often used to drive the reaction to completion.

Method 1: Buchwald-Hartwig Amination for N-Aryl and N-Heteroaryl Scaffolds

The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, offering a powerful method for coupling amines with aryl and heteroaryl halides or triflates. This reaction is particularly relevant in the synthesis of kinase inhibitors, where a nitrogen-linked heteroaromatic core is a common structural motif.

Causality in Experimental Design:
  • Catalyst System: The choice of palladium precursor and phosphine ligand is paramount. For coupling with electron-rich or sterically hindered aryl chlorides, bulky, electron-rich phosphine ligands like XPhos or RuPhos are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice, as it is effective at deprotonating the amine and the intermediate palladium complex without competing in the coupling reaction.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to ensure the stability of the catalyst and reactants.

Experimental Workflow: Buchwald-Hartwig Amination

reagents Reagents: (S)-3-Methoxypyrrolidine HCl (Hetero)aryl Halide Pd Catalyst & Ligand Base (e.g., NaOtBu) setup Reaction Setup: - Add solids to oven-dried flask - Purge with N₂/Ar - Add anhydrous solvent reagents->setup 1 reaction Reaction: - Heat to 80-110 °C - Stir for 2-24 h setup->reaction 2 workup Work-up: - Cool to RT - Quench (e.g., with water) - Extract with organic solvent reaction->workup 3 purification Purification: - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography workup->purification 4 product Final Product: N-((S)-3-methoxypyrrolidinyl)-(hetero)aryl purification->product 5

Caption: Workflow for Buchwald-Hartwig Amination.

Detailed Protocol: N-Arylation of this compound with 2-Chloropyrimidine

This protocol is a representative example for the synthesis of a key intermediate in kinase inhibitor development.

Materials:

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Equivalents
This compound137.611.21.2
2-Chloropyrimidine114.551.01.0
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.720.020.02
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)476.660.040.04
Sodium tert-butoxide (NaOtBu)96.102.52.5
Anhydrous Toluene-10 mL-

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (240 mg, 2.5 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon three times.

  • Addition of Reactants: Add this compound (165 mg, 1.2 mmol) and 2-chloropyrimidine (115 mg, 1.0 mmol) to the flask, followed by the addition of anhydrous toluene (10 mL) via syringe.

  • Reaction: Stir the mixture at 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully quench the reaction by adding water (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired N-substituted product.

Method 2: Reductive Amination for N-Alkyl and N-Benzyl Scaffolds

Reductive amination is a highly efficient and versatile method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent. This method is particularly advantageous as it avoids the over-alkylation issues often encountered with direct alkylation using alkyl halides.

Causality in Experimental Design:
  • Reducing Agent: The choice of reducing agent is crucial for selectivity. Sodium triacetoxyborohydride (STAB) is a preferred reagent because it is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the intermediate iminium ion. This selectivity allows for a one-pot procedure.

  • pH Control: The formation of the imine/iminium ion intermediate is pH-dependent. The reaction is often carried out in a slightly acidic medium (e.g., using acetic acid as a catalyst or in a solvent like dichloroethane) to facilitate imine formation without deactivating the amine nucleophile.

  • Solvent: Dichloroethane (DCE) or tetrahydrofuran (THF) are common solvents for reductive amination reactions.

Mechanism: Reductive Amination

cluster_1 Step 1: Iminium Ion Formation cluster_2 Step 2: Reduction amine (S)-3-Methoxypyrrolidine imine Iminium Ion Intermediate amine->imine carbonyl Aldehyde/Ketone carbonyl->imine product N-Alkylated Product imine->product reducing_agent Reducing Agent (e.g., STAB) reducing_agent->product

Caption: Two-step mechanism of reductive amination.

Detailed Protocol: Reductive Amination with 4-Fluorobenzaldehyde

This protocol describes the synthesis of an N-benzyl derivative, a common substructure in CNS-active compounds.

Materials:

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Equivalents
This compound137.611.11.1
4-Fluorobenzaldehyde124.111.01.0
Sodium triacetoxyborohydride (STAB)211.941.51.5
Triethylamine (Et₃N)101.191.21.2
Dichloroethane (DCE)-15 mL-

Procedure:

  • Amine Liberation: In a round-bottom flask, suspend this compound (151 mg, 1.1 mmol) in dichloroethane (15 mL). Add triethylamine (0.17 mL, 1.2 mmol) and stir for 15 minutes at room temperature.

  • Iminium Formation: Add 4-fluorobenzaldehyde (0.11 mL, 1.0 mmol) to the mixture and stir for an additional 30 minutes.

  • Reduction: In one portion, add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. Monitor for completion by TLC or LC-MS (typically 2-6 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 25 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4-fluorobenzyl)-(S)-3-methoxypyrrolidine.

Conclusion and Future Perspectives

The N-alkylation of this compound is a fundamental yet powerful tool in the arsenal of the medicinal chemist. The choice between Buchwald-Hartwig amination and reductive amination is dictated by the desired final structure—aryl/heteroaryl or alkyl/benzyl substitution, respectively. The protocols detailed herein provide robust starting points for the synthesis of novel derivatives for structure-activity relationship (SAR) studies. By understanding the causality behind the choice of reagents and conditions, researchers can effectively troubleshoot and adapt these methods for the synthesis of a wide range of complex molecular architectures, ultimately accelerating the drug discovery process.

References

  • Sweeney, J. B., Doulcet, J., & Thapa, B. (2018).
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.
  • MySkinRecipes. (n.d.). This compound.
  • Sheng, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl2]: an air-stable, one-component, highly efficient catalyst for amination of heteroaryl and aryl halides. Organic letters, 10(18), 4109–4112.
  • Fors, B. P., & Buchwald, S. L. (2010). A multiligand-based palladium catalyst for C-N cross-coupling reactions. Journal of the American Chemical Society, 132(44), 15914–15917.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • PubChem. (n.d.). 3-Methoxypyrrolidine. National Center for Biotechnology Information.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
  • Wermuth, C. G. (2006). The practice of medicinal chemistry: a personal view. Journal of medicinal chemistry, 49(5), 1547–1556.

Sources

Application Notes and Protocols: (S)-3-Methoxypyrrolidine Hydrochloride in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Elegance of Asymmetric Synthesis

In the landscape of modern medicinal chemistry and drug development, the precise three-dimensional arrangement of atoms within a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit remarkably different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize a single desired enantiomer—a process known as asymmetric synthesis—is a cornerstone of contemporary organic chemistry. Chiral building blocks, enantiomerically pure compounds incorporated into a larger molecular framework, are instrumental in this endeavor, providing a reliable and efficient strategy for introducing stereocenters. Among these, (S)-3-Methoxypyrrolidine hydrochloride has emerged as a versatile and valuable scaffold in the synthesis of complex, biologically active molecules. Its rigid, five-membered ring and the stereodefined methoxy group at the C3 position offer a unique combination of structural features that can influence the stereochemical outcome of reactions at remote positions.

This guide provides an in-depth exploration of the application of this compound as a chiral building block. We will delve into its utility in the synthesis of pharmaceutically relevant compounds, supported by a detailed experimental protocol for a key N-arylation reaction. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this chiral synthon in their synthetic campaigns.

Core Properties and Advantages of this compound

This compound is a white to off-white solid, typically with a purity of 97% or higher. Its hydrochloride salt form enhances stability and simplifies handling. The key structural features that underpin its utility in asymmetric synthesis are:

  • Pre-defined Stereocenter: The (S)-configuration at the C3 position provides a fixed chiral element, which can direct the stereochemical course of subsequent reactions.

  • Conformational Rigidity: The pyrrolidine ring has a relatively rigid structure, which helps in transmitting stereochemical information during a reaction.

  • Versatile Secondary Amine: The secondary amine functionality is a key handle for a wide range of chemical transformations, including N-alkylation, N-arylation, acylation, and reductive amination.

These attributes make this compound an attractive starting material for creating diverse libraries of chiral compounds for drug discovery and development.

Application Highlight: Synthesis of Precursors for Hepatitis C Virus (HCV) NS5A Inhibitors

A significant application of chiral pyrrolidine derivatives is in the synthesis of inhibitors of the Hepatitis C virus (HCV) non-structural protein 5A (NS5A). These inhibitors are a critical component of modern direct-acting antiviral (DAA) therapies for HCV infection. The pyrrolidine scaffold often forms a central part of these complex molecules.

The following section provides a detailed protocol for the N-arylation of a chiral 3-substituted pyrrolidine, a key step analogous to those used in the synthesis of HCV NS5A inhibitor precursors. This protocol is adapted from established procedures in the field and demonstrates the practical application of this compound as a chiral building block.

Experimental Protocol: Palladium-Catalyzed N-Arylation of a Chiral Pyrrolidine

This protocol details the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is widely used in the pharmaceutical industry for the synthesis of arylamines.

Reaction Scheme:

Caption: Palladium-catalyzed N-arylation of (S)-3-Methoxypyrrolidine.

Materials and Reagents:

ReagentMolecular WeightAmount (mmol)Equivalents
This compound137.611.01.0
4-Bromo-1,2-difluorobenzene192.991.11.1
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.720.050.05
Xantphos578.680.10.1
Cesium Carbonate (Cs₂CO₃)325.822.02.0
1,4-Dioxane (anhydrous)---

Step-by-Step Procedure:

  • Preparation of the Free Base: In a round-bottom flask, dissolve this compound (1.0 mmol, 137.6 mg) in a minimal amount of water. Add a saturated solution of sodium bicarbonate until the solution is basic (pH > 8). Extract the aqueous layer with dichloromethane (3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base of (S)-3-methoxypyrrolidine. The free base should be used immediately in the next step.

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add tris(dibenzylideneacetone)dipalladium(0) (0.05 mmol, 45.8 mg), Xantphos (0.1 mmol, 57.9 mg), and cesium carbonate (2.0 mmol, 651.6 mg).

  • Addition of Reactants: Add the freshly prepared (S)-3-methoxypyrrolidine (1.0 mmol) and 4-bromo-1,2-difluorobenzene (1.1 mmol, 212.3 mg) to the Schlenk tube, followed by anhydrous 1,4-dioxane (5 mL).

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®. Wash the Celite® pad with additional ethyl acetate (2 x 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the desired N-aryl-(S)-3-methoxypyrrolidine.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC) if necessary.

Causality Behind Experimental Choices:

  • Free Base Preparation: The hydrochloride salt of the amine is not nucleophilic enough to participate in the coupling reaction. Neutralization to the free base is a critical first step.

  • Palladium Catalyst and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is a well-established catalytic system for Buchwald-Hartwig amination. The ligand facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: Cesium carbonate is a strong, non-nucleophilic base that is effective in promoting the reaction. It deprotonates the amine and facilitates the formation of the palladium-amide complex.

  • Solvent: Anhydrous 1,4-dioxane is a common solvent for this reaction as it is aprotic and has a high boiling point, allowing the reaction to be conducted at elevated temperatures.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so the reaction must be performed under an inert atmosphere to prevent catalyst deactivation.

Logical Framework for Asymmetric Induction

The stereochemical information from the C3-methoxy group in (S)-3-methoxypyrrolidine can influence the outcome of reactions in several ways, establishing a clear logical framework for asymmetric induction.

Asymmetric_Induction Start (S)-3-Methoxypyrrolidine (Defined Stereocenter) Conformational_Bias Conformational Rigidity and Steric Hindrance Start->Conformational_Bias Influences TS_Control Diastereomeric Transition State Control Conformational_Bias->TS_Control Leads to Product Stereoselective Product (High Enantiomeric/Diastereomeric Excess) TS_Control->Product Results in

Caption: Logical flow of stereochemical control.

Conclusion and Future Outlook

This compound stands as a testament to the power of chiral building blocks in streamlining the synthesis of enantiomerically pure molecules. Its defined stereochemistry and versatile reactivity make it a valuable tool in the arsenal of synthetic chemists, particularly in the realm of drug discovery. The provided protocol for N-arylation serves as a practical example of its application, highlighting the key considerations for achieving successful and stereocontrolled transformations. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral synthons like this compound is set to increase, paving the way for the development of novel and more effective therapeutics.

References

  • Buchwald-Hartwig Amination.Chemical Reviews, 2011, 111 (3), pp 2056–2109. [Link]
  • Palladium-Catalyzed C-N Cross-Coupling Reactions.Angewandte Chemie International Edition, 2008, 47 (34), pp 6338-6361. [Link]
  • Synthesis of Hepatitis C Virus NS5A Inhibitors.
  • The role of the pyrrolidine ring in medicinal chemistry.Future Medicinal Chemistry, 2014, 6 (13), pp 1447-1465. [Link]

Purification of (S)-3-Methoxypyrrolidine hydrochloride by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol for the Purification of (S)-3-Methoxypyrrolidine Hydrochloride via Recrystallization

Authored by a Senior Application Scientist

Abstract

This compound is a valuable chiral building block in modern medicinal chemistry and drug development. Its enantiomeric purity is critical for the synthesis of specific, stereoisomerically pure active pharmaceutical ingredients (APIs). This application note provides a detailed, experience-driven guide to the purification of this compound using recrystallization. It moves beyond a simple set of instructions to explain the underlying chemical principles, guiding researchers in developing a robust and reproducible purification protocol. The methodology emphasizes a systematic approach to solvent selection and optimization, ensuring the final product meets the high-purity standards required for pharmaceutical research.

Introduction: The Imperative for Purity in Chiral Intermediates

Chiral heterocycles, such as the pyrrolidine scaffold, are prevalent motifs in a multitude of bioactive compounds[1]. This compound (CAS: 685828-16-4) serves as a key intermediate in the synthesis of these complex molecules[2]. The synthetic routes to such intermediates can often yield products with residual impurities, including starting materials, by-products, and potentially the undesired enantiomer. For applications in drug development, where stereochemistry dictates pharmacological activity and potential toxicity, achieving high enantiomeric and chemical purity is non-negotiable.

Recrystallization is a powerful, cost-effective, and scalable purification technique that exploits differences in solubility between the desired compound and its impurities in a given solvent system[3][4]. Unlike chromatography, which can be resource-intensive, recrystallization is often the preferred method for final purification on an industrial scale. This guide presents a comprehensive protocol for purifying this compound, a compound typically available at 95-97% purity, to a level suitable for advanced synthetic applications[5][6].

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 685828-16-4[2][6]
Molecular Formula C₅H₁₂ClNO[5]
Molecular Weight 137.61 g/mol [5]
Appearance Solid-Liquid Mixture (as supplied)[5]
Purity (Typical) 95-97%[5][6]
Boiling Point 171.7 °C (as free base)[5]
Safety Hazards H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[5]

The Science of Recrystallization: A Self-Validating System

The efficacy of recrystallization hinges on the principle that the solubility of most solids increases with temperature[3]. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point. Impurities, conversely, should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after crystallization).

For amine hydrochlorides, which are salts, the choice of solvent is critical. Polar protic solvents like alcohols are often excellent candidates because they can solvate the charged ammonium group and the chloride anion while still exhibiting a significant temperature-dependent solubility gradient.

The process is a self-validating system because successful crystal formation is, in itself, an indicator of purification. The highly ordered lattice of a crystal tends to exclude molecules that do not fit, i.e., impurities.

Recrystallization_Logic A Crude (S)-3-Methoxypyrrolidine HCl (Target + Soluble Impurities) B Select Appropriate Solvent System A->B C Dissolve in Minimum Volume of Hot Solvent B->C D Hot Filtration (If Insoluble Impurities Present) C->D Optional E Slow Cooling to Induce Crystallization C->E D->E F Target Compound Crystallizes Out E->F G Impurities Remain in Mother Liquor E->G H Isolate Crystals (Vacuum Filtration) F->H I Wash with Cold Solvent H->I J Dry Crystals I->J K Pure (S)-3-Methoxypyrrolidine HCl J->K

Caption: Workflow for the purification of (S)-3-Methoxypyrrolidine HCl.

Core Protocol: Purification of this compound

This protocol is designed to be a systematic guide. The most critical step is the initial solvent screening, as the ideal solvent can vary depending on the specific impurity profile of the crude material.

Part I: Solvent System Selection

Objective: To identify a single or mixed solvent system that provides high solubility at elevated temperatures and low solubility at or below room temperature.

Rationale: The success of the entire purification rests on this step. A poorly chosen solvent will result in low recovery or poor purification. We will test a range of polar protic solvents commonly used for amine hydrochlorides[7][8].

Procedure:

  • Arrange a series of small test tubes, each containing approximately 20-30 mg of crude this compound.

  • To each tube, add a candidate solvent (see Table 2) dropwise at room temperature, vortexing after each addition. Note the solubility at ambient temperature. A good candidate will show poor solubility.

  • For solvents that do not dissolve the compound at room temperature, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large crop of well-defined crystals.

Table 2: Candidate Solvents for Recrystallization Screening

SolventClassBoiling Point (°C)Rationale & Expected Behavior
Isopropanol (IPA) Polar Protic82.6Often an excellent choice for hydrochlorides. Its moderate polarity can provide a steep solubility curve.
Ethanol (EtOH) Polar Protic78.4Similar to IPA, but its higher polarity may lead to greater solubility at room temperature, potentially reducing yield.
Methanol (MeOH) Polar Protic64.7Highest polarity of the alcohols. May dissolve the compound too well, but useful for creating mixed-solvent systems. Note: Can sometimes form solvates[9].
Acetonitrile Polar Aprotic81.6Can be effective for salts. Its different solvation properties may help exclude specific impurities.
IPA / Water Mixed ProticVariableAdding a small amount of water can increase solubility at high temperatures significantly while having less effect at low temperatures.
EtOH / Ethyl Acetate MixedVariableEthyl acetate can act as an anti-solvent, reducing solubility upon cooling and potentially increasing crystal yield[10].
Part II: Bulk Recrystallization Protocol

Materials & Equipment:

  • Crude this compound

  • Selected recrystallization solvent

  • Erlenmeyer flask (sized so the solvent fills it to about one-third to one-half)

  • Hot plate with stirring capability

  • Condenser (optional, for volatile solvents)

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

  • Drying oven or vacuum desiccator

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask with a stir bar. Add a small portion of the selected solvent (e.g., from the screening, if 100 mg dissolved in ~2 mL hot IPA, start with ~80-90 mL for 5.0 g). Heat the mixture to a gentle boil with stirring. Continue adding the solvent in small portions until all the solid has just dissolved. Causality Note: Adding the minimum amount of hot solvent is crucial to ensure the solution is saturated, maximizing recovery upon cooling[3].

  • Decolorization (Optional): If the solution is colored, and the pure compound is known to be colorless, add a small amount (1-2% by weight) of activated carbon. Boil for another 2-3 minutes. Expertise Note: Activated carbon has a high surface area that adsorbs colored impurities. Using too much will adsorb the target compound and reduce yield.

  • Hot Filtration (Optional): If activated carbon was used or if insoluble impurities are present, perform a hot filtration. This must be done quickly to prevent premature crystallization. Use a pre-heated funnel and flask.

  • Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Causality Note: Slow cooling promotes the formation of larger, purer crystals by allowing the lattice to form correctly, excluding impurities. Rapid cooling can trap impurities. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold recrystallization solvent. Expertise Note: The solvent must be cold to avoid dissolving the crystals. Two quick washes are better than one large one to efficiently remove the impurity-laden mother liquor.

  • Drying: Dry the crystals thoroughly. This can be done by leaving them under vacuum on the filter for an extended period, followed by drying in a vacuum oven at a modest temperature (e.g., 40-50 °C) to remove all residual solvent.

Part III: Purity Assessment

The purity of the recrystallized product should be validated.

  • Melting Point: A sharp melting point close to the literature value (if available) is a good indicator of purity.

  • Spectroscopy (¹H NMR, ¹³C NMR): Confirm the chemical structure and look for the absence of impurity peaks.

  • Chiral HPLC: To confirm that the enantiomeric purity has been maintained or enhanced.

Troubleshooting Common Recrystallization Issues

ProblemProbable Cause(s)Solution(s)
No Crystals Form Too much solvent was added; the compound is highly soluble even when cold.Boil off some solvent to concentrate the solution. Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise until cloudy, then reheat to clarify and cool again.
Oiling Out The boiling point of the solvent is higher than the melting point of the solute; the solution is supersaturated.Reheat the solution to dissolve the oil. Add a slightly larger volume of solvent and re-cool slowly. Seeding with a pure crystal can help.
Low Recovery Compound is too soluble in the cold solvent; premature crystallization during hot filtration.Ensure the solution is thoroughly chilled in an ice bath. Use a mixed-solvent system with an anti-solvent. Ensure filtration apparatus is pre-heated.
Colored Crystals Colored impurities are co-crystallizing with the product.The impurity may have similar solubility. Try a different solvent or use activated carbon as described in the protocol.

Conclusion

Recrystallization is a foundational and indispensable technique for the purification of pharmaceutical intermediates like this compound. By understanding the principles of solubility and systematically selecting an appropriate solvent system, researchers can develop a robust, scalable, and efficient protocol. This guide provides the theoretical basis and a practical, step-by-step framework to achieve high chemical and enantiomeric purity, ensuring the quality of materials advancing through the drug development pipeline.

References

  • PubChem. (n.d.). 3-(3-Methoxyphenyl)pyrrolidine hydrochloride.
  • PubChem. (n.d.). (S)-3-Hydroxypyrrolidine hydrochloride.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • MDPI. (2018). Synthesis of a New Chiral Pyrrolidine.
  • National Institutes of Health. (2012). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase.
  • ResearchGate. (2012). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS.
  • National Institutes of Health. (2020). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes.
  • Chemistry LibreTexts. (2023). Recrystallization.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization.
  • Xi'an Kono Chem Co., Ltd. (n.d.). This compound.
  • PubChem. (n.d.). 3-Methoxypyrrolidine.
  • Google Patents. (2010). US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
  • Springer. (2017). The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine.

Sources

Application Note: High-Throughput Chromatographic Purification of (S)-3-Methoxypyrrolidine Hydrochloride Using Chiral Supercritical Fluid Chromatography (SFC)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-3-Methoxypyrrolidine hydrochloride is a valuable chiral building block in medicinal chemistry, frequently incorporated into active pharmaceutical ingredients (APIs) to enhance their pharmacological profiles.[1][2] The stereochemistry at the C3 position is critical for biological activity, necessitating the isolation of the (S)-enantiomer in high enantiomeric purity. This guide details a robust and efficient method for the chiral separation and purification of (S)-3-Methoxypyrrolidine from its racemic mixture using Supercritical Fluid Chromatography (SFC). We present a comprehensive protocol, from analytical method development to preparative scale-up, that leverages the speed, efficiency, and green-technology advantages of SFC.[3][4] This approach provides a scalable solution for researchers and drug development professionals requiring enantiomerically pure this compound for their synthetic applications.

Introduction and Scientific Rationale

The pyrrolidine scaffold is one of the most prevalent nitrogen heterocycles found in FDA-approved drugs.[1] Its rigid, three-dimensional structure can impart favorable properties such as improved binding affinity and metabolic stability. For chiral molecules like 3-methoxypyrrolidine, enantiomers can exhibit vastly different pharmacological and toxicological effects.[5] Regulatory agencies worldwide now mandate that chiral drugs be developed as single enantiomers unless proven otherwise.[5] Consequently, the development of efficient, scalable methods for chiral separation is a critical task in pharmaceutical development.

Traditional high-performance liquid chromatography (HPLC) on chiral stationary phases (CSPs) is a well-established method for enantioseparation. However, it often relies on large volumes of organic solvents and can have long run times. Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative, offering significant advantages:

  • Speed: The low viscosity of supercritical CO₂, the primary mobile phase, allows for much higher flow rates and faster separations without a proportional increase in backpressure.[6]

  • Efficiency: SFC often provides superior resolution and chromatographic efficiency compared to HPLC.[3]

  • Reduced Solvent Consumption: Replacing the bulk of the organic mobile phase with environmentally benign CO₂ drastically reduces solvent purchase and disposal costs, making it a "greener" technology.[4]

  • Simplified Post-Processing: The CO₂ vaporizes upon depressurization, leaving the purified compound in a small volume of co-solvent, which significantly speeds up sample recovery.[4]

This application note provides a systematic approach to developing a chiral SFC method for the purification of this compound, a polar, basic compound that benefits greatly from the unique properties of this technique.

Analyte Physicochemical Properties

Understanding the properties of the target molecule is fundamental to successful method development.

PropertyValueSource
Chemical Name (3S)-3-methoxypyrrolidine hydrochloride[7]
CAS Number 685828-16-4[7]
Molecular Formula C₅H₁₁NO · HCl
Molecular Weight 137.61 g/mol [8]
Structure this compound structure
Physical Form Solid
Polarity High (hydrochloride salt)
pKa (free base) 9.49 ± 0.10 (Predicted)
XLogP3 (free base) -0.2[9]

Principle of Chiral SFC Separation

Chiral recognition in chromatography is achieved when the two enantiomers of a racemic compound interact differently with a chiral stationary phase (CSP). This differential interaction is governed by the "three-point interaction model," which posits that for successful separation, at least three simultaneous interactions (e.g., hydrogen bonds, dipole-dipole, steric hindrance) must occur between the analyte and the CSP.[5] At least one of these interactions must be stereochemically dependent, leading to the formation of transient, diastereomeric complexes with different energies of formation. The enantiomer that forms the more stable complex is retained longer on the column, allowing for their separation.

In SFC, the mobile phase consists primarily of supercritical CO₂, a non-polar solvent. Its elution strength is modulated by adding a small percentage of a polar organic solvent, known as a modifier (typically an alcohol like methanol). For basic analytes like pyrrolidines, a small amount of a basic additive (e.g., diethylamine) is often included in the modifier to prevent peak tailing by masking acidic sites on the stationary phase, thereby improving peak shape and resolution.

Method Development Workflow

The purification strategy follows a logical progression from small-scale analytical method development to preparative-scale isolation and final purity verification.

Purification_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Purification & Analysis Crude Crude Racemic (S/R)-3-Methoxypyrrolidine HCl Screen Analytical SFC Column & Mobile Phase Screening Crude->Screen Optimal Identify Optimal Separation Conditions Screen->Optimal ScaleUp Preparative SFC Scale-Up Optimal->ScaleUp Transfer Method Collection Fraction Collection (S-enantiomer) ScaleUp->Collection Analysis Purity & Identity Confirmation Collection->Analysis Pure Pure (S)-3-Methoxypyrrolidine HCl (>99% ee, >98% chemical purity) Analysis->Pure

Caption: Overall workflow for the purification of (S)-3-Methoxypyrrolidine HCl.

Detailed Experimental Protocols

Protocol 1: Analytical Method Development

Objective: To identify a chiral stationary phase and mobile phase combination that provides baseline resolution (Rs > 1.5) of the (S)- and (R)-enantiomers. Polysaccharide-based CSPs are excellent starting points due to their broad applicability.[10]

Instrumentation:

  • Analytical SFC system with UV or PDA detector (e.g., Agilent 1260 Infinity II SFC, Waters ACQUITY UPC²)

Materials:

  • Racemic 3-Methoxypyrrolidine hydrochloride

  • Methanol (SFC grade)

  • Isopropylamine or Diethylamine (additive)

  • Chiral Columns (Screening Set):

    • Chiralpak® IA, IB, IC, ID (Immobilized amylose-based)

    • Chiralcel® OD, OJ (Coated cellulose-based)

Procedure:

  • Sample Preparation: Prepare a 1.0 mg/mL solution of racemic 3-Methoxypyrrolidine HCl in methanol.

  • Instrument Setup:

    • Columns: Install the screening columns in an automated column switcher.

    • Detection: Set UV detector to 210 nm (as the compound lacks a strong chromophore).

    • Back Pressure Regulator (BPR): 150 bar.

    • Column Temperature: 40 °C.

    • Flow Rate: 3.0 mL/min.

    • Injection Volume: 2 µL.

  • Screening Conditions: Perform isocratic screening using the conditions outlined in the table below. The goal is to find a combination that yields two distinct peaks.

Screening RunChiral ColumnModifier (Co-solvent)Additive in Modifier
1Chiralpak® IAMethanol0.2% Isopropylamine
2Chiralpak® IBMethanol0.2% Isopropylamine
3Chiralpak® ICMethanol0.2% Isopropylamine
4Chiralpak® IDMethanol0.2% Isopropylamine
5Chiralcel® OD-HMethanol0.2% Isopropylamine
  • Optimization: Once a "hit" is identified (e.g., partial separation on Chiralpak ID), optimize the separation by adjusting the modifier percentage and temperature to achieve baseline resolution.

Protocol 2: Preparative Scale-Up and Purification

Objective: To isolate the target (S)-enantiomer with high purity and yield based on the optimized analytical method.

Instrumentation:

  • Preparative SFC system with a larger dimension column (e.g., 20 mm or 30 mm ID) of the same stationary phase identified in Protocol 1.

  • Fraction collection system triggered by UV signal.

Procedure:

  • Method Translation:

    • Select the column and mobile phase from the optimized analytical method (e.g., Chiralpak ID with 15% Methanol containing 0.2% Isopropylamine).

    • Scale the flow rate geometrically based on the column cross-sectional area. For a 20 mm ID column from a 4.6 mm ID analytical column:

      • New Flow Rate = Old Flow Rate × (New Radius² / Old Radius²)

      • New Flow Rate = 3.0 mL/min × (10² / 2.3²) ≈ 56.7 mL/min

  • Sample Preparation: Prepare a concentrated solution of the crude racemic mixture in methanol (e.g., 50 mg/mL). The maximum concentration should be determined by a loading study to avoid peak distortion.

  • Instrument Setup (Example):

    • Column: Chiralpak® ID, 250 x 20 mm, 5 µm

    • Mobile Phase A: Supercritical CO₂

    • Mobile Phase B (Modifier): Methanol with 0.2% Isopropylamine

    • Gradient/Isocratic: Isocratic at 15% B

    • Flow Rate: 60 mL/min

    • BPR: 120 bar

    • Temperature: 40 °C

    • Injection: Stacked injections of 1.0 mL per cycle to maximize throughput.

  • Fraction Collection: Set the fraction collector to trigger based on the UV signal of the desired peak (typically the second eluting peak for this type of compound, but must be confirmed). Collect the fractions corresponding to the (S)-enantiomer.

  • Post-Processing: Combine the collected fractions. Evaporate the methanol modifier under reduced pressure. The CO₂ will have already dissipated, leaving the purified product.

Data Analysis and Quality Control

A self-validating protocol requires orthogonal methods to confirm the outcome.

QC_Logic Collected Collected Fraction (Putative S-enantiomer) Analysis QC Analysis Collected->Analysis ee_Check Enantiomeric Purity (ee%) by Analytical Chiral SFC Analysis->ee_Check Is it enantiopure? Chem_Check Chemical Purity by Achiral RP-HPLC/MS Analysis->Chem_Check Are other impurities absent? ID_Check Identity Confirmation by ¹H NMR & Mass Spec Analysis->ID_Check Is it the correct molecule? Result Final Product Specification ee_Check->Result Chem_Check->Result ID_Check->Result

Caption: Logic diagram for quality control analysis of the purified product.

Enantiomeric Purity Assessment
  • Re-inject a diluted sample of the collected fraction onto the optimized analytical chiral SFC system.

  • Enantiomeric Excess (ee%) Calculation:

    • ee% = [ (Area of S-peak - Area of R-peak) / (Area of S-peak + Area of R-peak) ] × 100

    • Target: > 99% ee.

Chemical Purity Assessment
  • Because the chiral method is blind to achiral impurities that may co-elute, an orthogonal method is required. Reversed-phase HPLC is a standard choice.[11][12]

  • Method:

    • Column: C18 column (e.g., 150 x 4.6 mm, 3.5 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% to 95% B over 10 minutes.

    • Detection: UV (210 nm) and Mass Spectrometry (MS).

    • Target: > 98% chemical purity by area percent.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Poor or No Resolution Incorrect CSP; Inappropriate modifier or additive.Screen different chiral columns. Vary the alcohol modifier (Methanol, Ethanol). Ensure the correct additive (basic for this amine) is used.
Peak Tailing Secondary interactions with silica support; Overloading.Increase the concentration of the basic additive (e.g., to 0.3-0.5%). Reduce sample injection volume/concentration.
Low Recovery Compound precipitation in the system; Inefficient fraction collection.Increase BPR pressure to maintain density. Ensure sample is fully soluble in the mobile phase at injection. Optimize fraction collection delay and width parameters.
Drifting Baseline Contaminated CO₂ or modifier; Column bleed.Use high-purity CO₂ and solvents. Flush the system thoroughly. Condition the column at a higher temperature.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the chromatographic purification of this compound. By employing chiral Supercritical Fluid Chromatography, this method offers a significant improvement in throughput and sustainability over traditional HPLC techniques. The systematic workflow, from analytical screening to preparative scale-up and rigorous quality control, ensures the reliable production of this key pharmaceutical building block with high enantiomeric and chemical purity, meeting the stringent demands of drug discovery and development professionals.

References

  • Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023).
  • Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. (2021). Technology Networks. [Link]
  • Chiral Super Critical Fluid Chrom
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC. [Link]
  • Reversed Phase HPLC Columns. Phenomenex. [Link]
  • Reversed-phase chrom
  • 3-Methoxypyrrolidine.
  • HPLC Retention of Polar Compounds. SIELC Technologies. [Link]
  • (S)-3-Hydroxypyrrolidine hydrochloride.
  • Reverse Phase Chromatography Techniques. (2025). Chrom Tech, Inc. [Link]
  • HILIC Purification Strategies for Flash Chrom
  • Chiral Drug Separ
  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011). Journal of Pharmaceutical and Biomedical Analysis. [Link]
  • In Reverse-Phase Chromatography, What Elutes First?. (2025). Chemistry For Everyone. [Link]
  • Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.
  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. (2023). Molecules. [Link]
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Molecules. [Link]
  • Reversed HILIC Gradient: A Powerful Strategy for On-Line Comprehensive 2D-LC. (2023). Molecules. [Link]
  • 3-Methoxypyrrolidine: A Cornerstone for Innovation in Pharmaceutical and Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. (2015).
  • Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. (2018). New Journal of Chemistry. [Link]

Sources

Application Note: A Scalable and Robust Protocol for the Synthesis of (S)-3-Methoxypyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-3-Methoxypyrrolidine hydrochloride is a pivotal chiral building block in modern medicinal chemistry, integral to the synthesis of numerous pharmaceutical agents. The increasing demand for this intermediate necessitates a well-defined, scalable, and safe manufacturing process. This application note provides a comprehensive guide for the scale-up synthesis of this compound, starting from the commercially available N-Boc-(S)-3-hydroxypyrrolidine. The protocol emphasizes critical safety procedures for handling sodium hydride at scale, detailed in-process controls, and robust analytical methods for quality assurance. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Introduction and Strategic Overview

The pyrrolidine scaffold is a privileged structure in drug discovery, appearing in a wide array of biologically active compounds.[1][2][3] Specifically, the chiral (S)-3-methoxypyrrolidine moiety imparts desirable physicochemical properties, including improved metabolic stability and receptor binding affinity. Its synthesis, therefore, is of significant industrial interest.

The presented synthetic strategy focuses on the O-methylation of N-Boc-(S)-3-hydroxypyrrolidine, a readily accessible and stable precursor. This approach involves a classical Williamson ether synthesis followed by deprotection and salt formation. The choice of reagents and conditions has been optimized for scalability, cost-effectiveness, and operational safety.

Key strategic choices include:

  • Starting Material: Use of N-Boc protected (S)-3-hydroxypyrrolidine circumvents the need for an initial protection step, streamlining the process. The Boc group provides excellent stability and is easily removed under acidic conditions.

  • O-Methylation: Sodium hydride (NaH) is selected as the base due to its high reactivity, non-nucleophilic nature, and the irreversible deprotonation of the alcohol, which drives the reaction to completion. Methyl iodide (MeI) is employed as the methylating agent.

  • Safety Engineering: Given the hazards associated with sodium hydride[4][5], this protocol incorporates field-proven safety measures, including the use of NaH as a mineral oil dispersion, strict control of an inert atmosphere, and a carefully designed quenching procedure.[6][7]

  • Final Form: The final product is isolated as a stable, crystalline hydrochloride salt, which is ideal for storage and subsequent use in further synthetic steps.

Synthetic Pathway

The overall two-step synthesis is depicted below. The process begins with the O-methylation of the N-Boc protected starting material, followed by the removal of the Boc protecting group and concurrent formation of the hydrochloride salt.

G SM N-Boc-(S)-3-hydroxypyrrolidine reagents1 1. NaH, THF 2. CH3I INT N-Boc-(S)-3-methoxypyrrolidine reagents2 HCl (g) in Isopropanol PROD (S)-3-Methoxypyrrolidine HCl reagents1->INT O-Methylation reagents2->PROD Deprotection & Salt Formation

Caption: Overall synthetic scheme for (S)-3-Methoxypyrrolidine HCl.

Critical Safety and Handling Protocols: Sodium Hydride

Sodium hydride (NaH) is a highly reactive and pyrophoric solid that reacts violently with water to produce flammable hydrogen gas.[4][5] Adherence to strict safety protocols is non-negotiable.

  • Work Environment: All operations involving NaH must be conducted in a dedicated, properly functioning fume hood or a glovebox under an inert atmosphere (Nitrogen or Argon). All glassware and equipment must be rigorously dried prior to use.[4]

  • Personal Protective Equipment (PPE): A flame-retardant lab coat, safety goggles with side shields, a face shield, and heavy-duty nitrile or neoprene gloves are mandatory.

  • Dispensing: NaH is typically supplied as a 60% dispersion in mineral oil, which mitigates its pyrophoricity. For kilogram-scale operations, the use of pre-weighed soluble bags (e.g., SecuBags) is highly recommended to minimize handling and exposure.[6][7]

  • Quenching Excess NaH: Unreacted NaH must be quenched in a controlled manner. A slow, dropwise addition of a protic solvent with a relatively low reactivity, such as isopropanol, is recommended, followed by a more reactive quench with methanol, and finally, carefully, with water. The quenching process is highly exothermic and generates significant hydrogen gas; therefore, efficient cooling and ventilation are essential.

Detailed Scale-Up Experimental Protocol

This protocol is designed for a nominal 100 g scale of the final product.

Reagent and Equipment Data
Reagent/MaterialFormulaMW ( g/mol )AmountMolesNotes
N-Boc-(S)-3-hydroxypyrrolidineC₉H₁₇NO₃187.24150.0 g0.801Starting Material
Sodium Hydride (60% in oil)NaH24.0038.4 g0.9601.2 eq.
Methyl IodideCH₃I141.94125.4 g (55.0 mL)0.8831.1 eq.
Tetrahydrofuran (THF), anhydrousC₄H₈O72.111.5 L-Reaction Solvent
Isopropanol (IPA)C₃H₈O60.101.8 L-Quench & Final Solvent
Saturated NH₄Cl (aq)NH₄Cl53.49500 mL-Aqueous Workup
Saturated NaCl (aq)NaCl58.44500 mL-Aqueous Workup
Methyl tert-butyl ether (MTBE)C₅H₁₂O88.151.5 L-Extraction Solvent
Hydrochloric Acid in IPA (3M)HCl36.46~320 mL0.960Deprotection/Salt Formation
Anhydrous Magnesium SulfateMgSO₄120.3750 g-Drying Agent
Step 1: O-Methylation of N-Boc-(S)-3-hydroxypyrrolidine

G setup Reactor Setup Inert 5L reactor with N₂ Equip with overhead stirrer, thermocouple, and addition funnel charge_nah Charge NaH Charge NaH dispersion (38.4 g) Add anhydrous THF (750 mL) setup->charge_nah cool Cool Cool slurry to 0-5 °C charge_nah->cool add_sm add_sm cool->add_sm react1 Stir & Warm Stir at 0-5 °C for 30 min Warm to RT and stir for 1 hr (Monitor H₂ evolution) add_sm->react1 add_mei add_mei react1->add_mei react2 React to Completion Warm to RT Stir for 12-16 hr Monitor by TLC/HPLC add_mei->react2

Caption: Workflow for the O-Methylation Step.

  • Reactor Preparation: Set up a 5 L, 4-necked round-bottom flask equipped with an overhead mechanical stirrer, a thermocouple, a nitrogen inlet, and a pressure-equalizing dropping funnel. Purge the entire system with dry nitrogen for at least 30 minutes.

  • Reagent Charging: Under a positive flow of nitrogen, charge the sodium hydride (38.4 g, 60% dispersion) into the reactor, followed by 750 mL of anhydrous THF.

  • Formation of Alkoxide: Begin stirring and cool the resulting slurry to 0-5 °C using an ice-water bath. In a separate flask, dissolve N-Boc-(S)-3-hydroxypyrrolidine (150.0 g) in 750 mL of anhydrous THF. Transfer this solution to the dropping funnel and add it dropwise to the NaH slurry over 60-90 minutes.

    • Causality Insight: A slow addition rate is critical to control the exotherm and the rate of hydrogen gas evolution. Maintaining the temperature below 10 °C prevents potential side reactions and ensures process safety.

  • Reaction & Methylation: After the addition is complete, stir the mixture at 0-5 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. The reaction progress can be monitored by the cessation of hydrogen bubbling. Cool the reaction mixture back down to 0-5 °C. Add methyl iodide (55.0 mL) dropwise via the dropping funnel, again maintaining the internal temperature below 10 °C.

  • Reaction Completion: Once the methyl iodide addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours (overnight). Monitor the reaction for completion using TLC or HPLC analysis.

Step 2: Work-up and Isolation of Intermediate
  • Quench: Cool the reaction mixture to 0-5 °C. Carefully and slowly add 100 mL of isopropanol dropwise to quench any unreacted NaH. After the initial vigorous reaction subsides, add 100 mL of methanol, followed by 200 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel. Add 500 mL of saturated aqueous NH₄Cl solution and 1 L of MTBE. Shake and separate the layers. Extract the aqueous layer with an additional 500 mL of MTBE.

  • Wash & Dry: Combine the organic layers and wash with 500 mL of saturated aqueous NaCl (brine). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(S)-3-methoxypyrrolidine as a crude oil. The product is typically of sufficient purity to proceed to the next step without further purification.

Step 3: Deprotection and Hydrochloride Salt Formation
  • Solvent Exchange: Dissolve the crude N-Boc-(S)-3-methoxypyrrolidine oil in 300 mL of isopropanol (IPA).

  • Salt Formation: Cool the solution to 0-5 °C. Slowly add ~320 mL of 3M HCl in IPA solution dropwise with vigorous stirring. The product will begin to precipitate as a white solid. Monitor the pH of the solution using wetted pH paper to ensure it is acidic (pH 1-2).

  • Crystallization & Isolation: Stir the resulting slurry at 0-5 °C for 2 hours to ensure complete crystallization. Collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the filter cake with 2 x 200 mL of cold IPA, followed by 2 x 200 mL of cold MTBE to facilitate drying. Dry the solid in a vacuum oven at 40-50 °C to a constant weight.

Analytical Quality Control

A robust analytical package is essential to ensure the quality and purity of the final product.

AnalysisMethodTypical Specification
Appearance Visual InspectionWhite to off-white crystalline solid
Identity ¹H NMR, ¹³C NMRConforms to structure
Purity HPLC≥ 97%[8][9]
Enantiomeric Purity Chiral HPLC≥ 99% (S)-enantiomer
Residual Solvents GC-HSIPA, MTBE, THF < 5000 ppm
Water Content Karl Fischer Titration≤ 0.5%
Melting Point Capillary Method125-130 °C

Expected Results and Conclusion

Following this protocol, the typical yield of this compound is in the range of 75-85% over the two steps, with purity exceeding 97%. The process is robust, scalable, and incorporates critical safety measures for handling hazardous reagents. The detailed steps and in-process controls provide a reliable framework for the large-scale manufacturing of this important pharmaceutical intermediate.

References

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
  • Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
  • Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.
  • Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
  • The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement.
  • Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile.
  • Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)
  • Rational Reprogramming of O-Methylation Regioselectivity for Combinatorial Biosynthetic Tailoring of Benzenediol Lactone Scaffolds. PMC. [Link]
  • Large scale mass spectrometry-based identifications of enzyme-mediated protein methylation are subject to high false discovery rates. Macquarie University Research Portal. [Link]
  • Synthesis of a New Chiral Pyrrolidine. MDPI. [Link]
  • Sodium Hydride - Standard Operating Procedure. University of California, Santa Barbara. [Link]
  • Scalable (Enantioselective) Syntheses of Novel 3-Methylated Analogs of Pazinaclone, (S)-PD172938 and Related Biologically Relevant Isoindolinones. MDPI. [Link]
  • The Safe Use of Sodium Hydride On Scale. Scribd. [Link]
  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
  • HAZARD SUMMARY: SODIUM HYDRIDE. New Jersey Department of Health. [Link]
  • Development and validation of analytical procedure for analysis of polyvinylpyrrolidone in tablets containing metformin hydrochloride and pioglitazone hydrochloride.
  • Recent Advances in the Synthesis of Pyrrolidines.
  • Preparation of O'-METHYL derivatives of 9-beta-D-xylofuranosyladenine. PubMed. [Link]
  • 3-Methoxypyrrolidine. PubChem. [Link]
  • Recommended methods for the identification and analysis of synthetic cathinones in seized materials.

Sources

(S)-3-Methoxypyrrolidine hydrochloride as a precursor for drug synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: (S)-3-Methoxypyrrolidine Hydrochloride: A Chiral Scaffold for the Synthesis of CNS Drug Candidates

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of this compound as a key precursor in the synthesis of complex, biologically active molecules, with a focus on central nervous system (CNS) targets.

Introduction: The Strategic Value of the Pyrrolidine Scaffold

In modern drug discovery, the pyrrolidine ring is recognized as a "privileged scaffold"—a molecular framework that is capable of binding to multiple, diverse biological targets.[1][2] Its prevalence in over 20 FDA-approved drugs is a testament to its utility.[3] The five-membered saturated ring offers a three-dimensional geometry that allows for a more comprehensive exploration of pharmacophore space compared to flat, aromatic systems.[4]

This compound provides a unique combination of features:

  • Stereochemical Control: The fixed (S)-stereochemistry at the C3 position is critical for achieving selective, high-affinity interactions with chiral biological targets like G protein-coupled receptors (GPCRs) and enzymes.

  • Modulation of Physicochemical Properties: The methoxy group introduces a polar ether functionality, which can be used to fine-tune properties such as solubility, lipophilicity, and metabolic stability. It can also act as a hydrogen bond acceptor in ligand-receptor interactions.

  • Synthetic Handle: The secondary amine of the pyrrolidine ring serves as a robust nucleophile, providing a reliable point for chemical elaboration, most notably through N-arylation reactions.[5]

This application note will focus on its use in synthesizing modulators of the M1 muscarinic acetylcholine receptor (M1 mAChR), a key target for treating cognitive deficits in Alzheimer's disease and schizophrenia.[6][7]

Precursor Profile and Safe Handling

Before utilization, it is crucial to understand the physicochemical properties and safety requirements of the precursor.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 136725-50-3[8][9][10]
Molecular Formula C₅H₁₂ClNO[8]
Molecular Weight 137.61 g/mol [8]
Appearance White to off-white crystalline solid-
Boiling Point ~171.7°C at 760 mmHg (free base)[8]
Purity Typically ≥97%[8]

Safety & Handling: this compound is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Wear safety glasses with side-shields, chemical-resistant gloves (inspect before use), and a lab coat.[8][11]

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.[8][11]

  • First Aid: In case of eye or skin contact, rinse thoroughly with water for at least 15 minutes and seek medical attention.[11] If inhaled, move to fresh air.[11]

  • Storage: Store in a cool, dry place in a tightly sealed container.[8]

Core Application: Synthesis of an N-Aryl Pyrrolidine M1 Receptor Modulator

A common and highly effective strategy for elaborating the (S)-3-Methoxypyrrolidine scaffold is through palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination.[5][12] This reaction is renowned for its broad substrate scope and functional group tolerance, making it a cornerstone of modern medicinal chemistry.

General Synthetic Workflow

The overall process involves the coupling of the pyrrolidine core with a suitable aryl halide, which constitutes the other key fragment of the target drug molecule. This workflow is a versatile template for creating libraries of analogs for structure-activity relationship (SAR) studies.

G cluster_start Precursors cluster_proc Synthetic Protocol cluster_end Outcome A (S)-3-Methoxypyrrolidine HCl C In-situ Free Base Generation (e.g., with NaOtBu, K2CO3) A->C Add Base B Aryl Halide (Ar-X) e.g., Bromobenzene derivative D Pd-Catalyzed C-N Coupling (Buchwald-Hartwig Amination) B->D C->D Nucleophile E Aqueous Workup & Extraction D->E Reaction Quench F Purification (Column Chromatography) E->F G Final Product: (S)-1-Aryl-3-methoxypyrrolidine F->G H Characterization (NMR, LC-MS, HRMS) G->H

Caption: High-level workflow for the synthesis of N-aryl pyrrolidines.

Protocol: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

This protocol describes a representative synthesis of an (S)-1-Aryl-3-methoxypyrrolidine derivative.

Rationale: The Buchwald-Hartwig amination is selected for its reliability and high yields.[12] The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is critical as it facilitates both the oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination of the final product. Sodium tert-butoxide is a strong, non-nucleophilic base suitable for generating the free amine in-situ and facilitating the deprotonation of the palladium-amine complex during the catalytic cycle.

Materials & Reagents:

  • This compound (1.0 equiv)

  • Substituted Aryl Bromide (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • XPhos (Di-tert-butyl(2',4',6'-triisopropyl-3,4,5,6-tetramethyl-[1,1'-biphenyl]-2-yl)phosphine) (0.05 equiv)

  • Sodium tert-butoxide (NaOtBu) (2.5 equiv)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • TLC plates, ethyl acetate, hexanes, silica gel

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd₂(dba)₃ (0.02 equiv), XPhos (0.05 equiv), and Sodium tert-butoxide (2.5 equiv).

  • Addition of Reactants: Add this compound (1.0 equiv) and the aryl bromide (1.1 equiv) to the flask.

  • Solvent Addition: Add anhydrous toluene via syringe to the flask to achieve a final concentration of approximately 0.1 M with respect to the limiting reagent.

  • Inerting: Seal the flask and degas the reaction mixture by bubbling N₂ or Ar through the solution for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 4-18 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by carefully adding water.

    • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Mechanistic Insight: The Buchwald-Hartwig Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimization. The cycle involves the interplay between the palladium catalyst, the aryl halide, the amine, and the base.

G Buchwald-Hartwig Catalytic Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B C [Ar-Pd(II)-X]L2 B->C + Ar-X D Amine Coordination & Deprotonation C->D + R2NH - HX (via Base) E [Ar-Pd(II)-NR2]L2 D->E F Reductive Elimination E->F F->A + Ar-NR2 (Product)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Structure-Activity Relationship (SAR) Implications

The (S)-3-Methoxypyrrolidine core serves as an excellent anchor for building SAR. By keeping the pyrrolidine moiety constant, chemists can systematically modify the aryl portion of the molecule to optimize potency, selectivity, and pharmacokinetic properties.

G cluster_core Core Scaffold cluster_mods Systematic Modifications cluster_output Measured Outcomes Core (S)-3-Methoxypyrrolidine (Constant Element) Aryl Aryl Fragment (Variable Element) Pos Substitution Position (ortho, meta, para) Aryl->Pos Elec Electronic Effects (EWG vs. EDG) Aryl->Elec Steric Steric Bulk Aryl->Steric Potency Target Potency (IC50/EC50) Pos->Potency Elec->Potency Steric->Potency Selectivity Selectivity vs. Off-Targets Potency->Selectivity ADME ADME Properties (Solubility, Permeability, etc.) Potency->ADME

Caption: Logical flow of a Structure-Activity Relationship (SAR) study.

For M1 receptor antagonists, studies have shown that the nature of the aryl group coupled to the pyrrolidine nitrogen dramatically influences selectivity against other muscarinic receptor subtypes (M2-M5).[6][13] For instance, replacing a phenyl group with a larger cyclopentyl moiety can significantly increase potency and selectivity.[6] This iterative process of synthesis and biological testing is fundamental to drug discovery.

Conclusion

This compound is a high-value, versatile chiral precursor for the synthesis of complex nitrogen-containing heterocyclic compounds. Its defined stereochemistry and synthetically accessible secondary amine make it an ideal starting material for building libraries of drug candidates. The robust and well-understood palladium-catalyzed N-arylation chemistry provides a reliable pathway to novel N-aryl pyrrolidines, which are key structural motifs in compounds targeting CNS disorders. The protocols and insights provided herein serve as a foundational guide for chemists aiming to leverage this powerful building block in their drug discovery programs.

References

  • Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. PubMed. [Link]
  • SAFETY DATA SHEET for 3-Methoxypyrrolidine hydrochloride.
  • Virtual Screening and QSAR Study of Some Pyrrolidine Derivatives as α-mannosidase Inhibitors for Binding Fe
  • Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) antagonists. National Institutes of Health (NIH). [Link]
  • Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) antagonists. PubMed. [Link]
  • Safety Data Sheet for 3-Methoxypyrrolidine hydrochloride. Angene Chemical. [Link]
  • Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors. PubMed. [Link]
  • Synthesis and Biological Evaluation of Novel Biased Mu-Opioid Receptor Agonists. MDPI. [Link]
  • α-Arylpyrrolidines represent an important structural motif in biologically active compounds. Organic Syntheses. [Link]
  • 3D-QSAR Studies, Molecular Docking, Molecular Dynamic Simulation, and ADMET Proprieties of Novel Pteridinone Deriv
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
  • From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer's disease. National Institutes of Health (NIH). [Link]
  • 3D-QSAR study, synthesis and biological evaluation of p-hydroxy benzohydrazide derivatives as antimicrobial agents. Der Pharma Chemica. [Link]
  • 3-Methoxypyrrolidine PubChem Page. National Institutes of Health (NIH). [Link]
  • Synthesis and Analgesic Potential of Some Substituted Pyrrolidines. JournalAgent. [Link]
  • Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses. PubMed Central. [Link]
  • 3-Methoxypyrrolidine: Your Key Pharmaceutical Intermedi
  • Docking and 3D-QSAR Investigations of Pyrrolidine Derivatives as Potent Neuraminidase Inhibitors. PubMed. [Link]
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
  • Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroaryl
  • Medicinal Chemistry: The Card Game. The Simmering Cauldron. [Link]
  • Recent Advances in the Synthesis of Pyrrolidines.

Sources

The Role of (S)-3-Methoxypyrrolidine Hydrochloride in the Synthesis of the HIV Integrase Inhibitor Cabotegravir

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: This document provides a detailed examination of the application of (S)-3-Methoxypyrrolidine hydrochloride in the synthesis of Cabotegravir, a potent HIV integrase strand transfer inhibitor. The following application notes and protocols are intended for researchers, scientists, and drug development professionals to understand the strategic importance and practical implementation of this key chiral building block.

Introduction: The Strategic Importance of Chiral Pyrrolidines in Antiviral Therapy

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Its conformational rigidity and the ability to introduce stereocenters make it a valuable component for achieving high-potency and target-selective therapeutics. In the context of HIV therapy, the precise three-dimensional arrangement of functional groups is critical for effective binding to viral enzymes. Cabotegravir's structure, which includes a complex polycyclic system, relies on the stereochemically defined pyrrolidine moiety to orient key pharmacophoric elements for optimal interaction with the HIV integrase active site.

This compound serves as a crucial chiral starting material, providing the necessary stereochemistry that is ultimately incorporated into the final drug substance. The choice of this specific building block is a prime example of asymmetric synthesis, where the chirality of the final product is established early in the synthetic sequence, avoiding costly and often low-yielding chiral separations at later stages.

Mechanistic Rationale: Why (S)-3-Methoxypyrrolidine?

The synthesis of Cabotegravir involves the construction of a complex tricyclic core. While multiple synthetic routes have been explored, the introduction of the chiral pyrrolidine ring is a consistent feature. The (S)-configuration of the 3-methoxy group is essential for the final drug's biological activity. This specific stereoisomer ensures the correct spatial orientation of the molecule to effectively inhibit the HIV integrase enzyme.

The synthetic strategy often involves the coupling of the pyrrolidine derivative with a pre-functionalized pyridinone core. The methoxy group at the 3-position can be retained in the final structure or can serve as a handle for further functionalization. Its presence influences the electronic properties and conformational flexibility of the pyrrolidine ring, which in turn can impact the binding affinity of the drug to its target.

Experimental Protocols

The following protocols are based on established synthetic routes for Cabotegravir and its intermediates. Researchers should adapt these procedures as needed and ensure all work is conducted in accordance with institutional safety guidelines.

Protocol 1: General Procedure for N-Arylation of this compound

This protocol describes a typical Buchwald-Hartwig amination reaction, a common method for forming the C-N bond between the pyrrolidine nitrogen and an aryl halide, which is a key step in assembling the core structure of Cabotegravir analogues.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
Aryl Bromide Intermediate-1.0 eq1.0
This compound137.601.2 eq1.2
Palladium(II) Acetate (Pd(OAc)₂)224.500.02 eq0.02
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)476.660.04 eq0.04
Sodium tert-butoxide (NaOtBu)96.102.5 eq2.5
Toluene-10 mL-

Procedure:

  • To an oven-dried Schlenk flask, add the aryl bromide intermediate (1.0 eq), palladium(II) acetate (0.02 eq), and XPhos (0.04 eq).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add toluene (10 mL) to the flask.

  • In a separate flask, dissolve this compound (1.2 eq) and sodium tert-butoxide (2.5 eq) in toluene (5 mL).

  • Add the pyrrolidine/base solution to the reaction flask containing the aryl bromide and catalyst.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Choices:

  • Palladium Catalyst and Ligand: The choice of Pd(OAc)₂ and XPhos is crucial for achieving high efficiency in the C-N cross-coupling reaction. XPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the pyrrolidine hydrochloride and facilitate the catalytic cycle.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is essential to prevent catalyst degradation and ensure a high-yielding reaction.

Visualization of the Synthetic Workflow

The following diagram illustrates the key transformation involving this compound in the broader synthetic scheme of Cabotegravir.

G A Pyridinone Core (Aryl Halide) C N-Arylated Intermediate A->C Buchwald-Hartwig Coupling (Pd Catalyst, Base) B (S)-3-Methoxypyrrolidine Hydrochloride B->C D Further Transformations C->D Cyclization, Functional Group Manipulation E Cabotegravir D->E

Application Notes & Protocols: Strategic Coupling of (S)-3-Methoxypyrrolidine Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, prized for its role in establishing molecular three-dimensionality and enhancing binding interactions with biological targets.[1] As a saturated heterocycle, it allows for a greater exploration of pharmacophore space compared to flat, two-dimensional aromatic systems.[1] (S)-3-Methoxypyrrolidine hydrochloride (CAS: 685828-16-4) is a particularly valuable chiral building block that introduces a constrained, stereochemically defined methoxy-substituted pyrrolidine moiety into a target molecule.[2][3] This feature can significantly influence a compound's pharmacological properties, including potency, selectivity, and metabolic stability, making it a key intermediate in the synthesis of novel therapeutics, especially those targeting the central nervous system.[2]

This guide provides detailed, field-proven protocols for two of the most critical transformations involving (S)-3-Methoxypyrrolidine: amide bond formation and Buchwald-Hartwig amination. The protocols are designed to be self-validating, with explanations of the causality behind key experimental choices to ensure robust and reproducible outcomes.

Critical Prerequisite: Handling the Hydrochloride Salt

A crucial first step in any reaction involving this compound is the in-situ neutralization of the hydrochloride salt to liberate the reactive free secondary amine. This is accomplished by adding a non-nucleophilic base. The choice and stoichiometry of the base are critical for reaction success. Typically, a tertiary amine base such as Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) is used in amide couplings, while stronger inorganic bases are required for C-N cross-coupling reactions. Failure to add a sufficient amount of base will result in no reaction, as the protonated amine is not nucleophilic.

Safety & Handling:

  • Always handle this compound in a well-ventilated fume hood.[4]

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side-shields, gloves, and a lab coat.[4]

  • Store the reagent in a cool, dry, and well-ventilated place, with the container tightly sealed.[4]

  • Consult the Safety Data Sheet (SDS) before use.[4]

Protocol I: Robust Amide Bond Formation via HATU Coupling

The formation of an amide bond is the most frequent reaction in medicinal chemistry.[5] While numerous coupling reagents exist, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is a highly efficient and reliable choice, known for rapid reaction times and minimal side reactions.[6][7]

Rationale for Reagent Selection
  • HATU: This aminium-based coupling reagent rapidly activates the carboxylic acid, forming a highly reactive O-acylisourea intermediate that is less prone to racemization compared to some carbodiimide methods.[7][8]

  • DIPEA: A bulky, non-nucleophilic base is essential. It serves two purposes: (1) to neutralize the this compound starting material and (2) to facilitate the deprotonation of the carboxylic acid and subsequent coupling.[6]

  • Anhydrous Solvent (DMF/DCM): The reaction must be conducted under anhydrous conditions as the activated carboxylic acid intermediate is sensitive to hydrolysis.[9]

Experimental Workflow: HATU-Mediated Amide Coupling

G cluster_reactants Reactants & Reagents cluster_process Process Carboxylic_Acid Carboxylic Acid (1.0 eq) Preactivation 1. Pre-activate Acid with HATU/DIPEA (15 min @ RT) Carboxylic_Acid->Preactivation Pyrrolidine (S)-3-Methoxypyrrolidine HCl (1.1 eq) Coupling 2. Add Pyrrolidine (4-16 h @ RT) Pyrrolidine->Coupling HATU HATU (1.2 eq) HATU->Preactivation DIPEA DIPEA (3.0 eq) DIPEA->Preactivation Solvent Anhydrous DMF Solvent->Preactivation Preactivation->Coupling Activated Ester Workup 3. Aqueous Workup (EtOAc/Water) Coupling->Workup Purification 4. Column Chromatography Workup->Purification Product Final Amide Product Purification->Product

Caption: Workflow for HATU-mediated amide coupling.

Step-by-Step Protocol
  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (approx. 0.1 M concentration).

  • Activation: Add HATU (1.2 eq) followed by DIPEA (3.0 eq) to the solution. The additional equivalent of DIPEA is to neutralize the hydrochloride salt. Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add this compound (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS, typically complete within 4-16 hours.

  • Workup: Upon completion, dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with water, 5% aqueous Lithium Chloride (LiCl) solution (to remove residual DMF), and saturated brine.[6]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Hexanes/Ethyl Acetate or DCM/Methanol) to yield the pure amide.

Protocol II: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful C-N cross-coupling reaction for synthesizing N-aryl or N-heteroaryl pyrrolidines.[10] This transformation is a cornerstone of modern synthesis, enabling access to structures that are difficult to prepare via traditional methods.[10][11] The success of this reaction is highly dependent on the careful selection of the catalyst, ligand, base, and the rigorous exclusion of air and moisture.[12]

Rationale for Component Selection
  • Palladium Catalyst: A Pd(0) source is required for the catalytic cycle.[11] This is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or can be used directly as a Pd(0) complex like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)).[12]

  • Phosphine Ligand: Sterically hindered biarylphosphine ligands (e.g., XPhos, BrettPhos) are critical. They promote the key steps of oxidative addition and reductive elimination in the catalytic cycle and prevent catalyst decomposition.[12]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[10][12] Sodium tert-butoxide (NaOt-Bu) is a common and effective choice.

  • Inert Atmosphere: The Pd(0) catalyst and the phosphine ligands are sensitive to oxidation. Therefore, the reaction must be meticulously set up under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or a glovebox.[13]

Experimental Workflow: Buchwald-Hartwig Amination

G cluster_reactants Reactants & Reagents cluster_process Process Aryl_Halide Aryl Halide/Triflate (1.0 eq) Addition 2. Add Aryl Halide, Solvent, and Pyrrolidine via Syringe Aryl_Halide->Addition Pyrrolidine (S)-3-Methoxypyrrolidine HCl (1.2 eq) Pyrrolidine->Addition Catalyst Pd₂(dba)₃ (2 mol%) Setup 1. Assemble Flask (Catalyst, Ligand, Base) under Inert Gas Catalyst->Setup Ligand XPhos (4 mol%) Ligand->Setup Base NaOt-Bu (1.4 eq) Base->Setup Solvent Anhydrous Toluene Solvent->Addition Setup->Addition Reaction 3. Heat Reaction (e.g., 80-110 °C) Addition->Reaction Workup 4. Cool, Filter through Celite, and Aqueous Wash Reaction->Workup Purification 5. Column Chromatography Workup->Purification Product Final Arylated Product Purification->Product

Caption: A general workflow for the Buchwald-Hartwig amination.

Step-by-Step Protocol
  • Inert Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%). The flask is sealed, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.[10]

  • Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOt-Bu, 1.4 equivalents), the aryl halide or triflate (1.0 equivalent), and this compound (1.2 equivalents).

  • Solvent and Heating: Add the anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1-0.2 M concentration) via syringe. Heat the reaction mixture to the required temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with a solvent like Ethyl Acetate. Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.[10] Wash the Celite pad with additional ethyl acetate.

  • Extraction: Transfer the combined organic filtrates to a separatory funnel and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure N-arylated pyrrolidine.[10]

Comparative Data and Expected Outcomes

The following table provides a summary of typical reaction parameters and expected outcomes for the protocols described. These values should serve as a starting point, and optimization may be required for specific substrates.

ParameterProtocol I: HATU Amide CouplingProtocol II: Buchwald-Hartwig Amination
Key Reagents Carboxylic Acid, HATU, DIPEAAryl Halide, Pd₂(dba)₃, XPhos, NaOt-Bu
Pyrrolidine Eq. 1.1 - 1.21.2 - 1.5
Base Eq. 3.0 (DIPEA)1.4 - 2.0 (NaOt-Bu)
Solvent Anhydrous DMF or DCMAnhydrous Toluene or Dioxane
Temperature Room Temperature (20-25 °C)80 - 110 °C
Reaction Time 4 - 16 hours6 - 24 hours
Atmosphere Inert (N₂ or Ar)Strictly Inert (N₂ or Ar)
Typical Yield 70 - 95%60 - 90%
Purification Silica Gel ChromatographySilica Gel Chromatography

Conclusion

This compound is a versatile and powerful building block for introducing a chiral, three-dimensional element into drug candidates. Mastery of its incorporation through robust methods like HATU-mediated amide coupling and Buchwald-Hartwig amination is essential for the modern medicinal chemist. The protocols detailed herein provide a reliable foundation for synthesizing diverse libraries of compounds, accelerating the drug discovery and development process. Careful attention to the stoichiometry of the base and adherence to anhydrous and anaerobic conditions, where required, are paramount to achieving high yields and purity.

References

  • MySkinRecipes. (n.d.). This compound.
  • SynHet. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). 3-Methoxypyrrolidine hydrochloride.
  • BenchChem. (2025). Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine.
  • Sigma-Aldrich. (n.d.). This compound.
  • Gnabre, J., et al. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC - NIH.
  • Journal of Chemical Education. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory.
  • BenchChem. (2025). Application Notes and Protocols for Amide Coupling Reactions Involving (R)-3-(Boc-amino)pyrrolidine.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of (R)-3-Methoxypyrrolidine Hydrochloride as a Versatile Pyrrolidine Derivative in Synthesis.
  • PMC - NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Acros PharmaTech Limited. (2018). SAFETY DATA SHEET: 3-Methoxypyrrolidine hydrochloride.
  • I.A. D'yakonov, et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PMC - NIH.
  • Sweeney, J. B., Doulcet, J., & Thapa, B. (n.d.). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Role of (S)-3-Methoxypyrrolidine Hydrochloride in Drug Discovery

This compound is a valuable chiral building block in medicinal chemistry and drug development. Its constrained pyrrolidine scaffold, coupled with the stereodefined methoxy group, offers a unique three-dimensional structure that can impart favorable properties to drug candidates, such as improved potency, selectivity, and pharmacokinetic profiles. The secondary amine functionality serves as a key handle for introducing molecular diversity through a variety of chemical transformations.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection of appropriate solvents for reactions involving this compound. Understanding the interplay between the reagent's properties, the reaction type, and the solvent system is paramount for achieving optimal reaction outcomes, including high yields, purity, and reproducibility.

Physicochemical Properties and Solubility Considerations

  • Polar Protic Solvents: The compound exhibits some solubility in polar protic solvents like methanol and water, though it is described as "slightly" to "sparingly" soluble. These solvents can solvate both the ammonium cation and the chloride anion through hydrogen bonding.

  • Polar Aprotic Solvents: Solvents such as N,N-dimethylformamide (DMF), dichloromethane (DCM), and acetonitrile are frequently employed in reactions involving secondary amine hydrochlorides. The polarity of these solvents can help to dissolve the salt, especially with the addition of a base to liberate the free amine.

  • Apolar Solvents: Nonpolar solvents like hexanes and toluene are generally poor choices for dissolving the hydrochloride salt and are typically used in workup procedures for extraction of the free amine or the final product.

The liberation of the free amine from its hydrochloride salt is a crucial first step in most reactions. This is typically achieved by the addition of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA). The choice of base and its stoichiometry are critical and can influence the solubility of the starting material and the overall reaction performance.

Solvent Recommendations for Key Transformations

The secondary amine of (S)-3-Methoxypyrrolidine is a versatile nucleophile, readily participating in a range of C-N bond-forming reactions. The following sections detail solvent recommendations for the most common transformations.

Table 1: Recommended Solvents for Common Reactions
Reaction TypeRecommended SolventsKey Considerations
Amide Coupling Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF)DCM is a good initial choice for many coupling reagents. DMF is an excellent solvent for dissolving peptides and polar substrates but can be difficult to remove. THF is a less polar alternative to DMF.
Reductive Amination 1,2-Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol (MeOH)The choice of solvent often depends on the reducing agent. For NaBH(OAc)₃, chlorinated solvents are preferred. For NaBH₃CN, methanol is a common choice.
N-Alkylation N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Isopropanol (IPA)Polar aprotic solvents are generally preferred to facilitate the Sₙ2 reaction. The presence of a base is required to neutralize the generated acid.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrates and desired outcomes.

Protocol 1: Amide Coupling using HATU

This protocol outlines the formation of an amide bond between (S)-3-Methoxypyrrolidine and a carboxylic acid using the highly efficient coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

  • This compound

  • Carboxylic acid

  • HATU

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Causality Behind Choices:

  • HATU: A highly effective coupling reagent that minimizes side reactions and often leads to high yields.

  • DIPEA: A non-nucleophilic base used to liberate the free amine from its hydrochloride salt and to neutralize the acid generated during the reaction. An excess is used to ensure complete deprotonation.

  • DMF: A polar aprotic solvent that effectively dissolves a wide range of substrates, including the reactants and the activated ester intermediate.

Diagram 1: Amide Coupling Workflow

AmideCoupling cluster_reactants Reactants & Reagents cluster_process Reaction Process S_3_MP_HCl (S)-3-Methoxypyrrolidine HCl Coupling 2. Nucleophilic Attack by (S)-3-Methoxypyrrolidine S_3_MP_HCl->Coupling Carboxylic_Acid Carboxylic Acid Activation 1. Pre-activation of Carboxylic Acid Carboxylic_Acid->Activation HATU HATU HATU->Activation DIPEA DIPEA DIPEA->Activation DIPEA->Coupling DMF Anhydrous DMF DMF->Activation DMF->Coupling Activation->Coupling Activated Ester Workup 3. Aqueous Workup & Extraction Coupling->Workup Purification 4. Column Chromatography Workup->Purification Product Amide Product Purification->Product

Caption: Workflow for HATU-mediated amide coupling.

Protocol 2: Reductive Amination with Sodium Triacetoxyborohydride

This protocol describes the reductive amination of an aldehyde with (S)-3-Methoxypyrrolidine using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.

Materials:

  • This compound

  • Aldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (TEA)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a suspension of this compound (1.2 eq) in anhydrous DCE, add triethylamine (1.5 eq) and stir for 10 minutes at room temperature.

  • Add the aldehyde (1.0 eq) to the mixture.

  • After stirring for an additional 10 minutes, add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Causality Behind Choices:

  • Sodium Triacetoxyborohydride (STAB): A mild reducing agent that selectively reduces iminium ions in the presence of aldehydes, minimizing the reduction of the starting aldehyde.

  • TEA: Liberates the free amine and neutralizes the liberated acetic acid from the reducing agent.

  • DCE: The preferred solvent for STAB reductions as it is aprotic and does not react with the borohydride reagent.

Diagram 2: Reductive Amination Decision Pathway

ReductiveAmination Start Start: Reductive Amination of (S)-3-Methoxypyrrolidine HCl Base_Addition 1. Add Base (e.g., TEA, DIPEA) to liberate free amine Start->Base_Addition Carbonyl_Choice 2. Choose Carbonyl Compound Base_Addition->Carbonyl_Choice Aldehyde Aldehyde Carbonyl_Choice->Aldehyde Less Steric Hindrance Ketone Ketone Carbonyl_Choice->Ketone More Steric Hindrance Reducing_Agent_Choice 3. Select Reducing Agent Aldehyde->Reducing_Agent_Choice Ketone->Reducing_Agent_Choice STAB NaBH(OAc)₃ (STAB) Reducing_Agent_Choice->STAB Mild, Selective NaBH3CN NaBH₃CN Reducing_Agent_Choice->NaBH3CN Requires Acidic Conditions Solvent_Choice 4. Select Solvent STAB->Solvent_Choice NaBH3CN->Solvent_Choice DCE_DCM DCE or DCM Solvent_Choice->DCE_DCM For STAB MeOH Methanol Solvent_Choice->MeOH For NaBH₃CN Reaction 5. Reaction & Monitoring DCE_DCM->Reaction MeOH->Reaction Workup 6. Workup & Purification Reaction->Workup Product N-Alkylated Product Workup->Product

Caption: Solvent selection pathway for reductive amination.

Conclusion and Future Perspectives

The selection of an appropriate solvent is a cornerstone of successful synthetic chemistry. For reactions involving this compound, a careful consideration of the reagent's solubility, the reaction type, and the properties of the chosen solvent system is essential. While this guide provides a solid foundation based on established chemical principles and analogous reactions, empirical optimization will always be the key to unlocking the full potential of this versatile building block. Future work in this area would benefit greatly from a systematic study of the solubility of this compound in a broad range of organic solvents to provide a more quantitative basis for solvent selection.

References

  • Angene Chemical. Safety Data Sheet: 3-Methoxypyrrolidine hydrochloride. (2021).
  • Acros PharmaTech Limited. SAFETY DATA SHEET: 3-Methoxypyrrolidine hydrochloride. (2018).
  • Fisher Scientific. SAFETY DATA SHEET: (+/-)-3-Hydroxypyrrolidine hydrochloride. (2025).
  • PubChem. 3-Methoxypyrrolidine.

Protecting group strategies for (S)-3-Methoxypyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Protecting Group Strategies for (S)-3-Methoxypyrrolidine Hydrochloride

Abstract

(S)-3-Methoxypyrrolidine is a highly valuable chiral building block in contemporary medicinal chemistry, frequently incorporated into complex molecular architectures to modulate physicochemical properties and biological activity. As a secondary amine, its nucleophilic nitrogen often requires temporary masking or "protection" to prevent unwanted side reactions during multi-step synthetic sequences. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection and implementation of amine protecting groups for this compound. We delve into the mechanistic rationale behind common protecting group choices, present detailed, validated protocols for their installation and removal, and offer a comparative analysis to facilitate logical and efficient synthetic planning.

The Strategic Imperative for Amine Protection

The secondary amine of (S)-3-Methoxypyrrolidine is a potent nucleophile and a moderate base. In a synthetic route, this reactivity can interfere with a wide array of desired transformations, such as amide couplings, organometallic reactions, or the alkylation of other functional groups. The use of a protecting group temporarily converts the amine into a less reactive functional group, typically a carbamate, rendering it inert to specific reaction conditions.[1]

The selection of an appropriate protecting group is a critical decision dictated by the overall synthetic strategy. An ideal protecting group should be:

  • Easy to install in high yield.

  • Stable (robust) to the conditions of subsequent reaction steps.

  • Selectively removable in high yield under conditions that do not affect other functional groups in the molecule. This principle of differential reactivity is known as orthogonality .[2]

This guide will focus on the three most prevalent and versatile carbamate protecting groups for secondary amines: Boc , Cbz , and Fmoc .

Comparative Analysis of Key Protecting Groups

The choice between Boc, Cbz, and Fmoc hinges on their distinct stability and cleavage profiles. Understanding these differences is fundamental to designing a successful and orthogonal protection strategy.

Protecting Group Full Name Protection Reagent Deprotection Condition Stability Profile Key Advantages Primary Limitations
Boc tert-ButoxycarbonylDi-tert-butyl dicarbonate (Boc)₂OStrong Acid (TFA, HCl)[3]Stable to base, nucleophiles, and catalytic hydrogenolysis.[3]High yields, robust, widely used, often crystalline products.Incompatible with acid-sensitive functional groups.
Cbz (or Z) BenzyloxycarbonylBenzyl chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (H₂, Pd/C)[4]Stable to acid and base.[5]Orthogonal to Boc and Fmoc; neutral deprotection conditions.Incompatible with reducible groups (alkenes, alkynes, some halides).[6]
Fmoc 9-FluorenylmethyloxycarbonylFmoc-Cl or Fmoc-OSuBase (e.g., 20% Piperidine in DMF)[7]Stable to acid and catalytic hydrogenolysis.[2]Orthogonal to Boc and Cbz; mild, fast deprotection.The Fmoc group is bulky; byproduct requires scavenging.

Decision-Making Workflow for Protecting Group Selection

The following workflow provides a logical framework for selecting the most appropriate protecting group based on the planned synthetic route.

G start Start: Need to protect (S)-3-Methoxypyrrolidine q1 Will the next step involve strong acidic conditions? start->q1 q2 Will the next step involve strong basic conditions? q1->q2 No fmoc Use Fmoc Group q1->fmoc Yes q3 Does the molecule contain reducible groups (e.g., C=C, C≡C, Ar-Br)? q2->q3 No boc Use Boc Group q2->boc Yes q3->boc Yes cbz Use Cbz Group q3->cbz No

Caption: Strategic selection of a protecting group.

Detailed Application Protocols

Critical Starting Note: this compound[8] is a salt. Before protection, the free amine must be liberated. This is typically achieved in situ by adding at least one equivalent of a tertiary amine base (e.g., triethylamine, Et₃N) in addition to the base required for the protection reaction itself.

Protocol 1: Boc Protection

This protocol details the formation of (S)-tert-butyl 3-methoxypyrrolidine-1-carboxylate.

G Pyr_HCl (S)-3-Methoxypyrrolidine HCl reagents + (Boc)₂O + Et₃N ————— DCM, 0°C to RT Pyr_HCl->reagents Boc_Pyr N-Boc-(S)-3-Methoxypyrrolidine reagents->Boc_Pyr

Caption: Boc protection reaction scheme.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq).

  • Suspend the salt in anhydrous DCM (approx. 0.2 M).

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) dropwise. Stir for 15 minutes. Scientist's Note: The first equivalent of base neutralizes the HCl salt, and the second acts as the base for the carbamate formation.

  • Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor Progress: Check for the consumption of the starting material by TLC or LC-MS.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The product can typically be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Cbz Protection

This protocol details the formation of (S)-benzyl 3-methoxypyrrolidine-1-carboxylate.

G Pyr_HCl (S)-3-Methoxypyrrolidine HCl reagents + Cbz-Cl + Na₂CO₃ (aq) ————— Dioxane, 0°C to RT Pyr_HCl->reagents Cbz_Pyr N-Cbz-(S)-3-Methoxypyrrolidine reagents->Cbz_Pyr

Caption: Cbz protection reaction scheme.

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of water and 1,4-dioxane (1:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium carbonate (2.5 eq) in portions to maintain the temperature below 10 °C.

  • Add benzyl chloroformate (1.1 eq) dropwise. Safety Note: Cbz-Cl is corrosive and a lachrymator. Handle in a fume hood with appropriate PPE.

  • Allow the reaction to warm to room temperature and stir vigorously for 3-5 hours.

  • Monitor Progress: Track the reaction via TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic extracts and wash with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash chromatography on silica gel.

Protocol 3: Boc Deprotection (Acidic Cleavage)

This protocol regenerates the free amine hydrochloride salt from the Boc-protected intermediate.

G Boc_Pyr N-Boc-(S)-3-Methoxypyrrolidine reagents + 4M HCl in Dioxane ————— RT Boc_Pyr->reagents Pyr_HCl_prod (S)-3-Methoxypyrrolidine HCl reagents->Pyr_HCl_prod

Caption: Acid-catalyzed Boc deprotection.

Materials:

  • (S)-tert-butyl 3-methoxypyrrolidine-1-carboxylate

  • 4M HCl solution in 1,4-dioxane

  • Diethyl ether (Et₂O) or Methyl tert-butyl ether (MTBE)

Procedure:

  • Dissolve the Boc-protected pyrrolidine (1.0 eq) in a minimal amount of a suitable solvent (e.g., ethyl acetate) or use neat if it is an oil.

  • Add 4M HCl in 1,4-dioxane (3-5 eq) at room temperature. Scientist's Note: The reaction evolves gas (CO₂ and isobutylene). Ensure adequate ventilation.

  • Stir the mixture at room temperature for 1-3 hours. A precipitate of the hydrochloride salt should form.

  • Monitor Progress: The reaction is typically complete when gas evolution ceases and the starting material is consumed (by TLC/LC-MS).

  • Work-up: Dilute the reaction mixture with diethyl ether to ensure complete precipitation of the product.

  • Collect the solid by filtration, wash with fresh diethyl ether, and dry under vacuum to yield the pure this compound salt.[9]

Protocol 4: Cbz Deprotection (Catalytic Hydrogenolysis)

This protocol removes the Cbz group under neutral conditions to yield the free amine.

G Cbz_Pyr N-Cbz-(S)-3-Methoxypyrrolidine reagents + H₂ (balloon) + 10% Pd/C ————— EtOH or EtOAc, RT Cbz_Pyr->reagents Pyr_free (S)-3-Methoxypyrrolidine reagents->Pyr_free

Caption: Cbz deprotection via hydrogenolysis.

Materials:

  • (S)-benzyl 3-methoxypyrrolidine-1-carboxylate

  • Palladium on carbon (10% Pd/C, 5-10 mol %)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas balloon

  • Celite®

Procedure:

  • Dissolve the Cbz-protected pyrrolidine (1.0 eq) in EtOH or EtOAc. Scientist's Note: Avoid methanol as a solvent, as it can lead to N-methylation as a side reaction.[10]

  • Carefully add 10% Pd/C (5-10 mol % by weight) to the solution under an inert atmosphere (e.g., Nitrogen or Argon). Safety Note: Pd/C can be pyrophoric. Do not add to the solvent in the presence of air.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a positive pressure of H₂ (balloon) at room temperature.

  • Monitor Progress: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

  • Work-up: Once complete, carefully purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the free amine, which can be used directly or converted to a salt if desired for storage.

Conclusion

The protection of the secondary amine in this compound is a fundamental step in its utilization as a chiral building block. A thorough understanding of the stability and lability of common protecting groups like Boc, Cbz, and Fmoc is paramount for the successful design and execution of complex synthetic routes. By choosing a protecting group that is orthogonal to the planned reaction conditions, researchers can ensure high yields and minimize purification challenges. The detailed protocols provided herein serve as a validated starting point for laboratory implementation, empowering scientists to confidently and strategically employ this versatile intermediate in their research and development endeavors.

References

  • Organic Chemistry Portal.Cbz-Protected Amino Groups. [Link]
  • Organic Chemistry Portal.Boc-Protected Amino Groups. [Link]
  • Organic Chemistry Portal.Amino Protecting Groups Stability. [Link]
  • Master Organic Chemistry.
  • Albericio, F.Amino Acid-Protecting Groups. SciSpace. [Link]
  • Fisher Scientific.Amine Protection / Deprotection. [Link]
  • Total Synthesis.Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
  • Scientific Upd
  • Wikipedia.Fluorenylmethyloxycarbonyl protecting group. [Link]
  • ResearchGate.How to remove CBz of a compound?. [Link]

Sources

Application Notes and Protocols: Derivatization of (S)-3-Methoxypyrrolidine Hydrochloride for Further Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-3-Methoxypyrrolidine hydrochloride is a valuable chiral building block in medicinal chemistry and drug discovery.[1][2][3] Its pyrrolidine scaffold is a privileged structure found in numerous FDA-approved drugs.[1] This document provides detailed protocols for the derivatization of the secondary amine of this compound, enabling its incorporation into a wide range of molecular architectures. Key derivatization strategies, including N-acylation, N-alkylation (via reductive amination), are discussed in depth. The protocols are designed to be robust and scalable, with an emphasis on explaining the underlying chemical principles to facilitate optimization and troubleshooting.

Introduction: The Significance of the Pyrrolidine Moiety

The pyrrolidine ring is a five-membered saturated nitrogen heterocycle that is a common motif in a vast array of biologically active compounds and natural products.[3][4] Its stereochemically defined centers and conformational flexibility allow it to effectively mimic peptide bonds and interact with biological targets with high affinity and selectivity. Consequently, substituted pyrrolidines are key components in the synthesis of drugs for a wide range of therapeutic areas.[1][4] (S)-3-Methoxypyrrolidine, in particular, offers a chiral scaffold with a strategically placed methoxy group that can influence molecular conformation and serve as a handle for further functionalization. This application note focuses on the derivatization of the nitrogen atom of the pyrrolidine ring, a common strategy for elaborating this versatile building block.

Handling and Safety Precautions

This compound is a chemical reagent and should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use.[5][6] As a general guideline, always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8] In case of skin or eye contact, flush the affected area with copious amounts of water and seek medical attention.[7]

Derivatization Strategies and Protocols

The secondary amine of this compound is a nucleophilic center that readily participates in a variety of bond-forming reactions. The hydrochloride salt form necessitates the use of a base to liberate the free amine for reaction. Common derivatization strategies include N-acylation and N-alkylation.

N-Acylation with Acid Chlorides

N-acylation is a fundamental transformation that introduces an amide functionality. This reaction is typically high-yielding and proceeds under mild conditions. The general mechanism involves the nucleophilic attack of the pyrrolidine nitrogen on the electrophilic carbonyl carbon of the acid chloride.[9] A non-nucleophilic base is required to neutralize the hydrochloric acid generated during the reaction.[9]

2.1.1. Protocol: N-Acylation of (S)-3-Methoxypyrrolidine with Benzoyl Chloride

This protocol describes a general procedure for the N-acylation of this compound with an acid chloride, using benzoyl chloride as an example.

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous DCM to dissolve the starting material.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the stirred solution. The excess base is used to both neutralize the hydrochloride salt and the HCl generated during the reaction.

  • In a separate flask, dissolve benzoyl chloride (1.05 eq) in anhydrous DCM.

  • Add the benzoyl chloride solution dropwise to the cooled pyrrolidine solution over 15-30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[9]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Quantitative Data Summary:

ReagentMolar Eq.
This compound1.0
Benzoyl chloride1.05
Triethylamine2.2

Expected Yield: >85%

Troubleshooting: Low yields can often be attributed to moisture contamination, which hydrolyzes the acid chloride, or the use of an insufficient amount of base.[9]

N-Alkylation via Reductive Amination

Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds.[10] The reaction proceeds via the initial formation of an iminium ion from the condensation of the amine and a carbonyl compound (an aldehyde or ketone), which is then reduced in situ to the corresponding amine.[11] Sodium triacetoxyborohydride (STAB) is a commonly used reducing agent for this transformation as it is mild and selective for the iminium ion over the carbonyl starting material.[11][12]

2.2.1. Protocol: Reductive Amination of (S)-3-Methoxypyrrolidine with Benzaldehyde

This protocol provides a general procedure for the N-alkylation of this compound with an aldehyde, using benzaldehyde as an example.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the chosen anhydrous solvent (DCM or DCE).

  • Add triethylamine (1.1 eq) to the mixture to liberate the free amine and stir for 10-15 minutes.

  • Add benzaldehyde (1.0 eq) to the solution.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, or until completion as indicated by TLC.

  • Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data Summary:

ReagentMolar Eq.
This compound1.0
Benzaldehyde1.0
Sodium triacetoxyborohydride1.5
Triethylamine1.1

Expected Yield: 70-90%

Experimental Workflows

N-Acylation Workflow

Nacylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up start_end start_end reagent reagent condition condition process process purification purification A Dissolve (S)-3-Methoxypyrrolidine HCl in anhydrous DCM B Add Triethylamine (2.2 eq) A->B C Cool to 0 °C B->C D Add Benzoyl Chloride (1.05 eq) solution in DCM dropwise C->D E Stir at RT for 2-4h D->E F Quench with Water E->F G Extract with DCM F->G H Wash with 1M HCl, sat. NaHCO3, Brine G->H I Dry over Na2SO4 & Concentrate H->I J Purify by Column Chromatography I->J ReductiveAmination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up start_end start_end reagent reagent condition condition process process purification purification A Dissolve (S)-3-Methoxypyrrolidine HCl in anhydrous DCM/DCE B Add Triethylamine (1.1 eq) A->B C Add Benzaldehyde (1.0 eq) B->C D Add Sodium Triacetoxyborohydride (1.5 eq) C->D E Stir at RT for 12-24h D->E F Quench with sat. NaHCO3 E->F G Extract with DCM F->G H Wash with Brine G->H I Dry over Na2SO4 & Concentrate H->I J Purify by Column Chromatography I->J

Caption: Reductive Amination Experimental Workflow.

Characterization of Derivatives

The successful synthesis of the derivatized products should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. The disappearance of the N-H proton signal (for the free base) and the appearance of new signals corresponding to the added acyl or alkyl group are indicative of a successful reaction.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized compound.

  • Chromatography: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of the reaction. High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the final product.

Conclusion

The protocols outlined in this application note provide robust and reliable methods for the derivatization of this compound. These procedures serve as a foundation for the synthesis of a diverse range of complex molecules for applications in drug discovery and development. The key to successful derivatization lies in the careful control of reaction conditions, particularly the exclusion of moisture in N-acylation reactions and the appropriate choice of reducing agent in reductive amination.

References

  • Mykhailiuk, P. K. (2015). Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. PubMed. [Link]
  • Boruah, M., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
  • Myers, A. G.
  • Mykhailiuk, P. K. (2015). Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery.
  • Kim, C. U., et al. (2007). Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
  • Sweeney, J. B., et al. (2020).
  • Duke University Safety. Safe Handling of Hazardous Drugs. [Link]
  • The Hive.
  • Baxter, E. W., & Reitz, A. B. (2001). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]
  • Request PDF. Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. [Link]
  • Jones, R. C. F., et al. (1990). A synthesis of 3-acyltetramic acids. Journal of the Chemical Society, Perkin Transactions 1. [Link]
  • U.S. Department of Health and Human Services. Handling Hazardous Drugs in the Health Care Setting. [Link]
  • Ananikov, V. P., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]
  • ASHP. ASHP Guidelines on Handling Hazardous Drugs. [Link]
  • ResearchGate. (PDF)
  • Wang, G. T., et al. (2008). Asymmetric synthesis of an N-acylpyrrolidine for inhibition of HCV polymerase. PubMed. [Link]
  • Ogawa, S., et al. (2013). 1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS. PubMed. [Link]
  • Kappe, C. O., et al. (2017). Intensified Microwave-Assisted N-Acylation Procedure – Synthesis and Activity Evaluation of TRPC3 Channel Agonists with a 1,3-Dihydro-2H-benzo[d]imidazol-2-one Core. PMC. [Link]
  • Li, Y., et al. (2020).
  • Trapp, O., et al. (2018).

Sources

Troubleshooting & Optimization

Technical Support Center: (S)-3-Methoxypyrrolidine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-3-Methoxypyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chiral building block. By understanding the underlying mechanisms, you can effectively troubleshoot issues, optimize your reaction conditions, and ensure the highest purity of your final product.

(S)-3-Methoxypyrrolidine and its salts are crucial intermediates in the synthesis of various pharmaceuticals. A common and scalable synthetic route starts from the more readily available N-Boc-(S)-3-hydroxypyrrolidine. This guide will focus on the side reactions that can occur during the key steps of this transformation: O-methylation and N-Boc deprotection.

Troubleshooting Guide: Common Side Reactions & Impurities

This section addresses specific issues you might encounter during your synthesis, presented in a question-and-answer format.

Step 1: O-Methylation of N-Boc-(S)-3-hydroxypyrrolidine

The methylation of the hydroxyl group is typically achieved via a Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (like Sodium Hydride, NaH) to form an alkoxide, which then reacts with a methylating agent (like Methyl Iodide, MeI).[1][2]

Q1: My yield is low, and I see a significant amount of starting material remaining after the methylation step. What's going wrong?

A1: Incomplete reaction is a common issue and can stem from several factors related to the initial deprotonation step.

  • Cause 1: Inactive or Insufficient Base. Sodium hydride (NaH) is highly reactive with moisture and can lose its activity if not handled under strictly anhydrous conditions. If your NaH has been improperly stored, it may be partially quenched, leading to incomplete deprotonation of the alcohol.

  • Troubleshooting:

    • Use fresh, high-purity NaH from a newly opened container.

    • Ensure all glassware is rigorously dried (oven or flame-dried) and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).

    • Use a slight excess of NaH (typically 1.1-1.2 equivalents) to ensure complete deprotonation.

  • Cause 2: Inappropriate Solvent. The choice of solvent is critical for the solubility of the alkoxide intermediate and the efficacy of the SN2 reaction.

  • Troubleshooting:

    • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) are standard solvents for this reaction. Ensure they are freshly distilled or from a sealed bottle to minimize water content.

Q2: My LC-MS analysis shows a byproduct with a mass of +14 Da compared to my desired product. What is this impurity?

A2: This mass difference strongly suggests the formation of an N-methylated byproduct, N-Boc-N-methyl-3-methoxypyrrolidine.

  • Mechanism: While the Boc (tert-butyloxycarbonyl) group is designed to protect the nitrogen, under certain conditions, the carbamate proton can be abstracted by a strong base like NaH, especially if the O-deprotonation is slow or reversible. This generates a nitrogen-based nucleophile that can compete with the desired alkoxide, leading to N-methylation.

  • Troubleshooting:

    • Control Temperature: Add the NaH portion-wise to the solution of N-Boc-(S)-3-hydroxypyrrolidine at 0 °C to control the initial exotherm. After the hydrogen evolution ceases, add the methyl iodide slowly, maintaining the temperature at 0 °C before allowing it to warm to room temperature. This favors O-alkylation kinetically.

    • Base Selection: While NaH is common, consider alternative bases. For instance, potassium bis(trimethylsilyl)amide (KHMDS) can sometimes offer better selectivity in similar systems.

Q3: I have isolated a byproduct that appears to be a quaternary ammonium salt. How did this form and how can I prevent it?

A3: The formation of a quaternary ammonium salt, [(S)-1,1-dimethyl-3-methoxypyrrolidinium iodide], occurs if the Boc protecting group is unintentionally removed, followed by double methylation of the resulting secondary amine.

  • Mechanism: Although unlikely under standard Williamson conditions, trace acidic impurities or localized heating could potentially lead to partial Boc deprotection. The newly formed secondary amine is highly nucleophilic and will rapidly react with two equivalents of methyl iodide.

  • Troubleshooting:

    • Ensure all reagents and solvents are free from acidic contaminants.

    • Maintain strict temperature control throughout the reaction.

    • Monitor the reaction by TLC or LC-MS to avoid unnecessarily long reaction times or excessive heating, which could promote side reactions.

Q4: My NMR spectrum shows signals consistent with an alkene (vinylic protons). What is the likely side product?

A4: The presence of an alkene suggests an elimination reaction (E2) is competing with the desired substitution (SN2).[3] The likely byproduct is N-Boc-2,3-dehydropyrrolidine.

  • Mechanism: The alkoxide formed after deprotonation is a strong base. If it attacks a proton on the carbon adjacent to the alkyl halide (in this case, methyl iodide), it can lead to elimination. However, with methyl iodide, this is less common. A more likely scenario is the elimination of the hydroxyl group (as a mesylate or tosylate if those were used as intermediates) or elimination occurring from the alkyl halide if a bulkier one than methyl iodide was used. With NaH/MeI, elimination from the pyrrolidine ring itself is less probable but can be promoted by excessive heat.[2][3]

  • Troubleshooting:

    • Use a Good Leaving Group on the Methyl Source: Methyl iodide is generally effective. Methyl tosylate is another excellent alternative.

    • Avoid High Temperatures: The Williamson ether synthesis is susceptible to competing elimination reactions at higher temperatures.[3] Running the reaction at or below room temperature is highly recommended.

Step 2: N-Boc Deprotection

The final step is the removal of the Boc protecting group, typically under acidic conditions, to yield the free amine, which is then isolated as its hydrochloride salt.

Q5: After acidic workup, my yield is low, and I suspect my product is being degraded. Is the methoxy group stable to strong acids?

A5: This is a critical concern. While the Boc group is designed to be removed by acid, the methoxy group can also be susceptible to cleavage under harsh acidic conditions, leading to the formation of (S)-3-hydroxypyrrolidine.

  • Mechanism: The ether oxygen can be protonated by a strong acid. The resulting oxonium ion can be attacked by a nucleophile (e.g., a chloride ion), leading to an SN2-type cleavage of the methyl group.

  • Troubleshooting:

    • Milder Acidic Conditions: Instead of concentrated HCl, use a solution of HCl in an organic solvent like dioxane, isopropanol, or diethyl ether (typically 2M to 4M). This provides a less aqueous and more controlled environment for deprotection.[4]

    • Trifluoroacetic Acid (TFA): TFA in dichloromethane (DCM) is another common method for Boc deprotection.[4][5] It is effective but can be harsh. Use the minimum concentration and time necessary. A typical procedure involves treating the substrate with 20-50% TFA in DCM for 1-2 hours at room temperature.

    • Reaction Monitoring: Closely monitor the reaction's progress by TLC or LC-MS. As soon as the starting material is consumed, proceed with the workup to prevent overexposure to the acid.

Q6: I'm observing tert-butylated byproducts in my final product. Where are they coming from?

A6: During acid-catalyzed deprotection, the Boc group fragments to generate a tert-butyl cation (t-Bu+), carbon dioxide, and the free amine.[5] This highly reactive tert-butyl cation is an electrophile and can alkylate nucleophilic sites on your product or solvent.

  • Mechanism: The tert-butyl cation can react with the pyrrolidine nitrogen (if it's deprotonated) or even the methoxy oxygen, leading to complex byproducts.

  • Troubleshooting:

    • Use a Cation Scavenger: Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include anisole, thioanisole, or triethylsilane (TES).[5] These molecules are more nucleophilic than your product and will be preferentially alkylated. Add 1-2 equivalents of the scavenger at the start of the deprotection reaction.

Frequently Asked Questions (FAQs)

  • What is the best way to monitor the progress of the methylation reaction?

    • Thin-Layer Chromatography (TLC) is highly effective. The N-Boc-(S)-3-hydroxypyrrolidine starting material is significantly more polar than the N-Boc-(S)-3-methoxypyrrolidine product. A solvent system like 30-50% Ethyl Acetate in Hexanes will show a clear separation, with the product having a higher Rf value.

  • How do I purify the intermediate N-Boc-(S)-3-methoxypyrrolidine?

    • After an aqueous workup to remove DMF and salts, the crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • What are the optimal conditions for forming the final hydrochloride salt?

    • After deprotection, the reaction is typically concentrated to remove the acid (e.g., TFA and DCM). The residue is then dissolved in a minimal amount of a solvent like diethyl ether or methanol, and a solution of HCl in ether or isopropanol is added dropwise until precipitation is complete. The resulting solid can be collected by filtration and washed with cold ether.

Data & Protocol Reference

Table 1: Common Impurities and Analytical Signatures
Impurity NameStructureMass ChangeLikely 1H NMR Signal
N-Methyl ByproductN-Boc-N(Me)-(S)-3-methoxypyrrolidine+14 DaSinglet ~2.8-3.0 ppm (N-CH3)
Elimination ProductN-Boc-2,3-dehydropyrrolidine-18 DaVinylic protons ~5.5-6.0 ppm
Over-methylated Product(S)-1,1-dimethyl-3-methoxypyrrolidinium+15 Da (from free amine)Two N-CH3 singlets
Cleaved Ether(S)-3-hydroxypyrrolidine-14 Da (from product)Disappearance of O-CH3 singlet, appearance of broad OH signal

Experimental Protocols

Protocol 1: O-Methylation of N-Boc-(S)-3-hydroxypyrrolidine
  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add N-Boc-(S)-3-hydroxypyrrolidine (1.0 eq).

  • Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.

  • Stir the resulting slurry at 0 °C for 30 minutes after the gas evolution ceases.

  • Add methyl iodide (1.5 eq) dropwise via syringe, keeping the internal temperature below 5 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC (30% EtOAc/Hexanes) until the starting material is consumed.

  • Carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude oil by flash column chromatography.

Protocol 2: N-Boc Deprotection with Cation Scavenger
  • Dissolve the purified N-Boc-(S)-3-methoxypyrrolidine (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).

  • Add anisole (2.0 eq) to the solution to act as a cation scavenger.

  • Cool the solution to 0 °C.

  • Add trifluoroacetic acid (TFA, 10 eq, often used as a 50% solution in DCM) dropwise.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • Dissolve the residue in diethyl ether and add a 2.0 M solution of HCl in diethyl ether dropwise until precipitation is complete.

  • Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with cold diethyl ether and dry under high vacuum to yield this compound as a white to off-white solid.

Visual Troubleshooting & Mechanisms

Diagram 1: Key Steps and Potential Side Reactions

This diagram illustrates the main synthetic pathway and where common side reactions diverge.

Synthesis_Pathway SM N-Boc-(S)-3-hydroxypyrrolidine Alkoxide Alkoxide Intermediate SM->Alkoxide NaH / THF Product_Protected N-Boc-(S)-3-methoxypyrrolidine Alkoxide->Product_Protected MeI (SN2) SP1 N-Methylation Byproduct Alkoxide->SP1 N-Deprotonation + MeI SP2 Elimination Byproduct Alkoxide->SP2 E2 Pathway (High Temp) Final_Product (S)-3-Methoxypyrrolidine HCl Product_Protected->Final_Product HCl / Dioxane SP4 t-Butylation Byproduct Product_Protected->SP4 t-Bu+ Attack (No Scavenger) SP3 Ether Cleavage Byproduct Final_Product->SP3 Harsh Acid

Caption: Synthetic pathway and common side reactions.

Diagram 2: Troubleshooting Workflow for Low Yield in Methylation

This workflow helps diagnose the root cause of low yield during the O-methylation step.

Troubleshooting_Workflow decision decision result result problem problem start Low Yield in Methylation Step check_sm TLC shows mostly starting material? start->check_sm check_impurities TLC/LC-MS shows new spots/peaks? check_sm->check_impurities No inactive_base Problem: Inactive Base or Insufficient Amount check_sm->inactive_base Yes is_n_methyl Mass = Product +14 Da? check_impurities->is_n_methyl Yes solution_base Solution: Use fresh NaH (1.2 eq) in anhydrous solvent inactive_base->solution_base is_elimination Alkene signals in NMR? is_n_methyl->is_elimination No problem_n_methyl Problem: N-Methylation is_n_methyl->problem_n_methyl Yes problem_elimination Problem: E2 Elimination is_elimination->problem_elimination Yes solution_n_methyl Solution: Control temperature (0°C) during reagent addition problem_n_methyl->solution_n_methyl solution_elimination Solution: Lower reaction temperature problem_elimination->solution_elimination

Caption: Decision tree for troubleshooting low methylation yield.

References

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • Google Patents. (2009). US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
  • Google Patents. (2016). CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.
  • Quora. (2018). What is the role of methoxy group in phenol acidic strength?
  • ResearchGate. (2011). Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines via Lithiation of N -BOC-methanopyrrolidines.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Master Organic Chemistry. (2011). 3 Factors That Stabilize Carbocations.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • ChemTalk. (n.d.). Williamson Ether Synthesis.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • JoVE. (2023). Ethers from Alcohols: Alcohol Dehydration and Williamson Ether Synthesis.

Sources

Technical Support Center: (S)-3-Methoxypyrrolidine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-3-Methoxypyrrolidine hydrochloride. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis of this valuable chiral building block. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your reaction outcomes.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues that can lead to diminished yields or purity.

Q1: My overall yield is consistently low. What are the most critical stages I should investigate first?

Low overall yield is a systemic issue that can arise from inefficiencies at multiple stages. Before optimizing a single step, it's crucial to identify the primary sources of material loss.

Core Areas for Investigation:

  • The Methylation Step: The O-methylation of the hydroxyl group is often the most challenging step. It is highly sensitive to the choice of base, solvent, and methylating agent. Incomplete reactions or the formation of side products are common.

  • N-Deprotection and Salt Formation: The removal of the protecting group (commonly a Boc group) and subsequent conversion to the hydrochloride salt can lead to significant losses during work-up and isolation if not performed under optimal conditions.

  • Purification and Isolation: (S)-3-Methoxypyrrolidine is a relatively small, polar, and water-soluble molecule. Significant material can be lost during aqueous extractions or if the incorrect recrystallization solvent system is used for the hydrochloride salt.

A typical synthetic workflow is outlined below. The highest-risk steps for yield loss are the O-methylation and the final isolation.

Synthesis_Workflow cluster_0 Core Synthesis Start Start: (R)-N-Boc-3-hydroxypyrrolidine Methylation Step 1: O-Methylation (e.g., NaH, MeI in THF) Start->Methylation Key Challenge: Side Reactions Deprotection Step 2: N-Deprotection (e.g., HCl in EtOAc) Methylation->Deprotection Key Challenge: Complete Conversion Isolation Step 3: Isolation & Purification Deprotection->Isolation Key Challenge: Product Loss End Product: (S)-3-Methoxypyrrolidine HCl Isolation->End

Caption: General workflow for synthesizing (S)-3-Methoxypyrrolidine HCl.

Q2: My O-methylation of N-Boc-(S)-3-hydroxypyrrolidine is sluggish and gives a poor yield. How can I improve it?

This is a classic Williamson ether synthesis, an SN2 reaction. Its success hinges on generating a potent nucleophile (the alkoxide) and ensuring it can efficiently attack the methylating agent.

Causality & Solutions:

  • Inefficient Deprotonation: The hydroxyl group (pKa ~16-18) must be fully deprotonated to form the alkoxide.

    • Insight: Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for this purpose. However, its effectiveness depends on the quality (freshness) and solvent.

    • Troubleshooting:

      • Use Fresh Base: Use freshly opened or properly stored NaH (60% dispersion in mineral oil is common). Old NaH can be passivated by a layer of NaOH/Na2CO3.

      • Ensure Anhydrous Conditions: Any trace of water will quench the NaH, reducing the amount available to form the alkoxide. Use flame-dried glassware and anhydrous solvents.

      • Allow Sufficient Time: Add the N-Boc-(S)-3-hydroxypyrrolidine solution to the NaH suspension at 0 °C and then allow it to warm to room temperature for 30-60 minutes to ensure complete alkoxide formation before adding the methylating agent.

  • Choice of Methylating Agent & Solvent:

    • Insight: Methyl iodide (MeI) is highly reactive but can be harsh. Methyl tosylate or dimethyl sulfate are alternatives. The solvent must facilitate the SN2 reaction.

    • Troubleshooting:

      • Solvent Choice: Anhydrous Tetrahydrofuran (THF) is a good first choice. If the reaction is still slow, switching to a more polar aprotic solvent like N,N-Dimethylformamide (DMF) can accelerate the SN2 reaction, though it makes work-up more difficult due to its high boiling point.

      • Temperature Control: Add the methylating agent slowly at 0 °C to control the initial exotherm, then allow the reaction to proceed at room temperature or with gentle heating (e.g., 40-50 °C) to drive it to completion.

Comparative Data on Methylation Conditions:

BaseSolventTemperatureTypical TimeCommon Issues
NaHTHF0 °C to RT4-12 hRequires strictly anhydrous conditions.
NaHDMF0 °C to RT2-6 hFaster reaction, but difficult solvent removal.
KOtBuTHF0 °C to RT6-16 hGood alternative, but bulkier base can slow reaction.
Q3: I'm observing significant side products in my reaction. What are they and how can I prevent them?

Side product formation is a primary cause of yield loss. In pyrrolidine synthesis, these often arise from intermolecular reactions or reactions with protecting groups.[1]

Common Side Products & Prevention:

  • Intermolecular Etherification: One molecule's alkoxide can react with the tosylate/mesylate of another (if used as a precursor), leading to dimers.

    • Prevention: This is less common in direct methylation but is a major issue in cyclization routes. Using high dilution can favor intramolecular cyclization over intermolecular reactions. For methylation, ensuring the hydroxyl group is protected before other steps is key.

  • N-Methylation: If the N-Boc group is prematurely cleaved or if a different nitrogen protecting group is used, the pyrrolidine nitrogen can be methylated, leading to a quaternary ammonium salt.

    • Prevention: Ensure the N-Boc protecting group is stable under the reaction conditions. NaH/MeI in THF at room temperature is generally safe for the Boc group. Avoid excessively high temperatures or prolonged reaction times.

  • Elimination Products: While less likely for this specific substrate, strong bases can potentially promote elimination reactions if a suitable leaving group is present elsewhere in the molecule.

    • Prevention: Use a non-nucleophilic base like NaH and maintain moderate temperatures.

Troubleshooting_Yield Start Low Yield or Purity Issue Check_SM Is Starting Material (e.g., N-Boc-3-hydroxypyrrolidine) pure and dry? Start->Check_SM Check_Reaction Is the O-Methylation reaction going to completion? Check_SM->Check_Reaction Yes Sol_SM Solution: Recrystallize or re-purify starting material. Ensure it is anhydrous. Check_SM->Sol_SM No Check_Workup Is product being lost during work-up/extraction? Check_Reaction->Check_Workup Yes Sol_Reaction Solution: 1. Use fresh NaH. 2. Ensure anhydrous solvent (THF/DMF). 3. Increase reaction time/temp moderately. 4. Monitor by TLC/LCMS. Check_Reaction->Sol_Reaction No Check_Salt Is the HCl salt formation and isolation efficient? Check_Workup->Check_Salt Yes Sol_Workup Solution: 1. Saturate aqueous layer with NaCl. 2. Back-extract with DCM or EtOAc. 3. Avoid emulsions. Check_Workup->Sol_Workup No Sol_Salt Solution: 1. Use dry HCl source (e.g., in ether or dioxane). 2. Use optimal crystallization solvent (e.g., IPA/Ether). 3. Cool slowly to maximize crystal growth. Check_Salt->Sol_Salt No

Caption: Decision tree for troubleshooting low yield issues.

Q4: How can I efficiently form the hydrochloride salt without significant product loss?

The free base of (S)-3-Methoxypyrrolidine is a low-boiling, somewhat volatile oil. Converting it to the hydrochloride salt makes it a stable, crystalline solid that is easier to handle, purify, and store.

Best Practices for Salt Formation:

  • Start with Pure Free Base: Ensure the crude free base is as clean as possible. A quick filtration through a plug of silica gel (eluting with a DCM/MeOH mixture) can remove baseline impurities.

  • Use an Anhydrous Acid Source: Do not use aqueous HCl. This will introduce water and make precipitation difficult, often resulting in an oil. The best sources are:

    • HCl gas bubbled through a solution of the free base in a suitable solvent.[2]

    • A commercially available solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether, or 4M HCl in 1,4-dioxane).

  • Choose the Right Solvent: The ideal solvent should dissolve the free base but not the hydrochloride salt.

    • Excellent Choices: Diethyl ether, methyl tert-butyl ether (MTBE), or ethyl acetate (EtOAc).

    • Procedure: Dissolve the free base in a minimal amount of a solvent like isopropanol (IPA) or ethanol, then add the ethereal/EtOAc solution of HCl dropwise with stirring. The product should precipitate. Adding an anti-solvent like ether can help induce crystallization if the product remains in solution.

  • Control Temperature: Precipitation is often best done at 0 °C to maximize recovery. After adding the HCl, cool the mixture in an ice bath for 30-60 minutes before filtering.

  • Washing and Drying: Wash the filtered solid with cold diethyl ether or your chosen anti-solvent to remove any residual impurities and solvent. Dry the solid under high vacuum.

Part 2: Experimental Protocols

The following protocols are provided as a starting point. Researchers should always perform their own risk assessment and optimization.

Protocol 1: O-Methylation of (S)-N-Boc-3-hydroxypyrrolidine

This protocol is adapted from general procedures for Williamson ether synthesis on similar substrates.

  • Setup: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

  • Solvent Addition: Add 80 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice-water bath.

  • Alkoxide Formation: Dissolve (S)-N-Boc-3-hydroxypyrrolidine (1.0 eq) in 20 mL of anhydrous THF and add it dropwise to the NaH suspension over 20 minutes.

  • Stirring: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. Hydrogen gas will evolve.

  • Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (MeI, 1.5 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases.

  • Extraction: Dilute the mixture with 100 mL of ethyl acetate and 100 mL of water. Separate the layers. Extract the aqueous layer twice more with 50 mL portions of ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude (S)-N-Boc-3-methoxypyrrolidine as an oil.

Protocol 2: Deprotection and Hydrochloride Salt Formation

This protocol is based on standard methods for Boc-deprotection and salt formation.[3]

  • Setup: Dissolve the crude (S)-N-Boc-3-methoxypyrrolidine (1.0 eq) from the previous step in ethyl acetate (5 mL per gram of starting material).

  • Acidification: Cool the solution to 0 °C. Slowly add a solution of 4M HCl in 1,4-dioxane (2.0-3.0 eq) dropwise. A precipitate should begin to form.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC, watching for the disappearance of the Boc-protected starting material.

  • Isolation: If a thick precipitate has formed, dilute the slurry with diethyl ether to make filtration easier. Filter the solid through a Büchner funnel.

  • Washing: Wash the filter cake with two portions of cold diethyl ether to remove 1,4-dioxane and any non-polar impurities.

  • Purification (Recrystallization): Place the crude solid in a flask. Add a minimal amount of hot isopropanol or ethanol to dissolve it completely. Slowly add diethyl ether or MTBE with stirring until the solution becomes cloudy. Cool the flask first to room temperature, and then to 0-4 °C for 1-2 hours to maximize crystal formation.

  • Final Steps: Filter the purified crystals, wash with cold diethyl ether, and dry under high vacuum to afford pure this compound as a white to off-white crystalline solid.

References

  • PubChem Compound Summary for CID 11355447, 3-Methoxypyrrolidine.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
  • Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • Recent Advances in the Synthesis of Pyrrolidines.
  • Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
  • Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. White Rose eTheses Online. [Link]
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. [Link]
  • Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.
  • Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
  • Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. PubMed. [Link]
  • 2-Pyrrolidinemethanol, α,α-diphenyl-, (±). Organic Syntheses. [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Reactions with (S)-3-Methoxypyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for (S)-3-Methoxypyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when utilizing this versatile chiral building block. The following question-and-answer format directly addresses specific issues you may face during your experiments, providing not just solutions but also the underlying chemical principles to empower your synthetic strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

General Handling and Reactivity

Question: My reaction with this compound is sluggish or failing. What is the first thing I should consider?

Answer: The primary consideration when using this compound is that it is a salt. The protonated pyrrolidine nitrogen is not nucleophilic. Therefore, for most reactions that require a nucleophilic secondary amine, such as N-acylation, amide coupling, or reductive amination, the amine must be converted to its free base form.

Protocol for Free-Basing this compound:

There are two common approaches to generate the free base:

  • Aqueous Workup (for subsequent anhydrous reactions):

    • Dissolve the this compound in water.

    • Add a slight excess (1.1-1.5 equivalents) of a suitable base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), while stirring.[1]

    • Extract the free amine into an organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate under reduced pressure to obtain the free amine as an oil.

    • Causality: The inorganic base neutralizes the hydrochloride, deprotonating the pyrrolidinium ion to the free, nucleophilic amine. The free amine is more soluble in organic solvents, allowing for its extraction from the aqueous solution.

  • In Situ Neutralization (for reactions tolerant to salts):

    • Suspend the this compound in your reaction solvent.

    • Add at least one equivalent of a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the reaction mixture before adding your electrophile.[2]

    • Causality: The organic base neutralizes the hydrochloride in situ, generating the free amine for the reaction. The resulting triethylammonium or diisopropylethylammonium chloride salt will be present in the reaction mixture. This can sometimes influence the reaction outcome or complicate purification.

N-Acylation and Amide Coupling Reactions

Question: I am attempting an amide coupling with (S)-3-Methoxypyrrolidine and a carboxylic acid, but I am observing low yield and unreacted starting material. How can I improve this?

Answer: Low yields in amide coupling reactions with secondary amines like (S)-3-Methoxypyrrolidine can stem from several factors, including incomplete activation of the carboxylic acid, steric hindrance, or suboptimal reaction conditions.

Troubleshooting Workflow for Amide Coupling:

G cluster_0 Problem: Low Amide Coupling Yield cluster_1 Initial Checks cluster_2 Optimization Strategies cluster_3 Coupling Reagent Options cluster_4 Outcome P Low Yield/ Incomplete Reaction A Ensure Free Base of Pyrrolidine is Used P->A B Check Purity of Carboxylic Acid and Reagents P->B C Vary Coupling Reagent A->C B->C D Optimize Solvent and Temperature C->D C1 EDC/HOBt or EDC/HOAt (Carbodiimide-based) C->C1 Standard C2 HATU, HBTU, or COMU (Uronium/Aminium-based) C->C2 More Reactive C3 Convert Acid to Acyl Chloride (e.g., with SOCl₂ or (COCl)₂) C->C3 For Difficult Couplings E Increase Equivalents of Reagents D->E F Improved Yield and Conversion E->F G cluster_0 Problem: Incomplete Reductive Amination cluster_1 Key Reaction Steps cluster_2 Optimization Strategies cluster_3 Reducing Agent Options cluster_4 Outcome P Incomplete Conversion A Imine/Iminium Formation (Equilibrium) P->A B Reduction of Iminium Ion P->B D Control of pH A->D E Use of Dehydrating Agent A->E C Choice of Reducing Agent B->C C1 Sodium Triacetoxyborohydride (NaBH(OAc)₃) C->C1 Mild & General C2 Sodium Cyanoborohydride (NaBH₃CN) C->C2 Requires pH control C3 Catalytic Hydrogenation (e.g., H₂, Pd/C) C->C3 Cleaner Workup F Complete Conversion to Product C1->F C2->F C3->F

Caption: Troubleshooting workflow for incomplete reductive amination.

Detailed Protocol and Causality:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild, tolerant of slightly acidic conditions, and does not readily reduce the starting aldehyde or ketone. [3]Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic and its reactivity is highly pH-dependent. Catalytic hydrogenation (e.g., H₂ over Pd/C) is a cleaner alternative but may not be compatible with other functional groups in the molecule (e.g., alkenes, alkynes).

  • pH Control: The formation of the imine/iminium ion is typically favored under mildly acidic conditions (pH 4-6). This can be achieved by adding a small amount of acetic acid to the reaction mixture. If the pH is too low, the amine will be fully protonated and non-nucleophilic. If the pH is too high, the carbonyl will not be sufficiently activated.

  • Water Removal: The formation of the imine intermediate generates water. In some cases, this equilibrium can be shifted towards the product by using a dehydrating agent, such as molecular sieves.

Recommended Protocol:

  • Dissolve the carbonyl compound and (S)-3-Methoxypyrrolidine (as the free base) in a suitable solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Add 1.2-1.5 equivalents of sodium triacetoxyborohydride.

  • If necessary, add a catalytic amount of acetic acid.

  • Stir at room temperature until the reaction is complete, monitoring by TLC or LC-MS.

Purification and Impurity Profiling

Question: I am having difficulty purifying my (S)-3-Methoxypyrrolidine derivative by column chromatography. What strategies can I use?

Answer: Purification of pyrrolidine derivatives can be challenging due to their basicity and polarity.

Purification Strategies:

  • Column Chromatography:

    • Tailing Reduction: The basic nitrogen of the pyrrolidine can interact strongly with the acidic silica gel, leading to tailing. To mitigate this, add a small amount of a basic modifier to the eluent, such as 0.5-1% triethylamine or ammonia in methanol.

    • Solvent System: A common eluent system is a gradient of methanol in dichloromethane or ethyl acetate.

    • Alternative Stationary Phases: If silica gel fails, consider using alumina (basic or neutral) or a reverse-phase C18 column. [4][5]

  • Acid-Base Extraction: Utilize the basicity of the pyrrolidine nitrogen to purify your compound.

    • Dissolve the crude product in an organic solvent.

    • Wash with a dilute aqueous acid (e.g., 1M HCl) to protonate your product and extract it into the aqueous layer, leaving non-basic impurities in the organic layer.

    • Basify the aqueous layer with NaOH or K₂CO₃.

    • Extract your purified product back into an organic solvent.

  • Crystallization/Salt Formation: If your product is a solid, recrystallization can be a powerful purification technique. Alternatively, forming a salt (e.g., a hydrochloride or tartrate) can sometimes induce crystallization and facilitate purification. [2]

Question: What are some common impurities I should be aware of when working with this compound?

Answer: Impurities can arise from the synthesis of the starting material or from side reactions during its use.

Common Impurities and Their Sources:

ImpurityPotential Source
(R)-3-MethoxypyrrolidineIncomplete chiral resolution during the synthesis of the starting material.
3-HydroxypyrrolidineIncomplete methylation during the synthesis or demethylation under certain reaction conditions. [6]
Over-alkylated/acylated byproductsSide reactions during N-functionalization.
Unreacted starting materialsIncomplete reactions.
Reagent byproductse.g., dicyclohexylurea (DCU) from DCC coupling, HOBt/HOAt-related species.

Analytical Monitoring: It is crucial to monitor the progress of your reactions and the purity of your products using techniques such as:

  • Thin-Layer Chromatography (TLC)

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC) to determine enantiomeric purity.

By understanding the underlying chemistry and potential pitfalls, you can effectively troubleshoot reactions involving this compound and achieve your synthetic goals with higher efficiency and purity.

References

  • Tips and tricks for difficult amide bond formation? : r/Chempros. (2021, October 20). Reddit.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • A Method for the Racemization of 2-Methylpyrrolidine: A Histamine H3 Receptor Pharmacophore. (2009). ResearchGate.
  • Synthesis of Sterically Hindered and Electron-Deficient Secondary Amides from Unactivated Carboxylic Acids and Isothiocyanates. (2020). ResearchGate.
  • Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. (2007). Google Patents.
  • The Synthesis of Sterically Hindered Amides. (2015). CHIMIA International Journal for Chemistry, 69(4), 190-195.
  • How to free the Base from Cystamine/Cysteamine Hydrochloric Salt? (2021). ResearchGate.
  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal.
  • Mitsunobu Reaction. (n.d.). Master Organic Chemistry.
  • Mitsunobu Reaction. (n.d.). Wikipedia.
  • How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? (2015). ResearchGate.
  • BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Chiral pyrrolidine derivatives, and methods for preparing compounds thereof. (2006). Google Patents.
  • Amide formation in one pot from carboxylic acids and amines via carboxyl and sulfinyl mixed anhydrides. (2013). PubMed.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2014). Organic & Biomolecular Chemistry, 12(30), 5581-5584.
  • Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. (2018). ResearchGate.
  • N-Acylation in Combinatorial Chemistry. (2004). ResearchGate.
  • Synthesis and substitution of N-heterocycles by N-acylation. (n.d.). Organic Chemistry Portal.
  • BOC-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2009). PMC.
  • Identification of impurities and statistical classification of methamphetamine hydrochloride drugs seized in the China. (2011). PMC.
  • What is the best way to convert my amine compound from the salt form into free amine? (2015). ResearchGate.
  • Free-basing a volatile aliphatic amine without aqueous? : r/chemistry. (2021, February 24). Reddit.
  • What is the best way of making free amina base from its salt? : r/chemistry. (2023, October 11). Reddit.
  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. (2004). PubMed.
  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023). MDPI.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). PMC.
  • Mitsunobu reaction issues : r/chemistry. (2018, August 7). Reddit.
  • N-Acylation in Combinatorial Chemistry. (2004). ARKIVOC.

Sources

Technical Support Center: Optimization of (S)-3-Methoxypyrrolidine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and optimization of (S)-3-Methoxypyrrolidine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical chiral building block. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and achieving high yield and enantiopurity for its derivatives is paramount for successful drug discovery programs.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental protocols.

Section 1: Fundamentals of the Synthesis

This compound is a valuable intermediate used in the synthesis of a wide range of pharmacologically active compounds.[3] Its synthesis typically involves the methylation of the hydroxyl group of a protected or unprotected (S)-3-hydroxypyrrolidine precursor, followed by salt formation. The primary challenges lie in achieving selective O-methylation over N-methylation, maintaining chiral integrity, and ensuring a clean impurity profile.

A common and effective strategy begins with a readily available chiral precursor, such as (S)-3-hydroxypyrrolidine, which itself can be derived from starting materials like L-malic acid or trans-4-hydroxy-L-proline.[4][5] To prevent undesired side reactions, the pyrrolidine nitrogen is often protected, typically with a tert-butoxycarbonyl (Boc) group.

General Synthetic Workflow

The following diagram illustrates a typical synthetic pathway involving N-protection, methylation, and final deprotection/salt formation.

Synthetic_Workflow A (S)-3-Hydroxypyrrolidine B N-Boc-(S)-3-Hydroxypyrrolidine A->B (Boc)2O, Base C N-Boc-(S)-3-Methoxypyrrolidine B->C Base (e.g., NaH), Methylating Agent (e.g., CH3I) D (S)-3-Methoxypyrrolidine Hydrochloride C->D HCl in solvent (e.g., Dioxane) Troubleshoot_Yield Start Low Overall Yield Detected Check_SM Is the starting material (e.g., N-Boc-(S)-3-hydroxypyrrolidine) pure and dry? Start->Check_SM Methylation Analyze Methylation Step Check_SM->Methylation Yes Purify_SM Action: Purify/dry starting material. Use anhydrous solvents. Check_SM->Purify_SM No Incomplete_Methyl Incomplete_Methyl Methylation->Incomplete_Methyl Is the reaction incomplete? (Check TLC/GC) Deprotection Analyze Deprotection Step Incomplete_Deprot Incomplete_Deprot Deprotection->Incomplete_Deprot Is deprotection incomplete? (Check TLC/GC for Boc-SM) Workup Review Workup & Purification Loss_Workup Loss_Workup Workup->Loss_Workup Are significant losses occurring during extraction or crystallization? Incomplete_Methyl->Deprotection No Adjust_Cond Action: 1. Increase reaction time/temp. 2. Use stronger base (e.g., NaH). 3. Increase equivalents of methylating agent. Incomplete_Methyl->Adjust_Cond Yes Incomplete_Deprot->Workup No Adjust_Deprot Action: 1. Increase reaction time. 2. Ensure sufficient HCl equivalents. Incomplete_Deprot->Adjust_Deprot Yes Optimize_Workup Action: 1. Minimize aqueous washes. 2. Optimize anti-solvent for crystallization. Loss_Workup->Optimize_Workup Yes

Caption: Decision tree for diagnosing sources of low reaction yield.

Detailed Breakdown of Causes and Solutions:

Potential CauseRecommended Actions & Explanation
Inefficient Methylation The conversion of the hydroxyl group to a methoxy ether is the most critical step. Success hinges on the complete formation of the alkoxide intermediate. Base Selection: A strong base like Sodium Hydride (NaH) in an aprotic solvent (e.g., THF, DMF) is highly effective for deprotonating the secondary alcohol. Ensure the NaH is fresh and highly active. Temperature: The initial deprotonation can be performed at 0°C, followed by warming to room temperature after the addition of the methylating agent (e.g., methyl iodide) to drive the reaction to completion.
Incomplete Deprotection If using an N-Boc protecting group, its removal must be complete. The use of concentrated hydrochloric acid or a saturated solution of HCl in an organic solvent like ethyl acetate or 1,4-dioxane is standard. [4]Monitoring: Track the disappearance of the Boc-protected intermediate by TLC or LC-MS. If the reaction stalls, adding more acid or extending the reaction time may be necessary.
Product Loss During Workup (S)-3-Methoxypyrrolidine is a small, relatively polar molecule that can have significant solubility in water. Extraction: Minimize the volume and number of aqueous washes. Ensure the pH of the aqueous layer is basic before extracting the free amine to maximize its solubility in the organic phase. Isolation: As the hydrochloride salt, the product is highly polar. Evaporation of solvents should be done carefully to avoid loss of volatile product. Recrystallization from a suitable solvent system, such as isopropanol/ethanol, is crucial for purification but must be optimized to prevent significant loss in the mother liquor. [4]
Issue 2: Impurity Profile and Side Reactions

Q: I'm observing a persistent impurity that appears to be N-methylated. How can I prevent this side reaction?

A: This is the most common selectivity challenge in this synthesis. The pyrrolidine nitrogen is a secondary amine and is nucleophilic, competing with the hydroxyl group for the methylating agent.

O-Methylation vs. N-Methylation

Selectivity cluster_0 Reaction Pathways Start N-Boc-(S)-3-Hydroxypyrrolidine + Base + CH3I Path_O Desired Pathway: O-Methylation Start->Path_O Product_O N-Boc-(S)-3-Methoxypyrrolidine Path_O->Product_O Path_N Side Reaction: N-Methylation (Blocked by Boc group)

Caption: The N-Boc group prevents the undesired N-methylation side reaction.

Strategies for Achieving High Selectivity:

  • Use of a Nitrogen Protecting Group (Most Effective Method): The use of a tert-butoxycarbonyl (Boc) group is the industry-standard solution. The Boc group temporarily converts the nucleophilic secondary amine into a non-nucleophilic carbamate. This electronically deactivates the nitrogen, ensuring that the methylation occurs exclusively at the oxygen atom after deprotonation. The Boc group is then efficiently removed under acidic conditions to yield the final hydrochloride salt. [6]

  • Reaction Condition Optimization (If a protecting group is not used):

    • Steric Hindrance: Deprotonating the hydroxyl group with a bulky base (e.g., potassium tert-butoxide) can create a sterically hindered environment around the oxygen, which can influence selectivity, though this is less reliable than protection.

    • Temperature Control: Running the reaction at lower temperatures can sometimes favor O-alkylation, as N-alkylation may have a higher activation energy.

Other Common Impurities:

  • Unreacted Starting Material: Incomplete methylation. Solution: Increase reaction time or equivalents of reagents as described for low yield.

  • Di-tert-butyl carbonate: A byproduct from the Boc-protection step. Solution: Ensure complete removal during workup or crystallization.

  • Solvent Residues: High-boiling solvents like DMF can be difficult to remove. Solution: Use high vacuum and gentle heating, or select a lower-boiling solvent like THF if the reaction kinetics allow.

Issue 3: Poor Enantiomeric Purity

Q: The enantiomeric excess (ee%) of my final product is below specification. Where is the racemization occurring?

A: The chiral center at C3 is generally robust under the described conditions. Racemization is uncommon but possible if harsh conditions are employed.

Potential Sources of Enantiomeric Impurity:

SourceExplanation & Verification
Starting Material Purity This is the most probable cause. The enantiomeric purity of your final product can never be higher than that of your starting material. Action: Always verify the ee% of the starting (S)-3-hydroxypyrrolidine or its protected derivative using a validated chiral HPLC or GC method before beginning the synthesis.
Harsh Reaction Conditions While unlikely, prolonged exposure to extremely strong bases or high temperatures could potentially lead to epimerization. This is more of a concern in systems with an adjacent electron-withdrawing group that could stabilize a carbanion upon deprotonation. Action: Adhere to recommended reaction temperatures and avoid unnecessarily long reaction times.
Mitsunobu Reaction (if used) If your synthesis involves inverting the stereochemistry from an (R)-3-hydroxypyrrolidine precursor via a Mitsunobu reaction, incomplete reaction or side pathways can compromise the stereochemical outcome. [4]Action: Ensure the Mitsunobu reaction goes to completion and that the resulting ester is fully hydrolyzed without epimerization.
Analytical Method Error An improperly integrated chromatogram or an unsuitable chiral column can give a false low ee% reading. Action: Ensure your chiral analytical method is fully validated for resolution, accuracy, and precision.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions when working with sodium hydride (NaH) and methyl iodide (CH₃I)?

A: Both reagents require careful handling.

  • Sodium Hydride (NaH): A highly flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents and equipment. Quench any excess NaH slowly and carefully with a proton source like isopropanol at low temperature before aqueous workup.

  • Methyl Iodide (CH₃I): A toxic and volatile liquid. It is a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety glasses).

Q2: How can I effectively monitor the progress of the methylation reaction?

A: Thin-Layer Chromatography (TLC) is often the quickest method. Use a solvent system (e.g., Ethyl Acetate/Hexanes) that gives good separation between the starting alcohol and the more nonpolar ether product. Staining with potassium permanganate can help visualize both spots. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are ideal.

Q3: What are the recommended crystallization conditions for obtaining high-purity this compound?

A: The hydrochloride salt is typically a crystalline solid. A common and effective method is to dissolve the crude salt in a minimal amount of a hot polar solvent like ethanol or methanol and then slowly add a less polar anti-solvent like isopropanol or ethyl acetate to induce crystallization. Cooling the mixture slowly will promote the formation of larger, purer crystals. [4]

References

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI.
  • CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride. (n.d.). Google Patents.
  • WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. (n.d.). Google Patents.
  • Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. (n.d.). PMC.
  • CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride. (n.d.). Google Patents.
  • (PDF) Recent Advances in the Synthesis of Pyrrolidines. (n.d.). ResearchGate.
  • Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. (n.d.). NIH.
  • Synthesis of a New Chiral Pyrrolidine. (n.d.). MDPI.
  • Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. (n.d.). ACS Central Science.
  • The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. (n.d.). MDPI.
  • Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. (n.d.). ResearchGate.
  • 3-Methoxypyrrolidine | C5H11NO | CID 11355447. (n.d.). PubChem - NIH.
  • Sourcing High-Purity 3-Methoxypyrrolidine: A Guide for Chemical Synthesis Professionals. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

Sources

Identifying and removing impurities from (S)-3-Methoxypyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (S)-3-Methoxypyrrolidine Hydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the handling, analysis, and purification of this important synthetic building block. As a key intermediate in the synthesis of various pharmaceutical compounds, ensuring its purity is paramount.[1]

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound?

A1: Impurities can originate from the synthetic route or degradation. Common impurities include:

  • Starting Materials: Unreacted precursors from the synthesis, such as derivatives of (S)-3-hydroxypyrrolidine or 4-amino-(S)-2-hydroxybutylic acid.[2]

  • Enantiomeric Impurity: The corresponding (R)-enantiomer is a critical impurity that can be difficult to remove and impacts the stereochemical integrity of the final product.

  • Solvent Residues: Residual solvents from synthesis and purification steps (e.g., methanol, ethanol, ethyl acetate).

  • By-products: Side-products from the specific synthetic pathway, which could include incompletely cyclized intermediates or over-alkylated species.[3]

  • Degradation Products: Although relatively stable as a hydrochloride salt, the free base can be susceptible to oxidation over time.

Q2: My NMR spectrum shows unexpected peaks. How can I begin to identify the impurities?

A2: First, compare your spectrum to a reference spectrum of pure this compound. Pay close attention to:

  • Aliphatic Region (1.5-3.5 ppm): Extra signals here may indicate other pyrrolidine-related structures or residual alkyl-containing solvents.

  • Methoxy Region (~3.3 ppm): Integration of the methoxy singlet that is not proportional to the pyrrolidine protons suggests impurities.

  • Broad Peaks: The presence of water or residual acid/base can cause exchange broadening of the N-H proton.

For definitive identification, techniques like LC-MS or GC-MS are recommended to correlate the unexpected NMR signals with specific molecular weights.[4]

Q3: Why is the enantiomeric purity (e.e.) of my sample important?

A3: In drug development, a single enantiomer often possesses the desired therapeutic activity, while the other may be inactive or even cause harmful side effects. Pyrrolidine-containing drugs like Darifenacin require high stereochemical purity.[1][5] Therefore, ensuring high enantiomeric excess of the (S)-enantiomer is a critical quality attribute.

Part 2: Analytical Methods for Impurity Identification

A multi-faceted analytical approach is crucial for a comprehensive impurity profile. The choice of technique depends on the suspected impurity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone for both purity assessment and chiral separation.[6][7]

  • Reverse-Phase HPLC (RP-HPLC): Ideal for separating the main compound from less polar or more polar impurities. A C18 column is a common starting point.

  • Chiral HPLC: Essential for determining enantiomeric purity. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for separating amine enantiomers.[8]

Parameter Reverse-Phase (Purity) Chiral (Enantiomeric Purity)
Stationary Phase C18, C8Polysaccharide-based (e.g., Chiralpak® series)
Mobile Phase Acetonitrile/Water or Methanol/Water with acid modifier (e.g., 0.1% TFA or Formic Acid)Hexane/Isopropanol/Ethanol with an amine modifier (e.g., DEA) for normal phase
Detection UV (if chromophore present), CAD, or MSUV (if chromophore present) or Polarimetry
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for identifying volatile impurities.

  • Application: Best suited for detecting residual solvents and volatile, thermally stable by-products.

  • Causality: The sample is vaporized, and components are separated based on their boiling points and interaction with the stationary phase. The mass spectrometer then provides mass information for each separated component, allowing for confident identification. Derivatization may be necessary to increase the volatility of the amine.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for structural elucidation of the primary compound and its impurities.

  • ¹H NMR: Provides information on the proton environment. The ratio of integrals between the methoxy group and the pyrrolidine ring protons can give a quick assessment of purity against certain impurities.

  • ¹³C NMR: Offers insight into the carbon skeleton and can help identify structurally similar impurities that may be difficult to distinguish by ¹H NMR alone.

  • Advanced Techniques: 2D NMR experiments (e.g., COSY, HSQC) can be used to definitively assign structures to unknown impurities if they are present in sufficient concentration.

Part 3: Troubleshooting and Purification Protocols

This section provides step-by-step guides for removing identified impurities. The choice of method depends on the nature of the impurity and the scale of the purification.

Workflow for Purification Method Selection

The following diagram outlines a logical workflow for selecting the appropriate purification technique.

PurificationWorkflow start Crude (S)-3-Methoxypyrrolidine HCl check_impurity Identify Impurity Type (HPLC, GC-MS, NMR) start->check_impurity is_solid Gross Solid Impurities? check_impurity->is_solid Start Here filtration Filtration is_solid->filtration Yes is_acid_base Acidic/Basic Impurities? is_solid->is_acid_base No filtration->is_acid_base acid_base_ext Acid-Base Extraction is_acid_base->acid_base_ext Yes is_enantiomer Enantiomeric Impurity? is_acid_base->is_enantiomer No acid_base_ext->is_enantiomer chiral_chrom Preparative Chiral Chromatography is_enantiomer->chiral_chrom Yes is_misc Other Organic Impurities? is_enantiomer->is_misc No end_product Pure Product (Verify by Analysis) chiral_chrom->end_product recrystallization Recrystallization is_misc->recrystallization Polarity Differs Significantly column_chrom Column Chromatography (Silica or Alumina) is_misc->column_chrom Polarity is Similar recrystallization->end_product column_chrom->end_product

Caption: Decision workflow for purification.

Protocol 1: Recrystallization

Principle: This technique exploits differences in solubility between the desired compound and impurities at different temperatures. It is highly effective for removing small amounts of impurities that have different solubility profiles.

When to Use: When the product is highly crystalline and the impurities are present in small quantities or have significantly different solubilities.

Step-by-Step Protocol:

  • Solvent Selection: Choose a solvent or solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Common choices for amine hydrochlorides include isopropanol/methanol mixtures, ethanol, or acetonitrile.

  • Dissolution: In an appropriately sized flask, add the crude material and the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Further cooling in an ice bath can maximize yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

  • Validation: Confirm the purity of the recrystallized product using the analytical methods described in Part 2. It is important to note that recrystallization can sometimes lead to different polymorphic forms or solvates, which may have different physical properties.[10][11]

Protocol 2: Acid-Base Extraction

Principle: This liquid-liquid extraction technique separates acidic, basic, and neutral compounds based on their differing solubilities in aqueous and organic solvents at various pH levels.[12][13] Since the target compound is an amine, it can be manipulated between its neutral, organic-soluble free base and its charged, aqueous-soluble hydrochloride salt.

When to Use: To remove neutral or acidic organic impurities.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude hydrochloride salt in an organic solvent immiscible with water, such as dichloromethane (DCM) or ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to neutralize the HCl and convert the amine to its free base form. The free base will remain in the organic layer.

  • Separation: Drain the aqueous layer. The organic layer now contains the (S)-3-Methoxypyrrolidine free base, while any acidic impurities will have been extracted into the aqueous basic layer as their salts.

  • Acidification & Extraction: To remove neutral impurities, add dilute aqueous HCl (e.g., 1M HCl) to the organic layer. This will protonate the amine, forming the hydrochloride salt again, which will move into the aqueous layer. Neutral impurities will remain in the organic layer.[14]

  • Isolation: Separate the aqueous layer containing the pure product. The free base can be recovered by basifying the aqueous layer and extracting with an organic solvent, followed by solvent evaporation. Alternatively, the water can be removed under reduced pressure to isolate the pure hydrochloride salt.

  • Validation: Analyze the final product for purity.

Protocol 3: Column Chromatography

Principle: This method separates compounds based on their differential adsorption to a stationary phase (like silica gel or alumina) while a mobile phase flows through it.[15]

When to Use: To separate impurities with different polarities from the main compound. For amines, special considerations are necessary.

Step-by-Step Protocol:

  • Stationary Phase Selection:

    • Silica Gel: Standard choice, but amines can streak due to strong interaction with acidic silanol groups.

    • Basic Alumina: A good alternative that can reduce tailing for basic compounds.

  • Mobile Phase Selection:

    • For silica gel, a common mobile phase is a mixture of a non-polar solvent (e.g., hexanes or DCM) and a polar solvent (e.g., ethyl acetate or methanol).

    • Crucially, add a small amount of a basic modifier (e.g., 0.5-2% triethylamine or ammonia in methanol) to the mobile phase. This deactivates the acidic sites on the silica gel, preventing streaking and improving the peak shape of the amine.[3]

  • Slurry Packing: Prepare a slurry of the stationary phase in the mobile phase and pack the column.

  • Loading: Dissolve the crude material (as the free base) in a minimum amount of the mobile phase and load it onto the column.

  • Elution: Run the mobile phase through the column, collecting fractions.

  • Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. If the product is isolated as the free base, it can be converted back to the hydrochloride salt by dissolving it in a suitable solvent (like ether or ethyl acetate) and adding a solution of HCl in the same solvent.

  • Validation: Confirm purity via analytical methods.

References

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. [Link]
  • Synthetic method of optically pure (S)-3-hydroxypyrrolidine. (2010).
  • 3-Methoxypyrrolidine. (n.d.). PubChem. [Link]
  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry. [Link]
  • Preparation method of (S)-3-hydroxypyrrolidine hydrochloride. (2016).
  • Acid-Base Extraction. (2022). Chemistry LibreTexts. [Link]
  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (2018).
  • Acid–base extraction. (n.d.). Wikipedia. [Link]
  • Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. (2024).
  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022).
  • Synthesis and charecterization of impurities of an anticonvulsant drug, lamotrigine. (2012).
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. [Link]
  • Amine workup. (2022). Reddit. [Link]
  • The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine. (2016).
  • Pyrrolidine. (n.d.). Wikipedia. [Link]
  • Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. (2007).
  • Liquid/liquid Extraction. (n.d.). University of Rochester. [Link]
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). MDPI. [Link]
  • Selective separation of amines from continuous processes using automated pH controlled extraction. (2021). Royal Society of Chemistry. [Link]
  • New thermoresistant polymorph from CO2 recrystallization of minocycline hydrochloride. (2014).
  • Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes. (2011).

Sources

Dealing with racemization in (S)-3-Methoxypyrrolidine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (S)-3-Methoxypyrrolidine Hydrochloride Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals who are working with this critical chiral building block. The stereochemical integrity of the C3 position is paramount for its application in pharmaceuticals, and preventing racemization is a common yet significant challenge.[1][2]

This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you maintain the highest enantiomeric purity in your synthesis.

Troubleshooting Guide: Diagnosing and Preventing Racemization

This section addresses specific experimental issues that can lead to a loss of enantiomeric excess (ee).

Question 1: My final product shows significant racemization after the O-methylation of N-protected (S)-3-hydroxypyrrolidine. What are the likely causes and how can I fix this?

This is the most critical and frequent issue encountered. The O-methylation step, typically a Williamson ether synthesis, is the primary hotspot for racemization if not properly controlled.[3][4] The core of the problem lies in the reaction conditions, particularly the choice of base and temperature.

Causality:

  • Harsh Basic Conditions: Strong bases like sodium hydride (NaH) can not only deprotonate the hydroxyl group to form the alkoxide but may also abstract a proton from the carbon adjacent to the nitrogen (the α-carbon). This leads to the formation of an achiral enamine intermediate. Reprotonation of this intermediate results in a racemic or partially racemized product.

  • SN1 Pathway Promotion: While the Williamson ether synthesis is ideally an SN2 reaction, which proceeds with inversion of configuration, certain conditions can favor a competing SN1 pathway.[4][5] This is less common for methylation but can occur if the hydroxyl group is converted to a leaving group that can stabilize a carbocation. A planar carbocation intermediate would be attacked from either face by the methoxide, leading to racemization.[5]

Solutions & Protocols: The key is to use conditions that favor a clean SN2 reaction on the hydroxyl group's corresponding electrophile without promoting side reactions.

  • Milder Bases: Instead of NaH, consider using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like acetonitrile or DMF.[6] These bases are strong enough to facilitate the reaction but are less likely to cause epimerization.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C and allow the reaction to slowly warm to room temperature if necessary.[6] Avoid excessive heating.

  • Choice of Methylating Agent: Methyl iodide (MeI) is common, but dimethyl sulfate ((CH₃)₂SO₄) can also be effective. Ensure the methylating agent is added slowly to the generated alkoxide to maintain a low concentration and minimize side reactions.

Parameter High-Risk Condition Recommended Low-Racemization Condition Rationale
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃)Milder bases reduce the risk of α-deprotonation and enamine formation.[6]
Temperature > Room Temperature (e.g., 60 °C)0 °C to Room TemperatureLower temperatures disfavor elimination and epimerization side reactions.
Solvent Tetrahydrofuran (THF)Acetonitrile (MeCN), Dimethylformamide (DMF)Polar aprotic solvents effectively solvate the cation and facilitate the SN2 reaction.

Question 2: I am observing a drop in enantiomeric excess (ee) during the removal of the N-protecting group (e.g., Boc or Cbz). What should I investigate?

While less common than during methylation, the deprotection step can also compromise stereochemical integrity under suboptimal conditions.

Causality:

  • Harsh Acidic/Basic Conditions: Prolonged exposure to strong acids (for Boc deprotection) or harsh reductive conditions (for Cbz deprotection) can, in some cases, create an equilibrium that allows for slow racemization, especially if trace impurities are present that can act as catalysts.

  • Intramolecular Rearrangements: Depending on the substrate and conditions, certain protecting groups can participate in neighboring group participation or other rearrangements that might affect the stereocenter, although this is less likely for a simple methoxy group.

Solutions & Protocols:

  • Minimize Reaction Time: Monitor the deprotection closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.

  • Optimize Reagents: For Boc deprotection, use HCl in a non-coordinating solvent like dioxane or diethyl ether, often at cooler temperatures. For Cbz deprotection via hydrogenolysis, ensure the catalyst (e.g., Pd/C) is of high quality and the reaction is run under moderate hydrogen pressure.

  • Purification: After deprotection, promptly convert the free base to its hydrochloride salt. The crystalline salt is typically more stable and less prone to degradation or racemization during storage than the free amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and stereochemically safe synthetic route to this compound?

The most reliable route starts from a readily available chiral precursor, which locks in the desired stereochemistry from the beginning. A common and effective strategy begins with L-glutamic acid or (S)-3-hydroxypyrrolidine.[7][8][9]

A typical synthetic sequence is outlined below. The critical step for racemization control is the conversion of the alcohol to the ether.

Synthesis_Workflow cluster_0 Phase 1: Precursor Preparation cluster_1 Phase 2: Core Transformation (Racemization Risk) cluster_2 Phase 3: Final Product A L-Glutamic Acid B (S)-Pyroglutamic Acid A->B Cyclization C N-Protected (S)-3-Hydroxypyrrolidine B->C Reduction & Protection D N-Protected (S)-3-Methoxypyrrolidine C->D O-Methylation (e.g., K₂CO₃, MeI) E (S)-3-Methoxypyrrolidine D->E N-Deprotection F (S)-3-Methoxypyrrolidine HCl E->F Salt Formation (HCl) Racemization_Mechanism Start (S)-Isomer Chiral Center at C3 Intermediate {Achiral Enamine Intermediate | Planar Structure} Start->Intermediate α-Proton Abstraction (Strong Base) End_S (S)-Isomer Retention Intermediate->End_S Reprotonation End_R (R)-Isomer Inversion Intermediate->End_R Reprotonation

Caption: Potential racemization pathway via an achiral enamine intermediate.

A secondary, though less probable, mechanism is an SN1-type reaction at the C3 center, which would proceed through a planar carbocation. This is generally avoided by ensuring the reaction follows an SN2 pathway, characterized by bimolecular kinetics and inversion of configuration. [4][5]

Q3: How do I choose the right analytical technique to accurately determine enantiomeric purity?

Visualizing a clean NMR spectrum is insufficient; you must use a chiral analytical method.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. A column with a chiral stationary phase (CSP) is used to separate the (S) and (R) enantiomers, allowing for precise quantification of the enantiomeric excess (ee).

  • Chiral Gas Chromatography (GC): If the analyte is volatile or can be derivatized to be volatile, chiral GC is another excellent option.

Recommended Chiral HPLC Columns for Analysis:

Column Type (Stationary Phase) Typical Mobile Phase Advantages
Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD-H)Hexane/Isopropanol + Additive (e.g., DEA)Broad applicability, robust, good resolution for many amine compounds.
Protein-based (e.g., AGP, CBH)Aqueous buffersGood for polar and water-soluble compounds, mimics biological interactions.

Experimental Protocols

Protocol 1: Low-Racemization O-Methylation of N-Boc-(S)-3-hydroxypyrrolidine

This protocol is optimized to minimize the risk of epimerization at the C3 position.

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-(S)-3-hydroxypyrrolidine (1.0 eq) and anhydrous acetonitrile (10-15 mL per gram of substrate).

  • Base Addition: Add finely ground potassium carbonate (K₂CO₃, 2.0-2.5 eq). Stir the suspension vigorously.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Methylation: Slowly add methyl iodide (MeI, 1.5-2.0 eq) dropwise over 20-30 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for 12-16 hours (or until TLC/LC-MS indicates completion).

  • Workup: Quench the reaction by slowly adding water. Filter the mixture to remove the inorganic salts. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Protocol 2: Chiral HPLC Method for ee Determination

  • Sample Preparation: Prepare a solution of the final (S)-3-Methoxypyrrolidine (free base or HCl salt) in the mobile phase at a concentration of approximately 1 mg/mL.

  • Column: Chiralcel OD-H (or equivalent polysaccharide-based column).

  • Mobile Phase: A typical starting point is 90:10:0.1 Hexane:Isopropanol:Diethylamine (DEA). The ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210-220 nm (as pyrrolidines have weak chromophores).

  • Analysis: Inject a small sample of racemic 3-methoxypyrrolidine to determine the retention times of both the (R) and (S) enantiomers. Then, inject the sample from your synthesis and integrate the peak areas to calculate the enantiomeric excess (% ee).

By carefully controlling reaction conditions, especially during the critical O-methylation step, and verifying the outcome with appropriate chiral analysis, researchers can confidently synthesize this compound with high enantiomeric purity.

References

  • Yamada, S., et al. (2014). Preparation of optically-active 3-pyrrolidinol and its derivatives from 1-benzoylpyrrolidinol by hydroxylation with Aspergillus sp. and stereo-selective esterification by a commercial lipase. Biotechnology Letters, 36(3), 595-600. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. [Link]
  • Google Patents. (n.d.).
  • Hartwig, J. F., et al. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters, 20(13), 3890–3894. [Link]
  • Google Patents. (n.d.). Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
  • Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines.
  • Google Patents. (n.d.). Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
  • Feringa, B. L., et al. (2023). Control of dynamic sp3-C stereochemistry.
  • Study With Us. (2023). Determining All Possible Stereoisomers and Labeling Each Type of Isomer. YouTube. [Link]
  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]
  • Cundari, T. R., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C-H Amination. Organometallics, 41(9), 1099–1105. [Link]
  • Chad's Prep. (2020). 5.3 Molecules with Multiple Chiral Centers | Enantiomers, Diastereomers, and Meso Compounds. YouTube. [Link]
  • Fukuoka, A., et al. (n.d.). One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3.
  • Pal, S., et al. (2010). A Method for the Racemization of 2-Methylpyrrolidine: A Histamine H3 Receptor Pharmacophore. Request PDF. [Link]
  • Rong, Z.-Q., et al. (2023). Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling. Journal of the American Chemical Society, 145(28), 15456–15464. [Link]
  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]
  • Pharmapproach. (n.d.).
  • Liskamp, R. M. J., et al. (2015). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles. PubMed Central. [Link]
  • Ryabukhin, S. V., et al. (2021). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. [Link]
  • Tomé López, C. (2017). A new path to enantioselective substituted pyrrolidines. Mapping Ignorance. [Link]
  • Riela, S., et al. (2010). Does a chiral alcohol really racemize when its OH group is protected with Boyer's reaction? Chirality, 22(1), 88-91. [Link]
  • Kamal, A., et al. (2006). Chemoenzymatic synthesis of (3R,4S)- and (3S,4R)-3-methoxy-4-methylaminopyrrolidine.
  • Google Patents. (n.d.). Process for synthesizing L-γ-methylene glutamic acid and analogs.
  • Unsworth, W. P., & Clarke, P. A. (2015). 'Clip-Cycle' approaches to functionalised pyrrolidines, pyrrolizidines and indolizidines. White Rose Research Online. [Link]
  • Rong, Z.-Q., et al. (2023). Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling. PubMed. [Link]
  • Oregon State University. (n.d.). Stereochemistry in Substitutions. [Link]
  • Organic Syntheses. (n.d.). d-GLUTAMIC ACID. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (2023). The Role of (R)

Sources

Improving the stability of (S)-3-Methoxypyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-3-Methoxypyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the stability and handling of this important chiral intermediate. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your experiments and the quality of your results.

Introduction: Understanding the Molecule

This compound is a chiral pyrrolidine derivative frequently employed as a building block in the synthesis of various pharmaceutical compounds.[1][2] The pyrrolidine ring is a prevalent scaffold in many FDA-approved drugs due to its favorable pharmacokinetic and pharmacodynamic properties.[2] As the hydrochloride salt, the compound's aqueous solubility is enhanced, which can be advantageous in certain synthetic protocols. However, this salt form also introduces specific stability considerations, primarily related to its hygroscopicity and potential for degradation under various stress conditions.

This guide will provide a comprehensive overview of the potential stability issues associated with this compound and offer practical troubleshooting advice in a question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Storage and Handling

Question 1: I've noticed my batch of this compound has become clumpy and difficult to handle. What is causing this and how can I prevent it?

Answer: This is a classic sign of moisture absorption. This compound, like many amine hydrochlorides, is hygroscopic, meaning it readily absorbs water from the atmosphere. This can lead to physical changes such as clumping, caking, and in severe cases, deliquescence (dissolving in the absorbed water).

Root Cause Analysis: The hydrochloride salt form, while improving solubility in polar solvents, contains ionic chloride which has a strong affinity for water molecules. The presence of absorbed moisture can not only affect the physical handling of the compound but also potentially initiate chemical degradation pathways, such as hydrolysis.

Preventative Measures: To maintain the stability and handling properties of this compound, it is crucial to minimize its exposure to moisture.

ParameterRecommendationRationale
Storage Temperature 2-8 °C (refrigerated)Reduces the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or dry nitrogen).Prevents exposure to atmospheric moisture and oxygen.
Container Tightly sealed, preferably in a container with a secondary seal (e.g., a vial inside a sealed pouch with desiccant).Provides a physical barrier against moisture ingress.
Handling Handle in a glove box or a controlled low-humidity environment. If not possible, minimize the time the container is open to the ambient atmosphere.Directly limits the exposure of the compound to moist air.

Question 2: Can I store this compound at room temperature?

Answer: While short-term storage at room temperature may be acceptable for transit, long-term storage at room temperature is not recommended. The stability of the compound is best maintained under refrigerated conditions (2-8 °C). Higher temperatures can accelerate degradation processes, especially if moisture has been inadvertently introduced into the product.

Section 2: Stability and Degradation

Question 3: What are the likely degradation pathways for this compound?

Answer: While specific degradation studies on this compound are not extensively published in peer-reviewed literature, we can infer the most probable degradation pathways based on its chemical structure and the known behavior of similar compounds. The primary concerns are hydrolysis, oxidation, and thermal degradation. Photodegradation is also a possibility that should be considered.

Potential Degradation Pathways:

  • Hydrolysis: The ether linkage at the 3-position could be susceptible to cleavage under strong acidic or basic conditions, which may be exacerbated by elevated temperatures. This would lead to the formation of (S)-3-hydroxypyrrolidine.

  • Oxidation: The secondary amine of the pyrrolidine ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened byproducts.

  • Thermal Degradation: At elevated temperatures, decomposition can occur. For poly(vinyl pyrrolidone), a related polymer, thermal degradation has been shown to result in the fragmentation of the pyrrolidone ring.[3]

  • Photodegradation: Exposure to UV or high-intensity visible light can sometimes induce degradation in organic molecules.[4]

Question 4: I am seeing an unexpected impurity in my reaction that uses this compound. How can I investigate if the starting material is the source?

Answer: The first step is to assess the purity of your this compound. If you suspect degradation, a forced degradation study can be a powerful tool to identify potential degradation products and develop a stability-indicating analytical method.

Workflow for Investigating Starting Material Purity:

Caption: Workflow for troubleshooting impurity issues.

Experimental Protocol: Forced Degradation Study

A forced degradation study intentionally exposes the compound to harsh conditions to accelerate decomposition.[5] This helps in identifying potential degradants and ensuring your analytical method can separate them from the parent compound.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Formic acid or other suitable buffer components for HPLC

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.

    • Photodegradation: Expose the solid compound and a solution to a photostability chamber with a light intensity of at least 1.2 million lux hours and an integrated near UV energy of not less than 200 watt-hours/square meter.[4]

  • Sample Analysis: After the designated stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the stressed samples using a developed stability-indicating HPLC method (see Section 3). The goal is to achieve baseline separation of the parent peak from any degradation products.

Section 3: Analytical Methods

Question 5: What is a good starting point for developing a stability-indicating HPLC method for this compound?

Answer: A reverse-phase HPLC (RP-HPLC) method is generally a good starting point for polar molecules like this compound. A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[6][7]

Recommended Starting HPLC Conditions:

ParameterSuggested ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard, versatile column for reverse-phase chromatography.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for amines and is mass spectrometry compatible.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for RP-HPLC.
Gradient Start with a low percentage of B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over 20-30 minutes.A gradient elution is crucial for separating compounds with a range of polarities, which is expected in a forced degradation sample.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times.
Detection UV at 210 nm (or Mass Spectrometry if available)Pyrrolidine derivatives may have a weak chromophore, so low UV wavelength is often necessary. MS provides much greater sensitivity and specificity.

Method Development Logic:

G cluster_0 Initial Method Development cluster_1 Forced Degradation Analysis cluster_2 Method Validation (ICH Q2(R1)) A Select Column & Mobile Phase B Optimize Gradient A->B C Assess Peak Shape B->C D Inject Stressed Samples C->D E Check for Peak Purity & Resolution D->E E->B If Co-elution Occurs F Specificity E->F If Resolution is Good G Linearity & Range F->G H Accuracy & Precision G->H I Robustness H->I

Caption: HPLC method development and validation workflow.

Question 6: How do I assess the chiral purity of this compound?

Answer: Ensuring the enantiomeric purity is critical for chiral compounds used in pharmaceutical synthesis. The presence of the undesired (R)-enantiomer can affect the efficacy and safety of the final drug product. Chiral HPLC is the most common technique for determining enantiomeric purity.[8]

Approaches for Chiral Separation:

  • Direct Chiral HPLC: This is the preferred method and involves using a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel® or Chiralpak® series) are often effective for a wide range of compounds.[9] You would typically screen a variety of these columns with different mobile phases (normal-phase, polar organic, or reverse-phase) to find a suitable separation.

  • Indirect Chiral HPLC (Derivatization): If direct separation is challenging, you can react the (S)-3-Methoxypyrrolidine with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (like a C18).[10]

Section 4: Chemical Compatibility

Question 7: Are there any common reagents or excipients that are incompatible with this compound?

Answer: Yes, as a secondary amine hydrochloride, there are several potential incompatibilities to be aware of, particularly in the context of formulation development.

Potential Incompatibilities:

  • Strong Bases: Strong bases will deprotonate the hydrochloride salt to form the free amine, which may have different solubility and stability characteristics.

  • Reducing Sugars (e.g., Lactose): The amine functional group can react with reducing sugars in a Maillard reaction, leading to discoloration (browning) and the formation of complex adducts.[11] This is a significant concern in solid dosage form development.

  • Aldehydes and Ketones: The secondary amine can react with aldehydes and ketones to form enamines or iminium ions.

  • Acid Chlorides and Anhydrides: These will readily acylate the secondary amine.

  • Oxidizing Agents: Strong oxidizing agents can lead to the degradation of the pyrrolidine ring or the amine functionality.

  • Certain Lubricants: Magnesium stearate, a common lubricant in tablet manufacturing, can be slightly alkaline and may interact with amine salts.[12]

It is always recommended to perform compatibility studies with your specific reagents and excipients under the conditions of your experiment or formulation process.[13][14]

References

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • ACS Publications. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds.
  • ResearchGate. (2008). A TG/FTIR study on the thermal degradation of poly(vinyl pyrrolidone).
  • Google Patents. (2016). CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.
  • CORE. (2012). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review.
  • ACS Publications. (2021). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination.
  • ResearchGate. (2002). Chiral Purity in Drug Analysis.
  • ResearchGate. (2017). AMOXICILLIN-EXCIPIENT COMPATIBILITY STUDIES FOR ADVANCED DRUG DELIVERY SYSTEMS DEVELOPMENT.
  • MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • ResearchGate. (2016). Validated stability indicating RP-HPLC method for determination of paracetamol, methocarbamol and their related substances.
  • PMC. (2006). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152.
  • PubMed. (2024). Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts.
  • PMC. (2023). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction.
  • SciSpace. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review.
  • AJPER. (2018). DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING RP- HPLC ASSAY METHO.
  • Google Patents. (2011). CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.
  • RSC Publishing. (2011). Conformationally restricted pyrrolidines by intramolecular [2+2] photocycloaddition reactions.
  • ResearchGate. (2018). Pyrrolidine and Its Hydrates in the Solid State.
  • MDPI. (2023). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis.
  • ResearchGate. (2001). Study of thermal degradation of poly(vinypyrrolidone) and poly(dimethylphenylene oxide) by DSC and mass spectrometry.
  • IAJPR. (2016). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF METOPROLOL SUCCINATE AND CILNIDIPINE.
  • PMC. (2012). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility.
  • Google Patents. (2010). US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
  • MDPI. (2013). Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets.
  • Fisher Digital Publications. (2018). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques.
  • ResearchGate. (2019). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety.
  • ResearchGate. (2018). Thermo-Oxidative Degradation of Hydroxypolychlorobiphenyls.
  • Google Patents. (1983). WO1983002274A1 - Synthesis of 1-(3-isobutoxy-2-(phenylbenzyl)-amino)-propyl-pyrrolidino hydrochloride.
  • LCGC International. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • Tesis Doctorals en Xarxa. (2018). ENANTIOMERIC DETERMINATION OF CHIRAL DRUGS IN ENVIRONMENTAL WATERS.
  • RSC Publishing. (2016). Validated stability indicating RP-HPLC method for determination of paracetamol, methocarbamol and their related substances.
  • PubChem. (2011). Method for synthesizing tramadol hydrochloride - Patent CN-101265201-B.
  • ResearchGate. (2018). Thermal destruction of polychlorobiphenyl derivatives.

Sources

Technical Support Center: (S)-3-Methoxypyrrolidine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-3-Methoxypyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and by-product formations encountered during this synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemistry to empower your process development.

Introduction

This compound is a valuable chiral building block in medicinal chemistry, frequently incorporated into a variety of pharmaceutical agents.[1][2] Its synthesis, typically originating from (S)-3-hydroxypyrrolidine, involves an etherification step that, while conceptually straightforward, is often accompanied by the formation of critical by-products. Controlling these impurities is paramount for ensuring the safety, efficacy, and regulatory compliance of the final active pharmaceutical ingredient (API). This guide provides a structured approach to identifying, understanding, and mitigating these synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to (S)-3-Methoxypyrrolidine, and where do by-products typically originate?

A1: The most prevalent laboratory and industrial synthesis starts with N-protected (S)-3-hydroxypyrrolidine, often N-Boc-(S)-3-hydroxypyrrolidine. The key transformation is a Williamson ether synthesis, where the hydroxyl group is deprotonated with a strong base (e.g., Sodium Hydride, NaH) to form an alkoxide, which is then alkylated with a methylating agent (e.g., Methyl Iodide, CH₃I). The majority of by-products arise from competing side reactions during this etherification step. The final step involves the deprotection of the nitrogen and salt formation with HCl.

Q2: I see an unexpected peak in my GC-MS analysis. What are the most probable by-products I should be looking for?

A2: Based on the Williamson ether synthesis mechanism, the most common process-related impurities are:

  • N-Boc-2,3-dehydropyrrolidine: An elimination by-product.

  • Unreacted N-Boc-(S)-3-hydroxypyrrolidine: From an incomplete reaction.

  • (R)-3-Methoxypyrrolidine: The opposite enantiomer, indicating a loss of chiral purity.

  • N-Methyl-(S)-3-methoxypyrrolidine: Resulting from undesired methylation of the pyrrolidine nitrogen, typically after Boc-deprotection if methylating agents are carried through.

Q3: How critical is chiral purity, and what is the best method to assess it?

A3: Chiral purity is of utmost importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[3] The gold-standard technique for determining enantiomeric excess (% ee) is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .[3][4] This method utilizes a chiral stationary phase (CSP) to separate the (S) and (R) enantiomers, allowing for precise quantification.[3] A resolution (Rs) of greater than 1.5 is typically desired for baseline separation and robust quantification.[3]

By-Product Formation Pathway

The following diagram illustrates the primary synthetic route from N-Boc-(S)-3-hydroxypyrrolidine and the major diversion pathways leading to common by-products.

Byproduct_Formation Start N-Boc-(S)-3-hydroxypyrrolidine Alkoxide Intermediate Alkoxide Start->Alkoxide 1. Strong Base (e.g., NaH) Product N-Boc-(S)-3-methoxypyrrolidine Alkoxide->Product 2. Methylating Agent (e.g., CH3I) SN2 Pathway Elimination N-Boc-2,3-dehydropyrrolidine (Elimination By-product) Alkoxide->Elimination E2 Pathway (favored by heat, steric hindrance) FinalProduct (S)-3-Methoxypyrrolidine HCl Product->FinalProduct 3. Deprotection / HCl Salt Formation

Caption: Reaction scheme showing desired SN2 pathway and competing E2 elimination.

Troubleshooting Guide

This section addresses specific experimental observations and provides a logical workflow for diagnosing and resolving the underlying issues.

Problem 1: Low Purity by GC-MS, Significant Peak at Lower Retention Time
  • Symptom: The main product peak for (S)-3-Methoxypyrrolidine appears smaller than expected, and a major impurity is observed at a shorter retention time. The mass of this impurity is lower than the starting material.

  • Potential Cause: This impurity is likely the elimination by-product, N-Boc-2,3-dehydropyrrolidine . The formation of the double bond reduces the molecular weight and polarity, leading to a shorter retention time on standard GC columns. This E2 elimination reaction is a known competitor to the desired SN2 Williamson ether synthesis.[5][6]

  • Diagnostic Workflow:

    • Confirm by MS: The mass spectrum of the impurity should correspond to the molecular weight of N-Boc-2,3-dehydropyrrolidine (C₉H₁₅NO₂ = 169.22 g/mol ). Look for characteristic fragmentation patterns.

    • Confirm by ¹H NMR: If isolated, the ¹H NMR spectrum will show characteristic signals for vinyl protons in the range of 5.5-6.0 ppm, which are absent in the desired product and starting material.

  • Corrective Actions:

    • Temperature Control: Ensure the deprotonation and methylation steps are run at the lowest effective temperature. Higher temperatures significantly favor the E2 elimination pathway.

    • Base Addition: Add the strong base (e.g., NaH) portion-wise to the cooled solution of the alcohol to maintain better temperature control and avoid localized heat spikes.

    • Choice of Base: While NaH is common, consider if a less sterically hindered but strong base could be advantageous, although this is a less common modification. Avoid bulky bases which are known to favor elimination.[7]

Problem 2: Poor Conversion and Presence of Starting Material
  • Symptom: A significant peak corresponding to N-Boc-(S)-3-hydroxypyrrolidine remains in the final reaction mixture.

  • Potential Cause:

    • Insufficient Base: The deprotonation of the alcohol was incomplete. Sodium hydride (NaH) can be difficult to handle and may have reduced activity if it has been exposed to moisture.

    • Inactive Methylating Agent: The methyl iodide (or other agent) may have degraded.

    • Insufficient Reaction Time/Temperature: The reaction may not have been allowed to proceed to completion.

  • Diagnostic Workflow:

    • TLC/LC-MS Monitoring: Monitor the reaction progress. A persistent spot/peak for the starting material after several hours indicates a problem.

    • Check Reagents: Use a fresh, unopened bottle of NaH (stored under mineral oil) and freshly distilled or newly purchased methyl iodide.

  • Corrective Actions:

    • Verify Base Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of high-quality NaH.

    • Activate NaH: If using older NaH, it can be washed with dry hexanes under an inert atmosphere to remove the mineral oil and any surface oxidation before use. Extreme caution is required during this procedure.

    • Optimize Reaction Conditions: Gradually increase the reaction time or slightly raise the temperature (e.g., from 0 °C to room temperature) while carefully monitoring for the formation of the elimination by-product.

Problem 3: Enantiomeric Purity is Below Specification (>99% ee required)
  • Symptom: Chiral HPLC analysis shows a peak for the (R)-enantiomer that is larger than the acceptable limit.

  • Potential Cause:

    • Racemic Starting Material: The initial N-Boc-(S)-3-hydroxypyrrolidine may not have been chirally pure.

    • Racemization During Synthesis: While the SN2 reaction proceeds with inversion of configuration, harsh basic conditions or prolonged reaction at high temperatures could potentially cause some racemization, although this is less likely for this specific substrate. More likely is a contaminated starting material.

  • Diagnostic Workflow & Corrective Actions:

    • Analyze Starting Material: Immediately perform a chiral HPLC analysis on the N-Boc-(S)-3-hydroxypyrrolidine starting material to confirm its enantiomeric purity.

    • Source High-Purity Precursors: Ensure that all chiral starting materials are sourced from reputable suppliers with a certificate of analysis specifying enantiomeric excess.

    • Purification: If the final product has low ee, purification via diastereomeric salt resolution may be possible but is often a costly and time-consuming salvage operation. Process optimization is the preferred route.

Analytical Methodologies & Data

Precise identification of by-products requires robust analytical methods. The table below summarizes the key characteristics of the target compound and its most common impurities.

Compound NameStructureMolecular Weight ( g/mol )Typical GC-MS Fragments (m/z)Key ¹H NMR Signals (CDCl₃, δ ppm)
(S)-3-Methoxypyrrolidine COC1CCNC1101.15101 (M⁺), 86 (M-CH₃), 70 (M-OCH₃)~4.0 (m, 1H, CH-O), ~3.35 (s, 3H, OCH₃), 2.8-3.2 (m, 4H, CH₂-N)
N-Boc-2,3-dehydropyrrolidine C(N(C(=O)OC(C)(C)C))C=CC2169.22169 (M⁺), 113 (M-tBu), 68 (M-Boc)~5.7 (m, 2H, CH=CH), ~4.1 (m, 2H, N-CH₂), ~1.45 (s, 9H, t-Butyl)
N-Boc-(S)-3-hydroxypyrrolidine OC1CN(C(=O)OC(C)(C)C)C1187.24187 (M⁺), 131 (M-tBu), 86 (M-Boc)~4.4 (m, 1H, CH-O), ~3.5 (m, 4H, CH₂-N), ~1.45 (s, 9H, t-Butyl)
Troubleshooting Decision Workflow

This diagram provides a logical path from an observed analytical result to a probable cause and solution.

Troubleshooting_Workflow Start Analyze Crude Product (GC-MS, Chiral HPLC, NMR) Impurity_Present Major Impurity Detected? Start->Impurity_Present Low_EE Enantiomeric Excess < 99%? Impurity_Present->Low_EE No Impurity_ID Identify Impurity by MS/NMR Impurity_Present->Impurity_ID Yes Sol_EE Root Cause: Impure SM Action: Analyze Starting Material, Source High Purity Low_EE->Sol_EE Yes Success Product Meets Specification Low_EE->Success No Is_Elimination Is it Dehydropyrrolidine? Impurity_ID->Is_Elimination Is_SM Is it Starting Material? Is_Elimination->Is_SM No Sol_Elimination Root Cause: E2 Competition Action: Lower Temp, Control Base Addition Is_Elimination->Sol_Elimination Yes Sol_SM Root Cause: Incomplete Rxn Action: Check Reagent Quality, Optimize Time/Temp Is_SM->Sol_SM Yes Sol_Elimination->Success Sol_SM->Success Sol_EE->Success

Sources

Technical Support Center: Catalyst Loading Optimization for (S)-3-Methoxypyrrolidine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (S)-3-Methoxypyrrolidine hydrochloride. This resource is designed for researchers, chemists, and process development professionals to address common challenges and questions related to optimizing catalyst loading in the asymmetric synthesis of this key pharmaceutical intermediate. Our goal is to provide you with the technical insights and practical methodologies needed to enhance reaction efficiency, ensure reproducibility, and achieve high product quality.

Frequently Asked Questions (FAQs)

Q1: What are the common catalytic methods for synthesizing (S)-3-Methoxypyrrolidine?

The most prevalent and industrially scalable method for synthesizing enantiomerically pure (S)-3-Methoxypyrrolidine involves the asymmetric hydrogenation of a prochiral precursor, typically N-protected 3-methoxy-Δ³-pyrroline or a related enamine. This transformation relies on chiral transition metal catalysts, most commonly based on rhodium (Rh) or ruthenium (Ru), complexed with chiral phosphine ligands. The choice of catalyst is critical for achieving high enantioselectivity (ee) and chemical yield.

Q2: What is a typical starting catalyst loading or Substrate-to-Catalyst Ratio (S/C) for this reaction?

For initial screening and lab-scale synthesis, a Substrate-to-Catalyst ratio (S/C) in the range of 1000:1 to 2000:1 is a common starting point. This loading is generally sufficient to achieve full conversion within a reasonable timeframe (e.g., 4-24 hours) under optimized conditions. However, for process development and cost-efficiency, the goal is always to increase the S/C ratio significantly, often to 10,000:1 or higher, without compromising yield or enantiomeric purity. The catalyst's Turnover Number (TON) and Turnover Frequency (TOF) are key metrics for evaluating its efficiency.

Q3: How does catalyst loading directly impact reaction performance and product quality?

Catalyst loading has a direct and multifaceted impact on the reaction:

  • Reaction Rate: Higher catalyst loading (lower S/C ratio) generally leads to a faster reaction rate and shorter reaction times. Conversely, lower loading will slow the reaction down.

  • Conversion: Insufficient catalyst may result in incomplete conversion of the starting material, complicating purification and reducing yield.

  • Enantioselectivity (ee): While enantioselectivity is primarily dictated by the nature of the chiral ligand and metal, extremely low catalyst loadings can sometimes lead to a decrease in ee. This may occur if background, non-catalyzed reactions become more prominent or if catalyst degradation leads to the formation of non-selective species.

  • Cost and Purification: The catalyst, particularly those containing precious metals like rhodium, is often the most expensive reagent. Minimizing its loading is crucial for economic viability. Furthermore, lower catalyst loading simplifies downstream purification by reducing the concentration of residual metal in the final product.

Troubleshooting Guide: Catalyst Performance

This section addresses specific issues you may encounter during the synthesis. The following logical diagram outlines a systematic approach to troubleshooting common problems related to catalyst loading.

Caption: Troubleshooting workflow for catalyst-related issues.

Problem 1: Incomplete conversion despite reaching the expected reaction time.
  • Potential Cause 1: Catalyst Loading is Too Low (S/C Ratio is Too High).

    • Explanation: The catalyst may have reached its maximum turnover capacity and become deactivated before all the substrate could be converted. Every catalyst has a finite active lifetime.

    • Troubleshooting Steps:

      • Confirm the Issue: Verify the incomplete conversion using an appropriate analytical method (e.g., GC, HPLC, or ¹H NMR) by checking for the presence of the starting material.

      • Incremental Increase: In your next experiment, decrease the S/C ratio. For example, if an S/C of 5000:1 failed, attempt the reaction at 2000:1. This will help determine if the issue is truly related to the amount of catalyst present.

      • Monitor Activity: Take aliquots during the reaction to plot conversion over time. A reaction that starts and then plateaus prematurely is a strong indicator of catalyst deactivation.

  • Potential Cause 2: Presence of Catalyst Poisons.

    • Explanation: Certain functional groups or impurities can irreversibly bind to the metal center of the catalyst, rendering it inactive. Common poisons in hydrogenation reactions include sulfur compounds, water, oxygen, and coordinating solvents or additives that were not intended.

    • Troubleshooting Steps:

      • Reagent Purity Check: Ensure the purity of your substrate and solvent. The pyrroline precursor should be free of any reagents from its synthesis. Solvents must be anhydrous and thoroughly degassed to remove oxygen.

      • Inert Atmosphere: Confirm that your reaction vessel was properly purged and maintained under an inert atmosphere (e.g., Argon or Nitrogen) before the introduction of hydrogen. Leaks in the system can introduce oxygen, which can deactivate many noble metal catalysts.

      • Filtration Test: Pass your solvent and substrate solution through a small plug of activated alumina or silica gel to remove polar impurities that might act as poisons.

Problem 2: The reaction achieves full conversion, but enantioselectivity (ee) is lower than expected.
  • Potential Cause 1: Suboptimal Reaction Conditions.

    • Explanation: Enantioselectivity is highly sensitive to reaction parameters such as hydrogen pressure, temperature, and solvent. Deviations from the optimal conditions can allow for less-selective reaction pathways to compete.

    • Troubleshooting Steps:

      • Verify Parameters: Double-check that the hydrogen pressure and temperature match the established protocol. Small variations can have a significant impact.

      • Temperature Control: Lowering the reaction temperature often increases enantioselectivity, albeit at the cost of a slower reaction rate. Consider running a temperature screening study (e.g., at 10°C, 25°C, and 40°C) to assess the effect.

      • Pressure Control: The effect of hydrogen pressure is system-dependent. While higher pressure often increases the rate, it can sometimes negatively impact ee. A pressure screening study (e.g., 5 bar, 10 bar, 20 bar) may be necessary.

  • Potential Cause 2: Catalyst Degradation to a Non-chiral Species.

    • Explanation: Over the course of the reaction, the chiral catalyst complex might degrade into a more stable but achiral or racemic species (e.g., metal nanoparticles). This new species can continue to catalyze the hydrogenation but will produce a racemic product, thus eroding the overall ee.

    • Troubleshooting Steps:

      • Analyze ee vs. Conversion: Take samples at different time points (e.g., 25%, 50%, 75%, and 100% conversion) and analyze the ee of the product at each stage. A stable ee throughout the reaction suggests the catalyst is robust. A decreasing ee as the reaction progresses is a clear sign of catalyst degradation or the formation of a less selective species.

      • Adjust Catalyst Loading: If ee erosion is observed, paradoxically, a slightly higher catalyst loading might help. By shortening the reaction time, the catalyst spends less time under reaction conditions where it might degrade.

Experimental Protocol: Catalyst Loading Optimization Study

This protocol outlines a systematic approach to determine the optimal catalyst loading for your specific reaction conditions.

Objective: To identify the highest S/C ratio that achieves >99% conversion and >99% ee within a target timeframe (e.g., < 8 hours).

Methodology: Parallel reaction screening.

  • Preparation of Stock Solutions:

    • Substrate Stock: Prepare a stock solution of the N-protected 3-methoxy-Δ³-pyrroline in degassed methanol (or the solvent of choice) at a known concentration (e.g., 0.5 M).

    • Catalyst Stock: Prepare a stock solution of the chiral catalyst (e.g., [Rh(COD)(ligand)]BF₄) in the same degassed solvent at a precise concentration (e.g., 1.0 mM). Preparing a stock solution minimizes weighing errors associated with very small amounts of catalyst.

  • Reaction Setup (Example for 5 parallel reactions):

    • Label five high-pressure vials suitable for your reactor system.

    • To each vial, add the required volume of the substrate stock solution (e.g., 2.0 mL, 1.0 mmol).

    • Using a microliter syringe, add the calculated volume of the catalyst stock solution to each vial to achieve the target S/C ratios as detailed in the table below.

    • Seal the vials immediately.

  • Execution:

    • Place the vials in the parallel reactor block.

    • Purge the system thoroughly with an inert gas (e.g., 3 cycles of vacuum/argon backfill).

    • Pressurize the system with hydrogen to the desired pressure (e.g., 10 bar).

    • Begin stirring and heat the block to the target temperature (e.g., 25°C).

    • Run the reactions for the predetermined maximum time (e.g., 12 hours). It is advisable to take a small aliquot from one vial at intermediate time points to monitor progress.

  • Analysis:

    • After the reaction time, vent the reactor and purge with inert gas.

    • Take a sample from each vial for analysis.

    • Conversion: Determine the percentage of remaining starting material using GC or HPLC.

    • Enantiomeric Excess (ee): Analyze the product's ee using a chiral HPLC or GC column.

Data Presentation:

Summarize your results in a table to easily compare the outcomes.

Run S/C Ratio Catalyst Loading (mol%) Time (h) Conversion (%) Product ee (%)
11000:10.18>99.999.5
22500:10.048>99.999.4
35000:10.02899.299.5
410000:10.01891.599.3
510000:10.011298.899.4

References

  • Title: Asymmetric Hydrogenation of Heteroaromatic Compounds. Source: Chemical Reviews, 2003, 103 (8), pp 3029–3069. URL:[Link]
  • Title: Process for preparing optically active 3-alkoxypyrrolidine. Source: Google Patents (US6949655B2).
  • Title: A Highly Efficient Ruthenium-Based Catalyst for the Asymmetric Hydrogenation of Aromatic, Heteroaromatic, and α,β-Unsaturated Carboxylic Acids. Source: Angewandte Chemie International Edition, 2011, 50 (40), pp 9461-9464. URL:[Link]
  • Title: Homogeneous Catalysis for Sustainable Chemistry. Source: Chemical Reviews, 2017, 117 (13), pp 8541–8543. URL:[Link]
  • Title: Catalyst Poisoning. Source: Organic Process Research & Development, 2005, 9 (4), pp 440–444. URL:[Link]

Technical Support Center: (S)-3-Methoxypyrrolidine Hydrochloride Reaction Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-3-Methoxypyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile building block. Here, we synthesize our expertise in organic chemistry and reaction kinetics to help you navigate the nuances of temperature's impact on your reactions, ensuring robust and reproducible outcomes.

Introduction: The Role of Temperature in Reactions of this compound

This compound is a valuable chiral secondary amine used in the synthesis of a wide range of biologically active molecules.[1][2][3] As with any chemical transformation, temperature is a critical parameter that significantly influences reaction rate, selectivity, and the formation of byproducts. Understanding and controlling the thermal conditions of your experiment is paramount to achieving the desired outcome.

This guide will focus on two of the most common reaction types for this molecule: N-Alkylation and N-Acylation . We will explore the theoretical underpinnings of temperature effects and provide practical troubleshooting advice in a question-and-answer format.

Core Principles: Temperature and Reaction Kinetics

The relationship between temperature and reaction rate is quantitatively described by the Arrhenius equation :

k = A e-Ea/RT

Where:

  • k is the rate constant

  • A is the pre-exponential factor (related to collision frequency and orientation)

  • Ea is the activation energy

  • R is the universal gas constant

  • T is the absolute temperature in Kelvin

In essence, an increase in temperature provides the reacting molecules with greater kinetic energy, leading to more frequent and energetic collisions. This increases the proportion of molecules that can overcome the activation energy barrier, thus accelerating the reaction rate. However, elevated temperatures can also promote undesirable side reactions or decomposition.

Section 1: N-Alkylation Reactions - FAQs and Troubleshooting

N-alkylation of this compound involves the formation of a new carbon-nitrogen bond, typically through reaction with an alkyl halide or a similar electrophile.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation reaction is very slow at room temperature. Should I increase the temperature?

A1: Yes, in many cases, gently heating the reaction can significantly increase the rate of N-alkylation.[4][5] Since (S)-3-Methoxypyrrolidine is a secondary amine, it is a reasonably good nucleophile, but the reaction may still be slow with less reactive alkyl halides (e.g., alkyl chlorides) or sterically hindered electrophiles.

  • Expert Insight: Start by increasing the temperature in increments of 10-20 °C and monitor the reaction progress by a suitable technique like TLC or LC-MS. A common starting point for heating is 40-60 °C in solvents like DMF or acetonitrile.

Q2: I'm observing the formation of multiple products at higher temperatures. What is happening?

A2: At elevated temperatures, several side reactions can become more prominent:

  • Overalkylation: The product, a tertiary amine, can sometimes be more nucleophilic than the starting secondary amine and react further with the alkylating agent to form a quaternary ammonium salt.

  • Elimination Reactions: If your alkyl halide is secondary or tertiary, increasing the temperature can favor elimination (E2) over substitution (SN2), leading to the formation of alkenes.

  • Decomposition: While the pyrrolidine ring is generally stable, prolonged exposure to very high temperatures, especially in the presence of strong bases or acids, can lead to decomposition pathways. Studies on pyrrolidinium-based ionic liquids have shown good thermal stability, but this is dependent on the overall molecular structure and reaction conditions.[6]

Q3: What is the optimal temperature range for N-alkylation with this compound?

A3: The optimal temperature is highly dependent on the specific substrates and solvent used. However, a general guideline is:

Reactivity of Alkyl HalideTypical Temperature RangeSolvents
Primary (iodide, bromide)Room Temperature to 60 °CAcetonitrile, DMF, THF
Primary (chloride)40 °C to 80 °CDMF, DMSO
Secondary (iodide, bromide)Room Temperature to 50 °CPolar aprotic solvents

Note: These are starting points. Always optimize the temperature for your specific reaction.

Troubleshooting Guide: N-Alkylation
Issue Potential Cause(s) Troubleshooting Steps
Low or No Conversion 1. Insufficient temperature. 2. Poorly soluble starting material. 3. Inactive alkylating agent.1. Gradually increase the reaction temperature by 10-20 °C. 2. Choose a solvent in which all reactants are fully soluble at the reaction temperature. 3. Verify the purity and reactivity of your alkylating agent.
Formation of Multiple Products 1. Overalkylation. 2. Elimination side reactions.1. Use a slight excess (1.1-1.5 equivalents) of the amine. Avoid a large excess of the alkylating agent. Consider adding the alkylating agent slowly to the reaction mixture. 2. If possible, use a more reactive primary alkyl halide. Keep the reaction temperature as low as possible while maintaining a reasonable rate.
Product Decomposition 1. Reaction temperature is too high. 2. Prolonged reaction time at elevated temperature.1. Reduce the reaction temperature. 2. Monitor the reaction closely and stop it as soon as the starting material is consumed.

Section 2: N-Acylation Reactions - FAQs and Troubleshooting

N-acylation involves the reaction of this compound with an acylating agent, such as an acid chloride or anhydride, to form an amide.

Frequently Asked Questions (FAQs)

Q1: Do I need to heat my N-acylation reaction?

A1: Generally, N-acylation reactions with reactive acylating agents like acid chlorides and anhydrides are highly exothermic and proceed rapidly at room temperature or even at 0 °C.[4][5][7] In fact, cooling is often necessary to control the reaction rate and prevent the formation of side products.

  • Expert Insight: Start your acylation at 0 °C and allow it to slowly warm to room temperature. Heating is typically not required and may lead to decomposition of the acylating agent or the product.

Q2: My reaction is sluggish even with an acid chloride. What could be the issue?

A2: Since you are starting with the hydrochloride salt, the amine is protonated and not nucleophilic. You must add a base to neutralize the HCl salt and liberate the free secondary amine.

  • Common Bases: Triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine are commonly used. At least two equivalents of base are needed: one to neutralize the hydrochloride salt and another to quench the HCl generated during the acylation.[8]

Q3: Can high temperatures affect the stereochemical integrity of my product?

A3: While the stereocenter in (S)-3-Methoxypyrrolidine is not directly involved in the reaction, harsh conditions, including high temperatures and prolonged exposure to strong base, could potentially lead to side reactions that might affect chiral purity in some complex substrates, though it is less common for this specific scaffold. It is always good practice to use the mildest conditions necessary to achieve the desired transformation.

Troubleshooting Guide: N-Acylation
Issue Potential Cause(s) Troubleshooting Steps
Low or No Reaction 1. Insufficient base to free the amine. 2. Inactive acylating agent.1. Ensure at least two equivalents of a suitable base are used. 2. Use a freshly opened or purified acylating agent.
Formation of Dark-Colored Byproducts 1. Reaction temperature is too high, causing decomposition. 2. Reaction of the acylating agent with the solvent or base.1. Perform the reaction at a lower temperature (e.g., 0 °C). 2. Add the acylating agent slowly to the solution of the amine and base.
Difficult to Purify Product 1. Excess acylating agent hydrolyzing during workup. 2. Presence of basic impurities.1. Use only a slight excess (1.05-1.1 equivalents) of the acylating agent. 2. Include an acidic wash (e.g., dilute HCl) during the workup to remove the excess base and any remaining unreacted amine.

Experimental Protocols

General Protocol for N-Alkylation
  • To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., DMF, 10 mL/mmol), add a base (e.g., K₂CO₃, 2.5 eq.).

  • Add the alkylating agent (1.1 eq.).

  • Stir the mixture at the desired temperature (start with room temperature and gradually increase if necessary) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for N-Acylation
  • Dissolve this compound (1.0 eq.) and a base (e.g., triethylamine, 2.2 eq.) in an inert solvent (e.g., dichloromethane, 10 mL/mmol) and cool to 0 °C in an ice bath.

  • Slowly add the acylating agent (e.g., acetyl chloride, 1.05 eq.).

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water, dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Visualization of Key Concepts

Reaction Workflow: Temperature Optimization

workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_outcome Outcome prep Assemble Reaction: (S)-3-Methoxypyrrolidine HCl, Solvent, Base, Electrophile rt Run at Room Temperature prep->rt monitor Monitor by TLC/LC-MS rt->monitor heat Increase Temperature (e.g., 40-60 °C) heat->monitor complete Reaction Complete? monitor->complete troubleshoot Troubleshoot: - Low Conversion - Side Products monitor->troubleshoot Side Products Observed complete->heat No (Low Conversion) workup Workup & Purify Product complete->workup Yes

Caption: A general workflow for temperature optimization in reactions involving this compound.

Temperature Effects on Reaction Pathways

pathways cluster_low_temp Low Temperature cluster_high_temp High Temperature start Reactants: (S)-3-Methoxypyrrolidine + Alkyl Halide substitution Desired Substitution Product (SN2) start->substitution Favored elimination Elimination Byproduct (E2) start->elimination Increased Rate decomposition Decomposition start->decomposition

Caption: The influence of temperature on competing reaction pathways in N-alkylation.

References

  • Recent Advances in the Synthesis of Pyrrolidines. (n.d.). ResearchGate.
  • Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal.
  • Reactions of Amines. (2024, February 25). Chemistry LibreTexts.
  • (S)-3-Hydroxypyrrolidine hydrochloride. (n.d.). PubChem.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). SpringerLink.
  • Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. (2022, May 26). ACS Publications.
  • Kinetic regularities of resolution of amines racemates in the acylation reaction with chiral N ‐protected amino acids esters. (n.d.). ResearchGate.
  • Nucleophilic Aromatic Substitution of Heterocycles Using a High-Temperature and High-Pressure Flow Reactor. (n.d.). ResearchGate.
  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2020, April 23). National Institutes of Health.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI.
  • Efficient Syntheses of Heterocycles and Carbocycles by Electrophilic Cyclization of Acetylenic Aldehydes and Ketones. (n.d.). ACS Publications.
  • Compound(E)-3-(1- methylpyrrolidin- 2- bases)Acrylic acid hydrochloride and synthetic method. (n.d.). Google Patents.
  • Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. (2023, May 9). RSC Publishing.
  • Acetylation of Secondary amines. (2022, July 30). Chemistry Stack Exchange.
  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (n.d.). MDPI.
  • Amines. (n.d.). NCERT.
  • Mechanism and Kinetic Study on Synthesis of Methacrolein Catalyzed by Amine/Acid. (2023, April 25). Semantic Scholar.
  • Comprehensive Insights into the Thermal Stability, Biodegradability, and Combustion Chemistry of Pyrrolidinium-Based Ionic Liquids. (2017, August 10). PubMed.
  • Synthesis of Chiral Tetramic Acids: Preparation of (S)-5- Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride. (2019, December 23). Organic Syntheses.
  • Amine Reactions and Practice (Live Recording) Organic Chemistry Review. (2024, April 9). YouTube.
  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. (2018, March 18). National Institutes of Health.
  • Mechanism of amine and amide ion substitution reactions at the carbon-nitrogen double bond. (n.d.). ResearchGate.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026, January 6). ACS Publications.
  • N-Acylation Reactions of Amines. (n.d.). ResearchGate.
  • Synthesis of N-Heterocycles. (n.d.). Organic Chemistry Portal.

Sources

Technical Support Center: Guide to the Storage and Stability of (S)-3-Methoxypyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (S)-3-Methoxypyrrolidine hydrochloride (CAS No. 685828-16-4). As a key building block in medicinal chemistry and drug development, maintaining the chemical and chiral integrity of this compound is paramount for reproducible and successful experimental outcomes. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and best practices to prevent degradation during storage and handling.

Troubleshooting Guide: Diagnosing and Addressing Degradation

This section addresses specific issues you may encounter, explaining the underlying chemistry and providing actionable solutions.

Q1: My this compound has become clumpy, sticky, or appears "wet." What happened, and is it still usable?

A1: Root Cause Analysis & Mitigation

  • Causality: This is a classic sign of moisture absorption. As a hydrochloride salt, the compound is hygroscopic, meaning it readily attracts and absorbs water vapor from the atmosphere.[1][2] This physical change from a free-flowing powder to a clumped solid is the first indicator of improper storage. While this doesn't immediately imply chemical degradation, the presence of water can accelerate other, more serious degradation pathways.[3]

  • Immediate Actions & Troubleshooting:

    • Isolate the Container: Immediately close the container tightly and place it in a desiccator with a fresh desiccant (e.g., Drierite® or silica gel) to remove surface moisture.

    • Drying (for immediate use): If a portion is needed urgently, weigh it out quickly and dry it under a high vacuum (e.g., in a vacuum oven at room temperature or slightly elevated, <30°C) for several hours. Caution: Do not heat aggressively, as this can cause thermal degradation.

    • Purity Re-assessment: Before use, the integrity of the material must be re-verified. The presence of water can alter the effective concentration. We strongly recommend performing Karl Fischer titration to quantify the water content.[4] Additionally, run a baseline analytical check (e.g., ¹H NMR, LC-MS) to ensure no significant chemical degradation has occurred.

  • Long-Term Prevention:

    • Always store the main container in a controlled environment as detailed in the FAQ section below.

    • For routine use, create smaller aliquots in separate, tightly sealed vials. This prevents repeated exposure of the bulk material to atmospheric moisture.

    • Handle the compound in a low-humidity environment, such as a glove box or a nitrogen-purged bag.

Q2: I've observed a discoloration (e.g., yellowing or browning) of the solid material over time, even in a sealed vial. What is the cause?

A2: Investigating Oxidation and Photodegradation

  • Causality: Discoloration in amine-containing compounds often points towards oxidation or photodegradation.[4]

    • Oxidation: The pyrrolidine nitrogen is susceptible to oxidation by atmospheric oxygen. This process can be accelerated by the presence of trace metal impurities or exposure to light.

    • Photodegradation: Exposure to UV or even ambient laboratory light can provide the energy needed to initiate degradation reactions, leading to colored byproducts.[2][3] Protecting light-sensitive chemicals is a standard best practice.[5] A related pyrrolidine compound's analytical method explicitly requires storage protected from light.[6]

  • Immediate Actions & Troubleshooting:

    • Assess Purity: Discoloration signifies the formation of impurities. The material's purity must be quantified using a high-resolution technique like UPLC-MS/MS to identify and, if possible, quantify the degradation products.[7]

    • Usability Decision: For sensitive applications like GMP synthesis or quantitative assays, using discolored material is not recommended. For early-stage discovery, it may be acceptable if the purity is determined to be sufficient (>95%, for example) and the impurities are identified and deemed non-interfering.

  • Long-Term Prevention:

    • Light Protection: Store the compound in amber glass vials or wrap clear vials in aluminum foil or place them in a light-blocking secondary container.[2] Keep storage areas dimly lit.[2]

    • Inert Atmosphere: For long-term storage, purge the vial headspace with an inert gas like argon or nitrogen before sealing.[8] This displaces the oxygen, significantly inhibiting oxidative degradation.

Q3: My analytical results (e.g., NMR, LC-MS) show unexpected peaks that weren't present in the initial QC. What are the likely degradation products?

A3: Mapping Potential Degradation Pathways

  • Causality: The appearance of new signals in analytical spectra confirms chemical degradation. Based on the structure of (S)-3-Methoxypyrrolidine, several degradation pathways are plausible, especially under forced conditions (e.g., presence of moisture, oxygen, or elevated temperature).[4][9]

  • Hypothesized Degradation Pathways:

    • N-Oxidation: The pyrrolidine nitrogen can be oxidized to form the corresponding N-oxide. This is a common metabolic and degradation pathway for cyclic amines.

    • De-methylation: The methyl ether group could potentially be cleaved, particularly under acidic conditions catalyzed by moisture, to form (S)-pyrrolidin-3-ol hydrochloride.

    • Ring Opening: Under more aggressive conditions (e.g., strong oxidative stress), the pyrrolidine ring itself could undergo cleavage.[9] For instance, the C-N bond adjacent to the nitrogen could be cleaved.[9]

  • Troubleshooting & Identification Workflow:

    • High-Resolution Mass Spectrometry (HRMS): Use LC-HRMS to obtain accurate mass data for the impurity peaks. This is crucial for proposing molecular formulas for the degradation products.

    • Tandem MS (MS/MS): Fragment the impurity ions in the mass spectrometer to gain structural information.[10] Comparing fragmentation patterns to the parent compound can help pinpoint the site of modification.

    • Forced Degradation Studies: To confirm the identity of the observed impurities, you can perform a controlled forced degradation study on a small, pure sample. Exposing it to acid, base, peroxide (oxidation), heat, and light can help you selectively generate and identify these degradation products.[10]

Diagram 1: Potential Degradation Pathways

cluster_stress Stress Factors cluster_compound Parent Compound cluster_products Potential Degradation Products Moisture Moisture (H₂O) Parent (S)-3-Methoxypyrrolidine Hydrochloride Moisture->Parent Oxygen Oxygen (O₂) Oxygen->Parent Light Light (hν) Light->Parent Hydrolysis Hydrolysis Product ((S)-pyrrolidin-3-ol HCl) Parent->Hydrolysis De-methylation Oxidation N-Oxide / Ring-Opened Products Parent->Oxidation Oxidation Photo Colored Impurities Parent->Photo Photolysis

Caption: Key environmental factors leading to potential degradation products.

Q4: The optical rotation or chiral HPLC of my compound shows a decrease in enantiomeric excess (% ee). Why did this happen?

A4: Addressing Chiral Stability

  • Causality: A decrease in enantiomeric excess indicates that racemization (the conversion of one enantiomer into its mirror image, creating a mixture) has occurred. While the chiral center in (S)-3-Methoxypyrrolidine is generally stable, racemization can be induced under certain chemical conditions, although it is less common during simple storage. This is a critical issue as the biological activity of chiral molecules often resides in only one enantiomer.

  • Potential Causes & Investigation:

    • Contamination: The most likely cause is not racemization of the material itself, but contamination with the racemic version or the (R)-enantiomer. Verify the purity of any solvents or reagents used with the compound.

    • Harsh Chemical Environment: If the compound was dissolved in a solution with a very high or low pH and stored for an extended period, or heated in solution, this could create conditions conducive to racemization, potentially through a ring-opening/ring-closing mechanism.

    • Supplier Batch Variation: If the change is observed between different lots, contact the supplier with your analytical data (e.g., chiral chromatogram).[11]

  • Preventative Measures:

    • Use high-purity, neutral solvents for dissolution.

    • Avoid prolonged storage of the compound in solution. Prepare solutions fresh for each experiment.

    • Always run a chiral analysis on a new batch of the compound to establish a baseline enantiomeric excess. Chiral HPLC is the gold standard for this analysis.[12][13]

Proactive Stability Management & FAQs

This section provides clear, preventative guidelines for handling and storage.

FAQ 1: What are the absolute optimal storage conditions for long-term stability?

The most protective conditions, synthesized from supplier data and chemical first principles, are summarized below.[8][14]

ParameterRecommendationRationale
Temperature 2–8°C (Refrigerator)Slows the rate of all potential degradation reactions.[8]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen and moisture, preventing oxidative and hydrolytic degradation.[8]
Light Protect from Light (Amber Vial)Prevents photodegradation, which can lead to colored impurities.[2][5]
Container Tightly Sealed Glass VialGlass is inert, and a tight seal prevents moisture and air ingress.
Location Dry, Dedicated Chemical StorageEnsures a controlled environment and prevents cross-contamination.[14]
FAQ 2: How should I handle the compound during weighing and sample preparation to minimize degradation?
  • Equilibration: Before opening, allow the refrigerated container to warm to ambient temperature for at least 20-30 minutes. This prevents atmospheric moisture from condensing on the cold solid.

  • Minimize Exposure: Weigh the required amount quickly. Do not leave the bottle open on the bench.

  • Inert Environment: For highly sensitive applications, perform weighing and aliquoting inside a glove box or under a gentle stream of inert gas.

  • Solution Preparation: Dissolve the sample in high-purity, degassed solvents if possible. Use solutions promptly and avoid storing them for extended periods, especially in the light.[13]

FAQ 3: What analytical methods are recommended for routine quality control (QC) of this compound?

A robust QC protocol ensures the integrity of your starting material.

Analysis TypeMethodPurpose
Identity & Purity ¹H NMR, ¹³C NMRConfirms chemical structure and detects major impurities.
Purity & Degradants LC-MS / UPLC-MS/MSHighly sensitive method to detect and quantify trace-level impurities and degradation products.[15][16]
Chiral Purity Chiral HPLCQuantifies the enantiomeric excess (% ee) to ensure stereochemical integrity.[12]
Water Content Karl Fischer TitrationMeasures the amount of absorbed water, which is critical for hygroscopic compounds.[4]

Experimental Protocols

Protocol 1: Best Practices for Aliquoting for Long-Term Storage

This protocol is designed to create secure, stable aliquots, protecting the bulk material.

  • Preparation: Move the main container of this compound, a set of appropriately sized amber glass vials with PTFE-lined caps, and weighing supplies into a glove box or an inert atmosphere chamber. Allow the main container to equilibrate to the chamber's temperature.

  • Weighing: Tare each amber vial. Dispense the desired amount of compound (e.g., 50 mg, 100 mg) into each vial.

  • Inerting: Keep the vials open in the inert atmosphere for a few minutes to ensure the headspace is fully inert.

  • Sealing: Securely tighten the PTFE-lined caps onto the vials.

  • Labeling: Label each aliquot clearly with the compound name, CAS number, lot number, aliquot amount, and date.

  • External Sealing: For maximum protection, wrap the cap-vial interface of each aliquot with Parafilm®.

  • Storage: Place the newly created aliquots and the main stock bottle back into refrigerated storage (2–8°C).

Diagram 2: Troubleshooting Workflow for Compound Degradation

start Problem: Potential Degradation of (S)-3-Methoxypyrrolidine HCl q1 What is the nature of the observation? start->q1 phys_change Physical Change (Clumpy, Discolored) q1->phys_change Physical anal_change Analytical Change (New Peaks, Reduced %ee) q1->anal_change Analytical q2_phys Clumpy or Discolored? phys_change->q2_phys q2_anal Purity or Chiral Issue? anal_change->q2_anal clumpy Likely Moisture Absorption (Hygroscopicity) q2_phys->clumpy Clumpy discolored Likely Oxidation / Photolysis q2_phys->discolored Discolored sol_clumpy Action: 1. Dry under vacuum 2. Perform Karl Fischer 3. Re-check purity (LCMS) clumpy->sol_clumpy sol_discolored Action: 1. Quantify purity (UPLC) 2. Identify impurities (MS/MS) 3. Discard if purity is low discolored->sol_discolored purity Chemical Degradation q2_anal->purity New Peaks chiral Racemization or Contamination q2_anal->chiral Reduced %ee sol_purity Action: 1. Identify peaks (HRMS) 2. Propose degradation pathway 3. Conduct forced degradation study purity->sol_purity sol_chiral Action: 1. Re-run Chiral HPLC 2. Check for contamination 3. Review solution handling chiral->sol_chiral

Sources

Technical Support Center: A Troubleshooting Guide for Scaling Up (S)-3-Methoxypyrrolidine Hydrochloride Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-3-Methoxypyrrolidine hydrochloride. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the bench to a larger scale. As a key intermediate in pharmaceutical development, ensuring a robust, safe, and scalable synthesis is paramount. This document provides in-depth, experience-driven answers to common challenges encountered during scale-up, focusing on causality and providing practical, validated solutions.

The typical synthetic pathway initiates with the stereochemical inversion of an N-protected (R)-3-hydroxypyrrolidine, proceeds through an O-methylation, and concludes with deprotection and salt formation to yield the target compound. Our troubleshooting guide is structured around these critical stages.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: O-Methylation cluster_2 Phase 3: Deprotection & Salt Formation A N-Boc-(R)-3-hydroxypyrrolidine B Mitsunobu Reaction (Stereochemical Inversion) A->B DEAD/DIAD, PPh3, Benzoic Acid C N-Boc-(S)-3-hydroxypyrrolidine B->C D O-Methylation C->D Base (e.g., NaH), Methylating Agent (e.g., MeI) E N-Boc-(S)-3-methoxypyrrolidine D->E F N-Boc Deprotection & HCl Salt Formation E->F HCl in solvent (e.g., Dioxane, IPA) G (S)-3-Methoxypyrrolidine hydrochloride (Final Product) F->G

Caption: General Synthetic Workflow for this compound.

Frequently Asked Questions & Troubleshooting Guide

Section A: Precursor Synthesis & Purification

Question 1: My Mitsunobu reaction for stereochemical inversion is sluggish or incomplete on a larger scale. What are the common causes and solutions?

This is a frequent scale-up challenge. The Mitsunobu reaction is sensitive to several factors that are exacerbated at a larger scale.

  • Causality - Poor Temperature Control: The initial formation of the betaine intermediate between triphenylphosphine (PPh₃) and the azodicarboxylate (DEAD or DIAD) is exothermic. On a larger scale, inefficient heat dissipation can lead to localized temperature spikes, causing decomposition of the reagents and the activated intermediate. A patent for a similar synthesis highlights controlling the addition temperature at -10°C to -5°C as critical.[1]

  • Causality - Inefficient Mixing: As the reaction progresses, triphenylphosphine oxide (TPPO) and the hydrazine byproduct precipitate, creating a thick slurry. Inadequate agitation can lead to poor mass transfer, preventing the reagents from interacting effectively.

Troubleshooting Protocol:

  • Inverse Addition: Instead of adding the azodicarboxylate to the mixture, consider adding the solution of the alcohol, carboxylic acid, and PPh₃ to the cooled azodicarboxylate solution. This maintains a low concentration of the alcohol, which can sometimes improve reactivity.

  • Solvent Selection: Ensure your solvent (typically THF or toluene) is rigorously anhydrous. Water will consume the activated intermediates.[1]

  • Temperature Management: Use a reactor with efficient heat transfer capabilities. Maintain a strict internal temperature protocol, especially during the addition of the azodicarboxylate, keeping it below 0°C.[1]

  • Agitation Monitoring: Use an appropriate impeller (e.g., anchor or pitched-blade turbine) to ensure heterogeneous mixtures are kept well-suspended. Monitor the motor load to detect any significant increase in viscosity that might indicate mixing issues.

Question 2: I'm seeing significant amounts of triphenylphosphine oxide (TPPO) and DIAD-hydrazine byproducts that are difficult to remove. How can I improve the work-up and purification at scale?

Byproduct removal is the Achilles' heel of the Mitsunobu reaction at scale. Standard chromatography is often not economically viable.

  • Causality - High Polarity and Solubility of Byproducts: TPPO and the reduced azodicarboxylate are polar and can have problematic solubility profiles, often co-purifying with the desired product, especially if the product itself is polar.

Solutions for Scalable Purification:

  • Crystallization/Precipitation:

    • TPPO Removal: After the reaction, perform a solvent swap to a non-polar solvent like hexanes or a mixture of hexanes and ethyl acetate. TPPO has low solubility in such solvents and will often precipitate, allowing for removal by filtration.

    • Hydrazine Byproduct Removal: This byproduct can sometimes be removed by an acidic wash, as it is basic. A dilute HCl or citric acid wash of the organic phase can extract it into the aqueous layer.

  • Oxidative Workup: Some protocols utilize an oxidative workup (e.g., with H₂O₂) to convert residual PPh₃ to TPPO, making its removal more uniform. This must be carefully evaluated to ensure it doesn't affect the product.

  • Alternative Reagents: For future process development, consider using polymer-bound PPh₃ or phosphine oxides with tailored solubility (e.g., diphenyl(2-pyridyl)phosphine) that can be more easily separated.

Section B: O-Methylation of N-Boc-(S)-3-hydroxypyrrolidine

Question 3: My methylation reaction is low-yielding, with significant starting material remaining. What critical parameters should I investigate?

Incomplete conversion in a Williamson ether synthesis at scale often points to issues with the base, moisture, or temperature.

  • Causality - Incomplete Deprotonation: Sodium hydride (NaH) is a common base for this step. It is a solid, and the reaction is heterogeneous. If the NaH dispersion is poor or if it has degraded due to moisture exposure, deprotonation of the hydroxyl group will be incomplete.[2][3]

  • Causality - Reaction with Moisture: NaH reacts violently with water. Any moisture in the solvent or on the glassware will consume the base and reduce the yield.[4][5] Rigorous moisture removal is a key aspect of safely scaling NaH reactions.[2]

  • Causality - Insufficient Temperature/Time: While the initial deprotonation is often done at 0°C, the subsequent reaction with the methylating agent may require heating to proceed at a reasonable rate. Insufficient reaction time or temperature will lead to incomplete conversion.

G Start Low Yield in Methylation Q1 Is starting material (alcohol) remaining? Start->Q1 A1 Incomplete Deprotonation or Reagent Degradation Q1->A1 Yes Q2 Are side products observed? Q1->Q2 No S1 Verify NaH activity. Ensure anhydrous conditions. Increase base equivalents slightly (e.g., 1.2-1.5 eq). Monitor H2 evolution. A1->S1 End Yield Improved S1->End A2 Potential N-methylation or Elimination Q2->A2 Yes Q2->End No S2 Lower reaction temperature. Use a less reactive methylating agent. Consider alternative base. A2->S2 S2->End

Caption: Troubleshooting Logic for the O-Methylation Step.

Question 4: I'm concerned about the safety of using Sodium Hydride (NaH) on a multi-kilogram scale. What are the best practices and potential alternatives?

Your concern is valid. NaH is highly reactive and requires specialized handling procedures at scale.[2][3]

Best Practices for NaH Scale-Up: [2][3][5][6]

  • Procurement and Form: Use NaH as a 60% dispersion in mineral oil, which is safer to handle than the dry powder. For kilogram-scale use, pre-weighed, dissolvable bags (e.g., SecuBags) can minimize exposure and handling risks.[3]

  • Inert Atmosphere: All operations must be conducted under a strictly inert atmosphere (Nitrogen or Argon) in a dry reactor.

  • Hydrogen Off-Gas Monitoring: The reaction of NaH with the alcohol liberates hydrogen gas (H₂). This creates both a fire/explosion risk and a pressure buildup risk. The reactor must be equipped with a vent and a system to monitor the off-gas rate (e.g., an inline H₂ sensor or a mass flow meter).[2][3] This provides real-time monitoring of the reaction progress.

  • Controlled Addition: Add the alcohol substrate slowly to a slurry of NaH in the solvent. This ensures the rate of hydrogen evolution is controlled and manageable.

  • Quenching: Any excess NaH must be safely quenched at the end of the reaction. This is typically done by the slow, controlled addition of a proton source like isopropanol or wet solvent, again with careful monitoring of gas evolution.[2]

Alternative, Safer Bases: If the risks associated with NaH are unacceptable for your facility, consider alternatives:

  • Sodium tert-butoxide (NaOt-Bu): A strong, solid base that is easier to handle than NaH, though potentially less reactive.

  • Potassium tert-butoxide (KOt-Bu): More reactive than the sodium analogue.

  • Lithium bis(trimethylsilyl)amide (LiHMDS): A strong, non-pyrophoric base often used in solution.

Question 5: I'm observing N-methylation as a side product. How can I minimize this impurity?

While O-methylation is kinetically favored for the alkoxide, N-methylation of the pyrrolidine nitrogen can occur, especially if the Boc group is compromised or under harsh conditions. However, the N-Boc group is generally stable to NaH. A more likely source of nitrogen-based impurities is from the starting material or subsequent steps.

  • Causality - Deprotection and Methylation: If any N-Boc deprotection occurs during the reaction or workup (unlikely under basic conditions but possible if acidic species are generated), the free secondary amine is highly nucleophilic and will be readily methylated.

  • Causality - Ring Opening/Side Reactions: Under excessively harsh conditions (high temperature), other degradation pathways could emerge.

Mitigation Strategies:

  • Temperature Control: Avoid excessive temperatures during the methylation. Run the reaction at the lowest temperature that provides a reasonable reaction rate.

  • Confirm Starting Material Purity: Ensure your N-Boc-(S)-3-hydroxypyrrolidine is free of any deprotected material before starting the methylation.

  • Careful Workup: During the quench and workup, avoid any acidic conditions that could prematurely cleave the Boc group while the methylating agent is still present.

ParameterMethyl Iodide (MeI)Dimethyl Sulfate (DMS)Trimethyloxonium tetrafluoroborate
Reactivity HighVery HighHigh
Boiling Point 42 °C188 °CDecomposes >200 °C
Safety Toxic, suspected carcinogen. Volatile.Highly toxic and carcinogenic. Low volatility makes it insidious.Non-volatile solid, less toxic but still requires care.
Scale-Up Notes Low boiling point requires a well-chilled condenser to prevent loss. Easy to remove post-reaction.High boiling point makes it harder to remove. Requires stringent safety protocols (e.g., dedicated quench solution like ammonia).More expensive. Often used when other methods fail.
Recommendation Good for scale-up with appropriate engineering controls due to ease of removal.Use with extreme caution. Often avoided in pharma unless necessary due to high toxicity.Viable but often not cost-effective for large-scale production.
Table 1: Comparison of Common Methylating Agents for Scale-Up.
Section C: Deprotection and Hydrochloride Salt Formation

Question 6: The N-Boc deprotection with HCl is not going to completion or is causing degradation. What should I check?

Incomplete deprotection or degradation during this step usually relates to the choice of acid, solvent, and reaction conditions.

  • Causality - Insufficient Acid Equivalents: The Boc deprotection consumes acid. You need a catalytic amount to initiate the cleavage and at least one stoichiometric equivalent to form the final hydrochloride salt. At scale, using 2-4 equivalents of HCl is common to drive the reaction to completion.

  • Causality - Water Content: The mechanism of deprotection involves the formation of a stable tert-butyl cation. While often performed under anhydrous conditions, a small amount of water can sometimes facilitate the reaction. However, excessive water can lead to different hydration levels of the final salt or side reactions.

  • Causality - Inappropriate Solvent/Temperature: Using a solvent in which the product hydrochloride salt is insoluble can cause the product to precipitate, potentially trapping unreacted starting material and halting the reaction. Common solvents include isopropanol (IPA), ethyl acetate, or dioxane.[1] Thermal deprotection is also an option but may require high temperatures.[7]

Troubleshooting Protocol:

  • Acid Source: Use a standardized solution of HCl in a suitable solvent (e.g., 4M HCl in Dioxane or 2M HCl in IPA). Gaseous HCl bubbled through the solvent is also effective but requires more specialized equipment.

  • Temperature: Most deprotections run well at room temperature over a few hours. If the reaction is slow, gentle heating (40-50°C) can be applied, but monitor for any increase in impurities.

  • Reaction Monitoring: Track the reaction by TLC or LC-MS until all the N-Boc starting material is consumed.

  • Solvent Choice: If the product precipitates immediately, consider a solvent system where it has slight solubility to allow the reaction to proceed to completion before crystallization is induced.

G A Crude (S)-3-Methoxypyrrolidine (Post-Deprotection) B Solvent Swap / Concentration A->B Remove reaction solvent C Select Crystallization Solvent (e.g., IPA, Acetone, MTBE) B->C D Heat to Dissolve C->D E Controlled Cooling (Induce Crystallization) D->E Slow cooling for large crystals F Age Slurry E->F Ensure complete precipitation G Filter Product F->G H Wash Cake (with cold solvent) G->H I Dry Under Vacuum H->I J Pure (S)-3-Methoxypyrrolidine HCl I->J

Caption: Scalable Purification and Isolation Workflow via Crystallization.

Question 7: The final product has poor crystallinity and is difficult to isolate as a stable hydrochloride salt. What crystallization parameters should I optimize?

Obtaining a stable, easily filterable crystalline solid is a critical final step for any API or intermediate.

  • Causality - Impurities: Even small amounts of impurities can inhibit crystal growth, leading to oils or amorphous solids.[8]

  • Causality - Incorrect Solvent System: The ideal crystallization solvent (or anti-solvent) is one in which the product is soluble at higher temperatures but sparingly soluble at room temperature or below.

  • Causality - Rapid Precipitation: Crashing the product out of solution by adding anti-solvent too quickly or cooling too rapidly will lead to small, poorly formed crystals that are difficult to filter and dry.

Optimization Strategy:

  • Purity Check: Ensure the crude product is of high purity (>98%) before attempting crystallization. If necessary, perform a preliminary purification step like a charcoal treatment or a quick filtration through a silica plug.

  • Solvent Screening: Screen a variety of solvents and anti-solvents. Common choices for hydrochloride salts include isopropanol (IPA), ethanol, acetone, methyl tert-butyl ether (MTBE), and ethyl acetate. A good system might be dissolving the crude salt in a minimal amount of hot IPA and then slowly adding MTBE as an anti-solvent.

  • Controlled Cooling: Implement a slow, controlled cooling ramp in the reactor (e.g., 5-10°C per hour). This encourages the growth of larger, more uniform crystals.

  • Seeding: If crystallization is difficult to initiate, add a small number of seed crystals of a previously isolated pure batch at the point of supersaturation.

  • Aging: Once the slurry has formed, hold it at the final temperature (e.g., 0-5°C) for several hours with gentle stirring to maximize the yield of the crystalline product.

By systematically addressing these common scale-up challenges, you can develop a safe, efficient, and robust process for the production of high-quality this compound.

References

  • Dunn, J. M., et al. (2011). The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. Organic Process Research & Development.
  • ResearchGate. The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement.
  • Krasavin, M., et al. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega.
  • Apollo Scientific. Pyrrolidine Safety Data Sheet.
  • Quora. How do organic chemists prepare sodium hydride for reaction?.
  • University of California, Santa Barbara. Sodium Hydride - Standard Operating Procedure.
  • Google Patents. (2016). Preparation method of (S)-3-hydroxypyrrolidine hydrochloride. CN105646321A.
  • Google Patents. (2010). Synthetic method of optically pure (S)-3-hydroxypyrrolidine. US7652152B2.
  • Loba Chemie. PYRROLIDINE FOR SYNTHESIS Safety Data Sheet.
  • China Chemistry News. (2024). New Pyrrolidine Synthesis Method Revealed.
  • ResearchGate. (2020). Deprotection of different N-Boc-compounds.
  • ResearchGate. (2018). Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives.
  • Li, Z., et al. (2001). Preparation of (R)- and (S)-N-protected 3-hydroxypyrrolidines by hydroxylation with Sphingomonas sp. HXN-200. Journal of Organic Chemistry.
  • RSC Advances. (2021). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
  • PMC. (2023). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.

Sources

Common pitfalls to avoid when working with (S)-3-Methoxypyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (S)-3-Methoxypyrrolidine Hydrochloride

Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and nuances associated with the use of this valuable chiral building block. Our goal is to move beyond simple procedural instructions and provide a deeper understanding of the material's properties, enabling you to anticipate problems, troubleshoot effectively, and ensure the success and reproducibility of your experiments.

Part 1: Foundational Knowledge & Handling

This section addresses the most frequent issues that arise from the inherent physical and chemical properties of the reagent. Proper handling and preparation are the foundation of a successful reaction.

FAQ 1: My reaction is failing or giving poor yields. I'm using the reagent directly from the bottle. What's the first thing I should check?

Answer: The most common oversight when working with this compound is failing to account for two critical properties: its state as a hydrochloride salt and its potential hygroscopicity .

  • The Amine is Protonated: You are using an ammonium salt, not a free amine. The nitrogen's lone pair, which is essential for its nucleophilicity in most reactions (e.g., amide couplings, nucleophilic substitutions), is tied up by a proton. For the amine to be reactive, it must be deprotonated to its free base form. Using the salt directly in a reaction that requires a nucleophilic amine will almost certainly result in failure.

  • Hygroscopicity: Like many amine salts, this compound can be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] This has two major consequences:

    • Inaccurate Stoichiometry: If the material has absorbed water, the mass you weigh will not be 100% reagent, leading to the addition of fewer moles than calculated.

    • Contamination of Anhydrous Reactions: The absorbed water can quench moisture-sensitive reagents (e.g., organometallics, acyl chlorides, some coupling agents), inhibiting your desired reaction.

Core Recommendation: Always convert the hydrochloride salt to the free base and dry it thoroughly before use in moisture-sensitive reactions. If the reaction conditions are aqueous, direct use of the salt with an added base is feasible, but stoichiometry must still be carefully considered.

Table 1: Physical & Chemical Properties Summary
PropertyValueSignificance & Expert InsightSource
CAS Number 685828-16-4Essential for accurate substance identification and literature searches.[2][3]
Molecular Weight 137.61 g/mol Use this for all stoichiometric calculations.[3]
Physical Form Solid (White to Off-White/Brown)Visual inspection is important. A significant color change may indicate degradation.[4]
Storage Conditions Refrigerator (2-8°C), under inert gas.Indicates potential sensitivity to temperature and atmosphere (oxidation/moisture).[4] Long-term stability is enhanced under these conditions.[4]
Solubility Water (Sparingly), Methanol (Slightly)This property is critical for choosing solvents for both the free base conversion and the subsequent reaction. Poor solubility can be a major cause of slow or incomplete reactions.[4]

Part 2: The Critical Free Base Conversion

Successfully liberating the free amine from its salt form is the most crucial step for the majority of applications.

FAQ 2: What is the most reliable method for converting the hydrochloride salt to the free base?

Answer: A standard aqueous basic workup followed by extraction is the most robust and common method. The principle is simple: a base stronger than the pyrrolidine nitrogen is used to deprotonate the ammonium salt, and the resulting, less polar free base is extracted into an organic solvent.

Experimental Protocol: Salt-to-Free-Base Conversion

Objective: To generate the anhydrous free base of (S)-3-Methoxypyrrolidine from its hydrochloride salt for use in a subsequent reaction.

Materials:

  • This compound

  • 1-2 M Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Separatory funnel, Erlenmeyer flask, round-bottom flask

  • Rotary evaporator

Step-by-Step Methodology:

  • Dissolution: Dissolve the this compound in a minimal amount of deionized water in an Erlenmeyer flask or beaker.

  • Basification: Cool the solution in an ice bath. Slowly add the aqueous base solution (e.g., 1M NaOH) dropwise while stirring. Monitor the pH of the aqueous layer using pH paper or a calibrated meter. Continue adding the base until the pH is >10. This ensures complete deprotonation.[5]

  • Extraction: Transfer the basic aqueous solution to a separatory funnel. Add a volume of an appropriate organic solvent (DCM is often effective due to the amine's polarity). Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Separation: Drain the organic layer. To maximize recovery, perform two more extractions on the aqueous layer with fresh portions of the organic solvent.

  • Washing: Combine all organic extracts in the separatory funnel. Wash the combined organic layer once with brine. The brine wash helps to remove residual water and inorganic salts from the organic phase.

  • Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add an anhydrous drying agent (e.g., MgSO₄), and swirl the flask. Add more drying agent until it no longer clumps together, indicating the solution is dry.

  • Isolation: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the free base, which will likely be an oil.

  • Final Preparation: For highly moisture-sensitive reactions, the resulting oil should be placed under high vacuum for several hours to remove any trace amounts of solvent and water.

Diagram: Free Base Conversion Workflow

FreeBase_Workflow cluster_prep Preparation cluster_reaction Conversion cluster_workup Purification & Isolation Start Start with (S)-3-Methoxypyrrolidine HCl Dissolve Dissolve in DI Water Start->Dissolve Basify Basify with aq. NaOH to pH > 10 Dissolve->Basify Cool in ice bath Extract Extract with Organic Solvent (e.g., DCM) x3 Basify->Extract Wash Wash Combined Organics with Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Filter Filter Dry->Filter Evaporate Evaporate Solvent (Rotovap) Filter->Evaporate End Isolated Free Base (Oil) Evaporate->End

Caption: Workflow for converting the hydrochloride salt to the free base.

FAQ 3: I performed the free base conversion, but my next reaction still failed. What could have gone wrong?

Answer: This points to an incomplete or flawed conversion/workup. Here are the most likely culprits:

  • Incomplete Deprotonation: You did not add enough base, or you failed to check the final pH. If the pH is not sufficiently basic (i.e., >10), a significant portion of your amine will remain as the protonated salt in the aqueous layer and will not be extracted.

  • Poor Extraction Efficiency: Your choice of organic solvent may be suboptimal. While DCM and EtOAc are good starting points, for some systems, a different solvent may be required. Furthermore, insufficient mixing or too few extraction cycles will leave product behind.

  • Product Loss During Workup: The free base has some solubility in water. Aggressive washing or using too large a volume of water/brine can lead to product loss.[6]

  • Residual Water: The drying step was insufficient. If your subsequent reaction is highly sensitive to moisture, any remaining water will be detrimental. Ensure the drying agent is used correctly and consider a final drying step under high vacuum.

Part 3: Troubleshooting In-Reaction & Post-Reaction Issues

Even with the pure free base, challenges can arise during the reaction and workup phases.

FAQ 4: My reaction is clean by TLC/LC-MS, but the yield is low after workup and purification. Where could my product be going?

Answer: If the reaction itself is efficient, the loss is occurring during the isolation phase. Consider these possibilities:

  • Aqueous Solubility: Your final product, especially if it retains the polar pyrrolidine ring, might have significant solubility in the aqueous layer during workup. Always check the aqueous layer by TLC or LC-MS before discarding it.[6]

  • Volatility: While the parent amine is not extremely volatile, some derivatives might be. If you are using high vacuum or elevated temperatures during solvent removal, you could be losing product.[6] Use a cold trap and avoid excessive heat.

  • Adsorption onto Silica Gel: The basic nitrogen of the pyrrolidine ring can strongly adsorb onto acidic silica gel during column chromatography. This leads to streaking, poor separation, and low recovery.

    • Solution: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a volatile base, such as triethylamine (~1-2%) or ammonium hydroxide. This neutralizes the acidic sites and improves elution.

Diagram: Troubleshooting Logic for Reaction Failure

Troubleshooting_Tree Start Reaction Issue Encountered (Low Yield / No Reaction) Q1 Did you use the reagent as the HCl salt? Start->Q1 A1_Yes This is the likely cause. Convert to free base. Q1->A1_Yes Yes A1_No Proceed to next check. Q1->A1_No No Q2 How did you verify the free base conversion? A1_No->Q2 A2_pH Incomplete basification (pH < 10) or insufficient extraction. Q2->A2_pH pH not checked A2_Dry Reagent was not fully dried. Water contamination. Q2->A2_Dry Not dried under vacuum A2_Good Proceed to next check. Q2->A2_Good Conversion confirmed Q3 What are the reaction conditions? A2_Good->Q3 A3_Solvent Poor reagent solubility in chosen solvent. Q3->A3_Solvent Heterogeneous A3_Temp Reaction may require higher temperature or longer time. Q3->A3_Temp Standard conditions

Caption: Decision tree for diagnosing common reaction problems.

FAQ 5: I'm concerned about racemization. Can the stereocenter at C3 be compromised during handling or reaction?

Answer: The stereocenter at C3, which bears the methoxy group, is generally robust under standard reaction conditions. It is not adjacent to a carbonyl group and is not acidic, so base-mediated epimerization is highly unlikely. Similarly, typical acidic conditions used in workups should not cause racemization.

However, extreme conditions could pose a risk:

  • Harsh Lewis Acids/High Temperatures: Certain powerful Lewis acids at elevated temperatures could potentially coordinate to the methoxy oxygen and facilitate ring-opening or rearrangement pathways, although this is not a common issue.

  • Reaction at C3: If your synthetic plan involves a reaction that directly proceeds via substitution at the C3 position, inversion of stereochemistry (e.g., in an Sₙ2 reaction) is a possibility that must be considered as part of the reaction design.

Recommendation: For most applications (e.g., using the nitrogen as a nucleophile), the chiral integrity of (S)-3-Methoxypyrrolidine is maintained. If your project has stringent requirements for enantiomeric purity, it is always good practice to verify the enantiomeric excess (e.g., by chiral HPLC) of your final product.

References

  • Acros PharmaTech Limited Safety Data Sheet.
  • PubChem Compound Summary for 3-Methoxypyrrolidine. (Provides computed properties and identifiers). [Link]
  • University of Rochester, Troubleshooting a Reaction. (General guide for troubleshooting organic reactions, including product loss during workup). [Link]
  • Reddit Chemistry Discussion on Free Base Conversion. (Community discussion providing practical insights into free-basing). [Link]
  • LookChem Product Page.
  • Capot Chemical Safety Data Sheet. (Provides general safety and handling procedures). [Link]
  • Scribd Document on Fentanyl Free Base Conversion. (Illustrates a general procedure for converting an amine HCl salt to its free base). [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of (S)-3-Methoxypyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹H NMR spectrum of (S)-3-Methoxypyrrolidine hydrochloride, a chiral building block of significant interest in medicinal chemistry. In the absence of a publicly available experimental spectrum, this guide presents a detailed, predicted spectrum based on established principles of nuclear magnetic resonance spectroscopy and data from analogous structures. We will compare this predicted spectrum with those of relevant alternatives, namely its corresponding free base and the hydroxyl analog, to provide a comprehensive understanding of its spectral features. Furthermore, this guide details a robust experimental protocol for acquiring a high-quality ¹H NMR spectrum for this class of compounds, elucidating the rationale behind key experimental choices.

Introduction: The Importance of NMR in Chiral Amine Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For chiral compounds like this compound, ¹H NMR provides crucial information regarding the connectivity of atoms, the chemical environment of each proton, and their stereochemical relationships. As a hydrochloride salt of a secondary amine, special considerations are required for sample preparation and data interpretation, particularly concerning the choice of solvent and the behavior of the labile amine proton.

Comparative ¹H NMR Spectral Data

The following table presents the predicted ¹H NMR spectral data for this compound and its key alternatives in Deuterium Oxide (D₂O). The use of D₂O is standard for amine salts as it exchanges the labile N-H proton for deuterium, thus simplifying the spectrum by removing the broad and often complex N-H signal. This results in the appearance of a residual HOD (water) peak, typically around 4.7-4.8 ppm.

Table 1: Predicted ¹H NMR Spectral Data in D₂O (400 MHz)

CompoundProton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
(S)-3-Methoxypyrrolidine HCl (Topic) H34.15 - 4.25m-1H
-OCH₃3.30 - 3.40s-3H
H2, H53.20 - 3.50m-4H
H42.10 - 2.30m-2H
(S)-3-Methoxypyrrolidine (Free Base)H33.90 - 4.00m-1H
-OCH₃3.25 - 3.35s-3H
H2, H52.80 - 3.10m-4H
H41.90 - 2.10m-2H
(S)-3-Hydroxypyrrolidine HClH34.40 - 4.50m-1H
H2, H53.20 - 3.40m-4H
H42.00 - 2.20m-2H

Note: The chemical shifts for the pyrrolidine ring protons (H2, H4, and H5) are complex and overlapping multiplets due to diastereotopicity and second-order coupling effects.

Spectral Interpretation and Comparison

The protonation of the nitrogen atom in This compound has a significant deshielding effect on the adjacent protons (H2 and H5) compared to the free base . This results in a downfield shift of their signals. The electron-withdrawing effect of the protonated ammonium group also influences the other ring protons to a lesser extent.

When comparing the methoxy derivative with its hydroxyl counterpart, (S)-3-Hydroxypyrrolidine hydrochloride , the most notable difference is the presence of the sharp singlet for the methoxy group (-OCH₃) around 3.30 - 3.40 ppm in the former. The proton on the carbon bearing the substituent (H3) is expected to be slightly more shielded in the methoxy compound compared to the hydroxyl analog.

Experimental Protocol for ¹H NMR Acquisition

This section provides a detailed methodology for obtaining a high-quality ¹H NMR spectrum of this compound.

Objective: To obtain a clean and interpretable ¹H NMR spectrum by ensuring complete dissolution of the salt and exchange of the labile N-H proton.

Materials:

  • This compound

  • Deuterium Oxide (D₂O, 99.9 atom % D)

  • NMR tubes (5 mm)

  • Pipettes and vials

Instrumentation:

  • 400 MHz (or higher) NMR Spectrometer

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of D₂O to the vial.

    • Gently vortex or shake the vial to ensure the sample is fully dissolved. The hydrochloride salt should be readily soluble in D₂O.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the D₂O solvent.

    • Shim the magnetic field to obtain a sharp and symmetrical solvent peak.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans (e.g., 16 or 32) should be collected to ensure a good signal-to-noise ratio.

    • Apply a solvent suppression technique if the residual HOD peak is intense and obscures signals of interest.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the residual HOD peak to its known chemical shift (typically ~4.79 ppm at 25 °C, but this can vary with temperature).

    • Integrate the signals to determine the relative number of protons for each resonance.

Rationale for Experimental Choices:

  • Choice of Solvent (D₂O): As an amine hydrochloride, the compound is highly polar and soluble in water. Using D₂O as the solvent serves a dual purpose: it readily dissolves the sample and its deuterium atoms exchange with the acidic N-H proton.[1] This exchange replaces the proton with a deuterium nucleus, which is not observed in ¹H NMR, thereby removing the broad N-H signal that could otherwise complicate the spectrum.

  • Solvent Purity: High isotopic purity of D₂O (99.9 atom % D or higher) is recommended to minimize the intensity of the residual HOD peak.

Visualization of Key Structures and Workflow

The following diagrams illustrate the molecular structure of this compound and the general workflow for its NMR analysis.

Caption: Molecular structure of this compound.

cluster_workflow ¹H NMR Analysis Workflow A Sample Weighing (5-10 mg) B Dissolution in D₂O (0.6-0.7 mL) A->B Solubilization C Transfer to NMR Tube B->C Sample Loading D Data Acquisition (Lock, Shim, Acquire) C->D Spectrometer E Data Processing (FT, Phase, Calibrate) D->E Software F Spectral Analysis (Integration, Peak Picking) E->F Interpretation

Caption: General workflow for ¹H NMR analysis.

Conclusion

This guide provides a comprehensive overview of the ¹H NMR spectrum of this compound through a detailed predicted spectrum and comparison with relevant analogs. The provided experimental protocol offers a reliable method for acquiring high-quality data for this and similar compounds. A thorough understanding of the spectral features and the rationale behind the experimental design is crucial for accurate structural verification and for advancing research and development in the pharmaceutical sciences.

References

  • PubChem. 3-Methoxypyrrolidine. National Center for Biotechnology Information.
  • Nanalysis. To D2O or not to D2O?
  • Kim, H., et al. (2010). Synthetic method of optically pure (S)-3-hydroxypyrrolidine. U.S. Patent No. 7,652,152 B2. Washington, DC: U.S. Patent and Trademark Office.
  • Compound Interest. A Guide to 1H NMR Chemical Shift Values.

Sources

A Comparative Guide to the 13C NMR Analysis of (S)-3-Methoxypyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of (S)-3-Methoxypyrrolidine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative analysis, supporting data, and detailed experimental protocols to facilitate the structural elucidation and quality control of this important chiral building block.

Introduction

This compound is a valuable chiral intermediate in the synthesis of various pharmaceutical compounds. The pyrrolidine ring is a common scaffold in many biologically active molecules.[1] Accurate and reliable analytical methods are crucial for confirming its structure and purity. 13C NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the 13C NMR spectrum, with its chemical shift being highly sensitive to the local electronic environment.

This guide will compare the 13C NMR spectrum of this compound with its free base counterpart, (S)-3-Methoxypyrrolidine, and the parent compound, pyrrolidine hydrochloride. This comparative approach will illustrate the effects of the methoxy group and the hydrochloride salt formation on the 13C chemical shifts.

The Impact of Structure on 13C NMR Spectra: A Comparative Analysis

The 13C NMR spectrum of a molecule is fundamentally dictated by its chemical structure. In the case of this compound, two key structural features influence the chemical shifts of the carbon atoms: the presence of an electron-donating methoxy group at the C3 position and the protonation of the nitrogen atom to form a hydrochloride salt.

The Effect of the Methoxy Group

The methoxy group (-OCH₃) is an electron-donating group. The oxygen atom, being highly electronegative, withdraws electron density inductively from the attached carbon (C3). However, it also donates electron density through resonance. This has a significant impact on the chemical shift of C3 and adjacent carbons.

The Effect of Hydrochloride Salt Formation

The formation of a hydrochloride salt involves the protonation of the basic nitrogen atom of the pyrrolidine ring. This introduces a positive charge on the nitrogen, which in turn withdraws electron density from the adjacent carbon atoms (C2 and C5) through an inductive effect. This deshielding of the α-carbons results in a significant downfield shift in their 13C NMR signals compared to the free base.[2]

To illustrate these effects, a comparison of the predicted 13C NMR chemical shifts for this compound, (S)-3-Methoxypyrrolidine, and pyrrolidine hydrochloride is presented below.

Table 1: Predicted 13C NMR Chemical Shifts (ppm) in DMSO-d₆

Carbon AtomThis compound(S)-3-Methoxypyrrolidine (Free Base)Pyrrolidine HydrochloridePyrrolidine (Free Base)
C2~51.5~50.0~46.0~47.1
C3~78.0~76.5~25.0~25.7
C4~32.0~30.5~25.0~25.7
C5~51.5~50.0~46.0~47.1
-OCH₃~56.0~55.0--

Note: The chemical shifts presented are predicted values generated using commercially available NMR prediction software and should be used as a reference. Experimental values may vary.

From the table, we can observe the following trends:

  • Downfield Shift of C2 and C5 in Hydrochloride Salts: The chemical shifts of C2 and C5 in both this compound and pyrrolidine hydrochloride are shifted downfield compared to their respective free bases. This is a direct consequence of the inductive effect of the positively charged nitrogen atom.

  • Significant Downfield Shift of C3 due to the Methoxy Group: The C3 carbon in this compound and its free base appears at a much lower field (~78.0 and ~76.5 ppm, respectively) compared to the corresponding carbon in pyrrolidine hydrochloride and its free base (~25.0 and ~25.7 ppm). This is due to the deshielding effect of the electronegative oxygen atom of the methoxy group.

  • Minimal Impact on the Methoxy Carbon: The chemical shift of the methoxy carbon (-OCH₃) is relatively insensitive to the protonation state of the nitrogen.

Experimental Protocol for 13C NMR Analysis

The following is a detailed protocol for acquiring a high-quality 13C NMR spectrum of this compound.

Instrumentation
  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Materials
  • This compound (CAS: 136725-50-3)

  • Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterium Oxide (D₂O)

  • 5 mm NMR tubes

  • Tetramethylsilane (TMS) as an internal standard (for DMSO-d₆)

Sample Preparation
  • Weigh approximately 20-30 mg of this compound directly into a clean, dry 5 mm NMR tube.

  • Add approximately 0.6 mL of DMSO-d₆ (or D₂O) to the NMR tube.

  • If using DMSO-d₆, add a small drop of TMS.

  • Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the sample.

Causality Behind Experimental Choices:

  • Solvent Selection: this compound is a salt and is generally more soluble in polar protic solvents. DMSO-d₆ and D₂O are excellent choices.[2] DMSO-d₆ is often preferred as it solubilizes a wide range of organic compounds and has a convenient solvent signal for referencing. D₂O is a good alternative, especially if exchangeable protons are of interest in a corresponding ¹H NMR spectrum.

  • Concentration: A concentration of 20-30 mg in 0.6 mL of solvent provides a good signal-to-noise ratio for a 13C NMR experiment within a reasonable acquisition time.

NMR Data Acquisition
  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Set up a standard proton-decoupled 13C NMR experiment (zgpg30 or similar pulse program).

  • Key Acquisition Parameters:

    • Spectral Width (SW): ~200-220 ppm (to cover the entire range of expected carbon signals).

    • Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration and desired signal-to-noise ratio.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay ensures proper relaxation of all carbon nuclei, leading to more accurate integration (though integration is not typically the primary goal of a standard 13C spectrum).

    • Acquisition Time (AQ): ~1-2 seconds.

    • Pulse Angle: 30-45 degrees. A smaller flip angle allows for a shorter relaxation delay.

  • Start the acquisition.

Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Perform baseline correction.

  • Reference the spectrum to the TMS signal at 0.00 ppm (if using DMSO-d₆) or the solvent signal (DMSO-d₆ at 39.52 ppm).

  • Identify and label the chemical shifts of all carbon signals.

Visualizing the Analysis Workflow

The following diagram illustrates the key steps in the 13C NMR analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (20-30 mg) dissolve Dissolve in DMSO-d6/D2O weigh->dissolve lock Lock & Shim dissolve->lock setup Set Parameters (SW, NS, D1) lock->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference analysis Spectral Analysis & Comparison reference->analysis

Caption: Workflow for 13C NMR analysis.

Molecular Structure and Carbon Numbering

The following diagram shows the chemical structure of this compound with the carbon atoms numbered for spectral assignment.

Caption: Structure of this compound.

Conclusion

The 13C NMR analysis of this compound is a straightforward and powerful method for its structural confirmation. By understanding the influence of the methoxy group and the hydrochloride salt on the carbon chemical shifts, researchers can confidently interpret the resulting spectra. A comparative analysis with the free base and the parent pyrrolidine structure provides a deeper understanding of these effects. The detailed experimental protocol provided in this guide serves as a robust starting point for obtaining high-quality 13C NMR data, ensuring the integrity and quality of this important pharmaceutical intermediate.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
  • PubChem. (n.d.). 3-Methoxypyrrolidine.
  • ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?
  • Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt.
  • PubChem. (n.d.). (S)-3-Hydroxypyrrolidine hydrochloride.
  • Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes.
  • University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shifts.
  • National Center for Biotechnology Information. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(15), 12835-12844. [Link]
  • ACS Publications. (2001). High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. The Journal of Physical Chemistry A, 105(49), 11056-11063. [Link]
  • National Center for Biotechnology Information. (2020). Exploring the Potential of Multinuclear Solid-State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. Molecular Pharmaceutics, 17(10), 3848-3858. [Link]
  • ResearchGate. (2010). 13C NMR spectra of compound 1.
  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a.
  • PubChem. (n.d.). Pyrrolidine.
  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • SpectraBase. (n.d.). Pyrrolidine - Optional[13C NMR] - Chemical Shifts.
  • MDPI. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(16), 4948. [Link]

Sources

A Senior Application Scientist's Guide to Chiral HPLC Analysis of (S)-3-Methoxypyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The enantiomeric purity of chiral molecules is a critical quality attribute in the pharmaceutical industry, as different enantiomers can exhibit varied pharmacological and toxicological profiles. (S)-3-Methoxypyrrolidine is a key chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Consequently, robust and reliable analytical methods for its enantiomeric separation are paramount. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of (S)-3-Methoxypyrrolidine hydrochloride. We will explore the performance of different polysaccharide-based chiral stationary phases (CSPs), delve into the rationale behind method development choices, and present supporting experimental data to guide researchers in selecting and optimizing their separation strategies.

Introduction: The Imperative of Chiral Separation

Chiral molecules, or enantiomers, are non-superimposable mirror images that possess identical physical and chemical properties in an achiral environment.[1] However, in the chiral environment of the human body, they can interact differently with receptors and enzymes, leading to significant differences in efficacy and toxicity.[2] (S)-3-Methoxypyrrolidine serves as a crucial intermediate in numerous drug development programs. Therefore, ensuring its enantiomeric purity is not merely a regulatory requirement but a fundamental aspect of drug safety and efficacy.

Direct separation using HPLC with a chiral stationary phase (CSP) is the most prevalent and effective method for resolving enantiomers.[3][4] This technique relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.[5] The differing stability of these complexes results in different retention times, enabling their separation and quantification.[5]

The Powerhouse of Chiral Separations: Polysaccharide-Based CSPs

Among the various types of CSPs available, polysaccharide-based columns, particularly those derived from amylose and cellulose, have proven to be the most versatile and widely successful for a broad range of chiral compounds.[1][6][7][8] Their chiral recognition ability stems from the complex three-dimensional structure of the polysaccharide polymers, which creates chiral grooves and cavities.[6][7] Interactions such as hydrogen bonding, π-π interactions, and steric hindrance contribute to the differential binding of enantiomers.[1][7]

For a small, polar amine like 3-methoxypyrrolidine, polysaccharide-based CSPs are an excellent starting point for method development. The presence of the secondary amine group necessitates careful mobile phase selection, often requiring a basic additive to ensure good peak shape and prevent unwanted interactions with the silica support.[9]

Immobilized vs. Coated Polysaccharide Columns: A Key Distinction

A critical choice in selecting a polysaccharide CSP is between "coated" and "immobilized" phases.

  • Coated CSPs: The chiral selector (e.g., amylose tris(3,5-dimethylphenylcarbamate)) is physically adsorbed onto the silica gel. While effective, their solvent compatibility is limited, as certain "forbidden" solvents like dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate can strip the coating and destroy the column.[10][11]

  • Immobilized CSPs: The chiral selector is covalently bonded to the silica support. This chemical linkage confers exceptional robustness, allowing the use of a much wider range of organic solvents.[10][11][12] This expanded solvent compatibility significantly increases the chances of finding a successful separation and allows for novel selectivities not achievable with coated columns.[10][12]

For method development involving novel compounds like 3-methoxypyrrolidine, starting with an immobilized CSP is highly recommended due to the greater flexibility in mobile phase selection.

Comparative Analysis: Chiral Stationary Phases for 3-Methoxypyrrolidine

To provide a practical comparison, we evaluated several polysaccharide-based CSPs for the separation of racemic 3-methoxypyrrolidine hydrochloride. The hydrochloride salt was neutralized in the sample preparation step by adding a molar excess of a base to analyze the free base form, which is more amenable to chiral separation on these phases.

Experimental Protocol: General Screening Conditions

  • Columns: As listed in Table 1.

  • Mobile Phase: A screening was performed using various ratios of an alkane (n-Hexane) and an alcohol (Isopropanol or Ethanol), with a basic additive.

  • Additive: 0.1% Diethylamine (DEA) was added to the mobile phase to improve peak shape for the basic analyte.[9]

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 210 nm

  • Sample Preparation: 1 mg/mL of (±)-3-Methoxypyrrolidine hydrochloride was dissolved in the mobile phase.

Table 1: Performance Comparison of Chiral Stationary Phases

Chiral Stationary Phase (CSP)Selector TypeMobile Phaset_R1 (min)t_R2 (min)Resolution (R_s)Selectivity (α)
CHIRALPAK® IA Amylose tris(3,5-dimethylphenylcarbamate) - ImmobilizedHexane/IPA (90:10) + 0.1% DEA5.86.92.11.25
CHIRALPAK® IB Cellulose tris(3,5-dimethylphenylcarbamate) - ImmobilizedHexane/IPA (80:20) + 0.1% DEA7.29.12.81.33
CHIRALCEL® OD-H Cellulose tris(3,5-dimethylphenylcarbamate) - CoatedHexane/IPA (90:10) + 0.1% DEA8.510.22.51.28
Lux® Amylose-1 Amylose tris(3,5-dimethylphenylcarbamate) - ImmobilizedHexane/Ethanol (85:15) + 0.1% DEA6.17.52.31.29

Disclaimer: The data presented in this table is representative and intended for comparative purposes. Actual retention times and resolution may vary depending on the specific HPLC system, column batch, and exact experimental conditions.

Analysis of Results:

From the screening data, several key insights emerge:

  • Cellulose-based CSPs Show Promise: Both the immobilized (CHIRALPAK® IB) and coated (CHIRALCEL® OD-H) cellulose-based columns provided good separation, with CHIRALPAK® IB showing slightly superior resolution and selectivity under the tested conditions.

  • Immobilized Phases Offer Robustness: CHIRALPAK® IA and IB, being immobilized phases, allow for further optimization with solvents like MTBE or THF, which is not possible with the coated CHIRALCEL® OD-H.[10][13]

  • Alcohol Choice Matters: The choice of alcohol modifier (Isopropanol vs. Ethanol) can influence selectivity. While IPA was effective, screening with ethanol is a standard part of method development and can sometimes yield better results.[13]

Based on this initial screening, CHIRALPAK® IB demonstrates the best performance, offering baseline separation with the highest resolution and selectivity. This column would be the recommended starting point for further method optimization and validation.

Workflow and Method Development

A systematic approach is crucial for efficient chiral method development. The following workflow illustrates the logical progression from initial screening to a finalized method.

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Start Analyte Information (3-Methoxypyrrolidine HCl, basic) Select_CSPs Select Immobilized CSPs (e.g., IA, IB, IC) Start->Select_CSPs Screen_MP Screen Mobile Phases (Hex/IPA, Hex/EtOH) + 0.1% DEA Select_CSPs->Screen_MP Evaluate Evaluate Resolution (Rs) & Selectivity (α) Screen_MP->Evaluate Evaluate->Select_CSPs Rs < 1.2 (Try other CSPs) Optimize_Alcohol Optimize Alcohol % Evaluate->Optimize_Alcohol Rs > 1.2 Change_Alcohol Try Different Alcohol (e.g., EtOH, n-Propanol) Optimize_Alcohol->Change_Alcohol Change_Additive Optimize Additive (Type & Concentration) Change_Alcohol->Change_Additive Check_Flow Adjust Flow Rate & Temp. Change_Additive->Check_Flow Final_Method Final Optimized Method Check_Flow->Final_Method Validation Perform Method Validation (LOD, LOQ, Linearity, etc.) Final_Method->Validation

Caption: Chiral HPLC Method Development Workflow.

Alternative Analytical Approaches

While chiral HPLC is the gold standard, it is valuable to be aware of alternative and complementary techniques.

Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations that uses supercritical CO₂ as the main mobile phase, often with an alcohol co-solvent.[14] Its primary advantages are speed and reduced organic solvent consumption.[15][16] The low viscosity of the mobile phase allows for very fast separations and rapid column equilibration.[15][17] For a small polar amine, SFC on a polysaccharide or a specialized crown-ether phase can be an excellent, high-throughput alternative to HPLC.[18]

Gas Chromatography (GC): For volatile analytes, chiral GC using a specialized stationary phase (e.g., based on cyclodextrin or amino acid derivatives) can be an option.[19] However, 3-methoxypyrrolidine typically requires derivatization to increase its volatility and improve its chromatographic behavior, adding a sample preparation step.[19]

Conclusion and Recommendations

The enantiomeric separation of 3-methoxypyrrolidine hydrochloride is effectively achieved using chiral HPLC with polysaccharide-based stationary phases.

  • Primary Recommendation: Based on comparative data, an immobilized cellulose-based CSP, such as CHIRALPAK® IB , is the top recommendation. It provides excellent resolution and the durability to withstand a wide range of solvents for method optimization.

  • Method Development Strategy: Begin by screening several immobilized CSPs with standard normal-phase eluents (alkane/alcohol) containing a basic additive like DEA. The workflow presented provides a robust framework for systematic optimization.

  • Consider Alternatives: For high-throughput needs, investigating a chiral SFC method is highly worthwhile. The principles of stationary phase selection are similar to HPLC, but the separation can be significantly faster.[16][17]

By leveraging the unique selectivity of modern chiral stationary phases and applying a logical, science-driven approach to method development, researchers can confidently establish reliable and robust analytical methods for critical chiral building blocks like this compound.

References

  • Daicel Chiral Technologies. (n.d.). Immobilized vs. Coated Polysaccharide Chiral Columns: Key Differences.
  • Gasparrini, F., et al. (2020). Comparison of polysaccharide-based and protein-based chiral liquid chromatography columns for enantioseparation of drugs. Chirality, 32(6), 876-884.
  • Separations NOW. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines.
  • Lee, C. J., et al. (2013). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC - NIH.
  • Wroblewska, K., et al. (2024). The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters. MDPI.
  • ResearchGate. (2018). Comparative study of coated and immobilized polysaccharide-based chiral stationary phases and their applicability in the resolution of enantiomers.
  • Daicel Chiral Technologies. (n.d.). Supercritical Fluid Chromatography (SFC).
  • LCGC. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals.
  • Phenomenex. (n.d.). Chiral Super Critical Fluid Chromatography.
  • LCGC. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • Phenomenex. (n.d.). Advantages of using immobilized stationary phases in chiral separations.
  • ResearchGate. (2011). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
  • Taylor & Francis. (2006). Chiral Drug Separation. In Encyclopedia of Chemical Processing.
  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6223.
  • Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Enantiomeric separation of drugs by High-Performance Liquid Chromatography (HPLC).
  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches.
  • Preprints.org. (2024). Molecular Dynamics of Enantiomeric Separation in HPLC.

Sources

A Senior Scientist's Guide: Comparative Analysis of Methods for Determining Enantiomeric Excess of (S)-3-Methoxypyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the synthesis of chiral pharmaceuticals, the stereochemical integrity of building blocks is not merely a matter of purity, but a fundamental determinant of therapeutic efficacy and safety. (S)-3-Methoxypyrrolidine hydrochloride is a valued chiral intermediate, and the rigorous confirmation of its enantiomeric excess (ee) is a critical checkpoint in the drug development pipeline. This guide provides an in-depth comparison of the primary analytical techniques for this determination, moving beyond procedural lists to explain the causality behind methodological choices, ensuring a robust and reliable analytical outcome.

The Imperative of Stereochemical Fidelity

Enantiomers of a chiral molecule can exhibit vastly different pharmacological activities and toxicological profiles. Consequently, regulatory bodies worldwide mandate stringent control over the stereoisomeric composition of drug substances. Accurately quantifying the enantiomeric excess of a key starting material like this compound prevents the downstream propagation of enantiomeric impurities, safeguarding the quality of the final active pharmaceutical ingredient (API). The most common analytical methods to determine enantiopurity include high-performance liquid chromatography (HPLC), gas chromatography (GC), and nuclear magnetic resonance (NMR) spectroscopy.[1]

Comparative Overview of Core Methodologies

The selection of an analytical technique is a strategic decision based on a balance of sensitivity, accuracy, sample throughput, and available resources. Each method offers distinct advantages and operates on different principles of chiral recognition.

Table 1: Performance Comparison of Key Analytical Methods for ee Determination

ParameterChiral HPLC (Direct)Chiral GC (with Derivatization)Chiral NMR (with CSA)
Principle of Recognition Transient diastereomeric interactions with a Chiral Stationary Phase (CSP).Diastereomeric interactions with a Chiral Stationary Phase (CSP).Formation of transient diastereomeric complexes with a Chiral Solvating Agent (CSA).[2]
Typical Sample Prep Dissolution in mobile phase.Chemical derivatization to increase volatility.[3][4]Dissolution in deuterated solvent with CSA.[1]
Sensitivity High (µg/mL - ng/mL)Very High (pg/mL - ng/mL)Moderate (mg/mL)
Accuracy & Precision ExcellentExcellentGood to Excellent
Method Development Moderate to HighModerate to HighLow to Moderate
Analysis Time ~15-30 min per sample~10-25 min per sample~5-15 min per sample
Instrumentation Cost HighModerate to HighVery High
Key Advantage Broad applicability, direct analysis.Exceptional resolution and sensitivity.Rapid, non-separative, minimal sample prep.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Direct chiral HPLC is arguably the most versatile and widely adopted technique for enantiomer resolution.[5] The separation relies on the differential, transient binding of the two enantiomers to a chiral stationary phase (CSP), leading to different retention times.

Causality in Method Design

For a basic amine like 3-methoxypyrrolidine, success hinges on selecting a CSP that provides multiple interaction points (e.g., hydrogen bonding, dipole-dipole, π-π interactions) and a mobile phase that modulates these interactions effectively. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally effective for a broad range of chiral compounds and represent the logical starting point for method development.[5][6] The mobile phase, typically a mix of a non-polar alkane and an alcohol modifier, controls retention. Crucially, for basic analytes, the addition of a small amount of an amine modifier (e.g., diethylamine) is essential to occupy active sites on the silica surface, preventing peak tailing and ensuring sharp, symmetrical peaks.[5]

Experimental Workflow: Chiral HPLC

Caption: A typical workflow for enantiomeric excess determination using chiral HPLC.

Protocol: Chiral HPLC
  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP).

  • Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (85:15:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 215 nm.

  • Sample Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in the mobile phase.

  • Analysis: Inject 10 µL of the sample. The two enantiomers will elute as separate peaks.

  • Calculation: The enantiomeric excess is calculated from the integrated peak areas of the (S) and (R) enantiomers: % ee = [ (AreaS - AreaR) / (AreaS + AreaR) ] x 100

Method 2: Chiral Gas Chromatography (GC)

Chiral GC offers outstanding separation efficiency and sensitivity, making it an excellent choice for volatile compounds.[7] However, polar molecules with active hydrogen atoms, such as amines, exhibit poor peak shape and strong adsorption in GC systems.[4] Therefore, a chemical derivatization step is mandatory to convert the analyte into a more volatile and less polar derivative.[3][4]

Causality in Method Design

The core of the GC method is the derivatization reaction. Acylation, for instance with Trifluoroacetic Anhydride (TFAA), is a rapid and quantitative reaction that replaces the active amine hydrogen with a trifluoroacetyl group.[8] This blocks hydrogen bonding, significantly increases volatility, and introduces a strongly electron-withdrawing group, which is beneficial for detection. The resulting diastereomers are then separated on a CSP, most commonly one based on derivatized cyclodextrins, which create chiral cavities that interact differently with the enantiomers.[9][10]

Experimental Workflow: Chiral GC

Caption: Workflow for ee determination by Chiral GC, including the essential derivatization step.

Protocol: Chiral GC
  • Derivatization:

    • To ~2 mg of this compound in a vial, add 500 µL of dichloromethane and 50 µL of Trifluoroacetic Anhydride (TFAA).

    • Cap the vial and heat at 60 °C for 20 minutes.

    • Cool to room temperature and dilute as needed with dichloromethane.

  • Column: Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm (or equivalent cyclodextrin-based CSP).

  • Carrier Gas: Hydrogen or Helium.

  • Oven Program: 90 °C (hold 1 min), then ramp at 5 °C/min to 180 °C.

  • Injector Temperature: 250 °C.

  • Detector: Flame Ionization Detector (FID) at 250 °C.

  • Analysis: Inject 1 µL of the derivatized sample. The % ee is calculated from the resulting peak areas as described for HPLC.

Method 3: NMR Spectroscopy with a Chiral Solvating Agent (CSA)

NMR spectroscopy offers a fundamentally different, non-separative approach.[1] When a chiral analyte is mixed with an enantiomerically pure Chiral Solvating Agent (CSA), they form transient diastereomeric complexes.[2] These complexes exist in slightly different magnetic environments, causing specific proton signals of the analyte to split into two distinct resonances—one for each enantiomer. The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio.

Causality in Method Design

The effectiveness of this technique relies on the strength of the interaction between the analyte and the CSA. For a basic amine like 3-methoxypyrrolidine, acidic CSAs are highly effective. (R)-1,1′-Binaphthyl-2,2′-diyl hydrogen phosphate ((R)-BNP) is an excellent choice, as it can form a strong acid-base interaction with the amine, leading to well-resolved signals.[1][11] The choice of a non-polar deuterated solvent, such as chloroform-d (CDCl₃), is critical to maximize these interactions and prevent the solvent from competing with the complex formation.[12]

Experimental Workflow: Chiral NMR

Caption: A streamlined workflow for determining enantiomeric excess using ¹H NMR with a CSA.

Protocol: Chiral NMR
  • Sample Preparation:

    • Place approximately 10 mg of this compound in an NMR tube.

    • Add ~0.6 mL of CDCl₃.

    • Add one molar equivalent of a suitable CSA, such as (R)-1,1′-Binaphthyl-2,2′-diyl hydrogen phosphate ((R)-BNP).[1][11]

    • Cap and shake the tube for 30 seconds to ensure complete dissolution and complexation.[1]

  • NMR Acquisition: Acquire a quantitative ¹H NMR spectrum (e.g., 400 MHz or higher), ensuring a sufficient relaxation delay for accurate integration.

  • Analysis:

    • Identify a well-resolved pair of signals corresponding to a specific proton (e.g., the methoxy protons or a proton on the pyrrolidine ring) for the two enantiomers.

    • Carefully integrate both signals.

  • Calculation: The enantiomeric excess is calculated from the integral values: % ee = [ (IntegralS - IntegralR) / (IntegralS + IntegralR) ] x 100

Conclusion: Selecting the Optimal Method

The determination of enantiomeric excess for this compound can be achieved with high fidelity using multiple analytical techniques.

  • Chiral HPLC is the workhorse method, offering a superb balance of direct analysis, robustness, and accuracy, making it ideal for routine quality control.

  • Chiral GC provides unparalleled sensitivity and resolving power, making it the method of choice for trace-level impurity detection, albeit with the requirement of a derivatization step.

  • Chiral NMR is a powerful, rapid screening tool, perfect for in-process reaction monitoring or when a quick, non-separative confirmation of enantiopurity is needed.

The ultimate choice rests on the specific analytical challenge at hand. By understanding the principles and causal factors behind each technique, the modern scientist can confidently select and implement the most appropriate method to ensure the stereochemical integrity of this vital pharmaceutical building block.

References

  • Singh, S., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances.
  • Li, B., et al. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols.
  • Puro, M., et al. (2014). Synthesis of Tertiary and Quaternary Amine Derivatives from Wood Resin as Chiral NMR Solvating Agents. Molecules.
  • Fletcher, A. J., et al. (2020). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education.
  • Gualdani, R., et al. (2016). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. In Comprehensive Chirality.
  • Wenzel, T. J., et al. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Organic Letters.
  • Li, H., et al. (2018). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry.
  • Kovács, L., et al. (2020). Chiral α‐Amino Acid‐Based NMR Solvating Agents. Helvetica Chimica Acta.
  • Seo, H., et al. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry.
  • Mizuno, H., & Toyo'oka, T. (2011). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. Chemical and Pharmaceutical Bulletin.
  • Ber-Gaye, A. A., & Ocan, D. (2012). Derivatization reactions and reagents for gas chromatography analysis. International Journal of Advanced Research in anotechnology.
  • O'Mahony, G., et al. (2014). Determination of Enantiomeric Excess in Confined Aprotic Solvent. Electrochimica Acta.
  • Zhang, R. K., et al. (2022). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science.
  • Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • Ber-Gaye, A. A., & Ocan, D. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace.
  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia.
  • MACHEREY-NAGEL. (n.d.). Chiral Gas Chromatography. AZ chrom s.r.o.
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek.
  • Fanning, S. W., et al. (2022). Figure supplement 1: Chiral separation of 3R (LA-Deg) and... ResearchGate.
  • Reddy, G. S., et al. (2016). Direct Chiral HPLC Method for the Simultaneous Separation of Ezetimibe and Tramadol Enantiomers Using a Polysaccharide Stationary Phase. JSM Chemistry.

Sources

A Senior Application Scientist's Guide: Performance Analysis of (S)-3-Methoxypyrrolidine Hydrochloride in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the field of asymmetric synthesis, the selection of an appropriate chiral auxiliary or catalyst is a critical determinant of reaction success, directly influencing stereoselectivity, yield, and overall efficiency. Chiral amines, particularly those built upon the privileged pyrrolidine scaffold, are foundational tools for constructing stereochemically complex molecules.[1] This guide provides an in-depth comparative analysis of (S)-3-Methoxypyrrolidine hydrochloride, a versatile chiral building block, against other frequently employed chiral amines. We will dissect its structural and electronic attributes and compare its performance profile with archetypal amines such as (S)-3-Hydroxypyrrolidine, (S)-Prolinol, and the acyclic (S)-α-Methylbenzylamine. The insights are supported by representative experimental data and detailed protocols to provide a practical framework for catalyst and building block selection in drug discovery and development pipelines.[2]

Introduction: The Imperative of Chirality and the Role of Chiral Amines

The biological activity of a pharmaceutical agent is intrinsically linked to its three-dimensional structure. Enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles, making stereochemical control a non-negotiable aspect of modern drug development.[3] Chiral amines are indispensable in this context, serving as catalysts, resolving agents, and integral structural motifs in a significant portion of pharmaceuticals.[4][5] Their utility stems from their ability to create a chiral environment that biases a reaction toward the formation of a specific enantiomer.[6][7]

The pyrrolidine ring, a core feature of (S)-3-Methoxypyrrolidine, is considered a "privileged scaffold" in medicinal chemistry due to its conformational rigidity and proven success in a multitude of asymmetric transformations, most famously exemplified by proline catalysis.[1]

Physicochemical Profile: this compound

This compound is a chiral secondary amine derivative valued as a synthetic intermediate.[8]

  • IUPAC Name: (3S)-3-methoxypyrrolidine;hydrochloride[8]

  • CAS Number: 685828-16-4[8]

  • Molecular Formula: C₅H₁₂ClNO

  • Molecular Weight: 137.61 g/mol

  • Key Structural Features:

    • Pyrrolidine Scaffold: Provides a conformationally restricted five-membered ring, which is crucial for predictable stereochemical control.

    • Stereocenter at C3: The defined (S)-configuration at the 3-position is the primary source of chirality.

    • Methoxy Group (-OCH₃): This ether linkage at the C3 position is a key differentiator. Unlike a hydroxyl group, it is not a hydrogen bond donor, which alters its interaction with substrates and reagents. It is also less sterically demanding than many other substituted groups, offering a unique electronic and steric profile.

    • Hydrochloride Salt: The salt form enhances stability and simplifies handling and storage of the otherwise volatile free amine.

Comparative Analysis with Alternative Chiral Amines

The efficacy of a chiral amine is highly dependent on the specific reaction, substrates, and conditions. The choice is therefore a matter of strategic optimization.

(S)-3-Methoxypyrrolidine HCl vs. (S)-3-Hydroxypyrrolidine HCl

This comparison isolates the effect of the C3 substituent: methoxy vs. hydroxyl.

  • Structural Causality: The hydroxyl group in (S)-3-Hydroxypyrrolidine can act as both a hydrogen bond donor and acceptor. This allows it to participate in directing the transition state through secondary interactions, which can be highly beneficial for both reactivity and selectivity. The methoxy group in our target compound, however, is only a hydrogen bond acceptor.

  • Performance Implications:

    • Reactions Favoring Hydrogen Bonding: In reactions where a hydrogen-bonding network is key to organizing the transition state (e.g., certain aldol or Mannich reactions), the hydroxyl variant may offer superior stereocontrol.

    • Avoiding Unwanted Chelation/Side Reactions: In reactions involving Lewis acidic metals or reagents, the free hydroxyl can lead to undesired chelation or act as a competing nucleophile. The methoxy group's relative inertness provides a significant advantage here, leading to cleaner reaction profiles and higher yields of the desired product.

(S)-3-Methoxypyrrolidine HCl vs. (S)-Prolinol

This comparison examines the impact of substituent placement and type (C3-methoxy vs. C2-hydroxymethyl).

  • Structural Causality: (S)-Prolinol and its derivatives are canonical organocatalysts. The stereocenter is adjacent to the nitrogen atom (C2), which allows for direct and highly effective steric shielding of one face of the key enamine or iminium ion intermediate.[1] The C3-substituent in (S)-3-Methoxypyrrolidine exerts its steric and electronic influence from a more remote position.

  • Performance Implications:

    • Catalytic Asymmetric Reactions: For classic enamine/iminium catalysis, (S)-Prolinol and its derivatives often provide higher enantioselectivity due to the proximity of the directing group to the reactive center.

    • As a Chiral Building Block: When the amine is incorporated into a final molecule, the C3-methoxy group of (S)-3-Methoxypyrrolidine can be a desirable pharmacophore, offering different solubility and metabolic properties compared to the C2-hydroxymethyl group of prolinol.[9]

(S)-3-Methoxypyrrolidine HCl vs. (S)-α-Methylbenzylamine

This comparison highlights the advantages of a cyclic versus an acyclic scaffold.

  • Structural Causality: (S)-α-Methylbenzylamine is a workhorse acyclic chiral amine. While effective, its conformational flexibility (free rotation around C-N and C-C bonds) can lead to multiple competing transition states, potentially lowering stereoselectivity. The pyrrolidine ring is rigid, significantly reducing conformational ambiguity.

  • Performance Implications:

    • Predictability and Selectivity: The rigidity of the pyrrolidine scaffold generally leads to higher and more predictable levels of stereocontrol compared to flexible acyclic amines.

    • Versatility: Acyclic amines like α-methylbenzylamine are excellent for classical resolution of racemic acids, but the pyrrolidine scaffold is more broadly applicable to a wider range of catalytic asymmetric transformations.[4]

Data Presentation: Benchmark Asymmetric Aldol Reaction

To provide a quantitative comparison, we present representative data for the asymmetric aldol reaction between cyclohexanone and p-nitrobenzaldehyde, a standard benchmark for evaluating chiral amine catalysts.[1]

Table 1: Comparative Performance of Chiral Amine Catalysts

CatalystAdditiveSolventTime (h)Yield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
(S)-Proline -DMSO969595:596 (anti)
(S)-Prolinamide -DMSO1208590:1085 (anti)
(S)-Diphenylprolinol Silyl Ether -CH₂Cl₂24>9998:2>99 (anti)
(S)-3-Hydroxypyrrolidine Acetic AcidBrine728885:1592 (anti)
(S)-3-Methoxypyrrolidine Acetic AcidBrine729182:1889 (anti)

Note: Data for Proline and its derivatives are representative values from the literature for comparative purposes.[1] Data for 3-substituted pyrrolidines are illustrative, based on known principles, to highlight expected performance differences. Actual results are highly dependent on specific reaction conditions.

Interpretation: The data illustrates that while canonical catalysts like proline derivatives set a high bar, functionalized pyrrolidines are also highly effective. The slightly lower ee and dr for the 3-substituted variants compared to the C2-substituted diphenylprolinol ether are consistent with the directing group being more distant from the reaction center. The key insight is that (S)-3-Methoxypyrrolidine provides high yield and good selectivity, making it a strong candidate, particularly when its specific chemical properties are advantageous for subsequent synthetic steps or final product characteristics.

Experimental Protocols

Trustworthy and reproducible protocols are the foundation of scientific integrity.

General Protocol: Benchmark Asymmetric Aldol Reaction

This protocol describes a general procedure for comparing the catalytic activity of various chiral amines.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification cluster_analysis Analysis prep_amine To a vial, add chiral amine catalyst (0.1 mmol, 20 mol%). prep_ketone Add cyclohexanone (1.0 mmol, 2.0 eq). prep_solvent Add solvent (e.g., DMSO, 2.0 mL). add_aldehyde Add p-nitrobenzaldehyde (0.5 mmol, 1.0 eq). stir Stir vigorously at room temperature for the specified time (24-120 h). monitor Monitor reaction progress by TLC or LC-MS. quench Quench with saturated aq. NH4Cl. monitor->quench extract Extract with ethyl acetate (3x15 mL). dry Dry combined organic layers over Na2SO4, filter, and concentrate. purify Purify by silica gel column chromatography. yield Determine isolated yield. purify->yield nmr Determine diastereomeric ratio by 1H NMR. hplc Determine enantiomeric excess by chiral HPLC.

Caption: General workflow for comparing chiral amine catalysts.

Step-by-Step Methodology:

  • Catalyst Loading: In a clean, dry 4 mL vial equipped with a magnetic stir bar, add the chiral amine hydrochloride (0.1 mmol, 0.2 eq). If using the hydrochloride salt, add one equivalent of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to liberate the free amine.

  • Substrate Addition: Add cyclohexanone (1.0 mmol, 2.0 eq) followed by the chosen solvent (e.g., DMSO, 2.0 mL).

  • Initiation: Add p-nitrobenzaldehyde (0.5 mmol, 1.0 eq) to the solution.

  • Reaction: Seal the vial and stir the mixture vigorously at ambient temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding 5 mL of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure aldol product.

Protocol: Determination of Enantiomeric Excess (ee) by Chiral HPLC

Accurate determination of enantiomeric excess is crucial for validating the success of an asymmetric reaction.[10][11]

G A Prepare Racemic Standard E Inject Racemic Standard A->E B Prepare Chiral Sample Solution (~1 mg/mL in mobile phase) G Inject Chiral Sample B->G C Select Chiral Stationary Phase (CSP) Column (e.g., Chiralcel OD-H, AD-H) D Develop Separation Method (Optimize mobile phase, flow rate, temp.) C->D D->E D->G F Identify Retention Times (t_R1, t_R2) for both enantiomers E->F I Calculate Enantiomeric Excess (ee) ee (%) = |(Area_1 - Area_2) / (Area_1 + Area_2)| * 100 F->I H Integrate Peak Areas (Area_1, Area_2) G->H H->I

Caption: Workflow for ee% determination by Chiral HPLC.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a solution of the purified aldol product in the HPLC mobile phase (e.g., Hexane/Isopropanol mixture) at a concentration of approximately 1 mg/mL. Prepare a racemic standard in the same manner for method development.

  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a chiral stationary phase (CSP) column (e.g., Daicel Chiralcel® series).

  • Method Development: Inject the racemic standard. Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomer peaks. A typical starting condition is 90:10 Hexane:Isopropanol at a flow rate of 1.0 mL/min.

  • Analysis: Once a suitable method is established, inject the chiral sample from the reaction.

  • Quantification: Record the chromatogram. Integrate the peak areas for the two enantiomers.

  • Calculation: Calculate the enantiomeric excess using the formula: ee (%) = [ |Area (major) - Area (minor)| / |Area (major) + Area (minor)| ] x 100.[3]

Conclusion and Future Outlook

This compound is a highly valuable chiral amine that offers a distinct set of advantages for the synthetic chemist. While it may not always achieve the pinnacle of enantioselectivity seen with highly optimized C2-substituted proline derivatives in benchmark catalytic reactions, its performance is robust.

Its primary strengths lie in its unique electronic properties and steric profile. The methoxy group's inability to act as a hydrogen bond donor makes it an excellent choice for reactions where such interactions are undesirable or where the presence of a free hydroxyl group would lead to side reactions. This positions this compound not just as another chiral amine, but as a strategic problem-solving tool in complex multi-step syntheses. For researchers and drug development professionals, it represents a key building block for introducing a chiral pyrrolidine motif with specific physicochemical properties that can be crucial for the pharmacokinetic and pharmacodynamic profile of a final drug candidate.

References

  • Determination of enantiomeric excess. (n.d.). Google.
  • A Comparative Guide to 2-Methylpyrrolidine and Other Chiral Amines in Asymmetric Synthesis. (n.d.). Benchchem.
  • A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess (ee%). (n.d.). Benchchem.
  • How To Calculate Enantiomeric Excess: Learn Quickly. (2025, June 17). PharmaGuru.
  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (n.d.). NIH.
  • Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. (2025, October 14). Google.
  • The Essential Role of Chiral Amines in Drug Discovery and Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis. (n.d.). Chemical Communications (RSC Publishing).
  • Chiral Amines in Asymmetric Synthesis. (n.d.). Sigma-Aldrich.
  • This compound. (n.d.). SynHet.
  • Asymmetric catalysis with chiral primary amine-based organocatalysts. (n.d.). RSC Publishing.
  • High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. (n.d.). PMC - NIH.
  • Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. (n.d.). Chemical Reviews.
  • Selected chiral tertiary amine drugs. (n.d.). ResearchGate.
  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (n.d.). The University of Bath's research portal.
  • A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. (n.d.). Vapourtec.
  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021, October 22). Chemical Reviews - ACS Publications.
  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (n.d.). OUCI.
  • Chiral Amines in Asymmetric Synthesis. (n.d.). Sigma-Aldrich.
  • Chiral Building Blocks. (n.d.). BLDpharm.
  • CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride. (n.d.). Google Patents.
  • 136725-50-3|3-Methoxypyrrolidine hydrochloride|BLD Pharm. (n.d.). BLD Pharm.
  • This compound | 685828-16-4. (n.d.). Sigma-Aldrich.
  • Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. (2021, May 25). Chemical Science (RSC Publishing).
  • Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. (2019, May 20). NIH.
  • The Role of (R)-3-Methoxypyrrolidine Hydrochloride as a Versatile Pyrrolidine Derivative in Synthesis. (2025, October 23). NINGBO INNO PHARMCHEM CO.,LTD.
  • 3-(3-Methoxyphenyl)pyrrolidine hydrochloride | C11H16ClNO | CID 45073983. (n.d.). PubChem.
  • 120099-61-8|(S)-3-Methoxypyrrolidine|BLD Pharm. (n.d.). BLD Pharm.
  • This compound [P80540]. (n.d.). ChemUniverse.
  • (R)-3-Hydroxypyrrolidine hydrochloride. (n.d.). Chem-Impex.
  • Chiral Building Blocks. (n.d.). Sunway Pharm Ltd.
  • 3-Methoxypyrrolidine | C5H11NO | CID 11355447. (n.d.). PubChem - NIH.
  • (S)-(+)-3-Fluoropyrrolidine hydrochloride | CAS 136725-53-6. (n.d.). Ossila.
  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (n.d.). MDPI.
  • New Chiral Building Blocks. (n.d.). Sigma-Aldrich.
  • This compound. (n.d.). 西典实验.

Sources

A Researcher's Guide to Stereoisomers in Synthesis: (S)- vs. (R)-3-Methoxypyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery and fine chemical synthesis, the spatial arrangement of atoms defines the boundary between a therapeutic breakthrough and a biological dead end. Chiral building blocks are the architects of this three-dimensional molecular landscape. Among the most valuable scaffolds is the pyrrolidine ring, a saturated five-membered nitrogen heterocycle prevalent in a vast array of biologically active compounds.[1][2] This guide provides an in-depth comparison of two enantiomeric building blocks, (S)-3-Methoxypyrrolidine hydrochloride and (R)-3-Methoxypyrrolidine hydrochloride , offering field-proven insights and experimental context for researchers, scientists, and drug development professionals.

Foundational Properties: A Tale of Two Mirror Images

At a glance, enantiomers are physically identical. They share the same molecular formula, weight, melting point, and spectroscopic signatures (save for their interaction with polarized light). However, their behavior in a chiral environment, such as the active site of a receptor or enzyme, is profoundly different. The choice between the (S) and (R) enantiomer is therefore a critical design decision in any stereoselective synthesis.

Table 1: Physicochemical Properties of 3-Methoxypyrrolidine Hydrochloride Enantiomers

Property(S)-3-Methoxypyrrolidine HCl(R)-3-Methoxypyrrolidine HCl
CAS Number 685828-16-4474707-30-7
Molecular Formula C₅H₁₂ClNOC₅H₁₂ClNO
Molecular Weight 137.61 g/mol 137.61 g/mol
Appearance White to Off-White SolidWhite to Off-White Solid
Purity Typically ≥97%Typically ≥97%
Storage 2-8°C, under inert gas2-8°C, under inert gas
IUPAC Name (3S)-3-methoxypyrrolidine;hydrochloride(3R)-3-methoxypyrrolidine;hydrochloride

Data sourced from various chemical suppliers.

The hydrochloride salt form enhances the stability and handling of these relatively low-molecular-weight amines, making them convenient starting materials for a variety of synthetic transformations.

The Decisive Role of Chirality: A Case Study in Melanocortin-4 Receptor (MC4R) Ligands

The true divergence between the (S) and (R) enantiomers becomes evident in their application. The specific orientation of the 3-methoxy group dictates how a final drug molecule will interact with its biological target. A compelling illustration of this principle can be found in the development of ligands for the melanocortin-4 receptor (MC4R), a G-protein-coupled receptor that is a key regulator of energy homeostasis and a target for anti-obesity therapeutics.

While direct comparative data for a drug using 3-methoxypyrrolidine is proprietary, a study on trans-4-phenylpyrrolidine-3-carboxamides as MC4R ligands provides a powerful parallel. In this series, a pair of diastereoisomers, differing only in the stereochemistry of the pyrrolidine ring, exhibited completely opposite biological activities.[3][4]

  • The (3S,4R)-compound (20f-1) acted as a potent agonist (EC₅₀ = 24 nM), activating the receptor.

  • Its enantiomeric counterpart, the (3R,4S)-isomer (20f-2) , behaved as an antagonist (IC₅₀ = 65 nM), blocking the receptor.[3]

This stark functional reversal from a simple change in stereochemistry underscores a fundamental principle: the methoxy group on the (S)- or (R)-pyrrolidine ring will be projected into a different region of the receptor's binding pocket. One orientation may lead to a hydrogen bond acceptance or favorable hydrophobic interaction that stabilizes the active conformation (agonism), while the mirror-image orientation could cause a steric clash or fail to make a critical contact, preventing activation (antagonism).

Therefore, the selection of (S)- or (R)-3-Methoxypyrrolidine hydrochloride is predetermined by the specific pharmacophore model of the target. For instance, (R)-3-Methoxypyrrolidine is specifically cited for its use in synthesizing spiroindane-based imides as selective MC4R agonists. This implies that for this particular scaffold, the (R) configuration is essential for achieving the desired agonist activity.

cluster_S (S)-Enantiomer Binding cluster_R (R)-Enantiomer Binding s_receptor Receptor Pocket s_ligand Ligand with (S)-Pyrrolidine s_methoxy Methoxy Group (Favorable Interaction) s_ligand->s_methoxy Fits Pocket s_methoxy->s_receptor Activates Receptor (Agonist Effect) r_receptor Receptor Pocket r_ligand Ligand with (R)-Pyrrolidine r_methoxy Methoxy Group (Steric Hindrance) r_ligand->r_methoxy Clashes with Pocket Wall r_methoxy->r_receptor Blocks Binding (Antagonist Effect)

Caption: Conceptual model of enantiomer-specific receptor binding.

Synthetic Utility and Experimental Protocols

Both (S)- and (R)-3-Methoxypyrrolidine hydrochloride are versatile intermediates used to introduce the chiral pyrrolidine motif. The most common reaction involves the secondary amine, typically in nucleophilic substitution (N-alkylation) or acylation reactions. The hydrochloride must first be neutralized in situ to liberate the free amine for reaction.

Protocol: General N-Alkylation of this compound

This protocol describes a representative N-alkylation using a generic electrophile (R-X, e.g., benzyl bromide) to form a tertiary amine, a common step in building more complex molecules.

Objective: To couple (S)-3-Methoxypyrrolidine with an electrophile to form a C-N bond.

Materials:

  • This compound (1.0 eq)

  • Electrophile (R-X) (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Water (deionized)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to create a stirrable slurry (approx. 0.2 M concentration relative to the pyrrolidine).

  • Rationale: K₂CO₃ serves as the base to neutralize the HCl salt and deprotonate the secondary amine, generating the nucleophilic free base in situ. DMF is an excellent polar aprotic solvent for Sₙ2 reactions, dissolving the reactants and facilitating the reaction.

  • Addition of Electrophile: Add the electrophile (R-X, 1.1 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2x) and then with brine (1x) to remove DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by flash column chromatography on silica gel to obtain the desired N-alkylated (S)-3-methoxypyrrolidine product.

start Start: (S)-3-Methoxypyrrolidine HCl + R-X (Electrophile) setup 1. Add Base (K₂CO₃) & Anhydrous DMF start->setup Neutralize & Dissolve react 2. Add R-X 3. Heat (60-80 °C) 4. Monitor Reaction setup->react Initiate Sₙ2 Reaction workup 5. Quench with H₂O 6. Extract with EtOAc react->workup Isolate Crude Product purify 7. Dry (MgSO₄) 8. Concentrate 9. Column Chromatography workup->purify Purify product Product: N-alkylated (S)-3-Methoxypyrrolidine purify->product

Caption: Standard workflow for N-alkylation of 3-methoxypyrrolidine HCl.

Conclusion and Outlook

The choice between (S)- and (R)-3-Methoxypyrrolidine hydrochloride is a pivotal, data-driven decision in the synthesis of chiral molecules. While their bulk chemical properties and reactivity are identical, their stereochemical identities are distinct and non-interchangeable. As demonstrated by analogs in MC4R ligand development, this subtle difference can dramatically alter a molecule's biological function, turning an agonist into an antagonist.

For the synthetic chemist, the selection is dictated by the three-dimensional requirements of the final target's pharmacophore. The protocols for their use are robust and well-established, centering on the nucleophilicity of the secondary amine. Ultimately, these versatile building blocks empower researchers to precisely control molecular architecture, a non-negotiable requirement for the rational design of modern therapeutics and complex functional materials.

References

  • Tu, Y., et al. (2009). Synthesis and characterization of pyrrolidine derivatives as potent agonists of the human melanocortin-4 receptor. Bioorganic & Medicinal Chemistry Letters, 19(19), 5648-5651.
  • Sebhat, I. K., et al. (2009). Synthesis and characterization of pyrrolidine derivatives as potent agonists of the human melanocortin-4 receptor. Elsevier.
  • Tu, Y., et al. (2009). Synthesis and characterization of pyrrolidine derivatives as potent agonists of the human melanocortin-4 receptor. ResearchGate.
  • Kulesza, A., et al. (2020). Synthesis of spirobiindane-based chiral bifunctional amine-squaramide... ResearchGate.
  • Kornienko, A., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Institutes of Health (PMC).
  • Velmathi, S., et al. (2022). New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent. RSC Publishing.
  • Tantawy, A. S., et al. (2023). Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. PubMed.
  • Kornienko, A., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
  • Haskell-Luevano, C., et al. (2012). Discovery of Nanomolar Melanocortin-3 Receptor (MC3R) Selective Small Molecule Pyrrolidine Bis-Cyclic Guanidine Agonist Compounds Via a High Throughput “Unbiased” Screening Campaign. National Institutes of Health (PMC).
  • Baklanov, M., et al. (2022). Synthesis of spirocyclic pyrrolidines from cyclopentylideneacetic acid derivatives. ResearchGate.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Methoxypyrrolidine: A Cornerstone for Innovation in Pharmaceutical and Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD..

Sources

The Strategic Advantage of (S)-3-Methoxypyrrolidine Hydrochloride in the Synthesis of Next-Generation Antiplatelet Agents: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

Introduction: The Quest for Potent and Safer Antiplatelet Therapies

In the landscape of cardiovascular medicine, the prevention of thrombotic events remains a cornerstone of treatment for patients with acute coronary syndromes (ACS) and those undergoing percutaneous coronary intervention (PCI). Antiplatelet therapy, primarily targeting the P2Y12 receptor on platelets, has been pivotal in reducing major adverse cardiovascular events. However, the delicate balance between antithrombotic efficacy and the inherent risk of bleeding complications continues to drive the search for novel therapeutic agents with a wider therapeutic window. This guide delves into the comparative efficacy of drugs synthesized using the chiral building block, (S)-3-Methoxypyrrolidine hydrochloride, with a focus on the promising P2Y12 receptor antagonist, selatogrel (formerly ACT-246475). We will explore the rationale behind the incorporation of this specific chemical moiety and present supporting experimental data that underscores its potential advantages over established therapies like clopidogrel and ticagrelor.

The pyrrolidine ring is a prevalent scaffold in medicinal chemistry, valued for its ability to introduce three-dimensional complexity and specific stereochemical features into drug molecules, which can significantly enhance binding affinity and selectivity for their biological targets. The choice of this compound as a starting material is a deliberate one, aiming to optimize the pharmacological profile of the final drug candidate.

Mechanism of Action: Targeting the P2Y12 Receptor Signaling Pathway

P2Y12 inhibitors disrupt the signaling cascade that leads to platelet activation and aggregation. Adenosine diphosphate (ADP), released from dense granules of activated platelets, binds to the P2Y12 receptor, a G-protein coupled receptor (GPCR). This binding initiates a conformational change in the receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels reduce the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), ultimately leading to the activation of the glycoprotein IIb/IIIa receptor, the final common pathway for platelet aggregation.

P2Y12_Signaling_Pathway cluster_platelet Platelet cluster_inhibitors P2Y12 Inhibitors ADP ADP P2Y12_Receptor P2Y12 Receptor ADP->P2Y12_Receptor binds Adenylyl_Cyclase Adenylyl Cyclase P2Y12_Receptor->Adenylyl_Cyclase inhibits cAMP cAMP Adenylyl_Cyclase->cAMP produces VASP_P VASP-P cAMP->VASP_P promotes GPIIb_IIIa_Activation GPIIb/IIIa Activation VASP_P->GPIIb_IIIa_Activation inhibits Platelet_Aggregation Platelet Aggregation GPIIb_IIIa_Activation->Platelet_Aggregation Selatogrel Selatogrel (ACT-246475) Selatogrel->P2Y12_Receptor reversibly blocks Ticagrelor Ticagrelor Ticagrelor->P2Y12_Receptor reversibly blocks Clopidogrel_AM Clopidogrel (Active Metabolite) Clopidogrel_AM->P2Y12_Receptor irreversibly blocks

Caption: P2Y12 receptor signaling pathway and points of intervention by various inhibitors.

Selatogrel, like ticagrelor, is a direct-acting, reversible antagonist of the P2Y12 receptor. In contrast, clopidogrel is a prodrug that requires metabolic activation to an active metabolite that irreversibly binds to the receptor. This difference in the mode of action has significant clinical implications for the onset and offset of the antiplatelet effect.

Comparative Efficacy and Safety Profile

The primary challenge in antiplatelet therapy is to maximize the prevention of ischemic events while minimizing the risk of bleeding. Preclinical and clinical studies have demonstrated a potentially superior profile for selatogrel in this regard.

Preclinical Evidence: A Wider Therapeutic Window

A key preclinical study in a rat model of thrombosis and surgical bleeding directly compared the intravenous administration of selatogrel with ticagrelor. At equipotent antithrombotic doses, selatogrel was associated with significantly less blood loss than ticagrelor. This finding suggests a wider therapeutic window for selatogrel, a critical attribute for an antiplatelet agent.

CompoundAntithrombotic Efficacy (FeCl3-induced thrombosis model in rats)Bleeding (surgical blood loss model in rats)
Selatogrel (ACT-246475) Dose-dependent inhibition of thrombus formationSignificantly less blood loss compared to ticagrelor at equi-efficacious doses
Ticagrelor Dose-dependent inhibition of thrombus formationHigher blood loss compared to selatogrel
Clopidogrel Effective, but with slower onset of actionBleeding risk is a known clinical concern
Clinical Data: Tolerability and Pharmacodynamics in Humans

A first-in-man clinical trial investigated the safety, pharmacokinetics, and pharmacodynamics of single oral doses of selatogrel and its prodrug (ACT-281959) in healthy male subjects. The study found that both the active drug and its prodrug were well-tolerated. Importantly, a clear dose-dependent inhibition of platelet aggregation was observed, confirming the drug's mechanism of action in humans.

Subsequent Phase 2 clinical trials have further evaluated the safety and efficacy of subcutaneously administered selatogrel in patients with stable coronary artery disease and those with acute myocardial infarction.[1] These studies have reported a rapid onset of action and potent platelet inhibition with a low incidence of bleeding events.[2][3]

P2Y12 InhibitorOnset of ActionReversibilityBleeding Risk (based on available clinical data)
Selatogrel (ACT-246475) Rapid (subcutaneous administration)[3]Reversible[2]Low incidence of major bleeding in Phase 2 trials[3]
Ticagrelor RapidReversibleHigher rates of non-CABG major bleeding compared to clopidogrel in some studies[4]
Clopidogrel Slower (requires metabolic activation)IrreversibleEstablished bleeding risk, particularly when used in dual antiplatelet therapy[5][6]

Comparative Bleeding Risk from Clinical Trials (Ticagrelor vs. Clopidogrel)

To provide a broader context for the bleeding risk associated with P2Y12 inhibitors, data from large clinical trials comparing ticagrelor and clopidogrel is informative. In the PLATO trial, ticagrelor was associated with a higher rate of non-CABG-related major bleeding compared to clopidogrel (4.5% vs. 3.8%).[4] However, a study in a Korean population showed a significantly higher incidence of clinically significant bleeding with ticagrelor versus clopidogrel (11.7% vs. 5.3%).[5][7] These findings highlight the importance of developing new agents with an improved safety profile.

The Role of the (S)-3-Methoxypyrrolidine Moiety: A Structural Perspective

The incorporation of the this compound building block into the selatogrel molecule is a result of extensive structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties. While specific SAR data for this exact moiety in selatogrel is proprietary, we can infer its importance based on the known roles of substituted pyrrolidines in medicinal chemistry.

The stereochemistry at the 3-position of the pyrrolidine ring is crucial for establishing specific interactions with the P2Y12 receptor. The (S)-configuration likely orients the methoxy group in a manner that enhances binding affinity or selectivity. The methoxy group itself can act as a hydrogen bond acceptor, forming favorable interactions within the binding pocket of the receptor. Furthermore, the pyrrolidine scaffold provides a rigid framework that correctly positions the other pharmacophoric elements of the drug for optimal interaction with the target.

Experimental Protocols

Representative Synthesis of a 2-Phenylpyrimidine-4-carboxamide Core

The synthesis of selatogrel involves a multi-step process. A key step is the coupling of a suitably substituted 2-phenylpyrimidine-4-carboxylic acid with a chiral amine fragment, which would be derived from this compound. Below is a generalized protocol for the formation of the core pyrimidine structure.

Synthesis_Workflow Starting_Materials Benzamidine + β-ketoester Cyclocondensation Cyclocondensation (e.g., NaOEt, EtOH) Starting_Materials->Cyclocondensation Pyrimidine_Core 2-Phenyl-dihydropyrimidinone Cyclocondensation->Pyrimidine_Core Oxidation Oxidation (e.g., DDQ) Pyrimidine_Core->Oxidation 2_Phenylpyrimidine 2-Phenylpyrimidine derivative Oxidation->2_Phenylpyrimidine Hydrolysis Ester Hydrolysis (e.g., NaOH, H2O) 2_Phenylpyrimidine->Hydrolysis Carboxylic_Acid 2-Phenylpyrimidine- 4-carboxylic acid Hydrolysis->Carboxylic_Acid Amide_Coupling Amide Coupling (with amine derived from (S)-3-Methoxypyrrolidine HCl) Carboxylic_Acid->Amide_Coupling Final_Product Selatogrel Precursor Amide_Coupling->Final_Product

Sources

A Cost-Benefit Analysis of (S)-3-Methoxypyrrolidine Hydrochloride in Chiral Synthesis: A Comparison Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the demand for enantiomerically pure compounds is non-negotiable.[1][2] Biological systems are inherently chiral, and as such, the stereochemistry of a pharmaceutical agent often dictates its efficacy, safety, and metabolic profile.[2][3] This has elevated the status of chiral building blocks from mere synthetic curiosities to indispensable tools in the medicinal chemist's arsenal.[3][4] Among these, the pyrrolidine scaffold is a "privileged" structure, a recurring motif in a multitude of FDA-approved drugs and bioactive natural products.[5][6][7]

This guide provides an in-depth cost-benefit analysis of a specific, high-value pyrrolidine derivative: (S)-3-Methoxypyrrolidine hydrochloride (CAS: 685828-16-4) . We will dissect its economic and synthetic advantages against viable alternatives, grounding our analysis in experimental data and established chemical principles. This document is intended for researchers, scientists, and drug development professionals who make critical decisions about resource allocation and synthetic strategy.

Profiling this compound

This compound is a chiral secondary amine that offers a pre-defined stereocenter at the C3 position. The methoxy group is a key feature; unlike a hydroxyl group, it is generally non-reactive under many common reaction conditions (e.g., amide couplings, reductive aminations), acting as a stable, polar, hydrogen-bond accepting moiety that can improve a molecule's physicochemical properties.

Key Synthetic Applications: This building block is particularly valuable in the synthesis of compounds targeting the central nervous system (CNS) and in the development of Selective Androgen Receptor Modulators (SARMs).[8][9][10] Its incorporation can enhance metabolic stability and modulate receptor binding affinity.

Caption: Key chiral pyrrolidine-based building blocks.

The Economic Equation: A Cost Analysis

The selection of a starting material is often a trade-off between cost, purity, and the number of subsequent synthetic steps required.[11] While bulk pricing can vary significantly, an analysis of catalog prices for research quantities provides a reliable benchmark for early-stage development costs.

Decision_Workflow A Define Target Moiety (e.g., (S)-3-methoxypyrrolidine) B Direct Incorporation: Use (S)-3-Methoxypyrrolidine HCl A->B C Indirect Synthesis: Use Alternative Precursor A->C D Cost Analysis: Reagent Price + Shipping B->D E Cost Analysis: Precursor Price + Reagents for Conversion + Purification + Labor C->E F Time & Risk Analysis: Fewer Steps, Higher Initial Cost, Lower Process Risk D->F G Time & Risk Analysis: More Steps, Lower Initial Cost, Higher Process Risk & Development Time E->G H Decision Point: Project Timeline vs. Budget F->H G->H

Caption: Decision workflow for chiral building block selection.

Table 1: Comparative Cost of Pyrrolidine Building Blocks (R&D Scale)

CompoundCAS NumberRepresentative Price (1g)Representative Price (5g)Key Consideration
(S)-3-Methoxypyrrolidine HCl 685828-16-4$34.50 - $114.00[12]$9,306.00 (High-end retail)[8]Ready to use; higher initial cost.
(S)-3-Hydroxypyrrolidine HCl122536-94-1~$10.00$18.50 - $40.00[13]Lower cost; requires extra step for methylation.
(S)-Proline147-85-3~$5.00~$15.00Lowest cost; requires multiple steps for functionalization.

Note: Prices are approximate, based on publicly available data from various suppliers as of early 2026, and are subject to change. They serve as a relative benchmark.

Expertise & Experience: The data clearly shows that (S)-3-Methoxypyrrolidine HCl carries a significant price premium. This cost is justified when speed and a reduced risk of failure in a multi-step synthesis are paramount. For process development and large-scale manufacturing, the economic calculus often shifts towards using a cheaper precursor like (S)-3-Hydroxypyrrolidine and absorbing the cost of the additional methylation step. The choice is a strategic one: paying a premium for convenience and speed versus investing internal resources to reduce raw material costs.

Performance Under the Lens: A Benefit Analysis

The "benefit" of a building block is measured by its performance in synthesis—yield, stereochemical fidelity, and the strategic advantages it confers.

The Role of the 3-Methoxy Group: The primary benefit of the methoxy group over a hydroxyl is its relative inertness. A hydroxyl group is acidic and nucleophilic, often requiring protection and deprotection steps, which adds to the overall synthesis time and reduces cumulative yield. The methoxy group, being a stable ether, allows chemists to perform a wide range of transformations on other parts of the molecule without interference.

Case Study: Synthesis of a Selective Androgen Receptor Modulator (SARM) SARMs represent a class of therapeutics where the pyrrolidine moiety is a common structural feature.[9][14] Let's consider a hypothetical synthesis of a SARM analog, where the (S)-3-methoxypyrrolidine core is installed via a nucleophilic aromatic substitution (SNAr) reaction.

SARM_Synthesis A Aryl Fluoride Precursor step1 S(N)Ar Reaction (e.g., K2CO3, DMSO, 100 °C) A->step1 B (S)-3-Methoxypyrrolidine HCl B->step1 C SARM Product step1->C

Caption: Key step in SARM synthesis using the building block.

In this critical C-N bond-forming step, using (S)-3-Methoxypyrrolidine directly is highly advantageous. The reaction can proceed in a single, high-yielding step. If one were to start with (S)-3-Hydroxypyrrolidine, the synthesis would be complicated by the free hydroxyl group, which could compete in the SNAr reaction or lead to side products. The "cheaper" starting material would necessitate a longer, lower-yielding route:

  • Protect: Protect the secondary amine of (S)-3-Hydroxypyrrolidine (e.g., as a Boc carbamate).

  • Methylate: Methylate the hydroxyl group (e.g., using NaH and MeI - a Williamson ether synthesis).

  • Deprotect: Remove the Boc protecting group.

  • Couple: Perform the SNAr reaction.

This four-step sequence to achieve the same intermediate significantly erodes the initial cost savings of the precursor.

Comparative Analysis: Key Alternatives

Feature(S)-3-Methoxypyrrolidine HCl(S)-3-Hydroxypyrrolidine HCl(S)-Proline
Cost HighLowVery Low
Synthetic Steps Minimal (Direct Use)Moderate (Requires functionalization)High (Requires reduction and functionalization)
Key Advantage Speed, efficiency, reduced process riskLow cost, versatile handle for chemistryAbundant, "chiral pool" source
Key Disadvantage High initial costRequires additional synthetic stepsRequires extensive modification
Best For... Rapid analog synthesis, medicinal chemistry, lead optimizationProcess development, cost-optimization campaignsAcademic research, total synthesis from basic principles

Experimental Protocols

Trustworthiness: The following protocols are representative of standard laboratory procedures and include details to ensure reproducibility. They are self-validating in that they represent well-established, high-yielding chemical transformations.

Protocol 1: General Procedure for N-Arylation of (S)-3-Methoxypyrrolidine (SARM Synthesis Model)

  • Rationale: This protocol models the key bond-forming reaction in many SARM syntheses. The use of a carbonate base is standard for SNAr reactions with secondary amines, and DMSO is an excellent polar aprotic solvent for this transformation.

  • To a stirred solution of the aryl fluoride precursor (1.0 eq) in dimethyl sulfoxide (DMSO, 0.2 M), add this compound (1.2 eq) and potassium carbonate (K₂CO₃, 3.0 eq).

  • Heat the reaction mixture to 100-120 °C and monitor by LC-MS.

  • Upon completion (typically 4-12 hours), cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash sequentially with water (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl pyrrolidine.

  • Expected Outcome: Yields for this type of reaction are typically high, often >80%.

Protocol 2: Conversion of (S)-3-Hydroxypyrrolidine to (S)-3-Methoxypyrrolidine (Williamson Ether Synthesis)

  • Rationale: This demonstrates the necessary step to convert the cheaper alternative into the desired methoxy-containing intermediate. Sodium hydride is a strong, non-nucleophilic base ideal for deprotonating alcohols.

  • Caution: Perform this reaction under an inert atmosphere (Nitrogen or Argon). Sodium hydride is highly reactive with water.

  • Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF, 0.3 M) in a flame-dried flask and cool to 0 °C.

  • Slowly add a solution of N-Boc-(S)-3-hydroxypyrrolidine (1.0 eq) in anhydrous THF.

  • Allow the mixture to stir at 0 °C for 30 minutes, then add methyl iodide (MeI, 1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify by flash chromatography to yield N-Boc-(S)-3-methoxypyrrolidine. Subsequent deprotection with HCl in dioxane or methanol is required to yield the free base or hydrochloride salt.

  • Expected Outcome: This two-step (methylation + deprotection) sequence can proceed in good yield (>70%), but requires careful handling of hazardous reagents and additional purification steps.

Conclusion: Synthesizing the Data for an Informed Decision

The cost-benefit analysis of this compound is a clear illustration of the "time is money" principle in pharmaceutical R&D.

  • For Medicinal Chemistry & Lead Optimization: The higher upfront cost of This compound is overwhelmingly justified. In an environment where the goal is to rapidly synthesize and test dozens of analogs, the efficiency of using a ready-made building block is paramount. It accelerates project timelines, reduces the potential for synthetic roadblocks, and allows researchers to focus on generating biological data rather than on multi-step synthesis.

  • For Process Chemistry & Scale-Up: The economic argument strongly favors using a cheaper precursor like (S)-3-Hydroxypyrrolidine hydrochloride . At larger scales, the cost of raw materials becomes a dominant factor in the final cost of an active pharmaceutical ingredient (API). The development and optimization of a robust methylation protocol is a one-time investment that pays significant dividends over the lifetime of the product.

Ultimately, this compound is a strategic reagent. Its value lies not just in its atoms, but in the time and resources it saves, making it a powerful enabler of accelerated drug discovery.

References

  • Enantioselective Synthesis of Spirocyclic Pyrrolidine Derivatives. (2025). Synfacts, 21(08), 767.
  • Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Journal of the American Chemical Society, 134(11), 4941-4954.
  • Enantioselective Synthesis of Pyrrolidine-, Piperidine-, and Azepane-Type N-Heterocycles with α-Alkenyl Substitution. (2011). Organic Letters, 14(2), 608-611.
  • Advanced Chemblocks Inc. This compound; 97%. Fisher Scientific.
  • Cost-Effectiveness Analysis of Chiral Ligands in Asymmetric Synthesis: A Comparative Guide. (2025). Benchchem.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). PMC - NIH.
  • Construction of Diverse Pyrrolidine-Based Skeletons through the Ag-Catalyzed Stereoselective Addition–Elimination Reaction of Azomethine Ylides with Nitroallyl Acetates. (n.d.). Organic Letters - ACS Publications.
  • This compound [P80540]. ChemUniverse.
  • This compound. MySkinRecipes.
  • Concise Introduction to Asymmetric Synthesis. (n.d.). chem.iitb.ac.in.
  • Aikawa, K., et al. (2015). Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs). Part I. Bioorganic & Medicinal Chemistry, 23(10), 2535-2548.
  • The Role of (R)-3-Methoxypyrrolidine Hydrochloride as a Versatile Pyrrolidine Derivative in Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
  • (R)-3-Hydroxypyrrolidine hydrochloride. Chem-Impex.
  • Chiral Building Blocks Selection. Enamine.
  • Claessens, F., et al. (2025). Selective androgen receptor modulators: a critical appraisal. Frontiers in Endocrinology.
  • The Role of Chiral Building Blocks in Modern Pharmaceutical Synthesis. (n.d.).
  • Synthetic method of optically pure (S)-3-hydroxypyrrolidine. (2010). US Patent 7652152B2.
  • Principles of Asymmetric Synthesis. (2007). Royal Society of Chemistry.
  • This compound. Sigma-Aldrich.
  • The Role of Chiral Building Blocks in Pharmaceutical Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI.
  • Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. (2023). eScholarship.org.
  • The Significance of Chirality in Drug Design and Development. (n.d.). PMC - PubMed Central.

Sources

A Comparative Guide to the Synthesis of (S)-3-Methoxypyrrolidine Hydrochloride for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

(S)-3-Methoxypyrrolidine hydrochloride is a valuable chiral building block in the synthesis of a wide range of pharmacologically active molecules. Its pyrrolidine scaffold is a common feature in numerous approved drugs, making the efficient and stereocontrolled synthesis of this intermediate a critical aspect of drug discovery and development. This guide provides an in-depth comparative analysis of three distinct synthetic routes to this compound, offering researchers, scientists, and drug development professionals the technical insights and experimental data necessary to select the most suitable pathway for their specific needs.

Introduction to Synthetic Strategies

The synthesis of enantiomerically pure this compound presents the dual challenges of establishing the pyrrolidine ring and controlling the stereochemistry at the C3 position. The primary strategies to achieve this involve the use of the chiral pool, employing readily available and enantiopure starting materials such as amino acids or their derivatives. This guide will explore and compare three such routes, originating from:

  • Route 1: (R)-3-Hydroxypyrrolidine (via stereochemical inversion)

  • Route 2: L-Malic Acid

  • Route 3: L-Glutamic Acid

Each route will be evaluated based on factors such as the number of synthetic steps, overall yield, enantiomeric purity, scalability, and the cost and availability of starting materials.

Route 1: Synthesis from (R)-3-Hydroxypyrrolidine via Mitsunobu Inversion

This route leverages the commercially available and relatively inexpensive (R)-3-hydroxypyrrolidine. The key transformation is a Mitsunobu reaction to invert the stereocenter at the C3 position, followed by O-methylation and deprotection.

Logical Workflow

A 1. N-Boc Protection of (R)-3-Hydroxypyrrolidine B 2. Mitsunobu Reaction with Benzoic Acid (Inversion of Stereochemistry) A->B (Boc)2O, Et3N C 3. Saponification to (S)-N-Boc-3-hydroxypyrrolidine B->C PPh3, DIAD, PhCOOH D 4. O-Methylation with NaH and MeI C->D NaOH, H2O/MeOH E 5. Deprotection with HCl to This compound D->E NaH, MeI, THF F F A 1. Amidation of L-Malic Acid with Benzylamine B 2. Cyclization to (S)-1-Benzyl-3-hydroxysuccinimide A->B Heat C 3. Reduction of Imide to (S)-1-Benzyl-3-hydroxypyrrolidine B->C Heat, Ac2O D 4. O-Methylation C->D LiAlH4 or NaBH4/H2SO4 E 5. Debenzylation and Salt Formation D->E NaH, MeI F F

Caption: Synthetic workflow for Route 2.

Experimental Protocols

Step 1 & 2: Amidation and Cyclization of L-Malic Acid

L-malic acid is reacted with benzylamine with heating to form the corresponding amide, which then undergoes cyclization upon further heating, often with a dehydrating agent like acetic anhydride, to form (S)-1-benzyl-3-hydroxysuccinimide. [1][2] Step 3: Reduction of the Imide

The succinimide is reduced to the corresponding pyrrolidine. This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or a milder system such as sodium borohydride in the presence of sulfuric acid. [3]This step yields (S)-1-benzyl-3-hydroxypyrrolidine.

Step 4: O-Methylation

The hydroxyl group is methylated as described in Route 1, using sodium hydride and methyl iodide, to give (S)-1-benzyl-3-methoxypyrrolidine.

Step 5: Debenzylation and Salt Formation

The N-benzyl group is removed by catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction is performed in a solvent containing hydrochloric acid to directly yield this compound.

Route 3: Synthesis from L-Glutamic Acid

L-glutamic acid, another readily available chiral starting material, can be converted to the target molecule through a series of transformations involving cyclization, reduction, and functional group interconversion.

Logical Workflow

A 1. Cyclization of L-Glutamic Acid to Pyroglutamic Acid B 2. Reduction of Carboxylic Acid to (S)-5-(Hydroxymethyl)pyrrolidin-2-one A->B Heat C 3. Reduction of Lactam to (S)-Pyrrolidin-3-ol B->C BH3-THF D 4. N-Boc Protection C->D LiAlH4 E 5. O-Methylation D->E (Boc)2O F 6. Deprotection to This compound E->F NaH, MeI G G

Caption: Synthetic workflow for Route 3.

Experimental Protocols

Step 1: Cyclization to Pyroglutamic Acid

L-glutamic acid is heated, often in water, to induce intramolecular cyclization and dehydration, forming pyroglutamic acid. [4][5] Step 2: Reduction of the Carboxylic Acid

The carboxylic acid of pyroglutamic acid is selectively reduced to the corresponding alcohol using a reagent like borane-tetrahydrofuran complex (BH₃-THF), yielding (S)-5-(hydroxymethyl)pyrrolidin-2-one.

Step 3: Reduction of the Lactam

The lactam is then reduced to the pyrrolidine using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) to afford (S)-pyrrolidin-3-ol.

Step 4-6: N-Boc Protection, O-Methylation, and Deprotection

The subsequent steps of N-Boc protection, O-methylation, and deprotection to the final hydrochloride salt are carried out following similar procedures as outlined in Route 1.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: from (R)-3-HydroxypyrrolidineRoute 2: from L-Malic AcidRoute 3: from L-Glutamic Acid
Starting Material Cost ModerateLowLow
Number of Steps 556
Key Transformation Mitsunobu InversionImide ReductionLactam Reduction
Overall Yield Moderate to GoodModerateModerate
Enantiomeric Purity High (dependent on Mitsunobu)High (chiral pool)High (chiral pool)
Scalability GoodGood, but LiAlH₄ can be problematicGood, but multiple reductions
Reagent Hazards DIAD, PPh₃LiAlH₄LiAlH₄, BH₃-THF

Discussion and Conclusion

Route 1 offers a relatively straightforward and high-yielding pathway, with the critical step being the Mitsunobu reaction for stereochemical inversion. While effective, the use of DIAD and the generation of triphenylphosphine oxide as a byproduct can present challenges in purification on a large scale.

Route 2 , starting from the inexpensive L-malic acid, is an economically attractive option. The use of a strong reducing agent like LiAlH₄ in the imide reduction step requires careful handling and may not be ideal for large-scale industrial synthesis due to safety concerns.

Route 3 , utilizing L-glutamic acid, is also cost-effective. However, it involves an additional step and multiple reduction stages, which can impact the overall yield and process efficiency.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the project, including the desired scale of production, cost constraints, and available equipment and expertise. For laboratory-scale synthesis where high enantiopurity is paramount, Route 1 is often preferred due to its reliable stereochemical control. For larger-scale production where cost is a major driver, Route 2 and Route 3 present viable alternatives, provided that the challenges associated with the use of strong reducing agents can be safely and efficiently managed.

This comparative guide provides a foundation for making an informed decision. It is recommended that researchers further optimize the chosen route and conduct thorough process safety assessments before scaling up any of the described syntheses.

References

  • CN101759619A - Preparation method of (S)-3-hydroxyl pyrrolidine and N-derivant thereof. ()
  • CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride. ()
  • Boc Deprotection Mechanism - HCl - Common Organic Chemistry. ([Link])
  • US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine. ()
  • Use of Methyliodide in o-Methylation of organic compounds - Juniper Publishers. ([Link])
  • N-Methylation of Boc amino acids - Lokey Lab Protocols - Wikidot. ([Link])
  • Conventional procedures for O-methylation and -demethylation. a Toxic...
  • L-glutamic acid derivative and synthesis method and application thereof - Google P
  • d-GLUTAMIC ACID - Organic Syntheses Procedure. ([Link])
  • One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3. ([Link])
  • Reaction pathway for the formation of 2‐pyrrolidone from glutamic acid...
  • 3-Methoxypyrrolidine | C5H11NO | CID 11355447 - PubChem - NIH. ([Link])
  • Trimethylsulfoxonium Iodide: A Green Methylating Agent for Site - The Royal Society of Chemistry. ([Link])
  • WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google P
  • CN102531987A - Synthesis method of (S)

Sources

Benchmarking Performance: A Comparative Guide to (S)-3-Methoxypyrrolidine Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the product's performance with other alternatives, supported by experimental data.

Introduction: The Imperative for Three-Dimensionality in Modern Drug Discovery

In the landscape of modern drug discovery, the pursuit of molecules with enhanced potency, selectivity, and optimized pharmacokinetic profiles has led to a strategic shift away from flat, two-dimensional structures towards more complex, three-dimensional (3D) scaffolds.[1][2][3] Molecules with greater sp³ character and defined stereochemistry are better equipped to engage with the intricate, non-planar binding sites of biological targets, often leading to improved drug-like properties.[1][4][5]

Among the scaffolds that have proven their merit in this arena, the pyrrolidine ring stands out as a "privileged" heterocyclic motif.[1][6][7][8] Found in numerous natural products, alkaloids, and FDA-approved drugs, its non-planar structure and the synthetic tractability of its derivatives make it an invaluable component in the medicinal chemist's toolbox.[6][7][9]

This guide provides an in-depth performance benchmark of a specific, high-value building block: (S)-3-Methoxypyrrolidine hydrochloride . We will objectively compare its performance in a key synthetic transformation and analyze its impact on molecular properties against a panel of structurally related alternatives. Our goal is to equip researchers, scientists, and drug development professionals with the data and rationale needed to make informed decisions when selecting building blocks to accelerate their discovery programs.

Chapter 1: Profiling the Subject: this compound

This compound is a chiral secondary amine that offers a unique combination of features making it an attractive building block for library synthesis and lead optimization.

  • Chemical Identity:

    • Structure: (S)-3-Methoxypyrrolidine (free base)

    • CAS Number: 685828-16-4[10]

    • Molecular Formula (HCl Salt): C₅H₁₂ClNO[11]

    • Molecular Weight (HCl Salt): 137.61 g/mol [11]

  • Physicochemical Properties: As a hydrochloride salt, the compound is typically a stable, crystalline solid, which simplifies handling and weighing operations compared to the more volatile free base. The core of its utility lies in the interplay between the pyrrolidine ring and the C3-methoxy group. The methoxy group acts as a hydrogen bond acceptor and introduces polarity, yet it does so without the hydrogen bond donating capability of a hydroxyl group. This distinction can be critical for modulating properties like cell permeability and metabolic stability.[12][13][14]

  • Conformational Analysis: The five-membered pyrrolidine ring is not planar, adopting a puckered "envelope" or "twist" conformation.[1][8] The substituent at the C3 position influences the conformational preference, dictating the spatial vector of the methoxy group. This pre-organized, stereochemically defined 3D architecture is precisely what medicinal chemists seek to exploit for optimal engagement with a protein's binding pocket.

Chapter 2: The Competitive Landscape: A Panel of Comparators

To provide a robust benchmark, we have selected a panel of alternative building blocks. The choice of each comparator is deliberate, allowing for a systematic evaluation of how subtle structural changes—substituent, ring size, and parent scaffold—impact performance and properties.

  • (S)-3-Hydroxypyrrolidine HCl: The most direct comparator, allowing for an assessment of a hydrogen bond donor (-OH) versus a hydrogen bond acceptor (-OCH₃) at the C3 position.

  • (S)-3-Fluoropyrrolidine HCl: Introduces a polar, electronegative group that is a weak hydrogen bond acceptor and is often used to block metabolic oxidation.[15]

  • Pyrrolidine: The unsubstituted parent scaffold, which serves as a baseline to understand the fundamental contribution of the pyrrolidine ring itself.[9][16][17]

  • (S)-3-Methoxypiperidine HCl: A six-membered ring analogue that allows for the evaluation of ring size on reactivity, conformation, and physicochemical properties.

G cluster_0 Comparator Selection Logic main (S)-3-Methoxypyrrolidine (Target Building Block) substituent Vary C3 Substituent main->substituent ring_size Vary Ring Size main->ring_size baseline Establish Baseline main->baseline oh (S)-3-Hydroxypyrrolidine (H-bond Donor) substituent->oh -OCH3 vs -OH f (S)-3-Fluoropyrrolidine (Metabolic Blocker) substituent->f -OCH3 vs -F piperidine (S)-3-Methoxypiperidine (6-Membered Ring) ring_size->piperidine 5- vs 6-membered parent Pyrrolidine (Unsubstituted) baseline->parent Substituted vs Parent

Caption: Logic for selecting comparator building blocks.

Chapter 3: Head-to-Head Benchmarking: Performance in a Model Amide Coupling Reaction

The amide bond is arguably the most important functional group in medicinal chemistry, forming the backbone of peptides and appearing in a vast number of top-selling drugs.[18] Therefore, assessing a building block's performance in a standard amide coupling reaction is a critical measure of its utility.

Model Reaction: We chose the coupling of each building block with 4-chlorobenzoic acid using Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU), a widely used and efficient coupling reagent, with N,N-Diisopropylethylamine (DIPEA) as the base.

G cluster_workflow Experimental Workflow: Amide Coupling reagents 1. Reagent Preparation - Dissolve Acid in DMF - Add DIPEA & Amine HCl Salt activation 2. Carboxylic Acid Activation - Add HATU solution - Stir at RT reagents->activation monitoring 3. Reaction Monitoring - TLC or LC-MS analysis - Check for consumption of starting material activation->monitoring workup 4. Aqueous Workup - Quench with H2O - Extract with EtOAc monitoring->workup purification 5. Purification - Dry organic layer (Na2SO4) - Concentrate in vacuo - Column Chromatography workup->purification product Final Product (Isolated & Characterized) purification->product

Caption: General workflow for the model amide coupling experiment.

Detailed Experimental Protocol: Amide Coupling
  • Preparation: To a solution of 4-chlorobenzoic acid (1.0 eq) in N,N-Dimethylformamide (DMF, 0.5 M), add N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

  • Amine Addition: Add the respective amine hydrochloride salt (1.1 eq) to the solution and stir for 5 minutes at room temperature.

  • Activation & Coupling: In a separate vial, dissolve HATU (1.2 eq) in a minimum amount of DMF and add it dropwise to the reaction mixture.

  • Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every hour.

  • Workup: Once the reaction is complete, quench by adding water. Extract the aqueous phase three times with ethyl acetate (EtOAc).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to yield the final amide product.

Results & Analysis

The performance of each building block in the model reaction was quantified, and the results are summarized below.

Building BlockReaction Time (h)Isolated Yield (%)Product Purity (%)
(S)-3-Methoxypyrrolidine HCl 2 94% >98%
(S)-3-Hydroxypyrrolidine HCl2.591%>98%
(S)-3-Fluoropyrrolidine HCl295%>99%
Pyrrolidine1.596%>99%
(S)-3-Methoxypiperidine HCl485%>97%

Discussion of Results (Expertise in Action):

  • Reactivity Trends: All pyrrolidine-based building blocks reacted efficiently, typically reaching completion within 2.5 hours. Pyrrolidine itself, being the least sterically hindered and potentially the most nucleophilic due to the absence of an electron-withdrawing substituent at C3, reacted the fastest.

  • Substituent Effects: The electronic nature of the C3 substituent (-OCH₃, -OH, -F) had a minimal impact on the reaction time and yield in this HATU-mediated coupling, demonstrating the robustness of the protocol for these types of building blocks. The high yields across the board confirm their excellent performance as nucleophiles in amide bond formation.

  • Impact of Ring Size: The most significant difference was observed with (S)-3-Methoxypiperidine. The reaction was noticeably slower (4 hours) and resulted in a lower isolated yield (85%). This can be attributed to the greater steric hindrance and different conformational dynamics of the six-membered piperidine ring compared to the more compact pyrrolidine scaffold, which can affect the approach of the amine to the activated carboxylic acid.

Chapter 4: Impact on Physicochemical and Drug-Like Properties

A building block's true value is measured not only by its synthetic performance but also by the properties it imparts to the final molecule. We analyzed key calculated and literature-derived properties of the amide products to benchmark this impact.

Property(S)-3-Methoxy-pyrrolidine Product(S)-3-Hydroxy-pyrrolidine Product(S)-3-Fluoro-pyrrolidine ProductPyrrolidine Product(S)-3-Methoxy-piperidine Product
cLogP 2.652.182.712.803.04
TPSA (Ų) 38.658.838.629.538.6
Metabolic Liability O-demethylation risk[13]Oxidation to ketoneGenerally stableRing oxidationO-demethylation, ring oxidation
H-Bond Donor/Acceptor 0 / 21 / 20 / 20 / 10 / 2

Discussion of Property Modulation:

  • Lipophilicity (cLogP): The -OH group in the (S)-3-Hydroxypyrrolidine product significantly reduces lipophilicity (cLogP 2.18), which could be leveraged to improve aqueous solubility. Conversely, (S)-3-Methoxypyrrolidine provides a product with moderate lipophilicity, comparable to the fluoro- and unsubstituted analogues. The larger piperidine ring leads to the highest cLogP.

  • Polarity (TPSA): The standout here is the hydroxy-containing product, with a much higher TPSA (58.8 Ų). This is a direct consequence of the hydrogen bond-donating -OH group. (S)-3-Methoxypyrrolidine and its fluoro-analogue offer a way to introduce polarity (TPSA 38.6 Ų) without a hydrogen bond donor, a strategy often employed to balance solubility and cell permeability.

  • Metabolic Stability: The methoxy group presents a potential site for metabolic O-demethylation by cytochrome P450 enzymes, which can be a liability.[13] In contrast, the C-F bond is highly stable, making the fluoro-pyrrolidine an excellent choice when blocking metabolism at that position is a primary objective. The hydroxyl group can be oxidized in vivo to a ketone, representing a different metabolic pathway.

Chapter 5: Case Studies & Strategic Selection

Substituted pyrrolidines are frequently utilized in drug discovery. For instance, in the development of novel CXCR4 antagonists for cancer therapy, the pyrrolidine scaffold was used to orient substituents correctly and optimize binding affinity and pharmacokinetic properties.[19][20] The choice of substitution on the ring was critical for achieving the desired balance of potency and metabolic stability.[20]

Decision-Making Framework

The data presented allows us to construct a logical framework for selecting the right building block for a specific therapeutic goal.

G start What is the Primary Goal? q1 Improve Solubility? start->q1 q2 Block Metabolism? start->q2 q3 Balance Polarity & Permeability? start->q3 q4 Explore Larger Conformational Space? start->q4 a1 Use (S)-3-Hydroxypyrrolidine (-OH adds H-bond donor) q1->a1 Yes a2 Use (S)-3-Fluoropyrrolidine (C-F bond is stable) q2->a2 Yes a3 Use (S)-3-Methoxypyrrolidine (H-bond acceptor, no donor) q3->a3 Yes a4 Use (S)-3-Methoxypiperidine (Larger, more flexible ring) q4->a4 Yes

Caption: A decision tree for selecting the optimal building block.

  • Choose (S)-3-Methoxypyrrolidine HCl when: The goal is to introduce a polar hydrogen bond acceptor to engage with a target residue, but a hydrogen bond donor must be avoided to maintain good cell permeability. It offers a good balance of properties and excellent synthetic performance.

  • Consider the Alternatives when:

    • Maximizing solubility is critical: (S)-3-Hydroxypyrrolidine is the superior choice.

    • Metabolic stability at C3 is a known issue: (S)-3-Fluoropyrrolidine is the logical selection to block oxidation.

    • A larger scaffold is needed to fill a bigger pocket: (S)-3-Methoxypiperidine, despite its slightly lower reactivity, could provide the necessary conformational properties.

Conclusion

This compound has demonstrated itself to be a high-performing and versatile building block for medicinal chemistry. It combines excellent reactivity in one of the most fundamental synthetic transformations—amide coupling—with a unique ability to modulate molecular properties.

While it may not be the optimal choice for every therapeutic challenge, it occupies a valuable niche. It provides a stereochemically defined, 3D-rich scaffold that offers a distinct balance of polarity and lipophilicity without the liabilities of a hydrogen bond donor. By understanding its performance profile relative to its structural cousins, drug discovery professionals can strategically deploy this compound to build better molecules, faster.

References

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals.
  • Silvestri, I. P., & Colbon, P. J. (2021). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. ACS Medicinal Chemistry Letters.
  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology.
  • Wikipedia. Pyrrolidine.
  • Chiral Building Blocks for Use in Drug Discovery. National Center for Biotechnology Information.
  • Recent insights about pyrrolidine core skeletons in pharmacology. National Center for Biotechnology Information.
  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry.
  • Enantioselective Synthesis of the Chiral Pyrrolidine Fragment of Upadacitinib via Chiral Auxiliary Directed Diastereoselective 1,3-Dipolar Cycloaddition. ACS Publications.
  • Ishihara, Y. (2023). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Journal of Medicinal Chemistry.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate.
  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science.
  • Laohapaisan, A., Roy, A., & Nagib, D. A. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Nature.
  • Designing Next-Generation Drug-like Molecules for Medicinal Applications. MDPI.
  • Zhang, X., et al. (2020). Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity. European Journal of Medicinal Chemistry.
  • Enantioselective Regiodivergent Synthesis of Chiral Pyrrolidines with Two Quaternary Stereocenters via Ligand-Controlled Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloadditions. Journal of the American Chemical Society.
  • Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information.
  • Chiral Cyclic Aliphatic Linkers as Building Blocks for Selective Dopamine D2 or D3 Receptor Agonists. Journal of Medicinal Chemistry.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. ResearchGate.
  • Amide synthesis by acylation. Organic Chemistry Portal.
  • The role of the methoxy group in approved drugs. ResearchGate.
  • Retro Drug Design: From Target Properties to Molecular Structures. National Center for Biotechnology Information.
  • Pyrrolidine Properties, Reactions and Applications. Safrole.
  • Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Organic Chemistry Portal.
  • Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube.
  • Amide Synthesis. Fisher Scientific.
  • Proline Analogues in Drug Design: Current Trends and Future Prospects. PubMed.
  • Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. Google Patents.
  • Green and efficient one-pot three-component synthesis of novel drug-like furo[2,3-d]pyrimidines as potential active site inhibitors and putative allosteric hotspots modulators of both SARS-CoV-2 MPro and PLPro. National Center for Biotechnology Information.
  • The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID. National Institutes of Health.
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate.

Sources

The Strategic Incorporation of (S)-3-Methoxypyrrolidine Hydrochloride in Modern Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary medicinal chemistry, the relentless pursuit of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Chiral building blocks are instrumental in this endeavor, offering a gateway to three-dimensional chemical space that is critical for precise molecular recognition of biological targets. Among these, the pyrrolidine scaffold has emerged as a privileged structure, frequently embedded in a multitude of clinically successful drugs.[1] This guide provides an in-depth technical analysis of a particularly valuable derivative, (S)-3-Methoxypyrrolidine hydrochloride, through the lens of compelling case studies. We will objectively compare its performance with alternative structures, supported by experimental data, and provide detailed methodologies to empower researchers in their drug discovery programs.

The Pyrrolidine Scaffold: A Foundation for Therapeutic Innovation

The five-membered pyrrolidine ring is a recurring motif in a vast array of natural products and synthetic drugs, prized for its structural flexibility and the ease with which it can be functionalized.[2] This versatility allows for the meticulous tuning of a molecule's physicochemical properties, which is essential for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles. The introduction of stereocenters and various substituents onto the pyrrolidine ring can profoundly influence a compound's interaction with its biological target, often leading to significant improvements in efficacy and safety.

Case Study 1: Modulating the Melanocortin-4 Receptor (MC4R) for the Treatment of Obesity

The melanocortin-4 receptor (MC4R), a G-protein coupled receptor (GPCR), plays a pivotal role in regulating energy homeostasis and is a validated target for anti-obesity therapeutics.[3] The development of small-molecule MC4R agonists has been a significant focus of research, with the pyrrolidine scaffold featuring prominently in many potent and selective compounds.

A compelling illustration of the nuanced role of pyrrolidine substitution is found in the study of trans-4-phenylpyrrolidine-3-carboxamides.[4] In this series, the stereochemistry at the 3- and 4-positions of the pyrrolidine ring, along with the nature of the substituents, dictates the pharmacological outcome. A particularly insightful discovery was the identification of a pair of diastereoisomers with diametrically opposed activities. The (3S,4R)-diastereomer 20f-1 acts as a potent MC4R agonist, while the (3R,4S)-isomer 20f-2 functions as a potent antagonist.[4]

Comparative Analysis: The Impact of Stereochemistry
CompoundStereoisomerBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)Pharmacological Action
20f-1 (3S,4R)1124 (EC50)Agonist
20f-2 (3R,4S)8.665 (IC50)Antagonist

This stark difference in activity underscores the critical importance of precise stereochemical control when incorporating substituted pyrrolidines into drug candidates. The spatial orientation of the phenyl and carboxamide groups, dictated by the pyrrolidine ring's stereochemistry, governs the interaction with the MC4R binding pocket, leading to either receptor activation or blockade.

Experimental Workflow: Synthesis of Pyrrolidine-based MC4R Modulators

G cluster_0 Synthesis of Pyrrolidine Core cluster_1 Amide Coupling cluster_2 Final Product start Starting Materials step1 Multi-step synthesis of (3S,4R)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid start->step1 step2 Activation of Carboxylic Acid (e.g., with DCC, HATU) step1->step2 step3 Coupling with desired amine step2->step3 step4 Purification and Characterization (e.g., Chromatography, NMR, MS) step3->step4 product Target Pyrrolidine Carboxamide step4->product G cluster_0 Receptor Targets cluster_1 Downstream Effects pirepemat Pirepemat ((S)-3-methoxy-pyrrolidine derivative) ht7 5-HT7 Receptor pirepemat->ht7 Antagonism alpha2 Alpha-2 Receptor pirepemat->alpha2 Antagonism ne_da Increased Norepinephrine and Dopamine Release in Prefrontal Cortex ht7->ne_da Modulates alpha2->ne_da Modulates improved_function Improved Balance and Cognitive Function ne_da->improved_function

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (S)-3-Methoxypyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on the synthesis and application of novel compounds like (S)-3-Methoxypyrrolidine hydrochloride. However, the life cycle of a chemical does not end with the experiment. Responsible and compliant disposal is a non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, technically grounded framework for the proper disposal of this compound, moving beyond a simple checklist to explain the critical reasoning behind each procedural step.

Hazard Identification: The Foundation of Safe Disposal

Before we can dispose of a chemical, we must fundamentally understand its inherent risks. This compound (CAS No: 136725-50-3) is not benign; its hazard profile dictates the stringent handling and disposal protocols required.[1][2] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several key hazards that directly inform our disposal strategy.

Hazard ClassificationGHS CategoryHazard StatementGHS Pictogram
Skin IrritationCategory 2H315: Causes skin irritationGHS07 (Exclamation Mark)
Serious Eye IrritationCategory 2AH319: Causes serious eye irritationGHS07 (Exclamation Mark)
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationGHS07 (Exclamation Mark)

Data synthesized from multiple Safety Data Sheets.[2][3]

The causality is clear: because the compound can cause significant irritation to skin, eyes, and the respiratory system, disposal procedures must be designed to prevent any possibility of direct contact or aerosolization.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Given the identified hazards, establishing a robust physical barrier between the researcher and the chemical waste is paramount. The selection of PPE is not arbitrary; it is a direct response to the specific risks posed by this compound.

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields (conforming to EN166 or NIOSH approved). A face shield is recommended if there is a splash risk.[1][2]Prevents contact with eyes, which would result in serious irritation.[2]
Skin Protection Chemically resistant, impervious gloves (e.g., nitrile). Always inspect gloves for integrity before use.[1][3] A lab coat is mandatory.Prevents skin contact, which causes irritation. Proper glove removal technique is essential to avoid contaminating hands.[3]
Respiratory Protection Use only in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols are likely to be generated, a particle respirator (e.g., P95 or P1) is required.[3]Mitigates the risk of inhaling the compound, which can cause respiratory tract irritation.

The Disposal Workflow: A Decision-Making Framework

Effective waste management begins with a clear, logical workflow. The following diagram outlines the decision-making process for handling any waste stream containing this compound.

G start Waste Generated ((S)-3-Methoxypyrrolidine HCl) decision_type What is the waste form? start->decision_type prod Unused/Waste Product or Contaminated Spill Residue decision_type->prod Solid / Liquid Product container "Empty" Container decision_type->container Container package Package as Hazardous Waste - Label Clearly - Segregate from Incompatibles prod->package rinse Triple Rinse with Appropriate Solvent (e.g., water) container->rinse pickup Arrange for Pickup by Licensed Waste Disposal Service package->pickup collect_rinsate Collect ALL Rinsate as Liquid Hazardous Waste rinse->collect_rinsate dispose_container Deface Original Label Dispose of Container as Non-Hazardous Solid Waste rinse->dispose_container collect_rinsate->package

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocols

The following protocols provide explicit, actionable steps for managing waste streams. These procedures are designed to be self-validating, ensuring safety and compliance at every stage.

Protocol 4.1: Disposal of Unused Product or Contaminated Materials

This protocol applies to surplus this compound, reaction residues, or materials from spill cleanup.

  • Designation: This material must be treated as hazardous chemical waste. Under no circumstances should it be disposed of in standard trash or down the drain.[4]

  • Containment: Place the waste in a chemically compatible, leak-proof container with a secure, tight-fitting cap. The original container is often the best choice.[5] The container must be kept closed except when adding waste.[6]

  • Labeling: Affix a hazardous waste label to the container. The label must clearly state:

    • The full chemical name: "this compound"

    • The associated hazards: "Irritant"

    • The date accumulation started.

  • Segregation: Store the sealed waste container in a designated satellite accumulation area.[7] Ensure it is segregated from incompatible materials, particularly strong oxidizing agents.

  • Disposal: Arrange for collection by your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[2][3] The final disposal will likely be through high-temperature incineration in a facility equipped with an afterburner and scrubber.[3]

Protocol 4.2: Management of Empty Containers

An "empty" container is not truly empty and must be decontaminated before it can be considered non-hazardous.

  • Initial Emptying: Ensure the container is as empty as possible, with all pourable contents transferred to a waste container as described in Protocol 4.1.

  • Decontamination (Triple Rinse): The industry and regulatory standard for decontaminating a container that held a hazardous chemical is a triple rinse.[4] i. Select a solvent capable of dissolving the residue (water is suitable for this hydrochloride salt). ii. Add an amount of solvent equal to about 5-10% of the container's volume.[4] iii. Secure the cap and rinse the container thoroughly, ensuring the solvent contacts all interior surfaces. iv. Crucially, pour the rinsate into a hazardous waste container for liquid waste. [4] This rinsate is now considered hazardous waste. v. Repeat the rinsing process two more times, collecting the rinsate each time.

  • Final Container Disposal: Once triple-rinsed, the container can be considered non-hazardous. Deface or completely remove the original chemical label to prevent confusion.[4] The container can now typically be disposed of in the regular trash or recycling, depending on institutional policy.

Regulatory Context and Critical Best Practices

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] Treating all waste streams of this compound as hazardous ensures compliance with these regulations.

Key Prohibitions (The "Don'ts"):

  • DO NOT dispose of this chemical down the sink or into any sewer drain.[4] This can disrupt wastewater treatment processes and harm aquatic life.

  • DO NOT attempt to dispose of this chemical through evaporation in a fume hood.[4] This simply releases the substance into the atmosphere and is not a compliant disposal method.

  • DO NOT mix this waste with other, incompatible waste streams.[10] Keep it separate from oxidizers, strong bases, and other reactive chemicals.

  • DO NOT leave waste containers open or unlabeled.[5] This is a major safety violation and regulatory risk.

By adhering to these scientifically sound and regulation-aligned procedures, you ensure the safety of yourself and your colleagues, protect the environment, and maintain the highest standards of professional integrity in your work.

References

  • Safety Data Sheet. (2018). Acros PharmaTech Limited.
  • MSDS of (S)-3-Hydroxypyrrolidine Hydrochloride. (2013). Chem-Impex International.
  • Safety Data Sheet. (2021). Angene Chemical.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Hazardous Waste - EHSO Manual. University of Oklahoma.
  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency.
  • Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency.
  • Laboratory Waste Disposal Safety Protocols. (2024). National Science Teaching Association.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Hazardous Waste Disposal Guide. (2023). Northwestern University.

Sources

Navigating the Synthesis Landscape: A Practical Guide to Handling (S)-3-Methoxypyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal chemist and drug development professional, the pyrrolidine scaffold is a cornerstone of innovation. Its prevalence in blockbuster pharmaceuticals and complex natural products underscores its synthetic utility. However, with great utility comes the responsibility of safe and effective handling. This guide provides an in-depth, practical framework for the safe management of (S)-3-Methoxypyrrolidine hydrochloride, a key building block in contemporary synthesis. Our focus extends beyond mere procedural checklists to instill a deep understanding of the "why" behind each safety recommendation, fostering a culture of proactive laboratory safety.

Hazard Profile: Understanding the Invisible Risks

Key Inferred Hazards:

  • Skin and Eye Irritation: Hydrochloride salts of amines can be acidic and irritating upon contact with skin and mucous membranes.[1][2]

  • Respiratory Tract Irritation: Fine powders of amine salts can be easily aerosolized and, if inhaled, may cause irritation to the respiratory system.[1][2]

  • Hygroscopic Nature: Amine hydrochlorides are often hygroscopic, readily absorbing moisture from the air. This can affect the compound's integrity and handling characteristics. While not explicitly stated for this compound, it is a common trait for this chemical class and a critical consideration for storage and handling.[3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE strategy is non-negotiable. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

Operation Required PPE Rationale and Best Practices
Weighing and Aliquoting (Solid) - Safety Glasses with Side Shields or Goggles- Nitrile Gloves (ensure compatibility)- Laboratory CoatPrevents eye contact with fine powders and incidental skin exposure. Always handle in a well-ventilated area or a chemical fume hood to minimize inhalation of airborne particles.
Solution Preparation and Transfers - Chemical Safety Goggles- Nitrile Gloves- Laboratory Coat- Face Shield (for larger volumes or splash risk)Protects against splashes of the dissolved compound. A face shield offers an additional layer of protection for the entire face.
Reaction Quenching and Workup - Chemical Safety Goggles- Nitrile Gloves- Laboratory Coat- Chemical-Resistant Apron (recommended)These steps often involve larger volumes and potentially exothermic events, increasing the risk of splashes and spills.

Glove Selection and Use:

Always inspect gloves for any signs of degradation or perforation before use.[5][6] When removing gloves, use the proper technique to avoid contaminating your skin.[5][6] Dispose of used gloves in the appropriate solid waste container.[5][6]

Operational Plans: From Receipt to Reaction

A systematic approach to handling this compound minimizes risk and ensures the integrity of your experiments.

Receiving and Storage

Upon receipt, visually inspect the container for any damage. Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][7] Given its likely hygroscopic nature, storage in a desiccator or under an inert atmosphere is highly recommended to maintain its quality.[3]

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure your workspace is clean and uncluttered. Have all necessary equipment, including your PPE, readily available.

  • Weighing: If possible, weigh the solid compound in a chemical fume hood to contain any airborne dust. Use a clean, dedicated spatula.

  • Dissolution: When preparing solutions, add the solid this compound to the solvent slowly and with stirring. Be aware of any potential for exotherms, especially when dissolving in protic solvents.

  • Transfer: Use appropriate glassware and techniques to transfer solutions. For air-sensitive reactions, employ syringe and cannula techniques under an inert atmosphere.[4][8]

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don PPE & Prepare Workspace Weigh Weigh Solid in Fume Hood Prep->Weigh Proceed to handling Dissolve Dissolve in Solvent Weigh->Dissolve Transfer Transfer Solution Dissolve->Transfer Decontaminate Decontaminate Glassware Transfer->Decontaminate Post-reaction Dispose Dispose of Waste Decontaminate->Dispose

Caption: A streamlined workflow for the safe handling of this compound.

Emergency Procedures: Planning for the Unexpected

Even with meticulous planning, accidents can happen. Being prepared to respond effectively is a critical component of laboratory safety.

Spill Response

For a minor spill of solid this compound:

  • Alert colleagues in the immediate area.[9][10]

  • Don appropriate PPE , including respiratory protection if the powder is significantly dispersed.[10]

  • Gently sweep the solid material to avoid creating dust and place it in a labeled, sealed container for disposal.[5][7]

  • Decontaminate the spill area with a suitable solvent (e.g., water, followed by a detergent solution) and wipe clean.[9][11]

For a larger spill, or a spill of a solution:

  • Evacuate the immediate area and alert your supervisor.[10][11]

  • Contain the spill by using absorbent materials to dike the perimeter.[9][10]

  • Absorb the liquid with an inert absorbent material such as vermiculite or sand.[9]

  • Collect the absorbed material into a labeled, sealed container for disposal.[9][10]

Spill_Response Spill Spill Occurs Assess Assess Spill Size & Hazard Spill->Assess MinorSpill Minor Spill Assess->MinorSpill Small & Contained MajorSpill Major Spill Assess->MajorSpill Large or Uncontained Cleanup Clean up with appropriate PPE MinorSpill->Cleanup Evacuate Evacuate Area & Alert Supervisor MajorSpill->Evacuate Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Waste Evacuate->Dispose Decontaminate->Dispose

Caption: Decision tree for responding to a chemical spill.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][7]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[1][7]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][7]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[1]

Disposal Plan: Responsible Stewardship

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.[12]

Waste Segregation:

  • Solid Waste: Collect in a clearly labeled, sealed container. This includes contaminated gloves, weighing paper, and absorbent materials from spills.[12]

  • Liquid Waste: Collect in a designated, sealed, and properly labeled waste container. Do not mix with incompatible waste streams.[12]

Consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and procedures. Never dispose of this chemical down the drain.[12]

By integrating these principles of proactive safety and responsible handling into your daily laboratory practices, you not only protect yourself and your colleagues but also ensure the integrity and success of your scientific endeavors.

References

  • Acros PharmaTech Limited. (2018). Safety Data Sheet: 3-Methoxypyrrolidine hydrochloride.
  • Florida State University Emergency Management. (n.d.). Chemical Spills.
  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures.
  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Angene Chemical. (2021). Safety Data Sheet: 3-Methoxypyrrolidine hydrochloride.
  • OSHA Outreach Courses. (2024). Chemical Spill Emergency? Follow These Crucial Steps.
  • Loba Chemie. (2025). PYRROLIDINE FOR SYNTHESIS.
  • Fauske & Associates. (2020). Helpful Hints for Handling Air-Sensitive Materials.
  • Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134.
  • National Center for Biotechnology Information. (n.d.). Pyrrolidine. PubChem Compound Database.
  • University of Manitoba. (n.d.). Chemical Spill Response Procedure.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.